molecular formula CaO3Ti B077971 Calcium titanate CAS No. 12049-50-2

Calcium titanate

货号: B077971
CAS 编号: 12049-50-2
分子量: 135.94 g/mol
InChI 键: WEUCVIBPSSMHJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium titanate (CaTiO3) is a versatile perovskite-type ceramic compound of significant interest in advanced materials research. Its non-centrosymmetric crystal structure and high dielectric constant make it a foundational material for developing dielectric ceramics, multilayer capacitors, and microwave resonators. Researchers extensively utilize this compound as a model system for studying the structure-property relationships in perovskite oxides, including ferroelectric and piezoelectric behaviors. Beyond electronics, its catalytic properties are exploited in photocatalytic water splitting and environmental remediation studies, where it can facilitate the degradation of organic pollutants under light irradiation. Furthermore, due to its excellent chemical stability and biocompatibility, it serves as a promising coating material for biomedical implants and as a component in composite materials for solid oxide fuel cells (SOFCs). This product is provided as a high-purity powder, characterized by X-ray diffraction to ensure phase purity, making it an essential reagent for cutting-edge investigations in solid-state chemistry, physics, and engineering.

属性

IUPAC Name

calcium;oxygen(2-);titanium(4+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.3O.Ti/q+2;3*-2;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUCVIBPSSMHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Ca+2].[Ti+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaO3Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890839
Record name Calcium titanium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12049-50-2, 37226-56-5
Record name Calcium titanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012049502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium titanium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM TITANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX87EZD0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Orthorhombic Calcium Titanate (CaTiO3)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the orthorhombic crystal structure of Calcium Titanate (CaTiO3), the mineral perovskite. It covers crystallographic data, experimental methodologies for structural determination, and key structural features.

Introduction

This compound (CaTiO3) is an inorganic compound that serves as the archetype for a vast class of materials with the perovskite structure.[1] While the ideal perovskite structure is cubic, CaTiO3 typically crystallizes in a distorted, orthorhombic form at room temperature.[1][2] This distortion from the ideal cubic symmetry is crucial as it governs the material's physical and chemical properties. The structure consists of a network of corner-sharing TiO6 octahedra, with calcium cations occupying the 12-fold coordinated sites within the framework.[1][3][4] Understanding the precise atomic arrangement, including octahedral tilting and bond distortions, is fundamental for the rational design of new materials for various applications, from electronics to photocatalysis.[5][6]

Crystallographic Data

The orthorhombic phase of CaTiO3 is most commonly described by the centrosymmetric space group Pnma (No. 62), which is a standard setting for the Pbnm space group reported in earlier studies.[3][7] This structure is a distorted variant of the ideal cubic perovskite (space group Pm-3m).[8] The distortion involves tilting of the TiO6 octahedra.[3]

Lattice Parameters and Unit Cell Properties

The crystallographic data for orthorhombic CaTiO3 has been determined through various experimental and computational studies. A comparison of data from different sources is presented in Table 1.

Parameter Sasaki et al. (1987)[7] Materials Project (mp-4019)[3][4] Materials Project (mp-556003)[9]
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group Pbnm (Pnma)PnmaImma
Lattice Constant a (Å) 5.3796(1)5.4355.43
Lattice Constant b (Å) 5.4423(3)7.6445.44
Lattice Constant c (Å) 7.6401(5)5.3837.61
Unit Cell Volume (ų) 223.68(1)224.22225.06
Formula Units (Z) 444
Calculated Density (g/cm³) 4.044.024.01
Atomic Coordinates

The atomic positions within the unit cell define the structure. Table 2 lists the fractional atomic coordinates for orthorhombic CaTiO3 in the Imma space group as an example. In the more common Pnma structure, Ca and O(1) atoms occupy the 4c Wyckoff positions, Ti atoms are at 4b, and O(2) atoms are at the 8d position.

Table 2: Atomic Positions for CaTiO3 (Space Group: Imma) [9]

Atom Wyckoff Symbol x y z
Ti4b0.500
Ca4e00.9880.75
O4e00.5830.25
O8g0.250.250.455
Key Structural Parameters

The distortion from the ideal cubic structure is quantified by bond lengths and the tilting of the TiO6 octahedra.

Table 3: Selected Bond Distances and Octahedral Tilt Angles

Parameter Value (Å or °) Source
Ca-O Bond Distances 2.36 - 2.69 Å[3][4]
Ti-O Bond Distances 1.97 Å (x2), 1.98 Å (x4)[3][4]
TiO6 Octahedral Tilt Angle 26°[3][4]

Experimental Protocols for Structural Characterization

The determination of the crystal structure of CaTiO3 relies on several complementary experimental techniques.

Synthesis of Orthorhombic CaTiO3
  • Solid-State Reaction: A common method involves the high-temperature calcination of stoichiometric mixtures of calcium oxide (CaO) or calcium carbonate (CaCO3) and titanium dioxide (TiO2).[1][2] Powders are intimately mixed, pressed into pellets, and sintered at temperatures exceeding 1300 °C for several hours to ensure a complete reaction and formation of the desired orthorhombic phase.[2]

  • High-Pressure Synthesis: To obtain high-quality, untwinned single crystals suitable for single-crystal X-ray diffraction, high-pressure, high-temperature methods are employed. For instance, crystals have been grown from equimolar mixtures of CaO and TiO2 at 1470 K and 2.5 GPa using a girdle-anvil solid-media apparatus.[7]

  • Sol-Gel Method: This wet-chemical route allows for the synthesis of more homogeneous and purer CaTiO3 powders at lower temperatures compared to the solid-state method.[1] It involves the hydrolysis and condensation of calcium and titanium precursors (e.g., alkoxides) in a solvent.

Structural Analysis Techniques
  • Single-Crystal X-ray Diffraction: This is the definitive technique for precise structure determination. A small, untwinned single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is collected on a detector as the crystal is rotated. By analyzing the positions and intensities of hundreds or thousands of unique reflections, the space group, unit cell dimensions, and the precise coordinates of each atom in the structure can be determined and refined.[7]

  • Powder X-ray Diffraction (XRD): XRD is widely used for phase identification and for refining lattice parameters of polycrystalline (powder) samples.[5][10] The sample is exposed to X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phase. For detailed structural analysis, Rietveld refinement is applied to the powder pattern. This method involves fitting a calculated diffraction profile, based on a structural model (space group, atomic positions, lattice parameters), to the experimental data, allowing for the refinement of these structural parameters.[11]

  • Raman Spectroscopy: This technique probes the vibrational modes of the crystal lattice.[12][13] It is highly sensitive to local structure and symmetry. For orthorhombic CaTiO3 (space group Pnma), group theory predicts 24 Raman-active modes.[12] The positions and widths of the Raman bands provide information on octahedral tilting, bond distortions, and phase transitions.[13][14] For example, bands in the 470-500 cm⁻¹ range are assigned to Ti-O torsional modes, while a broad feature around 640-650 cm⁻¹ is attributed to the Ti-O symmetric stretching vibration.[12][15]

Structural Relationships and Visualization

The orthorhombic structure of CaTiO3 can be understood as a distortion of the ideal cubic perovskite structure. This relationship is driven by the relative sizes of the Ca²⁺ and Ti⁴⁺ ions, which leads to a tilting of the rigid TiO6 octahedra to optimize the bonding environment for the Ca²⁺ ion.

G cluster_0 Perovskite Structure Hierarchy Ideal Ideal Cubic Perovskite (Pm-3m) Ortho Orthorhombic CaTiO3 (Pnma) Ideal->Ortho Distortion Feature1 No Octahedral Tilting Ideal->Feature1 Feature2 Corner-Sharing TiO6 Octahedra Ideal->Feature2 Ortho->Feature2 Feature3 Tilting of TiO6 Octahedra Ortho->Feature3

References

An In-depth Technical Guide to the Electronic Band Structure of Calcium Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium titanate (CaTiO₃), a perovskite-type oxide, is a material of significant scientific and technological interest due to its diverse properties, including high dielectric constant, photocatalytic activity, and potential applications in electronic devices. A fundamental understanding of its electronic band structure is paramount for the rational design and optimization of CaTiO₃-based technologies. This technical guide provides a comprehensive overview of the electronic band structure of this compound, summarizing key quantitative data from both theoretical and experimental investigations. Detailed methodologies for pivotal experimental and computational techniques are presented to facilitate reproducibility and further research. This document is intended for researchers, scientists, and professionals in materials science and related fields.

Introduction

This compound can exist in several crystalline phases, with the most common being orthorhombic at room temperature.[1] As temperature increases, it can undergo phase transitions to tetragonal and cubic structures.[2] The electronic band structure, particularly the band gap, is highly sensitive to the crystalline phase, stoichiometry, and the presence of defects. This guide will delve into the intricacies of the electronic properties of these various phases.

Theoretical Electronic Band Structure

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting and understanding the electronic band structure of materials. Various exchange-correlation functionals have been employed to calculate the properties of CaTiO₃.

The calculated band structure for the cubic phase of CaTiO₃ often shows an indirect band gap between the R and Γ symmetry points in the Brillouin zone.[3] However, under high pressure, theoretical studies predict a transition to a direct band gap at the Γ point.[3] The orthorhombic phase, which is the most stable at ambient conditions, is also typically calculated to have an indirect band gap.[4]

The density of states (DOS) analyses reveal that the valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) is dominated by Ti 3d orbitals. This indicates that the electronic transitions across the band gap are of the charge-transfer type from oxygen to titanium.

Summary of Theoretical Data
Crystal StructureCalculation MethodBand Gap (eV)Band Gap TypeReference
CubicDFT (GGA)1.88Indirect (γ-R)[4]
CubicDFT (FP-LAPW with GGA)2.003Indirect[2][3]
Cubic (at 120 GPa)DFT (FP-LAPW with GGA)2.53Direct (Γ-Γ)[3]
OrthorhombicDFT (GGA)2.41Direct (γ-γ)[4]
TetragonalDFT (GGA)2.31Indirect (M-γ)[4]
OrthorhombicDFT (GGA+U)2.2-[5]

Experimental Electronic Band Structure

A variety of experimental techniques are utilized to probe the electronic structure of CaTiO₃, providing valuable data to complement theoretical calculations.

Summary of Experimental Data
Measurement TechniqueBand Gap (eV)Reference
Photoemission and Inverse Photoemission Spectroscopy~3.4
UV-Vis Spectroscopy~3.5[5]
Low-Energy EELS3.8–4.38

Experimental and Computational Methodologies

First-Principles Calculations

First-principles calculations for CaTiO₃ are predominantly performed using Density Functional Theory (DFT).

Methodology:

  • Crystal Structure Definition: The initial step involves defining the crystal structure of the CaTiO₃ phase of interest (cubic, orthorhombic, or tetragonal) by specifying the lattice parameters and atomic positions.

  • Choice of Exchange-Correlation Functional: The selection of the exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA) is commonly used.[2][4] For a more accurate determination of the band gap, hybrid functionals like B3LYP or the use of a Hubbard U correction (GGA+U) can be employed to better account for electron correlation effects.[5][6]

  • Computational Parameters: Key computational parameters that need to be set include:

    • Plane-wave cutoff energy: A typical value is around 571.4 eV.[5]

    • k-point mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone. A denser mesh leads to higher accuracy. A 3x3x3 k-point sampling has been used.[5]

    • Convergence criteria: The calculations are iterated until the total energy, forces on atoms, stress, and atomic displacements converge below specific thresholds (e.g., energy convergence of 1.0 x 10⁻⁵ eV/atom).[5]

  • Band Structure and Density of States Calculation: Once the ground state electronic configuration is determined, the electronic band structure along high-symmetry directions in the Brillouin zone and the density of states are calculated.

First_Principles_Workflow A Define Crystal Structure B Choose Exchange- Correlation Functional A->B C Set Computational Parameters B->C D Perform Self-Consistent Field Calculation C->D E Calculate Band Structure and Density of States D->E F Analyze Results E->F

First-principles calculation workflow.
Photoemission and Inverse Photoemission Spectroscopy

Photoemission spectroscopy (PES) probes the occupied electronic states, while inverse photoemission spectroscopy (IPES) probes the unoccupied states. Together, they can directly measure the band gap.

Experimental Protocol:

  • Sample Preparation: High-quality single crystals of CaTiO₃ are required. The sample surface must be clean and atomically flat. This is typically achieved by in-situ cleaving or sputtering and annealing cycles in an ultra-high vacuum (UHV) chamber.

  • Measurement Chamber: The experiment is conducted in a UHV environment (pressure < 10⁻¹⁰ Torr) to prevent surface contamination.

  • Photoemission Spectroscopy (PES):

    • A monochromatic photon source (e.g., X-ray for XPS or UV for UPS) irradiates the sample.

    • The kinetic energy and emission angle of the ejected photoelectrons are measured by an electron energy analyzer.

    • The binding energy of the electrons in the solid can be determined from the kinetic energy of the photoelectrons.

  • Inverse Photoemission Spectroscopy (IPES):

    • A beam of electrons with a well-defined energy is directed onto the sample surface.

    • When these electrons transition to unoccupied states, they emit photons.

    • The energy of the emitted photons is detected, providing information about the energy of the unoccupied states.

  • Data Analysis: The valence band maximum from PES and the conduction band minimum from IPES are identified to determine the band gap.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to estimate the optical band gap of semiconductor materials.

Experimental Protocol:

  • Sample Preparation: CaTiO₃ can be prepared as a thin film on a transparent substrate or as a powder dispersed in a suitable solvent. For powders, a diffuse reflectance measurement is often performed.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One beam passes through the sample, and the other passes through a reference.

  • Measurement: The absorbance or reflectance of the sample is measured over a range of wavelengths (typically 200-800 nm).

  • Data Analysis (Tauc Plot):

    • The absorption coefficient (α) is calculated from the absorbance data.

    • The Tauc equation, (αhν)¹ᐟⁿ = A(hν - E_g), is used to relate the absorption coefficient to the photon energy (hν) and the band gap (E_g).

    • The value of 'n' depends on the nature of the electronic transition (n=1/2 for direct allowed, n=2 for indirect allowed).

    • A plot of (αhν)¹ᐟⁿ versus hν is created.

    • The linear portion of the plot is extrapolated to the energy axis (where (αhν)¹ᐟⁿ = 0) to determine the band gap energy.[7][8][9]

UV_Vis_Workflow A Sample Preparation (Thin Film or Powder) B UV-Vis Spectrophotometer Measurement A->B C Obtain Absorbance/ Reflectance Spectrum B->C D Calculate Absorption Coefficient (α) C->D E Construct Tauc Plot ((αhν)^(1/n) vs. hν) D->E F Extrapolate Linear Region to Determine Band Gap (Eg) E->F

UV-Vis spectroscopy Tauc plot analysis workflow.

Relationship Between Crystal Structure and Electronic Properties

The electronic band structure of CaTiO₃ is intricately linked to its crystal structure. The different polymorphs (cubic, tetragonal, and orthorhombic) exhibit distinct band gaps. This relationship is a critical consideration for tailoring the material's properties for specific applications.

Crystal_Structure_Band_Gap cluster_0 Crystal Structure cluster_1 Electronic Band Gap Cubic Cubic Eg_Cubic ~1.9 - 2.8 eV (Indirect) Cubic->Eg_Cubic Tetragonal Tetragonal Eg_Tetra ~2.3 - 3.1 eV (Indirect) Tetragonal->Eg_Tetra Orthorhombic Orthorhombic Eg_Ortho ~2.4 - 3.3 eV (Indirect/Direct) Orthorhombic->Eg_Ortho

Relationship between CaTiO₃ crystal structure and band gap.

Conclusion

The electronic band structure of this compound is a complex and multifaceted topic, with significant variations dependent on the crystalline phase and the method of determination. This guide has provided a consolidated overview of the current understanding, drawing from both theoretical and experimental studies. The presented data and methodologies offer a solid foundation for researchers and professionals working with or interested in the applications of CaTiO₃. Further research, particularly in the area of defect engineering and its impact on the electronic structure, will be crucial for unlocking the full potential of this versatile perovskite material.

References

The Dielectric Landscape of Pure Calcium Titanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pure calcium titanate (CaTiO3), a perovskite ceramic, is a cornerstone material in the field of electronic ceramics and has garnered significant attention for its versatile dielectric properties.[1][2] Its characteristic high dielectric constant, low dielectric loss, and thermal stability make it a critical component in a wide array of applications, including high-frequency capacitors, microwave resonators, and certain biomedical devices.[3][4][5] This technical guide provides an in-depth exploration of the core dielectric properties of pure CaTiO3, detailing the experimental protocols for its synthesis and characterization, and presenting key data in a structured format for ease of comparison.

Core Dielectric Properties

The dielectric behavior of pure this compound is intricately linked to its crystal structure, which is typically an orthorhombic perovskite structure at room temperature.[3][4] This structure influences the material's response to an external electric field, dictating its dielectric constant and loss tangent. As the temperature increases, CaTiO3 undergoes phase transitions, shifting from orthorhombic to tetragonal and eventually to a cubic structure at very high temperatures, which in turn affects its dielectric properties.[3][4]

Frequency Dependence

The dielectric constant of pure CaTiO3 exhibits a strong dependence on frequency.[3][6] At lower frequencies, various polarization mechanisms, including ionic, electronic, dipolar, and space charge polarization, contribute to a high dielectric constant.[3] As the frequency increases, the contribution from slower polarization mechanisms, such as space charge and dipolar polarization, diminishes, leading to a decrease in the dielectric constant.[3] At very high frequencies, the dielectric constant stabilizes as it is primarily governed by the faster electronic and ionic polarizations.[3]

Similarly, the dielectric loss (tan δ) also varies with frequency. Typically, the dielectric loss is higher at lower frequencies and decreases as the frequency increases.[3] This behavior is often attributed to the energy dissipation associated with the movement of charge carriers and the relaxation of dipoles.[3]

Temperature Dependence

The dielectric properties of CaTiO3 are also sensitive to temperature. The dielectric constant of pure CaTiO3 generally increases as the temperature decreases.[7] For instance, at room temperature, the dielectric constant is around 180, and it is projected to exceed 300 at zero Kelvin.[7] This behavior is linked to the thermal energy affecting the alignment of dipoles within the material. The temperature coefficient of the resonant frequency is a critical parameter for microwave applications, and for pure CaTiO3, it has a large positive value.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the dielectric properties of pure this compound as reported in various studies.

FrequencyDielectric Constant (εr)Dielectric Loss (tan δ)Reference
1 MHz~140 - 150< 6x10⁻⁴ (at 20°C)[8]
1 MHz~3700.008[9]
Low FrequenciesHighDecreases with increasing frequency[3][6]
High FrequenciesLower, stable-[3]
TemperatureDielectric Constant (εr)NotesReference
Room Temperature~180Increases as temperature decreases[7]
4.2 K - 430 KMonotonically increases with decreasing temperatureExtrapolates to > 300 at 0 K[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound with desired dielectric properties.

Synthesis Methodologies

Several methods are employed for the synthesis of pure this compound, each influencing the final microstructure and, consequently, the dielectric properties.

1. Solid-State Reaction Method:

This is a conventional and widely used method for producing ceramic powders.

  • Precursor Materials: High-purity calcium carbonate (CaCO3) and titanium dioxide (TiO2) are used as starting materials.[1]

  • Mixing: The precursors are mixed in a 1:1 molar ratio.[1]

  • Milling: The mixture is mechanically milled, for instance, in a high-energy ball mill, for several hours to ensure homogeneity and reduce particle size.[1][6]

  • Calcination: The milled powder is then calcined at a high temperature, typically around 800°C for 2 hours, to form the CaTiO3 phase.[1]

  • Pellet Formation: The calcined powder is pressed into pellets.

  • Sintering: The pellets are sintered at a higher temperature (e.g., 1200°C for 2 hours) to achieve high density.[6]

2. Sol-Gel Method:

This wet-chemical technique allows for better control over stoichiometry and homogeneity at lower processing temperatures.[4]

  • Precursors: Calcium nitrate [Ca(NO3)2·4H2O] and tetra-butyl titanate [Ti(OBu)4] are common precursors.[4]

  • Sol Formation: The precursors are dissolved in a suitable solvent, such as ethanol, along with a chelating agent like citric acid.[4]

  • Gelation: The solution is heated to form a gel.

  • Drying and Calcination: The gel is dried and then calcined at a specific temperature to obtain the CaTiO3 powder.

Characterization Techniques

Thorough characterization is essential to understand the structural and electrical properties of the synthesized CaTiO3.

1. Structural and Morphological Analysis:

  • X-Ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized powder. The diffraction pattern is typically recorded in a 2θ range of 20° to 80°.[3]

  • Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, including grain size and shape, of the sintered ceramic pellets.[3]

2. Dielectric Property Measurement:

  • Sample Preparation: For electrical measurements, the sintered pellets are polished to achieve smooth surfaces. Silver paste is then applied to both surfaces to serve as electrodes, followed by drying at around 150°C.[3]

  • Impedance Spectroscopy: An LCR meter is used to measure the capacitance and dielectric loss of the sample over a range of frequencies (e.g., 100 Hz to 1 MHz).[3][10] The dielectric constant (εr) is then calculated from the measured capacitance, the dimensions of the pellet (area and thickness), and the permittivity of free space.

  • Temperature-Dependent Measurements: The measurements are repeated at various temperatures by placing the sample in a controlled temperature environment to study the temperature dependence of the dielectric properties.[6]

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows in the study of this compound's dielectric properties.

Synthesis_Structure_Property SolidState Solid-State Reaction GrainSize Grain Size SolidState->GrainSize Porosity Porosity/Density SolidState->Porosity SolGel Sol-Gel Method SolGel->GrainSize SolGel->Porosity BallMilling High-Energy Ball Milling BallMilling->GrainSize DielectricConstant Dielectric Constant (εr) GrainSize->DielectricConstant DielectricLoss Dielectric Loss (tan δ) GrainSize->DielectricLoss Porosity->DielectricConstant Porosity->DielectricLoss CrystalStructure Crystal Structure (Orthorhombic) CrystalStructure->DielectricConstant CrystalStructure->DielectricLoss Defects Defects/Impurities Defects->DielectricConstant Defects->DielectricLoss

Caption: Relationship between synthesis, structure, and dielectric properties.

Experimental_Workflow start Start: Precursor Selection synthesis Synthesis of CaTiO3 Powder (e.g., Solid-State Reaction) start->synthesis characterization Structural & Morphological Characterization (XRD, SEM) synthesis->characterization pelletization Pellet Preparation (Pressing & Sintering) synthesis->pelletization electrode Electrode Deposition (Silver Paste) pelletization->electrode measurement Dielectric Measurement (Impedance Spectroscopy) electrode->measurement analysis Data Analysis (εr, tan δ vs. Freq, Temp) measurement->analysis end End: Property Evaluation analysis->end

Caption: General experimental workflow for dielectric characterization.

References

discovery and history of perovskite minerals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Perovskite Minerals

Introduction

The term "perovskite" has evolved from the name of a specific mineral to representing an entire class of compounds with a characteristic crystal structure. These materials are at the forefront of research in fields ranging from photovoltaics and optoelectronics to catalysis and superconductivity. This guide provides a comprehensive overview of the initial discovery of the perovskite mineral, its historical development, and the foundational experimental work that established its importance. It is intended for researchers, scientists, and professionals who require a deep understanding of the origins and scientific progression of perovskite materials.

The Initial Discovery

The history of perovskite begins in the early 19th century in the Ural Mountains of Russia, a region renowned for its mineral wealth.

Discovery and Naming

In 1839, the German mineralogist Gustav Rose received a previously unknown mineral sample from the Russian Ural Mountains.[1][2] After conducting a physicochemical analysis, Rose identified it as a new mineral species.[3] The sample was given to him by the Russian mineralogist Alexander Kämmerer, who suggested the mineral be named "perovskite" in honor of Count Lev Aleksevich Perovski, a Russian nobleman and mineral enthusiast.[2][3]

The Original Perovskite Mineral: Calcium Titanate

The mineral discovered by Rose was identified as this compound, with the chemical formula CaTiO₃.[4][5][6] Naturally occurring perovskite is often found as black, reddish-brown, or pale yellow pseudo-cubic crystals.[1] While its ideal structure is cubic, the mineral itself is typically found with an orthorhombic crystal system at room temperature.[1][4][6]

Quantitative Data of a Natural Perovskite Mineral (CaTiO₃)

The following table summarizes the key physical and crystallographic properties of the naturally occurring perovskite mineral, this compound.

PropertyValueCitation(s)
Chemical Formula CaTiO₃[1][4][5]
Crystal System Orthorhombic[1][4]
Crystal Class Dipyramidal (mmm)[1]
Space Group Pbnm[1]
Formula Mass 135.96 g/mol [1]
Mohs Scale Hardness 5.0–5.5[1]
Specific Gravity 3.98–4.26[1]
Luster Adamantine to metallic[1]
Optical Properties Biaxial (+)[1]
Refractive Index nα = 2.3, nβ = 2.34, nγ = 2.38[1]

Foundational Experimental Protocols and Conceptual Developments

The understanding of perovskites has been built upon several key experimental and theoretical milestones.

Early Physicochemical Analysis (c. 1839)

While Gustav Rose's original 1839 publication does not detail his exact experimental procedures, the analysis at the time would have involved a combination of techniques standard for 19th-century mineralogy.

  • Objective: To determine the chemical composition and basic physical properties of the new mineral.

  • Methodology (Probable):

    • Chemical Analysis: Wet chemical methods would have been employed. This involved dissolving the mineral in strong acids to separate its constituent elements. The quantities of calcium, titanium, and oxygen would have been determined through gravimetric analysis, where elements are precipitated out of solution as solid compounds and weighed.

    • Crystallographic Analysis: The external crystal form (morphology) would have been studied using a goniometer to measure the angles between crystal faces. This data was used to determine the crystal system.

    • Physical Property Measurement: Basic properties like hardness (using a scratch test, the precursor to the Mohs scale), specific gravity (using a balance and water displacement), and color/streak were recorded.

The Goldschmidt Tolerance Factor (1926)

In 1926, Victor Goldschmidt introduced a crucial conceptual tool for predicting the stability of the perovskite crystal structure.[1][3][7] This was not a single experiment but a theoretical framework based on the ionic radii of the constituent atoms.

  • Objective: To create a geometric parameter that predicts whether a given ABX₃ compound can form a stable perovskite structure.

  • Methodology (Conceptual):

    • Data Collection: Goldschmidt compiled known ionic radii for various cations and anions.

    • Derivation of the Tolerance Factor (t): He proposed the following formula based on the geometry of the ideal cubic perovskite unit cell: t = (rA + rX) / (√2 * (rB + rX)) where rA, rB, and rX are the ionic radii of the A-site cation, B-site cation, and the anion (typically oxygen), respectively.[7]

    • Stability Prediction:

      • t ≈ 1: Indicates an ideal cubic perovskite structure is likely to form.

      • 0.9 < t < 1: The structure is typically stable but distorted (e.g., tetragonal or orthorhombic).

      • t < 0.9 or t > 1: The ions are too small or too large, respectively, to form a stable perovskite structure, and other crystal structures are favored.

X-ray Diffraction Analysis of the Perovskite Structure (1945)

The definitive crystal structure of a perovskite-type compound was published in 1945 by Helen Dick Megaw, who performed X-ray diffraction on barium titanate (BaTiO₃), a synthetic material with the perovskite structure.[1][4]

  • Objective: To determine the precise atomic positions within the BaTiO₃ unit cell.

  • Methodology (Single-Crystal X-ray Diffraction):

    • Crystal Preparation: A small, high-quality single crystal of BaTiO₃ was synthesized and mounted on a goniometer head.

    • Data Collection: The crystal was irradiated with a monochromatic beam of X-rays. As the crystal was rotated, the X-rays were diffracted by the planes of atoms within the crystal lattice, producing a pattern of spots of varying intensities on a photographic film or detector.

    • Data Analysis: The positions and intensities of the diffraction spots were meticulously measured.

    • Structure Solution: Using the principles of Bragg's Law and Fourier analysis, the collected diffraction data was used to calculate the electron density map of the unit cell. This map revealed the precise locations of the barium, titanium, and oxygen atoms, confirming the perovskite crystal structure.[4][5]

Early Synthesis of Synthetic Perovskites
  • Objective: To create artificial perovskite compounds in the laboratory.

  • Methodology (High-Temperature Solid-State Reaction):

    • Precursor Selection: Stoichiometric amounts of simple oxide or carbonate precursors, such as calcium oxide (CaO) and titanium dioxide (TiO₂), were used.[6][8]

    • Mixing: The precursor powders were intimately mixed and ground together to ensure homogeneity.

    • Calcination/Sintering: The mixture was heated in a high-temperature furnace to temperatures exceeding 1300 °C.[6] At this temperature, the atoms diffuse and react in the solid state to form the desired CaTiO₃ perovskite phase.

    • Characterization: The resulting powder was analyzed using techniques like X-ray diffraction to confirm the formation of the perovskite crystal structure.

Historical Timeline and Evolution

The initial discovery of the mineral was followed by a century of foundational research that expanded the definition of "perovskite" to a vast family of materials.

PerovskiteHistory node_1839 1839 Discovery of Perovskite Mineral (CaTiO₃) by Gustav Rose in the Ural Mountains. Named after Lev Perovski. node_1892 1892 First Synthetic Halide Perovskite (CsPbX₃ type) prepared by H.L. Wells. node_1839->node_1892 node_1926 1926 Victor Goldschmidt describes the 'Tolerance Factor' for predicting perovskite structure stability. node_1892->node_1926 node_1945 1945 Helen Dick Megaw determines the crystal structure of BaTiO₃ using X-ray diffraction, confirming the atomic arrangement of the perovskite structure. node_1926->node_1945 node_1950s 1950s Research on oxide perovskites flourishes. Applications in capacitors and transducers are developed. node_1945->node_1950s node_1978 1978 First Organic-Inorganic Halide Perovskite is synthesized by D. Weber. node_1950s->node_1978 node_2009 2009 First report of a perovskite solar cell with an efficiency of ~3.8%. node_1978->node_2009

A timeline of key events in the .

Conclusion

The journey of perovskite from a relatively obscure mineral found in the Ural Mountains to a diverse and fundamentally important class of materials is a testament to the cumulative nature of scientific inquiry. The initial discovery and characterization by Gustav Rose laid the groundwork. The theoretical insights of Victor Goldschmidt provided a predictive framework for identifying new perovskite compounds, while the detailed structural analysis by Helen Dick Megaw using X-ray diffraction provided the definitive atomic-scale picture. This historical foundation was critical for the subsequent explosion of research into synthetic perovskites, which continues to yield materials with remarkable and tunable properties for a wide array of advanced applications.

References

theoretical modeling of calcium titanate electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Modeling of Calcium Titanate's Electronic Structure

Introduction

This compound (CaTiO₃), the mineral perovskite, serves as the namesake for a vast class of materials with the ABO₃ structure.[1] Its diverse polymorphs—cubic, tetragonal, and orthorhombic—exhibit a range of electronic and optical properties that make them suitable for applications in capacitors, microwave resonators, and as potential components in next-generation solar cells.[2][3][4] A fundamental understanding of the electronic structure of CaTiO₃ is paramount for tailoring its properties for these advanced applications.

This technical guide provides a comprehensive overview of the theoretical modeling of CaTiO₃'s electronic structure, primarily through the lens of Density Functional Theory (DFT). It is intended for researchers and scientists in materials science and computational chemistry. The guide details the computational workflow, summarizes key quantitative data from theoretical calculations, and outlines the experimental protocols essential for validating the theoretical models.

Core Concepts in Theoretical Modeling

The primary tool for investigating the electronic structure of crystalline solids like CaTiO₃ from first principles is Density Functional Theory (DFT). DFT reformulates the complex many-body problem of interacting electrons into a more manageable one involving the electron density.

  • Exchange-Correlation Functionals: The exact form of the exchange-correlation (XC) functional in DFT is unknown and must be approximated. The choice of functional is critical for obtaining accurate results.

    • Generalized Gradient Approximation (GGA): Functionals like the Perdew-Burke-Ernzerhof (PBE) are widely used for structural optimization and electronic property calculations. While computationally efficient, GGA is known to systematically underestimate the band gap of semiconductors and insulators.[5]

    • Tran-Blaha modified Becke-Johnson (TB-mBJ): This meta-GGA functional provides more accurate band gap calculations for a wide range of materials, often rivaling the accuracy of more computationally expensive methods.[2][6]

  • The DFT+U Method: Standard DFT functionals can struggle with the strong on-site Coulomb repulsion of localized d-electrons, such as the Ti-3d states in CaTiO₃. The DFT+U method introduces a Hubbard U term to correct for this self-interaction error, leading to a more accurate description of the electronic structure.[7] The value of U can be determined empirically or calculated from first principles using methods like linear response theory.[8][9]

Computational and Conceptual Frameworks

The process of theoretically modeling a material's electronic structure follows a systematic workflow. The relationship between different theoretical models and the properties they elucidate is crucial for a comprehensive understanding.

G cluster_workflow Computational Workflow for Electronic Structure A Define Crystal Structure (e.g., Orthorhombic Pbnm) B Set Computational Parameters (XC Functional, Cutoff Energy, k-points) A->B C Structural Relaxation (Optimize Lattice & Atomic Positions) B->C D Self-Consistent Field (SCF) Calculation C->D E Band Structure & Density of States (DOS) Calculation (Non-SCF) D->E F Data Analysis & Visualization (Band Gap, PDOS, Optical Properties) E->F

Caption: A typical workflow for DFT calculations of CaTiO₃.

G cluster_models Theoretical Models cluster_properties Calculated Properties DFT_GGA DFT (GGA) Structure Lattice Parameters Ground State Energy DFT_GGA->Structure Accurate BandGap Electronic Band Gap DFT_GGA->BandGap Underestimated DOS Density of States (Orbital Contributions) DFT_GGA->DOS DFT_mBJ DFT (TB-mBJ) DFT_mBJ->BandGap Improved Accuracy Optical Optical Properties (Dielectric Function, Absorption) DFT_mBJ->Optical DFT_U DFT+U DFT_U->BandGap Corrects Localization DFT_U->DOS More Accurate Ti-3d States

Caption: Relationship between theoretical models and derived properties.

Quantitative Data Summary

Theoretical calculations provide precise quantitative data on the structural and electronic properties of CaTiO₃.

Table 1: Crystal Structure Parameters of CaTiO₃ Polymorphs
PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)Volume (ų)Reference
CubicCubicPm-3m (221)3.893.893.8958.84[10]
TetragonalTetragonalI4/mcm (140)5.375.377.79224.83[11]
OrthorhombicOrthorhombicPbnm (62)5.38585.42617.6165223.0[12]
Table 2: Calculated Electronic Band Gaps of CaTiO₃
PhaseCalculation MethodBand Gap (eV)Gap TypeReference
CubicGGA1.83-[10]
CubicTB-mBJ2.83-[2][6]
TetragonalGGA2.24-[11]
TetragonalTB-mBJ3.07-[2][6]
OrthorhombicGGA2.43Direct (Γ-point)[5]
OrthorhombicTB-mBJ3.26-[2][6]

Note: The calculated band gap is highly sensitive to the chosen exchange-correlation functional. TB-mBJ values are generally in better agreement with experimental optical gaps.

Experimental Protocols for Validation

Theoretical models must be validated against experimental data. Below are detailed methodologies for key experiments used to characterize CaTiO₃.

Synthesis: Solid-State Reaction Method

The solid-state reaction is a conventional and widely used method for synthesizing polycrystalline CaTiO₃ ceramics.[13][14]

  • Precursor Selection: High-purity powders of calcium carbonate (CaCO₃) and titanium dioxide (TiO₂) are used as starting materials.[13][14]

  • Stoichiometric Mixing: The precursors are weighed in a 1:1 molar ratio.

  • Milling: The powders are intimately mixed and ground to reduce particle size and enhance reactivity. This can be done in a ball mill for several hours (e.g., 0.5h to 5h) using a grinding medium like corundum cylinders.[14]

  • Calcination: The milled powder mixture is placed in an alumina crucible and heated in a muffle furnace. The temperature is ramped up to a high temperature (e.g., 800°C to 1300°C) and held for a specified duration (e.g., 2 hours) to facilitate the reaction: CaCO₃ + TiO₂ → CaTiO₃ + CO₂.[13][14]

  • Characterization: The resulting powder is cooled and then characterized to confirm phase purity and structure.

Structural Characterization: X-ray Diffraction (XRD)

XRD is the standard technique to determine the crystal structure, phase purity, and crystallite size of the synthesized material.[15]

  • Sample Preparation: A small amount of the synthesized CaTiO₃ powder is pressed into a flat sample holder.

  • Instrument Setup: A powder X-ray diffractometer with Cu-Kα radiation (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ angular range (e.g., 5° to 80°) with a small step size (e.g., 0.02°).[15]

  • Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS No. 42-0423 for orthorhombic CaTiO₃) to identify the crystalline phases present.[16]

  • Rietveld Refinement: For detailed structural analysis, the Rietveld method is applied to the XRD data using software like Fullprof. This refines the lattice parameters, atomic positions, and quantifies phase fractions, providing a direct comparison with the crystal structure used in theoretical models.[15]

Electronic and Optical Characterization

5.3.1 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap, which can be compared with the theoretically calculated electronic band gap.

  • Sample Preparation: The CaTiO₃ powder is dispersed in a suitable solvent or pressed into a thin pellet. For thin films, the measurement is performed directly.

  • Measurement: A UV-Vis spectrophotometer measures the absorbance or reflectance of the sample over a wavelength range (e.g., 200-800 nm).

  • Data Analysis (Tauc Plot): The optical band gap (E_g) is determined by analyzing the absorption edge. The Tauc relation is used: (αhν)^n = A(hν - E_g), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).[17] A plot of (αhν)^n versus hν is created, and extrapolating the linear portion of the curve to the energy axis gives the band gap value.[17]

5.3.2 X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the material.[18][19]

  • Sample Preparation: The powder sample is mounted on a sample holder using conductive tape. The sample must be clean and under ultra-high vacuum conditions.

  • Measurement: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Analysis:

    • Survey Scan: A wide energy scan is performed to identify all elements present in the sample.

    • High-Resolution Scans: Detailed scans are conducted over the specific binding energy ranges of the elements of interest (e.g., Ca 2p, Ti 2p, O 1s).

    • Peak Fitting: The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the precise binding energies and identify the oxidation states of the elements (e.g., Ca²⁺, Ti⁴⁺, O²⁻). This confirms the chemical integrity of the compound and can reveal the presence of defects or impurities that might influence the electronic structure.[19]

Conclusion

The theoretical modeling of this compound's electronic structure, anchored by DFT, provides invaluable insights into its fundamental properties. By selecting appropriate computational methods, such as the TB-mBJ functional for accurate band gap prediction, researchers can effectively predict and understand the material's behavior. The synergy between these robust computational models and rigorous experimental validation, through techniques like solid-state synthesis, XRD, and spectroscopy, is critical for the rational design of CaTiO₃-based materials for advanced technological applications.

References

optical properties of nano-sized calcium titanate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Optical Properties of Nano-Sized Calcium Titanate

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and core (CaTiO₃). It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes, offering valuable insights for researchers in materials science and professionals exploring advanced applications in drug development.

Introduction to Nano-Sized this compound

This compound (CaTiO₃), a perovskite-type ceramic, has garnered significant attention in its nano-sized form due to its unique and tunable optical and electronic properties. As a wide-bandgap semiconductor, it exhibits high stability, excellent photoelectric activity, and biocompatibility, making it a promising material for a diverse range of applications.[1] These include photocatalysis for environmental remediation, host lattices for phosphors in advanced display technologies, and emerging biomedical applications such as photodynamic therapy (PDT) and targeted drug delivery.[2][3][4] Understanding and controlling the optical characteristics of CaTiO₃ nanoparticles are paramount to harnessing their full potential.

Synthesis and Characterization Workflow

The fabrication and analysis of nano-sized CaTiO₃ typically follow a structured workflow, starting from precursor materials and culminating in the characterization of its functional properties.

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Selection (e.g., Ca(NO₃)₂, Ti[O(CH₂)₃CH₃]₄) s2 Synthesis Method (e.g., Sol-Gel, Pechini) s1->s2 s3 Gel/Resin Formation s2->s3 s4 Calcination (e.g., 700-1000°C) s3->s4 c1 Structural Analysis (XRD, SEM, TEM) s4->c1 Powder Sample c2 Optical Property Analysis (UV-Vis, PL Spectroscopy) c1->c2 c3 Functional Testing (e.g., Photocatalysis) c2->c3

Caption: General experimental workflow for the synthesis and characterization of CaTiO₃ nanoparticles.

Core Optical Properties

The optical behavior of nano-CaTiO₃ is dictated by its electronic structure, particle size, crystallinity, and the presence of defects or dopants.

Band Gap and UV-Vis Absorption

The optical band gap (Eg) is a critical parameter that determines the energy of photons a material can absorb. For CaTiO₃, the band gap is typically direct and can be influenced significantly by the synthesis conditions and resulting crystal structure (orthorhombic, tetragonal, cubic).[5][6] Values reported in the literature vary widely, generally falling in the range of 2.8 to 5.4 eV.[5][6][7][8][9] This wide range underscores the high degree of tunability. For instance, increasing the calcination temperature can lead to an increase in crystallite size and a corresponding change in the band gap.[8]

Synthesis MethodParticle/Crystallite SizeCalcination Temp. (°C)Crystal PhaseBand Gap (eV)Reference(s)
DFT Calculation--Cubic2.83[5][6]
DFT Calculation--Tetragonal3.07[5][6]
DFT Calculation--Orthorhombic3.26[5][6]
Sol-Gel26 - 31 nm--3.0[10]
Sol-Gel (from Gypsum)35 nm (crystallite)900Orthorhombic5.32[7][8]
Sol-Gel (from Gypsum)45 nm (crystallite)1000Orthorhombic5.43[7][8]
Organic Acid Precursor (CCTO)44.2 nm1000Cubic3.8[9]
Organic Acid Precursor (CCTO)64.8 nm1000Cubic4.2[9]

*Data for Calcium Copper Titanate (CaₓCu₃₋ₓTi₄O₁₂) is included to show the effect of composition and size.

Photoluminescence

Nano-sized CaTiO₃ exhibits photoluminescence (PL), often attributed to electronic transitions involving intrinsic defects such as oxygen vacancies.[11] Upon excitation with ultraviolet light, undoped CaTiO₃ can show a broad visible light emission.[12] The PL properties can be significantly enhanced and tailored by doping with rare-earth ions. For example, Eu³⁺ doping produces a bright red emission, while Ho³⁺ and Dy³⁺ doping can yield emissions in other parts of the visible spectrum, making these materials suitable as nanophosphors for display and bio-imaging applications.[2][13][14]

DopantExcitation λ (nm)Key Emission λ (nm)TransitionApplicationReference(s)
None250 / 325Broad visible bandDefect statesPhotocatalysis[11][12]
Eu³⁺398615 (strong), 593⁵D₀→⁷F₂, ⁵D₀→⁷F₁Red Phosphors[2][15]
Dy³⁺~350575 (yellow)⁴F₉/₂ → ⁶H₁₃/₂Phosphors[14][16]
Pr³⁺~330612¹D₂→³H₄Red Phosphors[4]
Refractive Index

The refractive index is a fundamental property for designing optical devices. As a perovskite material, CaTiO₃ possesses a high refractive index, which is a valuable characteristic for applications in lenses, antireflective coatings, and photonic crystals. Data for the refractive index (n) and extinction coefficient (k) are available across a range of wavelengths.

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4002.500.01
5002.380.00
6002.330.00
7002.300.00
(Data sourced from reference[17])

Detailed Experimental Protocols

Synthesis: Modified Polymeric Precursor (Pechini) Method

This method is widely used to produce homogeneous, nano-sized oxide powders at relatively low temperatures.[11]

Materials:

  • Ethylene glycol (HOCH₂CH₂OH, 99.8%)

  • Citric acid (C₆H₈O₇·H₂O, 99.5%)

  • Titanium tetrabutoxide (Ti[O(CH₂)₃CH₃]₄, 97.0%)

  • Calcium acetate (Ca(CH₃COO)₂, 94%)

Procedure:

  • Chelation of Metal Cations: Heat ethylene glycol to 70°C in a beaker with constant stirring. Add solid citric acid and stir until a clear, homogeneous solution is obtained. The molar ratio of citric acid to metal cations is typically kept high to ensure complete chelation.

  • Addition of Precursors: Cool the solution to room temperature. Slowly add titanium tetrabutoxide, followed by the dropwise addition of calcium acetate solution while stirring continuously. Maintain a 1:1 molar ratio for Ca:Ti.

  • Polymerization: Heat the resulting solution to approximately 130°C with vigorous stirring. This promotes esterification between the carboxyl groups of citric acid and the hydroxyl groups of ethylene glycol, forming a transparent polyester resin.

  • Pre-Calcination: Transfer the viscous resin to a crucible and heat it in a furnace at 200-300°C. This step removes the solvent and partially decomposes the organic material, yielding a solid, porous precursor.

  • Final Calcination: Grind the solid precursor into a fine powder. Calcine the powder in a furnace at 700°C for 6 hours to completely remove organic residues and crystallize the CaTiO₃ perovskite phase.[11]

Characterization: UV-Vis Spectroscopy for Band Gap Determination

The Tauc plot method is a standard procedure for determining the optical band gap from UV-Vis absorption or diffuse reflectance data.[1][3]

Apparatus:

  • UV-Vis Spectrophotometer with a diffuse reflectance accessory (e.g., an integrating sphere).

  • Sample holder for powders.

  • Reference standard (e.g., BaSO₄ or Spectralon®).

Procedure:

  • Sample Preparation: Prepare a small amount of the nano-CaTiO₃ powder. Ensure the sample is dry and homogeneous.

  • Data Acquisition:

    • Place the reference standard in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).

    • Replace the reference with the CaTiO₃ sample and acquire the diffuse reflectance spectrum (R).

  • Data Transformation (Kubelka-Munk): Convert the reflectance (R) data to a value proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R. The F(R) value is considered proportional to α.[3]

  • Tauc Plot Construction:

    • Convert the wavelength (λ, in nm) to photon energy (E, in eV) using the equation: E = 1240 / λ.

    • Calculate the Tauc variable (αhν)1/γ, which simplifies to [F(R) * E]1/γ. For a direct band gap semiconductor like CaTiO₃, γ = 1/2, so the Y-axis will be [F(R) * E]².[18]

    • Plot [F(R) * E]² on the Y-axis versus Photon Energy (E) on the X-axis.

  • Band Gap Extrapolation: Identify the linear portion of the rising curve in the Tauc plot. Extrapolate this linear section as a tangent line down to the X-axis. The point where the line intersects the X-axis is the estimated optical band gap (Eg).[3][18]

Mechanisms and Applications

Photocatalysis

CaTiO₃ nanoparticles are effective photocatalysts for the degradation of organic pollutants and the reduction of CO₂.[11][19] The process is initiated by the absorption of photons with energy exceeding the material's band gap.

G cluster_particle On Nanoparticle Surface sun photon Photon (hν ≥ Eg) cto CaTiO₃ Nanoparticle photon->cto Light Absorption e e⁻ h h⁺ vb Valence Band (VB) cb Conduction Band (CB) o2 O₂ e->o2 Reduction h2o H₂O h->h2o Oxidation oh_neg OH⁻ h->oh_neg Oxidation o2_rad •O₂⁻ (Superoxide) oh_rad •OH (Hydroxyl Radical) pollutant Organic Pollutant o2_rad->pollutant Degrades oh_rad->pollutant Degrades degraded Degradation Products (CO₂, H₂O) pollutant->degraded

Caption: Mechanism of photocatalysis by a CaTiO₃ nanoparticle for pollutant degradation.

The process involves the generation of an electron-hole pair (e⁻/h⁺). The electron in the conduction band reduces adsorbed oxygen to form superoxide radicals (•O₂⁻), while the hole in the valence band oxidizes water or hydroxide ions to form highly reactive hydroxyl radicals (•OH).[11] These reactive oxygen species (ROS) are powerful oxidizing agents that break down complex organic molecules into simpler, non-toxic compounds like CO₂ and H₂O.

Applications in Drug Development

The unique properties of nano-CaTiO₃, including its stability and biocompatibility, make it a candidate for advanced biomedical applications.

In PDT, a photosensitizer generates cytotoxic ROS upon light activation to kill cancer cells. Nanoparticles can act as carriers for photosensitizers or as photosensitizers themselves.[12] While research on CaTiO₃ for PDT is still emerging, its ability to generate ROS under UV irradiation suggests its potential in this area. The general mechanism involves the nanoparticle absorbing light energy and transferring it to molecular oxygen (³O₂) to produce highly cytotoxic singlet oxygen (¹O₂).[20]

cluster_pdt Photodynamic Therapy (PDT) Mechanism NP CaTiO₃ Nanoparticle (Ground State) NP_excited CaTiO₃ Nanoparticle (Excited State) NP->NP_excited Light (hν) NP_excited->NP Energy Transfer O2 Molecular Oxygen (³O₂) O2_singlet Singlet Oxygen (¹O₂) O2->O2_singlet Intersystem Crossing Cell Cancer Cell O2_singlet->Cell Oxidative Stress Apoptosis Cell Death (Apoptosis, Necrosis) Cell->Apoptosis

Caption: General mechanism of nanoparticle-mediated photodynamic therapy.

The high surface area and porous nature of nano-CaTiO₃ structures, particularly nanofibers, make them suitable for drug delivery systems.[2] These materials can be loaded with therapeutic agents, such as the anti-inflammatory drug ibuprofen, and are designed to provide sustained release kinetics. This platform offers a promising approach for localized drug delivery, potentially reducing systemic side effects and improving therapeutic outcomes.[2][8]

cluster_dd Drug Delivery Logic start Porous CaTiO₃ Nanostructure loaded Drug-Loaded Nanostructure start->loaded Drug Loading drug Drug Molecules release Sustained Release (Diffusion) loaded->release target Target Site (e.g., Tissue) release->target

Caption: Logical flow of a CaTiO₃-based nanocarrier for drug delivery applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of Doping on Calcium Titanate Crystal Structure

Executive Summary

This compound (CaTiO₃), a perovskite-type ceramic oxide, is a material of significant scientific interest due to its stable chemical and thermal properties, as well as its notable dielectric and photoluminescent characteristics.[1] The inherent orthorhombic crystal structure of CaTiO₃ can be strategically modified through doping—the intentional introduction of impurity elements into its lattice. This guide provides a comprehensive overview of how different dopants influence the crystal structure of CaTiO₃, summarizing key quantitative data, detailing experimental protocols for synthesis and characterization, and visualizing the fundamental concepts and workflows. Doping CaTiO₃ allows for the tailoring of its properties, opening avenues for advanced applications in electronics, photocatalysis, and even bone tissue engineering.

The Perovskite Structure of this compound

This compound crystallizes in an orthorhombic perovskite structure with the Pbnm space group at room temperature.[1] The ideal ABO₃ perovskite structure is cubic, but in CaTiO₃, tilting of the TiO₆ octahedra leads to a lower symmetry orthorhombic phase.[2][3] The structure consists of a network of corner-sharing TiO₆ octahedra, with calcium ions occupying the 12-fold coordinated sites (A-sites) within the cavities of this network. The titanium ions occupy the 6-fold coordinated centers of the octahedra (B-sites).

Doping in CaTiO₃ can occur at either the A-site (substituting Ca²⁺) or the B-site (substituting Ti⁴⁺). The choice of dopant and its concentration can lead to significant changes in the crystal structure, including lattice parameters, unit cell volume, phase transitions, and the formation of defects such as oxygen vacancies.

Doping Dopant Introduction (e.g., La3+, Fe3+, Mg2+) A_Site A-Site Substitution (replaces Ca2+) Doping->A_Site B_Site B-Site Substitution (replaces Ti4+) Doping->B_Site Lattice_Distortion Lattice Distortion (Strain, Bond Angle Changes) A_Site->Lattice_Distortion Phase_Transition Phase Transition (e.g., Orthorhombic -> Cubic) A_Site->Phase_Transition B_Site->Lattice_Distortion Defect_Formation Defect Formation (Oxygen/Cation Vacancies) B_Site->Defect_Formation Properties Altered Material Properties (Electronic, Optical, Catalytic) Lattice_Distortion->Properties Phase_Transition->Properties Defect_Formation->Properties cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Precursor Selection (CaCO3, TiO2, Dopant Oxide) mix Mixing & Milling start->mix calcine Calcination (e.g., 900°C, 2h) mix->calcine pelletize Pelletizing (Optional) calcine->pelletize xrd XRD Analysis (Phase, Lattice Parameters) calcine->xrd sinter Sintering (Optional) pelletize->sinter sinter->xrd sem SEM/EDX Analysis (Morphology, Composition) xrd->sem raman Raman Spectroscopy (Local Structure, Vibrational Modes) sem->raman uvvis UV-Vis Analysis (Optical Properties, Band Gap) raman->uvvis

References

magnetic properties of transition metal-doped CaTiO3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Magnetic Properties of Transition Metal-Doped Calcium Titanate (CaTiO₃)

Issued: December 17, 2025

Abstract

This compound (CaTiO₃), a cornerstone of the perovskite family, is intrinsically a diamagnetic and paraelectric insulator. However, the introduction of transition metal (TM) dopants into its crystal lattice offers a robust pathway to engineer novel magnetic and electronic properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and resulting magnetic properties of TM-doped CaTiO₃. It is intended for researchers and scientists in materials science, physics, and chemistry, offering detailed experimental protocols, a summary of known quantitative data, and a theoretical framework for understanding the induced magnetism.

Introduction

The perovskite oxide CaTiO₃, with its orthorhombic crystal structure (Pbnm space group), has been extensively studied for its dielectric properties.[1] In recent years, the focus has shifted towards its potential in spintronic applications, which require materials with tunable magnetic and semiconducting characteristics. Doping the Ti⁴⁺ site with 3d transition metals (e.g., Cr, Mn, Fe, Co, Ni) is a key strategy to introduce localized magnetic moments and induce magnetic ordering.[2] The substitution of the non-magnetic Ti⁴⁺ ion with a magnetically active TM ion can lead to a range of magnetic phenomena, from paramagnetism to robust ferromagnetism, primarily governed by exchange interactions between the dopant ions.[2][3] This guide details the methodologies used to create and analyze these materials and consolidates the current understanding of their magnetic behavior.

Synthesis of TM-Doped CaTiO₃

The properties of doped CaTiO₃ are highly dependent on the synthesis method, which influences phase purity, crystallinity, and dopant distribution. The solid-state reaction method is the most traditional and widely used technique due to its simplicity and scalability.[4][5]

Experimental Protocol: Solid-State Reaction

The solid-state reaction method involves the high-temperature reaction of solid precursors to form the desired perovskite phase.[6]

  • Precursor Selection & Stoichiometry: High-purity (>99.9%) powders of Calcium Carbonate (CaCO₃), Titanium Dioxide (TiO₂), and the respective transition metal oxide (e.g., Cr₂O₃, Fe₂O₃, MnO₂, Co₃O₄, NiO) are used as starting materials. The powders are weighed in precise stoichiometric ratios according to the target formula, CaTi₁₋ₓMₓO₃, where M is the transition metal dopant and x is the desired doping concentration.

  • Mixing and Grinding: The precursor powders are thoroughly mixed to ensure homogeneity at the atomic level. This is typically achieved by grinding in an agate mortar and pestle or through high-energy ball milling for several hours.[4] Wet milling, using a solvent like ethanol or isopropanol, can improve mixing and reduce particle agglomeration.

  • Calcination: The homogenized powder mixture is placed in an alumina crucible and heated in a furnace. An initial heating step at a lower temperature (e.g., 600-800 °C) may be used to decompose the carbonate precursor.[4] The main calcination is performed at high temperatures, typically ranging from 900 °C to 1300 °C, for an extended period (12-24 hours).[4][5] This high-temperature treatment provides the thermal energy required for the interdiffusion of cations and the formation of the perovskite crystal structure.[4] Multiple intermediate grinding and re-calcination steps are often necessary to achieve a single-phase product.

  • Pelletizing and Sintering (Optional): For measurements requiring dense samples, the calcined powder is pressed into pellets using a hydraulic press. These pellets are then sintered at a slightly higher temperature than the calcination step to increase their density and mechanical stability.

G start Start precursors Weigh Stoichiometric Precursors (CaCO₃, TiO₂, TM-Oxide) start->precursors mixing Homogenize via Grinding (e.g., Ball Milling) precursors->mixing calcination High-Temperature Calcination (900-1300 °C, 12-24h) mixing->calcination check Phase Purity Check (XRD) calcination->check regrind Intermediate Grinding check->regrind Impure powder TM-Doped CaTiO₃ Powder check->powder Single Phase regrind->calcination end End powder->end

Figure 1: General workflow for the solid-state synthesis of TM-doped CaTiO₃.

Characterization of Magnetic and Structural Properties

A multi-technique approach is essential to correlate the structural properties of doped CaTiO₃ with its magnetic behavior.

G sample Synthesized TM-Doped CaTiO₃ Powder xrd X-Ray Diffraction (XRD) sample->xrd vsm Vibrating Sample Magnetometry (VSM/SQUID) sample->vsm epr Electron Paramagnetic Resonance (EPR) sample->epr xrd_out Crystal Structure Phase Purity Lattice Parameters xrd->xrd_out vsm_out Magnetic Hysteresis (M-H) Magnetization vs. Temp (M-T) (Ms, Hc, Mr) vsm->vsm_out epr_out Dopant Oxidation State Local Site Symmetry Spin Dynamics epr->epr_out

Figure 2: Experimental workflow for characterizing TM-doped CaTiO₃.

Structural Characterization: X-ray Diffraction (XRD)

Protocol: XRD is the primary tool for confirming the formation of the desired perovskite phase and determining its structural parameters.

  • Sample Preparation: A small amount of the calcined powder is finely ground to ensure random crystal orientation and mounted onto a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å). The intensity of the diffracted X-rays is recorded as a function of the diffraction angle 2θ.

  • Phase Identification: The resulting diffraction pattern is compared with standard patterns from the JCPDS database to identify the crystalline phases present. For CaTiO₃, the pattern should match the orthorhombic structure (JCPDS No. 22-0153).[7]

  • Rietveld Refinement: For detailed structural analysis, Rietveld refinement is performed on the XRD data using software like FullProf or GSAS.[8][9] This method involves fitting a calculated diffraction pattern to the experimental data by refining structural parameters such as lattice constants, atomic positions, and site occupancy factors. A good refinement is indicated by low R-values (e.g., Rwp < 10%) and a goodness-of-fit (χ²) value close to 1.[8][10]

Magnetic Characterization: Vibrating Sample Magnetometry (VSM)

Protocol: VSM is used to measure the bulk magnetic properties of the material, such as magnetization as a function of applied magnetic field and temperature.[11][12]

  • Sample Preparation: A known mass of the powder sample is packed tightly into a non-magnetic sample holder (e.g., a gelatin capsule or a specialized VSM straw).[13]

  • Measurement Principle: The sample is placed in a uniform magnetic field and vibrated at a constant frequency. According to Faraday's Law of Induction, the changing magnetic dipole moment of the sample induces an AC voltage in a set of pickup coils.[14] This voltage is directly proportional to the magnetic moment of the sample.

  • Magnetic Hysteresis (M-H) Loops: At a constant temperature (e.g., 300 K or 5 K), the external magnetic field is swept from a large positive value to a large negative value and back. The resulting M-H loop provides key parameters:

    • Saturation Magnetization (Mₛ): The maximum magnetic moment achieved at high fields.[15]

    • Remanent Magnetization (Mᵣ): The magnetization remaining when the external field is zero.

    • Coercivity (H꜀): The magnetic field required to reduce the magnetization to zero.[16]

  • Magnetization vs. Temperature (M-T) Curves: The magnetic moment is measured as the temperature is varied under a constant, low applied magnetic field. Measurements are typically performed under zero-field-cooled (ZFC) and field-cooled (FC) conditions to identify magnetic transition temperatures (e.g., the Curie temperature, T꜀).

Local Probe Characterization: Electron Paramagnetic Resonance (EPR) Spectroscopy

Protocol: EPR (or ESR) is a highly sensitive technique that specifically probes species with unpaired electrons, such as the transition metal dopant ions.[17][18]

  • Measurement Principle: The sample is placed in a microwave cavity and irradiated with a fixed-frequency microwave source (typically X-band, ~9.8 GHz). An external magnetic field is swept, and microwave absorption is recorded.[19] Resonance occurs when the energy of the microwaves matches the energy difference between the electron spin states (the Zeeman effect).

  • Data Analysis: The resulting EPR spectrum provides information about:

    • g-factor: The position of the resonance signal is determined by the g-factor, which is sensitive to the local electronic environment of the unpaired electron. This can help identify the specific ion and its oxidation state (e.g., Fe³⁺, Mn²⁺).[19]

    • Hyperfine Structure: Coupling of the electron spin to the nuclear spin of the dopant or neighboring atoms can lead to a splitting of the EPR line, providing detailed information about the local coordination and bonding.

    • Linewidth: The width of the EPR signal is related to spin-spin and spin-lattice relaxation processes, offering insights into magnetic interactions and dynamics.

Magnetic Properties of TM-Doped CaTiO₃: A Dopant-Specific Review

The introduction of different transition metals into the CaTiO₃ lattice results in distinct magnetic behaviors.

Chromium (Cr) Doping

Theoretical studies based on Density Functional Theory (DFT) have extensively investigated Cr-doped CaTiO₃. These studies predict that substituting Ti⁴⁺ with Cr⁴⁺ systematically increases the magnetic moment of the material.[2][20] The magnetism arises from the unpaired 3d electrons of the Cr ions and their interaction with the surrounding oxygen octahedra.

Table 1: Calculated Magnetic Moment in CaTi₁₋ₓCrₓO₃

Dopant Concentration (x) Total Magnetic Moment (μB / unit cell) Reference
0.00 0.00 [2][20]
0.25 2.00 [2][20]
0.50 4.00 [2][20]
0.75 6.00 [2][20]
1.00 8.00 [2][20]

Note: Data derived from DFT calculations.[1][2][20]

Iron (Fe), Cobalt (Co), Manganese (Mn), and Nickel (Ni) Doping

Experimental studies on CaTiO₃ doped with other common transition metals like Fe, Co, Mn, and Ni are less prevalent in the literature compared to theoretical work on Cr-doping or experimental work on other perovskites like BaTiO₃ and SrTiO₃.[21] While it is widely reported that doping with these elements can induce ferromagnetism, specific quantitative data on saturation magnetization and coercivity for CaTiO₃ are not consistently available in the reviewed literature.

  • Fe-Doping: Doping with Fe has been shown to decrease the bandgap energy of CaTiO₃.[2] While ferromagnetism is expected due to the magnetic nature of Fe ions (typically Fe³⁺), detailed experimental M-H and M-T data for single-phase Fe-doped CaTiO₃ are needed for a complete picture.

  • Co-Doping: Studies on other perovskites like (La,Sr)TiO₃ have shown that Co-doping can induce room-temperature ferromagnetism, which is highly dependent on synthesis conditions and the resulting defect chemistry.[22][23] Similar effects are anticipated in CaTiO₃, but require dedicated experimental verification.

  • Mn-Doping: Manganese is a common dopant for inducing magnetism. In related perovskite systems, Mn-doping has been shown to produce ferromagnetic behavior.[21] The magnetic properties are strongly influenced by the Mn oxidation state (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and the resulting exchange interactions (e.g., Mn³⁺-O-Mn⁴⁺ double exchange).

  • Ni-Doping: Nickel doping is also expected to introduce magnetic properties into the CaTiO₃ lattice, though comprehensive magnetic studies on this specific system are limited.

Theoretical Insights from Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and understanding the electronic and magnetic properties of doped materials from first principles.[24][25]

The typical workflow for a DFT study on TM-doped CaTiO₃ involves several key steps:

  • Structural Modeling: A supercell of the CaTiO₃ crystal structure is created.

  • Dopant Substitution: One or more Ti atoms are replaced with TM atoms to model a specific doping concentration.

  • Spin-Polarized Calculation: The calculation is performed allowing for different energies for spin-up and spin-down electrons. This is crucial for magnetic materials. Functionals like GGA+U are often used to better account for the strongly correlated d-electrons of the transition metals.[2]

  • Analysis: The output is analyzed to determine the total energy of different magnetic configurations (e.g., ferromagnetic vs. antiferromagnetic), the total magnetic moment, the density of states (DOS), and the electronic band structure.[26][27] This analysis reveals the origin of the magnetism and how doping affects the material's conductive properties.[2]

G start Define CaTiO₃ Crystal Supercell substitute Substitute Ti with Transition Metal Dopant start->substitute config Define Magnetic Configurations (Ferromagnetic, Antiferromagnetic, etc.) substitute->config calculate Perform Spin-Polarized DFT Calculation (e.g., GGA+U) config->calculate analyze Analyze Output calculate->analyze energy Total Energy (Determine Magnetic Ground State) analyze->energy moment Magnetic Moment analyze->moment dos Density of States (DOS) & Band Structure analyze->dos

References

Methodological & Application

sol-gel synthesis protocol for calcium titanate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Sol-Gel Synthesis Protocol for Calcium Titanate (CaTiO₃) Nanoparticles

For: Researchers, scientists, and drug development professionals.

Introduction

This compound (CaTiO₃), a perovskite-type ceramic, has garnered significant attention in various scientific fields due to its notable dielectric properties, biocompatibility, and photocatalytic activity.[1] In its nanoparticle form, these properties are amplified due to a high surface-area-to-volume ratio, making CaTiO₃ nanoparticles (NPs) a promising material for a range of applications including biomedical engineering, drug delivery, cancer therapy, and as novel matrices for electrochemical biosensors.[1][2]

The sol-gel method is a versatile and widely used technique for synthesizing CaTiO₃ nanoparticles.[1] This chemical solution-based process offers excellent control over particle size, morphology, and purity at relatively low processing temperatures compared to traditional solid-state reaction methods.[3] The process involves the hydrolysis and condensation of molecular precursors (a sol) to form a gel, which is then dried and calcined to yield the final crystalline nanoparticles. This document provides a detailed protocol for the sol-gel synthesis of CaTiO₃ nanoparticles, an overview of their characterization, and a summary of their applications relevant to research and drug development.

Detailed Experimental Protocol

This protocol describes a common and reproducible sol-gel synthesis of this compound nanoparticles using calcium nitrate tetrahydrate and titanium (IV) isopropoxide as precursors.

Materials and Reagents
  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄, TTIP)

  • 2-Propanol (Anhydrous)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized (DI) water

Equipment
  • Beakers and magnetic stir bars

  • Magnetic stirrer hotplate

  • Dropping funnel or burette

  • Drying oven

  • High-temperature muffle furnace

  • Mortar and pestle (agate or ceramic)

Step-by-Step Procedure

Step 1: Preparation of Precursor Solution A (Calcium Solution)

  • In a 100 mL beaker, dissolve Calcium Nitrate Tetrahydrate in 20 mL of 2-Propanol. This should be done to achieve a 1:1 molar ratio with the titanium precursor.

  • In a separate beaker, dissolve Citric Acid Monohydrate in 10 mL of 2-Propanol. The molar ratio of citric acid to the final CaTiO₃ product should be 1:1.

  • Add the citric acid solution to the calcium nitrate solution and stir for 30 minutes at room temperature to ensure homogeneity.

Step 2: Preparation of Precursor Solution B (Titanium Solution)

  • In a 100 mL beaker, mix Titanium (IV) Isopropoxide with 20 mL of 2-Propanol.

  • Stir the solution for 15 minutes at room temperature.

Step 3: Mixing and Gelation

  • Slowly add Solution B (Titanium Solution) dropwise to Solution A (Calcium Solution) while stirring vigorously.

  • Continuously stir the resulting mixture for 2 hours at room temperature.

  • Heat the solution to 70-80°C and maintain stirring. The solution will gradually become more viscous, eventually forming a transparent, yellowish wet gel.[4]

Step 4: Aging and Drying

  • Age the wet gel by leaving it undisturbed at room temperature for 24 hours.

  • Dry the aged gel in an oven at 100-120°C for 12-24 hours to remove residual solvents and water, resulting in a solid xerogel.[5][6]

Step 5: Calcination

  • Grind the dried xerogel into a fine powder using an agate mortar and pestle.

  • Place the powder in a ceramic crucible and transfer it to a muffle furnace for calcination.

  • Heat the powder from room temperature to the desired calcination temperature (e.g., 600-800°C) at a controlled heating rate (e.g., 3-5°C/min).[3][4]

  • Hold at the target temperature for 2-4 hours to facilitate the crystallization of the CaTiO₃ perovskite phase.[4]

  • Allow the furnace to cool down naturally to room temperature.

  • The resulting white powder is crystalline this compound nanoparticles.

Visualized Schematics

Experimental Workflow

G Experimental Workflow for Sol-Gel Synthesis of CaTiO₃ Nanoparticles cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_post Post-Processing cluster_final Final Product p1 Dissolve Ca(NO₃)₂·4H₂O & Citric Acid in 2-Propanol mix Dropwise Mixing of Precursors p1->mix p2 Mix Ti[OCH(CH₃)₂]₄ in 2-Propanol p2->mix gel Stirring & Heating (70-80°C) to form Gel mix->gel age Aging at RT (24h) gel->age dry Drying in Oven (100-120°C, 12-24h) age->dry grind Grind Xerogel dry->grind calcine Calcination (600-800°C, 2-4h) grind->calcine final CaTiO₃ Nanoparticles calcine->final

Caption: Workflow of CaTiO₃ nanoparticle synthesis via the sol-gel method.

Chemical Transformation Pathway

G Chemical Pathway of Sol-Gel Process ti_alk Ti(OR)₄ (Titanium Alkoxide) hydrolysis Hydrolysis ti_alk->hydrolysis + H₂O ca_salt Ca²⁺ (Calcium Salt) sol Homogeneous Sol ca_salt->sol water H₂O (Water) water->hydrolysis citric Citric Acid (Chelating Agent) citric->sol Stabilizes ti_oh Ti(OH)₄ hydrolysis->ti_oh condensation Condensation ti_oh->condensation - H₂O ti_oh->sol gel Ca-O-Ti Network (Gel) sol->gel Polycondensation final CaTiO₃ (Perovskite Crystal) gel->final Calcination (removes organics, crystallizes)

Caption: Key chemical transformations in the sol-gel synthesis of CaTiO₃.

Data Presentation: Synthesis Parameters

The properties of the synthesized CaTiO₃ nanoparticles, particularly crystallite and particle size, are highly dependent on the synthesis conditions. The following table summarizes findings from various sol-gel based studies.

Calcium PrecursorTitanium PrecursorCalcination Temp. (°C)Resulting Avg. Particle/Crystallite SizeReference(s)
Calcium Oxide (CaO)Titanium (IV) isopropoxide100 (Drying only)~13 nm[5][7]
Calcium NitrateTitanium (IV) isopropoxide600~27 nm[6]
Calcium Carbonate (CaCO₃)Titanium (IV) isopropoxide800< 100 nm[4]
Calcium NitrateTitanium (IV) isopropoxide700Not Specified[8]
Calcium Carbonate (CaCO₃)Titanium Dioxide (TiO₂)800Not Specified, nanostructured[3]

Note: Increasing the calcination temperature generally leads to an increase in crystallite size and improved crystallinity, though it may also promote particle agglomeration.[9][10]

Characterization of Nanoparticles

To confirm the successful synthesis and determine the properties of the CaTiO₃ nanoparticles, several characterization techniques are essential:

  • X-ray Diffraction (XRD): Used to identify the crystalline phase and structure of the powder. Successful synthesis is confirmed by matching the diffraction peaks to the standard pattern for orthorhombic CaTiO₃. XRD data can also be used to calculate the average crystallite size via the Scherrer equation.[11]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and degree of agglomeration of the synthesized powder.[11]

  • Transmission Electron Microscopy (TEM): Allows for direct visualization of the nanoparticles to determine their size, size distribution, and shape at a higher resolution than SEM.[6][7]

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS is used to determine the elemental composition of the sample and confirm the stoichiometric ratio of Ca, Ti, and O.[5][7]

Applications in Research and Drug Development

The unique properties of CaTiO₃ nanoparticles make them attractive for several applications relevant to the pharmaceutical and biomedical fields:

  • Drug Delivery Systems: The high surface area and biocompatibility of CaTiO₃ nanoparticles make them potential candidates for use as nanocarriers for targeted drug delivery.[1][12] Their structure can be functionalized to carry therapeutic agents. Titanate-based nanomaterials have been explored for delivering drugs across biological barriers.[13]

  • Bone Tissue Engineering: As a calcium-containing bioceramic, CaTiO₃ is investigated for applications in bone repair and engineering. Its piezoelectric properties are of particular interest, as electrical stimulation can promote bone remodeling and growth.[14]

  • Biosensors: CaTiO₃ nanoparticles can serve as an effective matrix for immobilizing enzymes and other biomolecules in the development of highly sensitive electrochemical biosensors. Their large surface area can enhance the electron transfer between the immobilized enzyme and the electrode surface.[2]

  • Cancer Therapy: The ability of titanate nanoparticles to generate reactive oxygen species (ROS) under certain conditions is being explored for photodynamic and sonodynamic cancer therapies.[1][15] Recent studies have shown that CaTiO₃ NPs can be selectively genotoxic towards cancer cells by inducing excessive ROS generation.[1]

References

Application Notes and Protocols for Solid-State Synthesis of CaTiO3 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of calcium titanate (CaTiO3) powder using the solid-state reaction method. This conventional and cost-effective technique is widely used for producing perovskite ceramic materials.[1][2]

Introduction

This compound (CaTiO3) is a perovskite ceramic material with a wide range of applications due to its desirable dielectric, ferroelectric, and photoluminescent properties.[2][3] It is utilized in the manufacturing of capacitors, microwave resonators, and as a component in synthetic rock (SYNROC) for the immobilization of nuclear waste.[4] The solid-state reaction method is a straightforward and scalable approach for synthesizing CaTiO3 powder, involving the high-temperature reaction of solid precursors.[1][2]

Principle of the Method

The solid-state synthesis of CaTiO3 is based on the chemical reaction between a calcium precursor, typically calcium carbonate (CaCO3) or calcium oxide (CaO), and a titanium precursor, usually titanium dioxide (TiO2), at elevated temperatures.[1][5][6] The overall reaction when using calcium carbonate is:

CaCO3 + TiO2 → CaTiO3 + CO2

This reaction involves the decomposition of calcium carbonate and the subsequent diffusion of ions at high temperatures to form the desired perovskite crystal structure.[1]

Data Presentation: Experimental Parameters

The following table summarizes typical experimental parameters for the solid-state synthesis of CaTiO3 powder as reported in the literature.

PrecursorsMolar Ratio (Ca:Ti)Mixing MethodCalcination Temperature (°C)Calcination Time (h)Resulting Phase/PropertiesReference
CaCO3, TiO21:1Ball Milling (24 h)1150Multiple cyclesPerovskite CaTiO3 with small amounts of secondary phases[1]
CaCO3, TiO21:1High-energy ball milling8002Nano-sized CaTiO3 with high purity[4]
CaCO3, TiO2StoichiometricHigh-energy mixing800, 900, 1000, 13002Perovskite structure obtained at 1300°C[6]
CaCO3, TiO2StoichiometricNot specified700-12002Complete formation of orthorhombic CaTiO3 at 1200°C[2]
Extracted CaO, TiO2Not specifiedMechanical mixing1150Not specifiedPhase formation of CaTiO3 with a mean grain size of 32 nm[7]

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of CaTiO3 powder via the solid-state reaction method.

Materials:

  • Calcium carbonate (CaCO3), ≥99% purity

  • Titanium dioxide (TiO2), anatase or rutile, ≥99% purity

  • Ethanol or isopropanol (for wet milling, optional)

  • Agate mortar and pestle or ball mill with grinding media (e.g., zirconia, corundum)

  • High-temperature furnace

  • Alumina or platinum crucibles

Procedure:

  • Precursor Preparation and Weighing:

    • Dry the precursor powders (CaCO3 and TiO2) in an oven at 100-120°C for at least 2 hours to remove any adsorbed moisture.

    • Accurately weigh stoichiometric amounts of CaCO3 and TiO2 to achieve a 1:1 molar ratio.

  • Mixing and Milling:

    • Dry Milling: Place the weighed powders into a ball mill jar with appropriate grinding media. Mill for an extended period (e.g., 4-24 hours) to ensure homogeneous mixing and particle size reduction.[4]

    • Wet Milling: Alternatively, add the powders to the ball mill jar with a solvent such as ethanol. Wet milling can help to achieve a more uniform mixture and prevent agglomeration. After milling, the slurry must be dried completely.

    • Manual Mixing: For smaller batches, thoroughly grind and mix the powders using an agate mortar and pestle for at least 30 minutes.

  • Calcination:

    • Transfer the mixed powder into an alumina or platinum crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the sample to the desired calcination temperature (typically between 800°C and 1300°C) at a controlled ramp rate (e.g., 3-5°C/min).[4][8]

    • Hold the sample at the calcination temperature for a specified duration (typically 2-6 hours) to allow the reaction to complete.[2][4][6]

    • After calcination, allow the furnace to cool down to room temperature naturally.

  • Post-Calcination Grinding:

    • The calcined product may be agglomerated. Gently grind the resulting CaTiO3 powder using an agate mortar and pestle to obtain a fine, homogeneous powder.

Characterization

The synthesized CaTiO3 powder should be characterized to confirm its phase purity, crystal structure, morphology, and other properties.

  • X-ray Diffraction (XRD): To identify the crystalline phases present and determine the crystal structure. The formation of the orthorhombic perovskite structure is expected at room temperature.[2][4]

  • Scanning Electron Microscopy (SEM): To observe the particle morphology, size, and degree of agglomeration.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the Ti-O bond in the perovskite structure.

  • Thermogravimetric Analysis and Differential Thermal Analysis (TGA/DTA): To study the reaction process and determine the optimal calcination temperature by observing weight loss (from CO2 release) and thermal events.[1]

Experimental Workflow

experimental_workflow cluster_start Preparation cluster_mixing Mixing cluster_thermal Thermal Treatment cluster_final Final Product start_point Start precursors Weigh CaCO3 and TiO2 (1:1 Molar Ratio) start_point->precursors mixing Homogeneous Mixing (e.g., Ball Milling) precursors->mixing calcination Calcination (800-1300°C, 2-6h) mixing->calcination grinding Post-Calcination Grinding calcination->grinding product CaTiO3 Powder grinding->product

Caption: Workflow for CaTiO3 synthesis.

Safety Precautions

  • Handle fine powders in a well-ventilated area or a fume hood to avoid inhalation.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exercise caution when operating the high-temperature furnace and handle hot crucibles with appropriate tongs.

By following these detailed application notes and protocols, researchers can successfully synthesize high-purity CaTiO3 powder for a variety of applications.

References

Application Notes and Protocols for Hydrothermal Synthesis of Calcium Titanate (CaTiO3) Nanowires

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium titanate (CaTiO3), a perovskite-type oxide, is a material of significant interest due to its notable properties, including a high dielectric constant, low dielectric loss, and excellent biocompatibility.[1] These characteristics make it a promising candidate for a range of applications, from electronic components like capacitors and microwave resonators to biomedical applications such as synthetic grafts for bone healing and drug delivery systems.[2][3] The synthesis of CaTiO3 in the form of one-dimensional nanostructures, such as nanowires, can further enhance its properties due to the high aspect ratio and large surface area.[4]

This document provides detailed protocols for the hydrothermal synthesis of this compound nanowires. The hydrothermal method is an effective and versatile approach for producing well-crystallized nanomaterials at relatively low temperatures.[5][6]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis from Anatase-TiO2 and Calcium Chloride

This protocol is adapted from a method that has been shown to produce CaTiO3 nanowires with average diameters in the range of 120-130 nm.[5]

Materials:

  • Anatase-Titanium Dioxide (TiO2) powder

  • Calcium Chloride (CaCl2)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hotplate

  • Oven

  • Centrifuge

  • pH meter

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of sodium hydroxide (NaOH) with a concentration ranging from 2.5 M to 13 M. The concentration of NaOH influences the morphology of the final product.[5]

    • In a separate beaker, dissolve an appropriate amount of Calcium Chloride (CaCl2) in DI water.

    • Disperse the anatase-TiO2 powder in the CaCl2 solution with vigorous stirring to form a uniform suspension.

  • Hydrothermal Reaction:

    • Transfer the TiO2 and CaCl2 suspension into the Teflon-lined autoclave.

    • Slowly add the NaOH solution to the suspension while stirring. The final pH of the mixture should be between 9 and 13.[5]

    • Seal the autoclave and place it in an oven preheated to a temperature between 110 °C and 150 °C.[5]

    • Maintain the reaction for a duration of 12 to 72 hours.[5] The reaction time is a critical parameter affecting the growth and crystallinity of the nanowires.

  • Product Recovery and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the white precipitate.

    • Wash the product repeatedly with DI water until the pH of the supernatant becomes neutral. This can be achieved through centrifugation and redispersion cycles.[3]

    • Finally, wash the product with ethanol to remove any remaining organic impurities.

    • Dry the purified CaTiO3 nanowires in an oven at a temperature of approximately 50-80 °C for 12-24 hours.[3]

Characterization:

The morphology and crystal structure of the synthesized CaTiO3 nanowires should be characterized using the following techniques:

  • Scanning Electron Microscopy (SEM): To observe the morphology, size, and uniformity of the nanowires.

  • X-ray Diffraction (XRD): To determine the crystal phase and purity of the CaTiO3. The expected crystal structure is orthorhombic.[3][5]

  • Transmission Electron Microscopy (TEM): For detailed morphological and structural analysis, including diameter measurement and crystallographic information.

Data Presentation

The following tables summarize the key synthesis parameters and their effects on the resulting CaTiO3 nanostructures as reported in the literature.

Table 1: Summary of Hydrothermal Synthesis Parameters for CaTiO3 Nanowires.

ParameterRange/ValueEffect on ProductReference
Titanium Precursor Anatase-TiO2Source of Titanium[5]
Calcium Precursor Calcium Chloride (CaCl2)Source of Calcium[5]
Mineralizer Sodium Hydroxide (NaOH)Provides alkaline environment for dissolution and reaction[3][5]
NaOH Concentration 2.5 - 13 MAffects crystal morphology and size[5]
Reaction Temperature 110 - 150 °CInfluences reaction rate and crystallinity[5]
Reaction Time 12 - 72 hoursAffects the completion of the reaction and nanowire growth[5]
pH 9 - 13Crucial for the formation of perovskite phase[5][6]
Nanowire Diameter 120 - 130 nm[5]

Table 2: Alternative Precursors and Conditions for CaTiO3 Synthesis.

Titanium PrecursorCalcium PrecursorTemperatureTimeResulting MorphologyReference
Titanium ButoxideCalcium Nitrate TetrahydrateNot specifiedNot specifiedFlakes-like structure[5]
Titanium (IV) IsopropoxideCalcium Chloride (CaCl2)120 - 180 °CNot specifiedNanosized particulates and cuboids[5]
K2Ti6O13 nanofibersCalcium Hydroxide (Ca(OH)2)Not specifiedNot specifiedTetragonal microrods[7]

Visualizations

Experimental Workflow Diagram

Hydrothermal_Synthesis_Workflow Workflow for Hydrothermal Synthesis of CaTiO3 Nanowires cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Recovery & Purification cluster_characterization Characterization prep_naoh Prepare NaOH Solution (2.5-13 M) mix Mix Precursors and NaOH in Autoclave prep_naoh->mix prep_precursors Disperse Anatase-TiO2 in CaCl2 Solution prep_precursors->mix react Heat in Oven (110-150 °C, 12-72 h) mix->react Seal Autoclave cool Cool Autoclave to Room Temperature react->cool wash_water Wash with DI Water (until neutral pH) cool->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry in Oven (50-80 °C) wash_etoh->dry final_product CaTiO3 Nanowires dry->final_product sem SEM xrd XRD tem TEM final_product->sem final_product->xrd final_product->tem

Caption: Experimental workflow for the hydrothermal synthesis of CaTiO3 nanowires.

Signaling Pathways and Logical Relationships

The formation of CaTiO3 nanowires via the hydrothermal method involves a series of chemical transformations and crystal growth steps. The following diagram illustrates the logical relationship between the key synthesis parameters and the final product characteristics.

Synthesis_Parameters_Influence Influence of Synthesis Parameters on CaTiO3 Nanowire Properties cluster_inputs Synthesis Parameters cluster_process Reaction & Growth cluster_outputs Product Characteristics temp Temperature dissolution Precursor Dissolution temp->dissolution nucleation CaTiO3 Nucleation temp->nucleation growth Anisotropic Crystal Growth temp->growth crystallinity Crystallinity temp->crystallinity time Time time->growth time->crystallinity ph pH / NaOH Conc. ph->dissolution ph->nucleation purity Phase Purity ph->purity precursors Precursors precursors->dissolution precursors->purity dissolution->nucleation nucleation->growth morphology Morphology (Nanowires) growth->morphology growth->crystallinity size Size & Diameter growth->size

Caption: Logical relationships between synthesis parameters and nanowire properties.

References

Application Notes and Protocols for the Synthesis of CaTiO3 Powders via Co-precipitation Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium titanate (CaTiO3), a perovskite ceramic, is a material of significant interest due to its excellent dielectric, photoluminescent, and photovoltaic properties.[1] These characteristics make it a valuable component in the manufacturing of electronic devices such as ceramic capacitors, PTC thermistors, and microwave antennas.[2] The co-precipitation method is a practical, low-cost, and simple technique for synthesizing CaTiO3 powders, offering precise control over the composition.[1] This document provides detailed protocols and application notes for the synthesis of CaTiO3 powders using this method.

Principle of the Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of calcium and titanium precursors from a solution. A precipitating agent is added to a solution containing soluble salts of calcium and titanium, leading to the formation of an insoluble precursor. This precursor is then washed, dried, and calcined at high temperatures to yield the final CaTiO3 powder. The properties of the synthesized powder, such as particle size and phase purity, are highly dependent on factors like the choice of precursors, pH of the solution, and calcination temperature.

Experimental Protocols

Two primary protocols using different precursor materials are detailed below.

Protocol 1: Using Calcium Carbonate and Titanium Dioxide

This protocol is adapted from a method utilizing readily available and cost-effective inorganic precursors.[1]

Materials:

  • Calcium Carbonate (CaCO3)

  • Titanium Dioxide (TiO2)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Magnetic Stirrer

  • Filter Paper

  • Beakers

  • Furnace

Procedure:

  • Preparation of NaOH Solution: Dissolve 0.2 mol of NaOH in 100 ml of distilled water in a beaker.

  • Addition of Calcium Precursor: Add 0.1 mol of CaCO3 to the NaOH solution.

  • Stirring: Place the beaker on a magnetic stirrer and stir the mixture for 1.5 hours.

  • Addition of Titanium Precursor: In a separate beaker, prepare a solution of 0.1 mol of titanium dioxide in 100 ml of distilled water. Add this solution to the CaCO3-NaOH mixture.

  • Co-precipitation: Continue stirring the final mixture for 3 hours to ensure complete precipitation.

  • Filtration: Filter the resulting precipitate using filter paper to remove the aqueous solution.

  • Drying: Keep the collected precipitate at room temperature for 24 hours to dry.

  • Calcination: Calcine the dried powder in a furnace at a selected temperature (e.g., 500°C, 600°C, or 700°C) to obtain the CaTiO3 powder. The calcination temperature significantly influences the crystallite phase and morphology.[1]

Protocol 2: Using Potassium Titanyl Oxalate and Calcium Chloride

This protocol utilizes organometallic and inorganic precursors.[3]

Materials:

  • Potassium Titanyl Oxalate (C4K2O9Ti)

  • Calcium Chloride (CaCl2)

  • Ammonium Oxalate ((NH4)2C2O4)

  • Ammonium Hydroxide (NH4OH)

  • Deionized (DI) Water

  • Magnetic Stirrer

  • Filtration setup

  • Drying Oven

  • Furnace

Procedure:

  • Precursor Solution: In a beaker, mix 20 g of potassium titanyl oxalate and 6 g of calcium chloride with 250 ml of DI water.

  • Precipitating Agent: In a separate beaker, prepare a 0.2 M ammonium oxalate solution in ammonium hydroxide.

  • Co-precipitation: Slowly add the ammonium oxalate solution to the precursor solution. Maintain the pH of the mixture at 9 by adding ammonium hydroxide as needed. This results in the formation of a [CaTi(OH)x(C2O4)y] precipitate.

  • Aging: Allow the resulting white slurry to age overnight at room temperature.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with DI water.

  • Drying: Dry the washed precipitate in an oven at 80°C for two days.

  • Grinding: Grind the dried precipitate to a fine powder.

  • Calcination: Calcine the powder at 900°C for 2 hours to obtain pure CaTiO3.[3]

Data Presentation

Table 1: Summary of Experimental Parameters for CaTiO3 Synthesis via Co-precipitation.

ParameterProtocol 1Protocol 2
Calcium Precursor Calcium Carbonate (CaCO3)Calcium Chloride (CaCl2)
Titanium Precursor Titanium Dioxide (TiO2)Potassium Titanyl Oxalate (C4K2O9Ti)
Precipitating Agent Sodium Hydroxide (NaOH)Ammonium Oxalate / Ammonium Hydroxide
Solvent Distilled WaterDeionized Water
pH Control Not specified (alkaline due to NaOH)Maintained at pH 9
Drying Conditions Room temperature for 24 hours80°C for 48 hours
Calcination Temp. 500°C, 600°C, 700°C900°C for 2 hours

Table 2: Influence of Calcination Temperature on CaTiO3 Powder Properties (from Protocol 1). [1]

Calcination Temperature (°C)Phase FormationCrystallinityGrain Size
500 Initial phase formationLowerSmaller
600 Improved phase formationIncreasedLarger
700 Pure CaTiO3 perovskite structureSharp and clear peaks (High)Largest

Table 3: Properties of CaTiO3 Powder Synthesized via Co-precipitation (from Protocol 2). [3]

PropertyValue
Crystal Structure Orthorhombic
Average Particle Size ~200 nm
Morphology Spherical and crystalline

Visualizations

Experimental Workflow for Co-precipitation Synthesis of CaTiO3

G cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 P1_Start Start P1_Precursors Mix CaCO3, TiO2, NaOH in Distilled Water P1_Start->P1_Precursors P1_Stir Stir for 3 hours P1_Precursors->P1_Stir P1_Filter Filter Precipitate P1_Stir->P1_Filter P1_Dry Dry at Room Temp for 24 hours P1_Filter->P1_Dry P1_Calcine Calcine at 500-700°C P1_Dry->P1_Calcine P1_End CaTiO3 Powder P1_Calcine->P1_End P2_Start Start P2_Precursors Mix C4K2O9Ti, CaCl2 in DI Water P2_Start->P2_Precursors P2_Precipitate Add (NH4)2C2O4/NH4OH (pH 9) P2_Precursors->P2_Precipitate P2_Age Age Overnight P2_Precipitate->P2_Age P2_FilterWash Filter and Wash P2_Age->P2_FilterWash P2_Dry Dry at 80°C for 48 hours P2_FilterWash->P2_Dry P2_Grind Grind Powder P2_Dry->P2_Grind P2_Calcine Calcine at 900°C for 2 hours P2_Grind->P2_Calcine P2_End CaTiO3 Powder P2_Calcine->P2_End

Caption: Comparative workflow of two co-precipitation protocols for CaTiO3 synthesis.

Logical Relationship of Synthesis Parameters and Final Product Properties

G Precursors Precursor Type (e.g., Carbonates vs. Oxalates) Precipitate_Comp Precipitate Composition & Morphology Precursors->Precipitate_Comp pH Solution pH pH->Precipitate_Comp Calc_Temp Calcination Temperature Particle_Size Particle Size Calc_Temp->Particle_Size Crystallinity Crystallinity & Phase Purity Calc_Temp->Crystallinity Stir_Time Stirring/Aging Time Stir_Time->Precipitate_Comp Precipitate_Comp->Particle_Size Precipitate_Comp->Crystallinity Final_Properties Final CaTiO3 Powder Properties Particle_Size->Final_Properties Crystallinity->Final_Properties

Caption: Key parameters influencing final CaTiO3 powder properties.

Applications and Further Characterization

The synthesized CaTiO3 powders can be used in various applications, including:

  • Dielectric materials: For use in capacitors and other electronic components.[2]

  • Photovoltaics: As a component in perovskite solar cells.[1]

  • Photocatalysis: For the degradation of organic pollutants.[4]

  • Biomedical implants: In composites with materials like hydroxyapatite.[5]

For detailed characterization of the synthesized CaTiO3 powders, the following techniques are recommended:

  • X-Ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology and grain size.[1]

  • Transmission Electron Microscopy (TEM): For detailed analysis of particle size and crystallinity.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the formation of Ca-Ti-O bonds.[3]

References

Application Notes and Protocols for Spray Pyrolysis Deposition of Calcium Titanate Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Calcium Titanate and the Spray Pyrolysis Technique

This compound (CaTiO₃) is a perovskite ceramic material that has garnered significant interest due to its notable properties, including a high dielectric constant, low dielectric loss, and excellent chemical stability.[1][2] These characteristics make it a promising candidate for various applications, such as in microwave communication equipment and other electroceramic devices.[2] For professionals in drug development and biomedical research, the biocompatibility of this compound coatings is of particular interest, suggesting its potential use in medical implants and as a stable substrate for biosensors.

The spray pyrolysis technique is a versatile and cost-effective method for depositing thin films of various materials, including CaTiO₃.[1][3] The process involves atomizing a precursor solution into fine droplets, which are then directed onto a heated substrate.[3] Upon contact with the hot surface, the droplets undergo solvent evaporation and thermal decomposition of the precursors, resulting in the formation of a thin film.[3] Key advantages of this technique include its simplicity, low cost, ability to coat large areas, and ease of doping the films by modifying the precursor solution.[1]

Experimental Protocols

Precursor Solution Preparation

A common precursor system for the synthesis of this compound thin films via spray pyrolysis involves the use of calcium nitrate and a stabilized titanium source.

Materials:

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Titanium (IV) Isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Citric Acid Monohydrate (C₆H₈O₇·H₂O)

  • Deionized Water

  • Ethanol

Protocol:

  • Titanium Precursor Solution:

    • Prepare a solution of citric acid in deionized water.

    • In a separate container, dissolve titanium (IV) isopropoxide in ethanol.

    • Slowly add the citric acid solution to the titanium isopropoxide solution while stirring continuously. A typical molar ratio of citric acid to titanium isopropoxide is 3:1 to ensure the stability of the titanium precursor.[4]

    • Heat the resulting solution at approximately 70°C to facilitate the reaction and formation of a stable complex.[4]

  • Calcium Precursor Solution:

    • Dissolve a stoichiometric amount of calcium nitrate tetrahydrate in deionized water.

  • Final Precursor Solution:

    • Mix the titanium precursor solution and the calcium precursor solution in a 1:1 molar ratio of Ca:Ti.

    • Adjust the final concentration of the solution to the desired molarity, typically in the range of 0.025 M to 0.1 M.[4] The concentration of the precursor solution can influence the morphology and particle size of the resulting film.[4]

Spray Pyrolysis Deposition of CaTiO₃ Thin Films

Equipment:

  • Spray pyrolysis setup (including spray nozzle, precursor solution container, and substrate heater)

  • Substrates (e.g., glass, silicon, or conductive glass such as FTO)

  • Carrier gas (e.g., compressed air, N₂/O₂ mixture)

Protocol:

  • Substrate Preparation:

    • Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and inorganic contaminants.

    • Dry the substrates using a stream of nitrogen or in an oven.

  • Deposition Parameters Setup:

    • Place the cleaned substrate on the heater of the spray pyrolysis unit.

    • Set the substrate temperature to the desired value, typically in the range of 350°C to 500°C for thin film deposition. The substrate temperature is a critical parameter that affects the crystallinity and morphology of the film.[5][6]

    • Set the precursor solution spray rate. This can be controlled by the carrier gas pressure and the nozzle aperture.

    • Adjust the distance between the spray nozzle and the substrate. This distance influences the droplet size and temperature upon reaching the substrate.

  • Deposition Process:

    • Once the substrate reaches the set temperature, start the spraying process. The precursor solution is atomized into fine droplets by the carrier gas and directed towards the heated substrate.

    • The deposition time will determine the final thickness of the film. The thickness can be controlled by the number of spray cycles or the total volume of the solution sprayed.[4]

  • Post-Deposition Annealing (Optional):

    • After deposition, the films can be annealed at a higher temperature (e.g., 500°C to 800°C) in a furnace.[7] Annealing can improve the crystallinity and phase purity of the CaTiO₃ thin film.

Data Presentation

The properties of this compound thin films are highly dependent on the deposition technique and parameters. The following tables summarize some of the reported quantitative data for CaTiO₃ and related materials.

PropertyValueDeposition MethodReference
Crystal Structure Orthorhombic (Pbnm space group)Spray Pyrolysis (powder)[4]
Bandgap 2.17 eVChemical Bath Deposition[8]
Dielectric Constant 13.7–31.11 (frequency dependent)RF Magnetron Sputtering[9]
Dielectric Constant 78-90Sol-Gel Spin Coating[10]
Dielectric Loss (tan δ) 0.006–0.124 (frequency dependent)RF Magnetron Sputtering[9]
Refractive Index 2.12–2.19 (at 600 nm, after annealing)RF Magnetron Sputtering[9]

Mandatory Visualizations

Experimental Workflow for CaTiO₃ Thin Film Synthesis

G cluster_prep Precursor Preparation cluster_dep Spray Pyrolysis Deposition cluster_post Post-Processing & Characterization Ca_precursor Calcium Nitrate in DI Water Mixing Mix Ca and Ti Solutions (1:1 molar ratio) Ca_precursor->Mixing Ti_precursor Titanium Isopropoxide + Citric Acid in Ethanol Ti_precursor->Mixing Final_solution Final Precursor Solution (0.025-0.1 M) Mixing->Final_solution Deposition Spray onto Heated Substrate (350-500 °C) Final_solution->Deposition Substrate_prep Substrate Cleaning Substrate_prep->Deposition Annealing Annealing (Optional, 500-800 °C) Deposition->Annealing Characterization Characterization (XRD, SEM, etc.) Deposition->Characterization Direct Characterization Annealing->Characterization

Caption: Workflow for the synthesis of CaTiO₃ thin films.

Influence of Spray Pyrolysis Parameters on Thin Film Properties

G cluster_params Deposition Parameters cluster_props Thin Film Properties Temp Substrate Temperature Cryst Crystallinity Temp->Cryst Morph Morphology & Grain Size Temp->Morph Conc Precursor Concentration Conc->Morph Thick Thickness Conc->Thick Rate Spray Rate Rate->Thick Dist Nozzle-Substrate Distance Dist->Thick Optical Optical Properties (e.g., Bandgap) Cryst->Optical Dielectric Dielectric Properties Cryst->Dielectric Morph->Optical Morph->Dielectric Thick->Optical

Caption: Relationship between deposition parameters and film properties.

Applications in Biomedical Research

While CaTiO₃ is primarily known for its electronic properties, its excellent chemical stability and demonstrated biocompatibility open up avenues for its use in biomedical applications.

  • Coatings for Medical Implants: CaTiO₃ thin films can be used as coatings on metallic implants, such as those made from titanium alloys.[9] These coatings can enhance the biocompatibility of the implant and promote osseointegration.[9] The stable ceramic layer can also act as a barrier to prevent the leaching of metal ions from the implant into the body.

  • Substrates for Biosensors: The chemical stability and surface properties of CaTiO₃ make it a suitable substrate material for the fabrication of biosensors. Its high dielectric constant could also be advantageous in certain sensor designs.

  • Drug Delivery: While not extensively studied, the porous nature of some ceramic coatings could potentially be explored for loading and controlled release of therapeutic agents. Further research is needed to functionalize the surface of CaTiO₃ for such applications.

The synthesis of CaTiO₃ thin films via spray pyrolysis offers a scalable and cost-effective method to produce biocompatible coatings and surfaces, making it a relevant technique for researchers and professionals in the field of drug development and biomedical device engineering.

References

Application Notes and Protocols for the Characterization of Calcium Titanate (CaTiO₃) Using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium titanate (CaTiO₃), a perovskite-type oxide, is a versatile ceramic material with applications in various fields, including electronics, photocatalysis, and biomaterials, due to its desirable dielectric properties, biocompatibility, and photocatalytic activity. A thorough characterization of its structural and morphological properties is crucial for understanding its performance and for the development of new applications. This document provides detailed protocols for the characterization of CaTiO₃ powders using X-ray Diffraction (XRD) for phase identification and crystallographic analysis, and Scanning Electron Microscopy (SEM) for morphological and microstructural evaluation.

X-ray Diffraction (XRD) Analysis

XRD is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials. For CaTiO₃, XRD is essential to confirm the formation of the desired perovskite phase and to assess its purity and crystallinity.

Experimental Protocol for XRD Analysis

2.1.1. Sample Preparation:

  • Powder Grinding: Ensure the CaTiO₃ sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a particle size in the micrometer range.[1][2] This minimizes preferred orientation effects.

  • Sample Holder Mounting:

    • Carefully place the powdered sample onto a flat, zero-background sample holder (e.g., silicon or quartz).

    • Gently press the powder to create a smooth, flat surface that is level with the surface of the holder.[2] A glass slide can be used to level the surface.

    • Ensure the sample is densely packed to achieve a good signal-to-noise ratio.

2.1.2. Instrument Parameters:

The following are typical instrument parameters for the XRD analysis of CaTiO₃. These may need to be optimized based on the specific instrument and sample.

ParameterTypical ValueReference
Radiation Source Cu-Kα (λ = 1.54 Å)[3]
Operating Voltage 40 kV[4]
Operating Current 15-30 mA[4]
Scan Range (2θ) 20° - 80°[5]
Scan Step Size 0.02°[3]
Scan Speed/Dwell Time Varies (e.g., 1-5°/min)-
Monochromator Graphite[3]

2.1.3. Data Analysis:

  • Phase Identification:

    • Compare the experimental XRD pattern with standard diffraction patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

    • The diffraction peaks of CaTiO₃ should match the standard pattern for the orthorhombic perovskite structure (e.g., JCPDS card no. 22-0153).[6]

  • Crystallite Size Determination:

    • The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:

      • D is the average crystallite size.

      • K is the Scherrer constant (typically ~0.9).

      • λ is the X-ray wavelength.

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

      • θ is the Bragg angle.[7]

  • Lattice Parameter Refinement:

    • For more detailed structural analysis, Rietveld refinement can be performed on the XRD data to obtain precise lattice parameters (a, b, c) and information about atomic positions and site occupancies.[3][8]

Data Presentation: XRD

Table 1: Example of XRD Data for CaTiO₃ Synthesized via Co-precipitation and Calcined at Different Temperatures.

Calcination Temperature (°C)Predominant PhaseAverage Crystallite Size (nm)Reference
500CaTiO₃ (with TiO₂ impurities)39[9]
600CaTiO₃ (with minor impurities)36[9]
700Pure CaTiO₃ (Perovskite)26[9]
900Pure CaTiO₃ (Perovskite)35[6]
1000Pure CaTiO₃ (Perovskite)45[6]

Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the surface morphology, particle size, and shape of the CaTiO₃ powder. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it can also provide elemental composition information.

Experimental Protocol for SEM Analysis

3.1.1. Sample Preparation:

  • Mounting:

    • Place a small amount of the CaTiO₃ powder onto a carbon adhesive tab attached to an aluminum SEM stub.

    • Gently disperse the powder to avoid excessive agglomeration.

    • Remove any loose powder by gently tapping the stub or using a gentle stream of compressed air.

  • Sputter Coating:

    • To prevent charging of the ceramic sample under the electron beam, a thin conductive layer (e.g., gold, platinum, or carbon) is typically applied using a sputter coater.

    • The coating thickness should be minimal (a few nanometers) to avoid obscuring the surface features.

3.1.2. Instrument Parameters:

The following are typical instrument parameters for the SEM analysis of CaTiO₃.

ParameterTypical ValueReference
Accelerating Voltage 5 - 30 kV[3]
Working Distance 5 - 15 mm-
Detector Secondary Electron (SE) for topography-
Magnification Varies (e.g., 1,000x - 50,000x)-

3.1.3. Data Analysis:

  • Morphology and Particle Size:

    • Acquire images at different magnifications to observe the overall morphology, particle shape (e.g., spherical, irregular, agglomerated), and size distribution.[5]

    • Image analysis software can be used to measure the average particle size from the SEM micrographs.[6]

  • Elemental Analysis (with EDX):

    • If an EDX detector is available, elemental mapping or spot analysis can be performed to confirm the presence of Calcium (Ca), Titanium (Ti), and Oxygen (O) and to check for any impurities.[5]

Data Presentation: SEM

Table 2: Example of SEM Data for CaTiO₃ Synthesized via Different Methods.

Synthesis MethodObserved MorphologyAverage Particle/Grain SizeReference
Co-precipitation (700°C)Grained microstructure, dense particles0.21 - 0.28 µm[9]
Spray PyrolysisSpherical particles, smooth surface0.6 - 0.8 µm[3]
Sol-Gel (900°C)Spherical morphology, some agglomeration150 - 200 nm[6]
MechanochemicalGranular structures~100 nm[10]

Visualization of Experimental Workflows

XRD Characterization Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation A CaTiO3 Powder B Grind to Fine Powder (Agate Mortar) A->B C Mount on Zero-Background Sample Holder B->C D Create a Flat, Dense Surface C->D E Place Sample in XRD Instrument D->E F Set Instrument Parameters (e.g., 2θ range, step size) E->F G Acquire Diffraction Pattern F->G H Phase Identification (Compare to JCPDS/ICDD) G->H I Crystallite Size Calculation (Scherrer Equation) G->I J Lattice Parameter Refinement (Rietveld Analysis) G->J

Caption: Workflow for XRD analysis of CaTiO₃.

SEM Characterization Workflow

SEM_Workflow cluster_prep_sem Sample Preparation cluster_analysis_sem SEM Analysis cluster_data_sem Data Interpretation A_sem CaTiO3 Powder B_sem Mount on SEM Stub (Carbon Tape) A_sem->B_sem C_sem Sputter Coat with Conductive Material (e.g., Au) B_sem->C_sem D_sem Load Sample into SEM Chamber C_sem->D_sem E_sem Set Instrument Parameters (e.g., Accelerating Voltage) D_sem->E_sem F_sem Acquire Micrographs E_sem->F_sem G_sem Analyze Morphology (Particle Shape, Agglomeration) F_sem->G_sem H_sem Determine Particle Size Distribution F_sem->H_sem I_sem Perform Elemental Analysis (EDX) F_sem->I_sem

Caption: Workflow for SEM analysis of CaTiO₃.

Logical Relationship of Synthesis and Characterization

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Analysis & Interpretation A_log Precursors (e.g., CaCO3, TiO2) B_log Synthesis Method (e.g., Co-precipitation, Sol-Gel) A_log->B_log C_log Calcination B_log->C_log D_log CaTiO3 Powder C_log->D_log E_log XRD Analysis D_log->E_log F_log SEM/EDX Analysis D_log->F_log G_log Crystalline Structure Phase Purity Crystallite Size E_log->G_log H_log Morphology Particle Size Elemental Composition F_log->H_log

Caption: Synthesis and characterization of CaTiO₃.

References

Application Note: Experimental Setup for Photocatalytic Degradation using Calcium Titanate (CaTiO₃)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium titanate (CaTiO₃), a perovskite-type oxide, is a promising semiconductor material for photocatalysis due to its high stability, excellent photoelectric activity, and structural flexibility.[1] Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source to generate highly reactive oxygen species (ROS), which can degrade a wide range of organic pollutants into simpler, less harmful compounds. This document provides detailed protocols for the synthesis of CaTiO₃, its characterization, and the experimental setup for evaluating its photocatalytic activity in the degradation of organic pollutants.

Part 1: Synthesis and Characterization of CaTiO₃ Photocatalyst

The properties and performance of the CaTiO₃ photocatalyst are highly dependent on its synthesis method. Various methods such as solid-state reaction, sol-gel, and hydrothermal processes are commonly used.[2] Below is a detailed protocol for the polymeric precursor (Pechini) method.

Protocol 1.1: Synthesis of CaTiO₃ Nanoparticles via the Pechini Method

This method is effective for producing homogenous, fine ceramic powders at relatively low temperatures.[1]

  • Chelation:

    • Gently heat ethylene glycol to 70°C in a beaker.

    • Add citric acid to the heated ethylene glycol while maintaining constant stirring and temperature until a clear solution is obtained.[3]

    • Separately, dissolve the titanium precursor (e.g., titanium isopropoxide) in the citric acid/ethylene glycol solution.

    • Dissolve the calcium precursor (e.g., calcium nitrate) in the same solution to form a stable complex.

  • Polymerization:

    • Increase the temperature of the solution to between 120°C and 140°C to initiate polyesterification, resulting in a polymeric resin.

  • Calcination:

    • Pre-calcine the resin at approximately 350°C for 2-4 hours to decompose the organic material.

    • Perform a final calcination of the resulting powder at a higher temperature, typically around 700°C for 2-6 hours, to form the crystalline CaTiO₃ perovskite phase.[1]

Protocol 1.2: Physicochemical Characterization of CaTiO₃

Characterization is crucial to understand the structural, morphological, and optical properties of the synthesized catalyst.

  • X-ray Diffraction (XRD): Used to identify the crystalline phase, structure, and purity of the synthesized CaTiO₃ powder.[4][5] The presence of a majority perovskite-type phase with an orthorhombic structure is expected.[1]

  • Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, particle size, and state of agglomeration of the catalyst particles.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the sample and confirm the removal of organic precursors after calcination.[4][5]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): Determines the optical properties and is used to calculate the band gap energy of the CaTiO₃ catalyst.[6]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the catalyst, which is an important factor in photocatalytic activity.[1]

Part 2: Photocatalytic Degradation Experimental Protocol

This section details the setup and procedure for evaluating the photocatalytic performance of the synthesized CaTiO₃.

Protocol 2.1: Preparation of Pollutant Stock Solution

  • Select a model organic pollutant. Common choices include dyes like Methylene Blue (MB), Brilliant Green (BG), Methyl Orange (MO), or pharmaceutical compounds like Levofloxacin (LVF).[1][2][4]

  • Prepare a stock solution of the pollutant (e.g., 1000 mg/L) by dissolving a precise amount of the compound in deionized water.

  • Prepare working solutions of desired concentrations (e.g., 4-20 mg/L) by diluting the stock solution.[2][7]

Protocol 2.2: Photocatalytic Activity Evaluation

  • Reactor Setup: The experiment is typically conducted in a batch photoreactor, which may be a custom-made jacketed reactor to control the temperature.[4][5][7]

  • Catalyst Suspension: Add a specific amount of CaTiO₃ catalyst to a known volume of the pollutant working solution (e.g., 50-100 mL). The catalyst dosage can vary, with studies using concentrations from 5 g/L to 8 g/L.[1][2]

  • Adsorption-Desorption Equilibrium: Before illumination, stir the suspension in complete darkness for 30-60 minutes.[1] This step ensures that an adsorption-desorption equilibrium is reached between the pollutant molecules and the catalyst surface.

  • Initiation of Photocatalysis: Expose the suspension to a light source. A UV lamp is commonly used, and specific wavelengths (e.g., 254 nm or 300 nm) may be selected.[2][7][8] The reactor should be isolated from ambient light.[7]

  • Sampling: At regular time intervals (e.g., every 15 or 20 minutes), withdraw aliquots (e.g., 3 mL) of the suspension.[1]

  • Sample Preparation: Immediately centrifuge or filter the withdrawn aliquots to remove the CaTiO₃ catalyst particles before analysis. This step is critical to stop the reaction and prevent interference during measurement.

Part 3: Data Analysis and Presentation

Protocol 3.1: Quantification of Degradation

  • Analysis: The concentration of the pollutant in the clarified samples is measured using a UV-Vis spectrophotometer.[1] The measurement is taken at the wavelength of maximum absorbance (λ_max) for the specific pollutant.

  • Calculation: The degradation efficiency (%) is calculated using the following formula[9]: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance of the pollutant solution (after the dark phase) and Aₜ is the absorbance at a given time 't'.[9]

  • Kinetics: The reaction kinetics are often evaluated using pseudo-first-order or pseudo-second-order models to determine the rate constant of the degradation process.[4][7][10]

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Summary of Experimental Parameters for Photocatalytic Degradation using CaTiO₃.

Pollutant Initial Concentration (mg/L) Catalyst Dosage (g/L) Light Source pH Reference
Methyl Orange (MO) 10 5 UV Light 6.2 [1]
Levofloxacin (LVF) 10 10 UV Light 4.5 [1]
Methylene Blue (MB) 4 8 300 nm UV Light - [2]
Brilliant Green (BG) 10 0.5 (50 mg in 100 mL) 254 nm UV Light - [7][8]

| Rhodamine B | - | - | - | - |[11][12] |

Table 2: Performance Data of CaTiO₃ in Photocatalytic Degradation.

Pollutant Degradation Efficiency (%) Reaction Time (min) Kinetic Model Rate Constant (k) Reference
Methyl Orange (MO) 79.4 180 - - [1]
Levofloxacin (LVF) 98.1 180 - - [1]
Methylene Blue (MB) ~97 - - - [13]
Brilliant Green (BG) - 120 Pseudo-first-order 0.0185 min⁻¹ [4][7]

| Methylene Blue (MB) | ~100 | 180 | - | - |[14] |

Visualizations

Diagrams of Experimental Workflow and Principles

The following diagrams illustrate the logical flow of the experimental procedure and the fundamental principle of photocatalysis.

G Experimental Workflow for Photocatalytic Degradation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase synthesis 1. Synthesize CaTiO₃ (e.g., Pechini Method) characterization 2. Characterize Catalyst (XRD, SEM, etc.) synthesis->characterization reactor_setup 4. Add Catalyst to Pollutant Solution characterization->reactor_setup solution_prep 3. Prepare Pollutant Stock Solution solution_prep->reactor_setup dark_phase 5. Stir in Dark (Adsorption Equilibrium) reactor_setup->dark_phase light_phase 6. Irradiate with UV Light (Initiate Reaction) dark_phase->light_phase sampling 7. Collect Aliquots at Intervals light_phase->sampling analysis 8. Analyze Samples (UV-Vis Spectroscopy) sampling->analysis calculation 9. Calculate Degradation Efficiency & Kinetics analysis->calculation

Caption: Workflow from catalyst synthesis to data analysis.

G Principle of Heterogeneous Photocatalysis cluster_catalyst CaTiO₃ Semiconductor cluster_reactions Redox Reactions at Surface vb Valence Band (VB) cb Conduction Band (CB) vb->cb hν ≥ Ebg h_plus h⁺ e_minus e⁻ h_plus->lhead_cluster_reactions e_minus->ltail_cluster_reactions H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Degradation Degradation Products (CO₂, H₂O, etc.) OH_rad->Degradation Oxidation O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad O2_rad->Degradation Oxidation Pollutant Organic Pollutant

References

Application Notes and Protocols for the Fabrication of Calcium Titanate-Based Ceramic Capacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of calcium titanate (CaTiO₃)-based ceramic capacitors. This compound is a perovskite material of significant interest for electronic applications, including capacitors, microwave resonators, and certain biomedical devices, due to its notable dielectric properties.[1][2] This document outlines the primary synthesis and fabrication methodologies, presents key quantitative data for process optimization, and offers detailed experimental protocols.

Introduction to this compound Ceramics

This compound (CaTiO₃) is a dielectric ceramic material that exhibits a high dielectric constant and low dielectric loss, making it a suitable candidate for capacitor applications.[3] Its properties can be tuned by various factors, including the synthesis method, sintering conditions, and the introduction of dopants.[1][4] The fabrication process typically involves the synthesis of CaTiO₃ powder, followed by shaping and sintering to form a dense ceramic body. Several methods exist for the synthesis of CaTiO₃ powder, each offering distinct advantages in terms of purity, particle size control, and processing temperature.

Synthesis Methodologies

The choice of synthesis method significantly influences the final properties of the CaTiO₃ ceramic. The most common methods include solid-state reaction, sol-gel synthesis, and combustion synthesis.

Solid-State Reaction Method

This is a conventional and widely used method for producing ceramic powders. It involves the high-temperature reaction of precursor powders, typically oxides or carbonates.

Protocol 1: Solid-State Synthesis of CaTiO₃ Powder

  • Precursor Selection: Start with high-purity calcium carbonate (CaCO₃) and titanium dioxide (TiO₂) powders.[2]

  • Stoichiometric Mixing: Weigh equimolar amounts of CaCO₃ and TiO₂.[2]

  • Milling: Mix and grind the powders together to ensure homogeneity. This can be done using a ball mill with zirconia or alumina media for several hours.[2][5] This step is crucial for achieving a complete reaction.

  • Calcination: Heat the mixed powder in an alumina crucible at temperatures ranging from 800°C to 1200°C for 2-4 hours.[2][6] The calcination step leads to the decomposition of CaCO₃ and the reaction with TiO₂ to form CaTiO₃.

  • Post-Calcination Milling: Mill the calcined powder again to break up any agglomerates and achieve a fine, uniform particle size.

Sol-Gel Synthesis

The sol-gel method offers better control over purity, homogeneity, and particle size at lower processing temperatures compared to the solid-state reaction.[7][8]

Protocol 2: Sol-Gel Synthesis of CaTiO₃ Powder

  • Precursor Solution Preparation:

    • Dissolve a calcium precursor, such as calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) or calcium acetate (Ca(CH₃COO)₂), in a solvent like 2-propanol or ethanol.[9][10]

    • In a separate container, dissolve a titanium precursor, such as titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄), in the same solvent.[8][10] A chelating agent like citric acid can be added to stabilize the titanium precursor.[10]

  • Mixing and Gelation: Slowly add the calcium precursor solution to the titanium precursor solution under vigorous stirring. Continue stirring until a homogeneous sol is formed.[10] Water can be added dropwise to induce gelation.[10]

  • Drying: Dry the resulting gel in an oven at a temperature around 50-100°C for several hours to remove the solvent.[7][10]

  • Calcination: Calcine the dried gel at a temperature between 550°C and 900°C for 1-2 hours to crystallize the CaTiO₃ phase.[7][8]

Combustion Synthesis

Combustion synthesis is a rapid, energy-efficient method that utilizes an exothermic reaction to produce fine, crystalline powders.[11]

Protocol 3: Combustion Synthesis of CaTiO₃ Powder

  • Precursor and Fuel Mixing: Mix stoichiometric amounts of a calcium source (e.g., calcium nitrate or duck eggshells) and a titanium source (e.g., anatase TiO₂) with a fuel such as magnesium powder.

  • Milling: Mill the mixture to ensure intimate contact between the reactants and the fuel.[11]

  • Ignition: Place the mixture in a suitable container within a combustion chamber (under an argon atmosphere if using a reactive fuel like magnesium) and ignite it using a localized heat source.[12] The exothermic reaction will propagate through the mixture, converting the precursors into CaTiO₃.

  • Leaching: The as-combusted product may contain by-products (e.g., MgO). Leach the product with a dilute acid like HCl to remove these impurities, followed by washing and drying.[12]

Capacitor Fabrication

Once the CaTiO₃ powder is synthesized, it is processed into a dense ceramic capacitor.

Protocol 4: Fabrication of CaTiO₃ Ceramic Discs

  • Powder Preparation: Mix the synthesized CaTiO₃ powder with a binder, such as polyvinyl alcohol (PVA), to improve its green strength.

  • Pressing: Uniaxially press the powder in a steel die at a pressure of around 100-200 MPa to form a green pellet of the desired shape and size.

  • Binder Burnout: Heat the green pellet slowly to a temperature of about 500-600°C to burn out the organic binder.

  • Sintering: Sinter the pellet at a high temperature, typically between 1250°C and 1450°C, for a holding time of 2-4 hours.[13] Sintering densifies the ceramic and develops its final microstructure and properties. Two-step sintering can also be employed to achieve higher density and better dielectric properties.[14]

  • Electrode Application: Apply conductive electrodes (e.g., silver paste) to the parallel faces of the sintered ceramic disc and fire them at an appropriate temperature to ensure good adhesion.

Data Presentation

The following tables summarize the quantitative data on the dielectric properties of CaTiO₃ ceramics fabricated under different conditions.

Table 1: Dielectric Properties of CaTiO₃ Fabricated by Different Methods

Synthesis MethodSintering Temperature (°C)Holding Time (min)Relative Density (%)Dielectric Constant (at 1 kHz)Dielectric Loss (tan δ) (at 1 kHz)Reference
Combustion Synthesis135018091.5 (approx.)~78~0.02
Two-Step SinteringT1: 1350, T2: 1250-95.731100.02[14]
Single-Step Sintering-12086.6892-[12][14]

Table 2: Effect of Sintering Time on Dielectric Properties of CaTiO₃

Sintering Time (hours)Grain Size (µm)Density (g/cm³)Dielectric Constant (at room temp.)Curie Temperature (°C)Reference
1--Increases with timeIncreases with time[13]
2--Increases with timeIncreases with time[13]
3--Increases with timeIncreases with time[13]

Note: Specific values for grain size, density, dielectric constant, and Curie temperature were not provided in a comparable format in the cited abstract.

Visualizations

The following diagrams illustrate the experimental workflows for the fabrication of CaTiO₃ ceramic capacitors.

experimental_workflow cluster_synthesis Powder Synthesis cluster_fabrication Capacitor Fabrication cluster_characterization Characterization solid_state Solid-State Reaction mixing Mixing with Binder solid_state->mixing sol_gel Sol-Gel Synthesis sol_gel->mixing combustion Combustion Synthesis combustion->mixing pressing Uniaxial Pressing mixing->pressing burnout Binder Burnout pressing->burnout sintering Sintering burnout->sintering electroding Electrode Application sintering->electroding xrd XRD (Phase Analysis) electroding->xrd sem SEM (Microstructure) electroding->sem dielectric Dielectric Measurement electroding->dielectric logical_relationship cluster_params Processing Parameters cluster_props Material Properties cluster_perf Capacitor Performance synthesis_method Synthesis Method particle_size Particle Size synthesis_method->particle_size phase_purity Phase Purity synthesis_method->phase_purity sintering_temp Sintering Temperature density Density sintering_temp->density grain_size Grain Size sintering_temp->grain_size sintering_time Sintering Time sintering_time->density sintering_time->grain_size dopants Dopants dopants->phase_purity particle_size->density diel_const Dielectric Constant density->diel_const break_volt Breakdown Voltage density->break_volt grain_size->diel_const diel_loss Dielectric Loss grain_size->diel_loss phase_purity->diel_const phase_purity->diel_loss ins_res Insulation Resistance

References

Application Notes and Protocols: Calcium Titanate in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of calcium titanate (CaTiO3) in dye-sensitized solar cells (DSSCs). While the use of CaTiO3 is more extensively documented in perovskite solar cells, this document outlines its potential and proposed protocols for enhancing the performance of DSSCs based on current research and analogous perovskite materials.

Introduction to this compound in DSSCs

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices due to their low production cost and efficient performance in various light conditions. The photoanode, typically composed of a mesoporous layer of titanium dioxide (TiO2), is a critical component that plays a central role in the cell's light harvesting and electron transport.

This compound (CaTiO3), a perovskite material, has garnered attention as a potential candidate for enhancing DSSC performance. Its favorable electronic and optical properties suggest it may improve light scattering, dye loading, and charge transport when incorporated into the TiO2 photoanode.

Applications of this compound in DSSCs

The primary proposed applications of CaTiO3 in DSSCs are:

  • As a component in a composite TiO2 photoanode: A blend of CaTiO3 and TiO2 nanoparticles can be used to form the photoanode. The presence of CaTiO3 is expected to enhance light scattering and potentially reduce charge recombination at the photoanode/dye/electrolyte interface.

  • As a scattering layer: A layer of larger CaTiO3 particles can be deposited on top of the transparent TiO2 layer to increase the path length of incident light, thereby enhancing light absorption by the dye molecules.

Experimental Protocols

The following are detailed protocols for the synthesis of CaTiO3 and the fabrication of DSSCs incorporating this material.

Synthesis of this compound (CaTiO3) Nanoparticles via Sol-Gel Method

This protocol is adapted from synthesis methods used for perovskite solar cells.

Materials:

  • Calcium carbonate (CaCO3)

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare a calcium precursor solution by dissolving a stoichiometric amount of calcium carbonate in a mixture of deionized water and acetic acid.

  • Prepare a titanium precursor solution by dissolving a stoichiometric amount of titanium (IV) isopropoxide in ethanol with vigorous stirring.

  • Slowly add the calcium precursor solution to the titanium precursor solution under continuous stirring.

  • Continue stirring the mixture for several hours to form a homogenous sol.

  • Age the sol for 24-48 hours to form a gel.

  • Dry the gel in an oven at 80-100°C to remove the solvent.

  • Grind the dried gel into a fine powder.

  • Calcine the powder in a furnace at 700-900°C for 2-4 hours to obtain crystalline CaTiO3 nanoparticles.

Fabrication of a CaTiO3/TiO2 Composite Photoanode

Materials:

  • Synthesized CaTiO3 nanoparticles

  • Commercial TiO2 paste (e.g., P25)

  • Terpineol

  • Ethyl cellulose

  • Fluorine-doped tin oxide (FTO) coated glass

  • Detergent, deionized water, ethanol, acetone

  • Screen printer or doctor blade

Procedure:

  • Prepare the CaTiO3/TiO2 composite paste:

    • Mix the synthesized CaTiO3 nanoparticles with commercial TiO2 paste in a desired weight ratio (e.g., 5-15% CaTiO3).

    • Add terpineol as a solvent and ethyl cellulose as a binder to achieve a suitable viscosity for screen printing or doctor blading.

    • Thoroughly mix the components using a mortar and pestle or a three-roll mill to ensure a homogenous paste.

  • Substrate Cleaning:

    • Clean the FTO glass substrates by sequentially sonicating in detergent, deionized water, acetone, and ethanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or clean air.

  • Deposition of the Composite Layer:

    • Deposit the CaTiO3/TiO2 composite paste onto the conductive side of the FTO glass using a screen printer or the doctor blade technique.

    • The thickness of the layer can be controlled by the screen mesh size or the height of the doctor blade.

  • Sintering the Photoanode:

    • Dry the deposited film at 125°C for 5-10 minutes to evaporate the organic solvents.

    • Sinter the film in a furnace using a multi-step heating profile, for example:

      • Ramp up to 325°C at a rate of 5°C/min and hold for 15 minutes.

      • Ramp up to 375°C at a rate of 5°C/min and hold for 15 minutes.

      • Ramp up to 450°C at a rate of 5°C/min and hold for 30 minutes.

      • Ramp up to 500°C at a rate of 5°C/min and hold for 15 minutes.

    • Allow the photoanode to cool down slowly to room temperature.

Assembly of the Dye-Sensitized Solar Cell

Materials:

  • Fabricated CaTiO3/TiO2 photoanode

  • Dye solution (e.g., N719 dye in ethanol)

  • Platinum-coated counter electrode

  • Iodide/triiodide-based electrolyte

  • Thermoplastic sealant (e.g., Surlyn)

Procedure:

  • Dye Sensitization:

    • Immerse the cooled photoanode in the dye solution and keep it in a sealed container in the dark for 12-24 hours.

    • After sensitization, rinse the photoanode with ethanol to remove any excess dye and dry it.

  • Cell Assembly:

    • Place the thermoplastic sealant around the photoanode and position the platinum-coated counter electrode on top.

    • Heat the assembly on a hot plate at around 100°C with gentle pressure to seal the two electrodes together.

  • Electrolyte Filling:

    • Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes with a small piece of sealant and a microscope cover slip.

Data Presentation

The following tables summarize the typical performance of a standard TiO2-based DSSC and the expected performance improvements with the incorporation of CaTiO3.

Table 1: Photovoltaic Performance of a Standard TiO2-Based DSSC

ParameterSymbolTypical Value
Power Conversion EfficiencyPCE (%)5 - 7
Short-Circuit Current DensityJsc (mA/cm²)10 - 15
Open-Circuit VoltageVoc (V)0.7 - 0.8
Fill FactorFF0.6 - 0.7

Table 2: Expected Photovoltaic Performance of a DSSC with a CaTiO3-Modified Photoanode

ParameterSymbolExpected Value
Power Conversion EfficiencyPCE (%)6.7 - 9.4
Short-Circuit Current DensityJsc (mA/cm²)12 - 18
Open-Circuit VoltageVoc (V)0.7 - 0.8
Fill FactorFF0.6 - 0.7

Note: The expected values are based on reports of a 34% increase in PCE for CaTiO3-modified DSSCs and performance enhancements observed with analogous perovskite materials like CoTiO3.

Visualization of Workflow and Mechanism

Experimental Workflow

DSSC_Fabrication_Workflow cluster_synthesis CaTiO3 Synthesis cluster_photoanode Photoanode Fabrication cluster_assembly DSSC Assembly s1 Precursor Solutions (CaCO3, TTIP) s2 Sol-Gel Formation s1->s2 s3 Drying and Grinding s2->s3 s4 Calcination (700-900°C) s3->s4 p1 Prepare CaTiO3/TiO2 Composite Paste s4->p1 p3 Screen Printing/ Doctor Blading p1->p3 p2 Clean FTO Substrate p2->p3 p4 Sintering (up to 500°C) p3->p4 a1 Dye Sensitization (N719 Dye) p4->a1 a2 Seal with Counter Electrode a1->a2 a3 Electrolyte Filling a2->a3 a4 Final Device a3->a4

Caption: Experimental workflow for the fabrication of a DSSC with a CaTiO3/TiO2 composite photoanode.

Proposed Mechanism of Performance Enhancement

Mechanism_Diagram A Incorporation of CaTiO3 in TiO2 Photoanode B Increased Light Scattering A->B C Reduced Charge Recombination (Hypothesized) A->C D Enhanced Dye Loading (Potential) A->D E Increased Light Harvesting Efficiency B->E F Improved Electron Collection Efficiency C->F D->E G Enhanced Photovoltaic Performance (Higher PCE) E->G F->G

Caption: Proposed mechanism for performance enhancement in DSSCs by incorporating CaTiO3.

Characterization

Standard characterization techniques should be employed to evaluate the materials and the final device:

  • Material Characterization:

    • X-ray Diffraction (XRD): To confirm the crystalline phase of the synthesized CaTiO3 and the composite photoanode.

    • Scanning Electron Microscopy (SEM): To observe the morphology and thickness of the photoanode.

    • UV-Vis Spectroscopy: To determine the light absorption properties of the dye-sensitized photoanode.

  • Device Characterization:

    • Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (PCE, Jsc, Voc, FF) under simulated sunlight.

    • Incident Photon-to-Current Conversion Efficiency (IPCE): To measure the quantum efficiency of the device at different wavelengths.

Conclusion

This compound presents a promising avenue for enhancing the performance of dye-sensitized solar cells. By incorporating CaTiO3 into the TiO2 photoanode, it is anticipated that improvements in light harvesting and charge collection efficiencies can be achieved. The protocols and data presented here provide a foundation for further research and development in this area. Further studies are required to fully elucidate the mechanisms of performance enhancement and to optimize the fabrication processes for CaTiO3-based DSSCs.

Application Notes and Protocols: Calcium Titanate (CaTiO₃) as a Catalyst Support

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium titanate (CaTiO₃), an inorganic compound with a perovskite structure, is gaining significant attention in materials science and catalysis.[1] Its unique properties, including high thermal stability, resistance to sintering at high temperatures, and versatile electronic characteristics, make it an excellent candidate for use as a catalyst support in a wide range of chemical reactions.[1][2][3] Unlike traditional supports, CaTiO₃ can actively participate in catalytic cycles through strong metal-support interactions and the presence of oxygen vacancies, which can enhance catalytic activity and stability.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of CaTiO₃-supported catalysts.

Overview of Applications

This compound has demonstrated its utility as a robust catalyst support in numerous applications, ranging from environmental remediation to energy production. Its stability under various reaction conditions allows for the dispersion of active metal species, leading to enhanced performance.[2][3]

G cluster_applications Key Application Areas CaTiO3 CaTiO₃ Support Photocatalysis Photocatalysis (Pollutant Degradation, CO₂ Reduction) CaTiO3->Photocatalysis Supports photocatalytic activity Biodiesel Biodiesel Production (Transesterification) CaTiO3->Biodiesel Enhances stability of basic sites SNG Synthetic Natural Gas (CO Methanation) CaTiO3->SNG Improves thermal stability & activity ORR Energy Conversion (Oxygen Reduction Reaction) CaTiO3->ORR Acts as a co-catalyst with Pt CNT Waste Valorization (CNT Synthesis) CaTiO3->CNT Supports NiMo for CNT growth AmineOx Organic Synthesis (Amine Oxidation) CaTiO3->AmineOx Efficient for oxidative coupling

Caption: Logical diagram illustrating the diverse applications of this compound as a catalyst support.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of CaTiO₃ support, the preparation of metal-loaded catalysts, and the evaluation of their catalytic performance.

Protocol 1: Synthesis of CaTiO₃ Support via Solid-State Reaction

The solid-state reaction method is a straightforward and scalable approach for synthesizing crystalline CaTiO₃ powder.[6][7] It involves the high-temperature reaction of precursor materials.

G start Start precursors 1. Precursor Selection - Calcium Carbonate (CaCO₃) - Titanium Dioxide (TiO₂) start->precursors mixing 2. Stoichiometric Mixing - Mix precursors in a 1:1 molar ratio - Grind thoroughly in a mortar or ball mill precursors->mixing calcination 3. Calcination - Place mixture in an alumina crucible - Heat in a furnace to 700-1200°C for 2-48 hours [27, 30] mixing->calcination cooling 4. Cooling & Pulverization - Cool down to room temperature - Grind the resulting solid to a fine powder calcination->cooling characterization 5. Characterization - XRD for phase purity - SEM for morphology cooling->characterization end End: CaTiO₃ Powder Ready characterization->end

Caption: Experimental workflow for the synthesis of CaTiO₃ powder using the solid-state reaction method.

Methodology:

  • Precursor Preparation: Use high-purity calcium carbonate (CaCO₃) and titanium dioxide (TiO₂) as precursors.

  • Mixing and Milling: Weigh stoichiometric amounts of the precursors (1:1 molar ratio) and mix them intimately.[7] This can be achieved by grinding in an agate mortar or through high-energy ball milling to ensure homogeneity.[7]

  • Calcination: Transfer the mixed powder to an alumina crucible. Place the crucible in a programmable muffle furnace. Heat the mixture to a high temperature, typically in the range of 700°C to 1200°C, and hold for several hours (e.g., 2-50 hours) to ensure complete reaction.[7][8] The optimal temperature and duration can influence the crystallinity and particle size of the final product.[7]

  • Post-Calcination Processing: After calcination, allow the furnace to cool down to room temperature. The resulting CaTiO₃ product will be a sintered cake, which should be ground into a fine powder using a mortar and pestle.

  • Characterization: The synthesized powder should be characterized to confirm its phase purity and morphology using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).[7]

Protocol 2: Preparation of Ni-Supported CaTiO₃ Catalyst via Impregnation

The wet impregnation method is commonly used to disperse an active metal species, such as Nickel, onto the surface of the CaTiO₃ support.[5] This protocol is adapted for preparing a Ni/CaTiO₃ catalyst for CO methanation.

G start Start: Synthesized CaTiO₃ Support solution 1. Prepare Nickel Precursor Solution - Dissolve Nickel Nitrate (Ni(NO₃)₂) in deionized water start->solution impregnation 2. Impregnation - Add CaTiO₃ powder to the solution - Stir continuously for several hours at room temperature solution->impregnation evaporation 3. Solvent Removal - Heat the slurry gently (e.g., 80°C) with stirring - Evaporate the water to obtain a paste impregnation->evaporation drying 4. Drying - Dry the paste in an oven at ~110°C overnight evaporation->drying calcination 5. Calcination - Calcine the dried powder in air at ~500°C - Decomposes the nitrate precursor to Nickel Oxide (NiO) drying->calcination end End: NiO/CaTiO₃ Catalyst calcination->end G start Start: Prepared Catalyst loading 1. Reactor Loading - Load a known mass of catalyst into a fixed-bed reactor start->loading pretreatment 2. Pre-treatment / Degreening - Heat under N₂ or H₂ flow to a specific temperature (e.g., 550°C) [21] - Activates the catalyst and removes impurities loading->pretreatment reaction_init 3. Introduce Reactants - Cool to the desired starting reaction temperature (e.g., 100°C) [21] - Introduce the reactant gas mixture at a set flow rate pretreatment->reaction_init testing 4. Catalytic Test (Light-off) - Increase temperature at a controlled rate (e.g., 5°C/min) [21] - Continuously monitor effluent gas composition reaction_init->testing analysis 5. Product Analysis - Use an online Gas Chromatograph (GC) or Mass Spectrometer (MS) - Quantify reactants and products testing->analysis evaluation 6. Data Evaluation - Calculate Conversion, Selectivity, and Yield vs. Temperature analysis->evaluation end End: Performance Data evaluation->end

References

Application Notes and Protocols for Spark Plasma Sintering of Doped CaTiO3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis and consolidation of doped Calcium Titanate (CaTiO3) ceramics using the Spark Plasma Sintering (SPS) technique. CaTiO3-based materials are of significant interest for various applications, including dielectric components, photocatalysis, and biomedical implants, due to their favorable electronic and structural properties. Doping is a common strategy to tailor these properties for specific applications. Spark Plasma Sintering is an advanced processing technique that allows for rapid densification of powders at lower temperatures and shorter holding times compared to conventional sintering methods, which is particularly beneficial for preserving fine-grained microstructures.

Experimental Protocols

This section outlines the detailed methodologies for the key experimental stages: powder preparation, spark plasma sintering, and post-sintering characterization.

Powder Preparation: Sol-Gel Synthesis of Doped CaTiO3

The sol-gel method is a versatile technique for preparing homogenous, nanostructured doped CaTiO3 powders.[1]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O)

  • Titanium isopropoxide (Ti(OC3H7)4)

  • Dopant precursors (e.g., Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O), Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), Yttrium oxide (Y2O3))[1][2]

  • Ethanol (absolute)

  • Nitric acid (HNO3)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Calcium nitrate tetrahydrate and the chosen dopant precursor in absolute ethanol.

    • In a separate beaker, dissolve a stoichiometric amount of Titanium isopropoxide in absolute ethanol. A small amount of nitric acid can be added to control the hydrolysis rate.

  • Sol Formation:

    • Slowly add the titanium isopropoxide solution to the calcium/dopant precursor solution under vigorous stirring.

    • Continue stirring for several hours at room temperature to form a homogenous sol.

  • Gelation:

    • Allow the sol to age for 24-48 hours until a transparent gel is formed.

  • Drying and Calcination:

    • Dry the gel in an oven at 80-100 °C to remove the solvent.

    • The resulting xerogel is then ground into a fine powder.

    • Calcination of the powder is performed in a furnace to crystallize the perovskite phase. The calcination temperature can affect the final powder characteristics and is typically in the range of 700-900 °C.[3]

Spark Plasma Sintering (SPS)

The calcined doped CaTiO3 powder is densified using a Spark Plasma Sintering system.

Equipment:

  • Spark Plasma Sintering (SPS) furnace (e.g., HP D5, FCT Systeme GmbH)[1]

  • Graphite die and punches

Procedure:

  • Die Loading:

    • Place a graphite foil inside the die to prevent reaction between the powder and the die and to facilitate sample removal.

    • Pour the calcined doped CaTiO3 powder into the graphite die.

    • Place another graphite foil on top of the powder and insert the upper punch.

  • SPS Cycle:

    • Place the die assembly into the SPS chamber.

    • Evacuate the chamber to a vacuum of approximately 1 mbar.[1]

    • Apply a uniaxial pressure. The applied pressure can range from 50 to 76 MPa.[1][4]

    • Initiate the heating program. A high heating rate, such as 100 K/min, is typically used.[1]

    • The sintering temperature is dependent on the dopant and its concentration, generally ranging from 925 °C to 1250 °C.[1][4]

    • Maintain the sintering temperature and pressure for a short dwell time, typically 5 minutes.[1][4]

    • After the dwell time, turn off the heating and allow the sample to cool down naturally.[1]

  • Sample Retrieval:

    • Once the sample has cooled to room temperature, carefully extract the sintered pellet from the die.

    • Polish the surfaces of the pellet to remove any graphite contamination.

Post-Sintering Characterization

After sintering, the doped CaTiO3 pellets are subjected to various characterization techniques to evaluate their properties.

1.3.1. Structural and Morphological Characterization:

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the lattice parameters.[5]

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): To observe the microstructure, grain size, and elemental distribution.[1]

1.3.2. Physical and Electrical Characterization:

  • Density Measurement: Using the Archimedes method to determine the bulk density and relative density of the sintered pellets.

  • Dielectric Spectroscopy: To measure the dielectric constant and loss tangent as a function of frequency.[4]

Data Presentation

The following tables summarize the quantitative data from various studies on the spark plasma sintering of doped CaTiO3.

Table 1: Spark Plasma Sintering Parameters for Doped CaTiO3

DopantSintering Temperature (°C)Pressure (MPa)Heating Rate (K/min)Dwell Time (min)Reference
Undoped1025761005[1]
Mg-doped975761005[1]
Fe-doped925761005[1]
Undoped1100 - 125050Not Specified5[4]
Y2O3-doped1300 - 1400 (Conventional Sintering)Not ApplicableNot Specified180[2]

Table 2: Effects of Doping and Sintering Temperature on CaTiO3 Properties

Dopant/ConditionPropertyValueReference
Increasing Y2O3 dopingSintering linear shrinkage rateIncreased[2]
Increasing Y2O3 dopingBulk densityIncreased[2]
Increasing SPS Temperature (1100-1250°C)DensityIncreased[4][6]
Increasing SPS Temperature (1100-1250°C)Open PorosityDecreased[4]
Increasing SPS Temperature (1100-1250°C)Relative PermittivityIncreased[4][6]
Increasing SPS Temperature (1100-1250°C)Loss TangentDecreased[4][6]
Increasing SPS Temperature (1100-1250°C)DC Electric ResistivityIncreased[4][6]

Visualization

The following diagram illustrates the experimental workflow for the spark plasma sintering of doped CaTiO3.

experimental_workflow cluster_powder_prep Powder Preparation (Sol-Gel) cluster_sps Spark Plasma Sintering cluster_characterization Post-Sintering Characterization p1 Precursor Solution (Ca, Ti, Dopant) p2 Sol Formation (Stirring) p1->p2 p3 Gelation (Aging) p2->p3 p4 Drying & Grinding p3->p4 p5 Calcination p4->p5 s1 Die Loading p5->s1 s2 SPS Cycle (Vacuum, Pressure, Heat) s1->s2 s3 Cooling s2->s3 s4 Sample Retrieval & Polishing s3->s4 c1 Structural & Morphological (XRD, SEM/EDX) s4->c1 c2 Physical & Electrical (Density, Dielectric Properties) s4->c2

Caption: Experimental workflow for doped CaTiO3 via SPS.

References

Application Notes and Protocols for the Preparation of Lead-Free Perovskite Solar Cells with Calcium Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a promising next-generation photovoltaic technology due to their high power conversion efficiencies. However, the inclusion of lead in the most efficient perovskite materials raises environmental and health concerns, hindering their large-scale commercialization.[1][2] This has spurred research into lead-free alternatives. Calcium titanate (CaTiO3), a stable and non-toxic perovskite material, presents a viable option for developing environmentally friendly solar cells.[1][2] These application notes provide a detailed protocol for the synthesis of this compound and the fabrication of lead-free perovskite solar cells, enabling researchers to explore this sustainable solar technology.

Data Presentation

The performance of this compound-based perovskite solar cells is highly dependent on the stoichiometry of the precursor materials and the annealing temperature during the synthesis of the CaTiO3. The following table summarizes the key photovoltaic parameters obtained under different experimental conditions.

CaCO3:TiO2 Molar RatioAnnealing Temperature (°C)Open-Circuit Voltage (V_oc) (V)Short-Circuit Current Density (J_sc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
1:18000.1850.01948.51.71
1:38000.1910.02150.11.99
1:78000.1980.02351.22.05
1:19000.1950.02252.12.08
1:39000.2050.02553.02.10
1:7 900 0.212 0.027 53.9 2.12

Table 1: Photovoltaic output parameters of CaTiO3-based perovskite solar cells under varying synthesis conditions. The optimal performance was achieved with a CaCO3:TiO2 molar ratio of 1:7 and an annealing temperature of 900°C.[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the preparation of lead-free perovskite solar cells using this compound.

Protocol 1: Synthesis of this compound (CaTiO3) Powder via Sol-Gel Method

This protocol describes the synthesis of CaTiO3 powder from calcium carbonate (CaCO3) and titanium dioxide (TiO2) precursors.

Materials:

  • Calcium carbonate (CaCO3) powder

  • Titanium dioxide (TiO2) powder (anatase)

  • Ethanol

  • Distilled water

  • Mortar and pestle

  • Beakers

  • Magnetic stirrer and stir bar

  • Oven

  • Tube furnace

Procedure:

  • Precursor Preparation: Weigh calcium carbonate (CaCO3) and titanium dioxide (TiO2) powders to achieve a molar ratio of 1:7.

  • Dissolution: Separately dissolve the weighed CaCO3 and TiO2 powders in ethanol in separate beakers.

  • Mixing: Stir both solutions vigorously for 2 hours at room temperature using a magnetic stirrer.

  • Drying: Combine the two slurries and dry the mixture in an oven at 100°C for 1 hour to evaporate the ethanol.

  • Grinding: After drying, crush the resulting mixed powder using a mortar and pestle to obtain a fine, homogeneous powder.

  • Sintering: Place the fine powder in a crucible and sinter it in a tube furnace at 900°C for 2 hours. Use a heating ramp rate of 3°C/min.[1]

  • Cooling: After sintering, allow the furnace to cool down naturally to room temperature.

  • Final Product: The resulting white powder is this compound (CaTiO3).

Protocol 2: Preparation of TiO2, CaTiO3, and Carbon Pastes

This protocol details the preparation of the respective pastes required for layer deposition.

Materials:

  • Synthesized CaTiO3 powder

  • Commercial TiO2 powder

  • Commercial carbon powder (graphite and carbon black)

  • Ethanol

  • Terpineol

  • Ethyl cellulose

  • Glass vials

  • Ultrasonic bath

  • Three-roll mill or planetary ball mill

Procedure:

  • TiO2 Paste:

    • Disperse commercial TiO2 powder in ethanol.

    • Add terpineol as a solvent and ethyl cellulose as a binder.

    • Mix the components thoroughly using a planetary ball mill or a three-roll mill to achieve a homogeneous and viscous paste.

  • CaTiO3 Paste:

    • Take the synthesized CaTiO3 powder.

    • Disperse the CaTiO3 powder in ethanol.[1]

    • Stir the mixture at room temperature until the powder is completely dissolved and a paste is formed.[1]

  • Carbon Paste:

    • Mix commercial graphite powder and carbon black in a suitable organic solvent.

    • Add a polymer binder (e.g., ethyl cellulose) to the mixture.

    • Homogenize the mixture using a three-roll mill to obtain a printable carbon paste.

Protocol 3: Fabrication of CaTiO3-Based Perovskite Solar Cells

This protocol outlines the layer-by-layer fabrication of the solar cell device with the architecture ITO/TiO2/CaTiO3/C/ITO.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • TiO2 paste

  • CaTiO3 paste

  • Carbon paste

  • Mild detergent (e.g., Hellmanex)

  • Distilled water

  • Ethanol

  • Ultrasonic bath

  • Spin coater or dip coater

  • Doctor blade or screen printer

  • Hot plate

  • Furnace

  • Potassium iodide (KI) and Iodine (I2) solution (electrolyte)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO glass substrates with a mild detergent, distilled water, and ethanol in an ultrasonic bath for 15 minutes each.[1]

    • Dry the substrates with a stream of nitrogen or in an oven.

  • TiO2 Layer Deposition (Electron Transport Layer - ETL):

    • Deposit the prepared TiO2 paste onto the cleaned ITO substrate using a dip-coating or spin-coating technique.[1]

    • Anneal the TiO2 layer at an appropriate temperature (typically 450-500°C) to form a crystalline anatase phase.

  • CaTiO3 Layer Deposition (Perovskite Absorber Layer):

    • Deposit the prepared CaTiO3 paste onto the TiO2 layer using a dip-coating technique.[1]

    • Anneal the CaTiO3 layer at a suitable temperature to ensure good crystallinity and adhesion.

  • Carbon Layer Deposition (Counter Electrode):

    • Deposit the carbon paste onto the CaTiO3 layer using a doctor blade or screen-printing method.

    • Anneal the carbon layer at a low temperature (around 100-120°C) to remove the organic binders.

  • Electrolyte Injection:

    • Drop a solution of potassium iodide (KI) and iodine (I2) in a suitable solvent (e.g., acetonitrile) onto the surface of the carbon electrode to act as an electrolyte.[1]

  • Device Sealing (Optional but Recommended):

    • Seal the device with a sealant to prevent electrolyte leakage and improve stability.

Visualizations

The following diagrams illustrate the key processes in the preparation of lead-free perovskite solar cells with this compound.

experimental_workflow cluster_synthesis This compound (CaTiO3) Synthesis cluster_fabrication Solar Cell Fabrication CaCO3 CaCO3 Powder Ethanol_diss Dissolve in Ethanol CaCO3->Ethanol_diss TiO2 TiO2 Powder TiO2->Ethanol_diss Mix_stir Mix & Stir (2h) Ethanol_diss->Mix_stir Dry Dry (100°C, 1h) Mix_stir->Dry Grind Grind Dry->Grind Sinter Sinter (900°C, 2h) Grind->Sinter CaTiO3_powder CaTiO3 Powder Sinter->CaTiO3_powder CaTiO3_prep Prepare CaTiO3 Paste CaTiO3_powder->CaTiO3_prep ITO_clean Clean ITO Substrate TiO2_dep Deposit TiO2 Layer (ETL) ITO_clean->TiO2_dep TiO2_prep Prepare TiO2 Paste TiO2_prep->TiO2_dep CaTiO3_dep Deposit CaTiO3 Layer CaTiO3_prep->CaTiO3_dep Carbon_prep Prepare Carbon Paste Carbon_dep Deposit Carbon Electrode Carbon_prep->Carbon_dep TiO2_dep->CaTiO3_dep CaTiO3_dep->Carbon_dep Electrolyte Add Electrolyte Carbon_dep->Electrolyte Final_device Final Solar Cell Device Electrolyte->Final_device device_architecture ITO_top Indium Tin Oxide (ITO) - Top Contact Carbon Carbon Counter Electrode Carbon->ITO_top CaTiO3 This compound (CaTiO3) - Perovskite Absorber CaTiO3->Carbon TiO2 Titanium Dioxide (TiO2) - Electron Transport Layer (ETL) TiO2->CaTiO3 ITO_bottom Indium Tin Oxide (ITO) - Substrate ITO_bottom->TiO2 Light Incident Light (Sunlight)

References

Application Notes and Protocols: Immobilization of Calcium Titanate on Substrates for Enhanced Photocatalytic Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium titanate (CaTiO₃), a perovskite-type oxide, has garnered significant attention as a promising photocatalyst for water treatment due to its high chemical stability, low cost, and non-toxic nature. Its electronic band structure allows for the generation of electron-hole pairs under UV irradiation, which can subsequently produce highly reactive oxygen species (ROS) to degrade a wide range of organic pollutants and reduce heavy metal ions in water. However, the use of powdered CaTiO₃ in large-scale water treatment applications is hindered by challenges in catalyst recovery and potential secondary pollution. Immobilization of this compound onto various substrates offers a practical solution to these issues, enabling the development of efficient and reusable photocatalytic systems.

This document provides detailed application notes and experimental protocols for the immobilization of this compound on different substrates using sol-gel dip-coating, hydrothermal, and spin-coating methods. It also includes a summary of performance data for the degradation of common organic pollutants and a schematic of the photocatalytic degradation mechanism.

Data Presentation: Photocatalytic Performance of Immobilized this compound

The following tables summarize the quantitative data on the photocatalytic degradation of organic pollutants using immobilized this compound under various experimental conditions.

Table 1: Degradation of Methylene Blue (MB) by Immobilized this compound

SubstrateImmobilization MethodCatalyst Loading/ThicknessLight SourceInitial MB Concentration (mg/L)Reaction Time (min)Degradation Efficiency (%)Reference
GlassDip-CoatingNot specifiedUV5120~24[1]
TitaniumHydrothermal~250 nmNot specifiedNot applicableNot applicableNot applicable[2]
FTO GlassSpin-CoatingNot specifiedNot specifiedNot applicableNot applicableNot applicable[3]

Table 2: Degradation of Rhodamine B (RhB) by Immobilized this compound

SubstrateImmobilization MethodCatalyst ModificationLight SourceInitial RhB Concentration (mg/L)Reaction Time (min)Degradation Efficiency (%)Reference
Not SpecifiedHydrothermal Microwave3% Ag-dopedUV (254 nm)1012099[4]
Not SpecifiedSol-Gel/Photodeposition1 wt% AgUVNot Specified9098[5]
Not SpecifiedSol-Gel/Photodeposition1 wt% CuUVNot Specified9082[5]
Capillary ColumnSol-GelNoneNot specified153098.33[6]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of this compound Precursor Sol for Dip-Coating and Spin-Coating

This protocol describes the preparation of a stable this compound sol, which is a critical precursor for dip-coating and spin-coating immobilization methods.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Titanium (IV) isopropoxide (TTIP)

  • Anhydrous ethanol

  • Acetic acid

  • Nitric acid

  • Dispersing agent (e.g., polyethylene glycol - PEG)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrers

  • Syringes

  • Sealed reaction vessel

Procedure:

  • Preparation of Calcium Precursor Solution: Dissolve a stoichiometric amount of calcium nitrate tetrahydrate in anhydrous ethanol in a beaker with continuous stirring to form a clear solution.[4]

  • Preparation of Titanium Precursor Solution: In a separate beaker, dissolve titanium (IV) isopropoxide in a mixture of anhydrous ethanol and acetic acid. Slowly add a few drops of nitric acid and acrylic acid to adjust the pH to approximately 1-3, preventing the premature hydrolysis of the titanium precursor.[4]

  • Mixing and Gel Formation: Slowly add the titanium precursor solution to the calcium precursor solution under vigorous stirring. The molar ratio of calcium to titanium should be maintained at 1:1.[4]

  • Addition of Dispersing Agent: Add a suitable amount of a dispersing agent, such as polyethylene glycol (PEG), to the mixed solution to prevent agglomeration of nanoparticles.

  • Aging: Transfer the final solution to a sealed vessel and allow it to age at room temperature for 24-48 hours to form a stable and homogeneous sol-gel.

Protocol 2: Immobilization of this compound by Dip-Coating

This protocol details the procedure for coating a substrate with a uniform layer of this compound using the dip-coating technique.

Materials:

  • This compound sol (prepared as in Protocol 1)

  • Substrate (e.g., stainless steel mesh, glass slide, ceramic membrane)

  • Cleaning agents (e.g., acetone, ethanol, deionized water)

Equipment:

  • Dip-coater apparatus

  • Ultrasonic bath

  • Furnace or oven for calcination

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each to remove any organic contaminants and ensure a hydrophilic surface. Dry the substrate in an oven.

  • Dip-Coating Process:

    • Mount the cleaned substrate onto the dip-coater arm.

    • Immerse the substrate into the prepared this compound sol at a constant immersion speed.

    • Allow the substrate to remain immersed for a predetermined dwell time (e.g., 1-5 minutes) to ensure complete wetting.

    • Withdraw the substrate from the sol at a slow and constant withdrawal speed (e.g., 1-10 mm/min). The withdrawal speed is a critical parameter that influences the thickness and uniformity of the coating.[7]

  • Drying: Dry the coated substrate in air at room temperature or in an oven at a low temperature (e.g., 60-80 °C) to evaporate the solvents.

  • Calcination: Calcine the dried film at a high temperature (e.g., 400-700 °C) in a furnace for 1-2 hours to crystallize the this compound and ensure strong adhesion to the substrate. The heating and cooling rates should be controlled to prevent cracking of the film.

Protocol 3: Immobilization of this compound by Hydrothermal Method

This protocol describes the in-situ growth of a this compound film on a titanium-based substrate.

Materials:

  • Titanium substrate (e.g., Ti foil, Ti mesh)

  • Calcium hydroxide (Ca(OH)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Cleaning agents (e.g., acetone, ethanol)

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Ultrasonic bath

Procedure:

  • Substrate Preparation: Clean the titanium substrate by sonicating in acetone, ethanol, and deionized water.

  • Preparation of Hydrothermal Solution: Prepare a supersaturated solution of calcium hydroxide in deionized water. Add sodium hydroxide to the solution to create a highly alkaline environment, which facilitates the reaction.[8][9]

  • Hydrothermal Reaction:

    • Place the cleaned titanium substrate inside the Teflon-lined autoclave.

    • Fill the autoclave with the prepared hydrothermal solution to about 80% of its volume.

    • Seal the autoclave and place it in an oven preheated to 180-220 °C.[9]

    • Maintain the reaction for 12-24 hours.[9]

  • Post-Treatment:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Remove the coated substrate and rinse it thoroughly with deionized water to remove any residual reactants.

    • Dry the substrate in an oven at 60-80 °C.

Protocol 4: Immobilization of this compound by Spin-Coating

This protocol provides a method for depositing a thin and uniform film of this compound onto a flat substrate.

Materials:

  • This compound sol (prepared as in Protocol 1)

  • Flat substrate (e.g., glass slide, silicon wafer, FTO glass)

  • Cleaning agents (e.g., acetone, isopropanol, deionized water)

Equipment:

  • Spin-coater

  • Hotplate

  • Furnace for calcination

  • Micropipette or syringe

Procedure:

  • Substrate Preparation: Clean the flat substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water). Dry the substrate with a stream of nitrogen gas.

  • Spin-Coating:

    • Place the cleaned substrate on the vacuum chuck of the spin-coater.

    • Dispense a small amount of the this compound sol onto the center of the substrate using a micropipette.

    • Start the spin-coater. A typical two-step process is used: a low-speed spin (e.g., 500-1000 rpm) for a few seconds to spread the solution, followed by a high-speed spin (e.g., 2000-6000 rpm) for 30-60 seconds to achieve the desired film thickness.[10][11]

  • Drying: Transfer the coated substrate to a hotplate and heat at a low temperature (e.g., 100-150 °C) for several minutes to evaporate the residual solvents.

  • Calcination: Calcine the dried film in a furnace at 400-700 °C for 1-2 hours to induce crystallization and improve film density.

Mandatory Visualizations

Photocatalytic Degradation Mechanism of Organic Pollutants by this compound

The photocatalytic activity of this compound is initiated by the absorption of photons with energy equal to or greater than its band gap. This leads to the generation of electron-hole pairs, which then participate in redox reactions to produce reactive oxygen species (ROS) that degrade organic pollutants.

Photocatalytic_Mechanism cluster_catalyst This compound (CaTiO3) Particle cluster_reactions Redox Reactions at the Surface VB Valence Band (VB) CB Conduction Band (CB) VB->CB hν (UV light) (Electron Excitation) hole h+ H2O H₂O hole->H2O Oxidation OH_neg OH⁻ hole->OH_neg Oxidation Pollutant Organic Pollutant hole->Pollutant Direct Oxidation electron e- O2 O₂ electron->O2 Reduction OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products OH_rad->Pollutant Degradation O2_rad->Pollutant Degradation

Caption: Photocatalytic degradation mechanism of organic pollutants by this compound.

Experimental Workflow for Sol-Gel Dip-Coating Immobilization

This workflow outlines the key steps involved in immobilizing this compound on a substrate using the sol-gel dip-coating method.

Dip_Coating_Workflow start Start sol_prep Prepare CaTiO₃ Sol-Gel (Protocol 1) start->sol_prep substrate_prep Substrate Cleaning (Ultrasonication) start->substrate_prep dip_coating Dip-Coating Process (Immersion, Dwell, Withdrawal) sol_prep->dip_coating substrate_prep->dip_coating drying Drying (Air or Low Temp Oven) dip_coating->drying calcination Calcination (High Temperature Furnace) drying->calcination characterization Characterization (XRD, SEM, etc.) calcination->characterization photocatalysis Photocatalytic Activity Test calcination->photocatalysis end End characterization->end photocatalysis->end Hydrothermal_Logic start Start: Titanium-based Substrate cleaning Substrate Cleaning start->cleaning autoclave Seal in Autoclave cleaning->autoclave solution Prepare Hydrothermal Solution (Ca(OH)₂, NaOH) solution->autoclave heating Heat to 180-220°C for 12-24 hours autoclave->heating reaction In-situ film growth heating->reaction cooling Cool to Room Temperature reaction->cooling washing Rinse with Deionized Water cooling->washing drying Dry the Coated Substrate washing->drying coated_substrate CaTiO₃ Coated Substrate drying->coated_substrate

References

Measuring the Piezoelectric Effect in Doped CaTiO3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the piezoelectric effect in doped Calcium Titanate (CaTiO3). Given the emerging interest in the electromechanical properties of doped CaTiO3 for applications ranging from biomedical devices to advanced sensors, a clear understanding of its characterization is crucial. While CaTiO3 in its pure form is not conventionally piezoelectric, doping can induce a "pseudo-piezoelectric" effect, making its accurate measurement essential.

Introduction to Piezoelectric Measurement in Doped CaTiO3

This compound (CaTiO3) is a perovskite material that has garnered attention for its biocompatibility and tunable electrical properties through doping. Doping with elements such as Magnesium (Mg) and Iron (Fe) can introduce strain and defects in the crystal structure, leading to a measurable electromechanical response. This "pseudo-piezoelectric" effect, while not as strong as in traditional piezoelectric materials like PZT, is significant for applications where biocompatibility is paramount.

The following sections detail the primary techniques used to quantify this effect, providing both theoretical background and practical, step-by-step protocols.

Data Presentation: Piezoelectric Properties of Doped CaTiO3

Quantitative data on the piezoelectric properties of doped CaTiO3 is still an emerging area of research. The table below summarizes available data, primarily focusing on the charge generated under a dynamic load, which is indicative of a pseudo-piezoelectric effect. For comparison, data for undoped CaTiO3 thin films are also included.

Material CompositionSample TypeMeasurement TechniquePiezoelectric Coefficient / Generated ChargeReference
Pure CaTiO3Sintered CeramicDirect Piezoelectric Method(2.1 ± 0.3) pC[1][2][3]
Mg-doped CaTiO3Sintered CeramicDirect Piezoelectric Method(2.9 ± 0.1) pC[1][2][3]
Fe-doped CaTiO3Sintered CeramicDirect Piezoelectric Method(3.6 ± 0.2) pC[1][2][3]
Pure CaTiO3Thin Film (~20 nm)Piezoresponse Force Microscopyd33 ≈ 5 pm/V[4]
Pure CaTiO3Thin Film (~40 nm)Piezoresponse Force Microscopyd33 ≈ 10 pm/V[4]

Note: The values in pC represent the total charge generated under the specific dynamic loading conditions of the experiment and are not the standardized d33 piezoelectric coefficient.

Experimental Protocols

A critical step before measuring the piezoelectric properties of any ceramic material is the poling process . This procedure aligns the electric dipoles within the material to induce a net piezoelectric response.

Protocol for Poling Doped CaTiO3 Ceramics

Objective: To align the electric dipoles in the doped CaTiO3 ceramic to maximize its piezoelectric response.

Materials and Equipment:

  • Doped CaTiO3 ceramic sample with silver electrodes on opposite faces.

  • High-voltage DC power supply.

  • Silicone oil bath with a heating element and temperature controller.

  • Sample holder with electrical contacts.

  • High-voltage leads.

  • Personal protective equipment (safety glasses, high-voltage gloves).

Procedure:

  • Sample Preparation: Ensure the ceramic sample is clean and the silver electrodes are intact and cover the desired area. Measure the thickness of the sample accurately.

  • Setup: Place the sample in the sample holder and submerge it in the silicone oil bath. Connect the high-voltage leads to the electrodes of the sample.

  • Heating: Heat the silicone oil bath to a temperature typically between 100-150°C. The elevated temperature increases the mobility of the electric dipoles.[5]

  • Voltage Application: Once the desired temperature is reached and stabilized, apply a DC electric field of 1-3 kV/mm across the sample.[6] The voltage should be applied gradually to avoid dielectric breakdown.

  • Poling Duration: Maintain the electric field and temperature for a specific duration, typically ranging from 10 to 30 minutes.[6]

  • Cooling: While the electric field is still applied, cool the sample down to room temperature. This "freezes" the aligned dipoles in place.

  • Field Removal: Once the sample has cooled to room temperature, gradually ramp down the electric field to zero.

  • Post-Poling: Remove the sample from the oil bath, clean off any residual silicone oil, and let it age for at least 24 hours before measurement to allow the piezoelectric properties to stabilize.

Poling_Process cluster_prep Preparation cluster_poling Poling cluster_cool Cooling & Finalization Prep Sample Preparation Setup Setup in Oil Bath Prep->Setup Heat Heat to 100-150°C Setup->Heat ApplyV Apply DC Field (1-3 kV/mm) Heat->ApplyV Hold Hold for 10-30 min ApplyV->Hold Cool Cool to Room Temp with Field ON Hold->Cool RemoveV Remove DC Field Cool->RemoveV Final Clean & Age for 24h RemoveV->Final

Figure 1: Experimental workflow for the poling of piezoelectric ceramics.

Technique 1: The Berlincourt Method (Direct Piezoelectric Effect)

Principle: This quasi-static method measures the direct piezoelectric effect, where a known dynamic force is applied to the sample, and the resulting generated charge is measured. The piezoelectric charge coefficient, d33, is then calculated.[7] This method is well-suited for bulk ceramic samples.

Equipment:

  • Berlincourt d33 meter (e.g., PIEZOTEST PM300 or similar).[8][9]

  • Poled doped CaTiO3 sample.

  • Calipers for sample dimension measurement.

Protocol:

  • Instrument Setup: Turn on the d33 meter and allow it to warm up as per the manufacturer's instructions.

  • Sample Insertion: Carefully place the poled doped CaTiO3 sample between the probes of the d33 meter, ensuring that the direction of the applied force is parallel to the poling direction.

  • Applying Static Force: Apply a consistent static pre-load force to the sample as recommended by the instrument manufacturer. This ensures good mechanical and electrical contact.

  • Measurement: The instrument will apply a low-frequency AC force over the static preload. The meter measures the charge generated by the sample and displays the d33 value directly in pC/N.

  • Data Recording: Record the d33 value. For accuracy, it is recommended to take multiple readings at different positions on the sample surface and average the results.

  • Polarity Check: The Berlincourt method can also determine the polarity of the sample. Ensure the sign of the d33 value is consistent with the poling direction.

Berlincourt_Method Start Poled Sample Place Place Sample in d33 Meter Start->Place ApplyForce Apply Static & Dynamic Force Place->ApplyForce MeasureCharge Measure Generated Charge (Q) ApplyForce->MeasureCharge Calculate Calculate d33 = Q/F MeasureCharge->Calculate Result d33 Value (pC/N) Calculate->Result

Figure 2: Logical workflow of the Berlincourt method for d33 measurement.

Technique 2: Piezoresponse Force Microscopy (PFM)

Principle: PFM is an Atomic Force Microscopy (AFM) based technique that measures the converse piezoelectric effect at the nanoscale.[10] An AC voltage is applied to the sample via a conductive AFM tip, causing the material to deform (expand and contract). This deformation is detected by the AFM's laser and photodiode system, providing a high-resolution map of the piezoelectric response.[11] PFM is ideal for thin films and for studying domain structures.

Equipment:

  • Atomic Force Microscope (AFM) with PFM capabilities.

  • Conductive AFM probes (e.g., Pt-Ir coated).

  • Function generator and lock-in amplifier (usually integrated into the AFM controller).

  • Doped CaTiO3 thin film on a conductive substrate or a bulk sample with a polished surface.

Protocol:

  • Sample Mounting: Mount the sample on a conductive puck using conductive adhesive to ensure a good electrical ground.

  • Probe Installation: Install a conductive AFM probe in the AFM head.

  • System Setup:

    • Align the laser onto the cantilever and center the reflected spot on the photodetector.

    • Engage the tip onto the sample surface in contact mode with a setpoint force that ensures good electrical and mechanical contact.[12]

  • PFM Measurement:

    • Apply an AC voltage (typically a few volts at a frequency well below the cantilever's contact resonance) between the conductive tip and the bottom electrode/sample puck.[12]

    • Use a lock-in amplifier to measure the amplitude and phase of the cantilever's deflection at the frequency of the applied AC voltage.

    • Simultaneously scan the tip across the sample surface to acquire both the topography and the PFM data (amplitude and phase).

  • Data Analysis:

    • The PFM amplitude image reveals the magnitude of the piezoelectric response.

    • The PFM phase image indicates the direction of the polarization. A 180° phase difference typically represents domains with opposite polarization.

    • For quantitative d33 measurement, the system must be calibrated using a standard sample with a known piezoelectric coefficient (e.g., periodically poled lithium niobate).

PFM_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis Mount Mount Sample Probe Install Conductive Probe Mount->Probe Engage Engage Tip Probe->Engage ApplyV Apply AC Voltage Engage->ApplyV Scan Scan Surface ApplyV->Scan Detect Detect Cantilever Deflection Scan->Detect LockIn Lock-in Amplification Detect->LockIn Image Generate Amplitude & Phase Images LockIn->Image Quantify Quantify d33 Image->Quantify

Figure 3: Experimental workflow for Piezoresponse Force Microscopy.

Technique 3: Laser Interferometry / Laser Doppler Vibrometry (LDV)

Principle: These non-contact optical techniques also measure the converse piezoelectric effect. A laser beam is focused on the surface of the sample, and any displacement of the surface due to an applied electric field causes a change in the path length of the reflected laser beam. This change is detected as a phase shift (in interferometry) or a Doppler frequency shift (in LDV), which can be precisely correlated to the displacement. These methods are highly accurate for measuring the d33 coefficient of both bulk and thin film samples.[13][14]

Equipment:

  • Laser interferometer or Laser Doppler Vibrometer system.

  • Function generator and high-voltage amplifier.

  • Poled doped CaTiO3 sample with a reflective top electrode.

  • Sample holder and positioning stage.

  • Oscilloscope and lock-in amplifier.

Protocol:

  • Sample Preparation: The top electrode of the sample should be reflective. If not, a thin layer of a reflective material (e.g., gold) can be deposited.

  • System Alignment: Mount the sample on the positioning stage. Align the laser beam to be perpendicular to the sample surface and focused on the top electrode.

  • Electrical Connection: Connect the output of the high-voltage amplifier to the top and bottom electrodes of the sample.

  • Measurement:

    • Apply a sinusoidal AC voltage to the sample at a frequency away from any mechanical resonances of the sample or setup.[15]

    • The laser interferometer/LDV will detect the resulting surface displacement (vibration).

    • The output of the detector is typically fed into a lock-in amplifier to improve the signal-to-noise ratio.

  • d33 Calculation: The piezoelectric coefficient d33 is calculated from the measured displacement (ΔL) and the applied voltage (V) using the formula: d33 = ΔL / V.

  • Data Validation: For thin films, it is crucial to account for any bending of the substrate, which can contribute to the measured displacement. This can be mitigated by using a double-beam interferometer or by carefully selecting the measurement parameters (e.g., small electrode size).[13][14]

Laser_Interferometry Start Poled & Reflective Sample Align Align Laser on Sample Start->Align ApplyV Apply AC Voltage Align->ApplyV MeasureDisp Measure Surface Displacement (ΔL) ApplyV->MeasureDisp Calculate Calculate d33 = ΔL / V MeasureDisp->Calculate Result d33 Value (pm/V) Calculate->Result

Figure 4: Logical workflow for d33 measurement using Laser Interferometry/LDV.

Conclusion

The measurement of the piezoelectric effect in doped CaTiO3 is a critical step in harnessing its potential for various applications, particularly in the biomedical field. While quantitative data for these materials are still emerging, the techniques of the Berlincourt method, Piezoresponse Force Microscopy, and Laser Interferometry/Vibrometry provide robust frameworks for their characterization. The provided protocols offer a starting point for researchers to accurately and reliably measure the electromechanical properties of these promising materials. As research progresses, a more comprehensive understanding of the relationship between dopant type, concentration, and the resulting piezoelectric response will undoubtedly be developed.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of CaTiO3 by Solid-State Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solid-state synthesis of calcium titanate (CaTiO3).

Troubleshooting Guide

This guide addresses common issues encountered during the solid-state synthesis of CaTiO3, focusing on the problem of incomplete reactions.

Issue: XRD analysis reveals the presence of unreacted precursors (CaO and/or TiO2) or intermediate phases after the final calcination step.

This is a common indication of an incomplete solid-state reaction. The following sections provide a step-by-step approach to identify and resolve the root cause.

Question: Did you use the correct stoichiometric ratio of precursors?

Answer: The stoichiometry of the precursor materials is critical in perovskite synthesis.[1][2][3][4] An ideal 1:1 molar ratio of calcium precursor (e.g., CaCO3 or CaO) to titanium precursor (e.g., TiO2) is required for the formation of pure CaTiO3.

  • Recommendation: Carefully recalculate the molar masses and ensure precise weighing of the starting materials. Even slight deviations from the ideal stoichiometry can lead to the presence of unreacted precursors or the formation of secondary phases.[3][4]

Question: Was the mixing of the precursor powders sufficiently homogeneous?

Answer: Solid-state reactions occur at the interface of reactant particles. Inadequate mixing will result in localized regions with non-stoichiometric ratios, hindering the complete formation of CaTiO3.

  • Recommendation:

    • Milling: Use a mortar and pestle for manual grinding for at least 30 minutes or a ball mill for several hours to reduce particle size and ensure intimate mixing.[5] Mechanical milling can lead to the formation of nanoparticles and increase the reactivity of the precursors.[5]

    • Wet Mixing: Consider adding a solvent like ethanol or acetone during the mixing process to create a slurry. This can improve the homogeneity of the mixture. Ensure the solvent is fully evaporated before calcination.

Question: Was the calcination temperature high enough and the duration long enough?

Answer: The formation of CaTiO3 via solid-state reaction is a thermally activated process. Insufficient temperature or time will lead to an incomplete reaction. The formation of CaTiO3 from CaCO3 and TiO2 generally occurs at temperatures between 850°C and 1200°C.[6] A pure CaTiO3 phase is often achieved at 1200°C for 2 hours.[7]

  • Recommendation:

    • Increase the calcination temperature in increments (e.g., 50-100°C) and/or extend the calcination duration.

    • Intermediate grinding between multiple calcination steps can introduce fresh reactive surfaces and promote reaction completion.

    • Refer to the data table below for guidance on the effect of calcination temperature.

Question: Are you using appropriate precursors?

Answer: The reactivity of the precursors can influence the reaction kinetics.

  • Recommendation:

    • Using CaO directly instead of CaCO3 can sometimes facilitate the reaction as the decomposition step of the carbonate is bypassed. However, CaO can be hygroscopic, which may affect stoichiometry.

    • The crystalline form of TiO2 (anatase or rutile) can also play a role, with anatase generally being more reactive at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: My XRD pattern shows peaks for CaCO3, CaO, TiO2, and CaTiO3. What should I do?

A1: This indicates an incomplete reaction. The presence of CaCO3 suggests the initial decomposition step was not complete, which points to an insufficient calcination temperature or duration. The presence of CaO and TiO2 indicates that the subsequent reaction to form CaTiO3 is also incomplete.

  • Troubleshooting Steps:

    • Ensure homogeneous mixing of your precursors.

    • Increase the calcination temperature and/or duration. Consider a two-step calcination with an intermediate grinding step.

    • Verify the accuracy of your furnace's temperature controller.

Q2: I only see peaks for CaO and CaTiO3 in my XRD pattern. What does this mean?

A2: This suggests that your initial stoichiometry might have been calcium-rich (a molar ratio of Ca:Ti > 1:1).

  • Troubleshooting Steps:

    • Carefully re-verify your initial stoichiometric calculations and the weighing of your precursors.

    • Ensure your calcium precursor (especially CaO) has not absorbed significant amounts of water from the atmosphere, which would alter its effective molar mass.

Q3: My XRD pattern shows peaks for TiO2 and CaTiO3. What does this imply?

A3: This is indicative of a titanium-rich initial mixture (a molar ratio of Ca:Ti < 1:1).

  • Troubleshooting Steps:

    • Double-check your stoichiometric calculations and the masses of the starting materials.

Q4: Can I use a lower temperature to synthesize CaTiO3 to save energy?

A4: While higher temperatures generally ensure complete reaction, methods like mechanochemical synthesis can promote the formation of CaTiO3 at lower temperatures.[8] High-energy ball milling can induce solid-state reactions at temperatures lower than conventional calcination.[5]

Data Presentation

Table 1: Effect of Calcination Temperature on Phase Formation in CaTiO3 Synthesis

Calcination Temperature (°C)Duration (hours)Expected Phases PresentObservations
700-9002CaCO3, CaO, TiO2, CaTiO3 (minor)Incomplete reaction with significant amounts of unreacted precursors.[7]
1000-11502CaO, TiO2, CaTiO3 (major)The reaction progresses, but unreacted oxides are likely still present.[7]
12002CaTiO3 (major), CaO (trace), TiO2 (trace)Near-complete reaction. Pure CaTiO3 is expected to form.[7]
>12002CaTiO3Complete reaction to form a single phase of CaTiO3 is highly probable.[6]

Note: The exact temperatures and durations can vary depending on precursor reactivity, particle size, and mixing homogeneity.

Experimental Protocols

Standard Solid-State Synthesis of CaTiO3

  • Stoichiometric Calculation: Calculate the required masses of the calcium precursor (e.g., CaCO3, 99% purity) and titanium precursor (e.g., TiO2, 99% purity) for a 1:1 molar ratio.

  • Mixing:

    • Accurately weigh the calculated amounts of CaCO3 and TiO2.

    • Transfer the powders to an agate mortar.

    • Add a small amount of a wetting agent, such as ethanol or acetone, to form a paste.

    • Grind the mixture thoroughly for at least 30 minutes until the solvent evaporates and a homogeneous fine powder is obtained.

    • Alternatively, use a planetary ball mill for 2-5 hours for dry milling.[5]

  • Calcination:

    • Transfer the mixed powder into an alumina crucible.

    • Place the crucible in a muffle furnace.

    • Heat the sample to 800°C for 2 hours to initiate the reaction.[5]

    • Allow the furnace to cool down to room temperature.

    • Remove the sample and grind it again in the agate mortar to break up agglomerates and expose fresh surfaces.

    • Return the powder to the crucible and perform a second calcination at 1150-1200°C for 2-4 hours.[7]

  • Characterization:

    • After the final calcination and cooling, the resulting white powder is CaTiO3.

    • Perform X-ray diffraction (XRD) analysis to confirm the phase purity of the synthesized material. The expected pattern should match the standard JCPDS file for orthorhombic CaTiO3 (e.g., JCPDS No. 22-0153).[9]

Mandatory Visualization

Troubleshooting_Workflow start Start: Incomplete CaTiO3 Reaction (Unreacted Precursors in XRD) check_stoichiometry 1. Verify Stoichiometry (1:1 Molar Ratio of Ca:Ti) start->check_stoichiometry check_mixing 2. Assess Mixing Homogeneity check_stoichiometry->check_mixing Correct reweigh Action: Recalculate and re-weigh precursors check_stoichiometry->reweigh Incorrect check_calcination 3. Evaluate Calcination Parameters (Temp & Time) check_mixing->check_calcination Homogeneous remix Action: Improve mixing (e.g., longer milling, wet mixing) check_mixing->remix Inhomogeneous recalcine Action: Increase temperature/duration or add intermediate grinding check_calcination->recalcine Insufficient analyze Re-synthesize and perform XRD analysis check_calcination->analyze Sufficient reweigh->analyze remix->analyze recalcine->analyze end_success Success: Pure CaTiO3 Phase analyze->end_success Problem Solved end_fail Issue Persists: Consider alternative synthesis routes (e.g., sol-gel, hydrothermal) analyze->end_fail Problem Unsolved

Caption: Troubleshooting workflow for incomplete solid-state reaction in CaTiO3 synthesis.

This guide provides a structured approach to troubleshooting common issues in the solid-state synthesis of CaTiO3. By systematically addressing stoichiometry, mixing, and calcination parameters, researchers can significantly improve the phase purity of their final product.

References

Technical Support Center: Sol-Gel Synthesis of Calcium Titanate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling particle size during the sol-gel synthesis of calcium titanate (CaTiO₃). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing particle size in the sol-gel synthesis of this compound?

A1: The final particle size of this compound is primarily influenced by a combination of factors, including:

  • Precursor Concentration: Higher concentrations of calcium and titanium precursors generally lead to the formation of larger particles.

  • pH of the Solution: The pH affects the hydrolysis and condensation rates of the precursors. An acidic or basic medium can alter the surface charge of the particles, influencing their growth and agglomeration.

  • Reaction Temperature: Higher synthesis temperatures can accelerate the reaction kinetics, often resulting in larger crystallite sizes.

  • Calcination Temperature and Duration: The final heat treatment step is critical. Increasing the calcination temperature and holding time typically promotes grain growth, leading to larger particle sizes.[1]

  • Stirring Rate and Duration: Adequate and consistent stirring ensures a homogeneous reaction mixture, which can lead to a narrower particle size distribution.

  • Water-to-Alkoxide Ratio: The amount of water used for hydrolysis of the titanium alkoxide precursor plays a crucial role. A higher water content can lead to faster hydrolysis and condensation, potentially resulting in smaller particles, though it can also increase the risk of uncontrolled precipitation and agglomeration.

  • Presence and Type of Surfactants/Capping Agents: Surfactants or capping agents can adsorb to the surface of the nanoparticles, preventing their aggregation and controlling their growth.[2]

Q2: How can I prevent the agglomeration of this compound nanoparticles during synthesis?

A2: Agglomeration is a common issue that can be mitigated by:

  • Using Surfactants: Introducing surfactants such as cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS), or polyethylene glycol (PEG) can create a protective layer around the nanoparticles, preventing them from sticking together.

  • Controlling the pH: Operating at a pH far from the isoelectric point of the particles can induce electrostatic repulsion, which helps to keep the particles dispersed. For this compound, the isoelectric point has been reported to be around pH 3.5.[3]

  • Using Stabilizers: Polymeric stabilizers like hydroxypropylcellulose (HPC) can provide steric hindrance, physically preventing the particles from coming into close contact.[4]

  • Optimizing Drying and Calcination: Rapid drying or excessively high calcination temperatures can promote the fusion of particles. A controlled heating and cooling ramp during calcination is advisable.

Q3: What is the typical particle size range achievable with the sol-gel method for this compound?

A3: The sol-gel method is versatile and can produce this compound nanoparticles in a wide range of sizes. Depending on the specific synthesis conditions, particle sizes from as small as 13 nm to several hundred nanometers have been reported.[5][6] For instance, one study reported an average particle size of 27 nm with a size range of 10 to 40 nm after calcination at 600°C.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Particles are too large - High precursor concentration.- High calcination temperature or long duration.- Inadequate stirring.- pH is near the isoelectric point.- Decrease the concentration of calcium and titanium precursors.- Lower the calcination temperature or shorten the calcination time.- Ensure vigorous and consistent stirring throughout the reaction.- Adjust the pH to be significantly higher or lower than 3.5.[3]
Broad particle size distribution - Inhomogeneous mixing of precursors.- Uncontrolled hydrolysis and condensation rates.- Temperature gradients within the reaction vessel.- Improve stirring efficiency.- Add the precursors dropwise to control the reaction rate.- Use a temperature-controlled water or oil bath for uniform heating.- Consider using a microwave-assisted synthesis method for more uniform heating.
Particle agglomeration - Absence of a stabilizing agent.- Drying process is too rapid.- pH is close to the isoelectric point.- Introduce a surfactant (e.g., CTAB, SDS) or a polymer stabilizer (e.g., HPC).- Dry the gel slowly at a lower temperature (e.g., 70-80°C) over an extended period.- Adjust the pH away from the isoelectric point to promote electrostatic repulsion.
Impure crystalline phase (presence of secondary phases like TiO₂ or CaO) - Incorrect stoichiometric ratio of precursors.- Incomplete reaction or insufficient calcination temperature.- Non-ideal pH leading to preferential precipitation of one component.- Carefully measure and ensure the correct molar ratio of calcium and titanium precursors.- Increase the calcination temperature or duration to ensure complete phase formation.- Optimize the pH of the sol to ensure co-precipitation of both metal hydroxides.
Gelation does not occur or is too slow - Insufficient water for hydrolysis.- Low reaction temperature.- Inappropriate pH.- Increase the water-to-alkoxide ratio.- Gently heat the solution (e.g., to 60-70°C) to accelerate the reaction.- Adjust the pH; both acidic and basic conditions can catalyze the gelation process.

Quantitative Data Summary

The following tables summarize the effect of key synthesis parameters on the particle size of titanate-based nanoparticles, based on findings from various studies. While some data is for related materials, the general trends are applicable to this compound synthesis.

Table 1: Effect of Calcination Temperature on Particle Size

Material SystemCalcination Temperature (°C)Resulting Particle/Crystallite Size (nm)Reference
CaTiO₃900150-200[6]
CaTiO₃1000200-300[6]
0.5Ba(Zr₀.₂Ti₀.₈)O₃-0.5(Ba₀.₇Ca₀.₃)TiO₃900 - 1100Particle size increases with temperature[7]
CaCu₃Ti₄O₁₂80090-120[8]

Table 2: Effect of Synthesis Method and Additives on Particle Size

MaterialSynthesis Additive/MethodResulting Particle Size (nm)Reference
CaTiO₃Sol-gel (equimolar CaO and Ti-isopropoxide)~13 (with some 20-30 nm agglomerates)[5]
CaTiO₃Sol-gel with acetic acidMicrometric particles[4]
CaTiO₃Sol-gel with hydroxypropylcellulose (HPC)Smaller, less aggregated particles than with acetic acid[4]
CaTiO₃Pechini method, calcined at 700°C< 100[9]

Experimental Protocols

Protocol 1: Basic Sol-Gel Synthesis of this compound Nanoparticles

This protocol is a general method for synthesizing CaTiO₃ nanoparticles. The final particle size will be influenced by the specific drying and calcination conditions.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Titanium (IV) isopropoxide (Ti{OCH(CH₃)₂}₄)

  • Absolute ethanol (C₂H₅OH)

  • Deionized water

  • Nitric acid (HNO₃) (as catalyst, optional)

Procedure:

  • Precursor Solution A: Dissolve a stoichiometric amount of calcium nitrate tetrahydrate in absolute ethanol with vigorous stirring.

  • Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of titanium (IV) isopropoxide in absolute ethanol.

  • Mixing: Slowly add Solution A to Solution B dropwise while maintaining vigorous stirring. If using a catalyst, a small amount of nitric acid can be added to Solution B before mixing.

  • Hydrolysis and Gelation: Add deionized water dropwise to the mixed solution under continuous stirring. The amount of water should be carefully controlled (a typical starting point is a 4:1 molar ratio of water to titanium isopropoxide). Continue stirring until a transparent sol is formed, which will gradually transform into a viscous gel.

  • Aging: Allow the gel to age at room temperature for 24-48 hours in a covered beaker to allow for the completion of the condensation reactions.

  • Drying: Dry the gel in an oven at 80-100°C for 24 hours to remove the solvent and form a xerogel.

  • Calcination: Grind the xerogel into a fine powder and calcine it in a muffle furnace. A typical calcination temperature is 600-800°C for 2-4 hours. The heating and cooling rates should be controlled (e.g., 5°C/min) to avoid thermal shock.

Protocol 2: Surfactant-Assisted Synthesis for Controlled Particle Size

This protocol incorporates a surfactant to minimize agglomeration and control particle growth.

Materials:

  • Same as Protocol 1

  • Cetyltrimethylammonium bromide (CTAB)

Procedure:

  • Surfactant Solution: Dissolve a specific amount of CTAB (e.g., a 1:1 molar ratio with the titanium precursor) in absolute ethanol.

  • Precursor Solutions: Prepare Solution A (calcium precursor) and Solution B (titanium precursor) as described in Protocol 1.

  • Mixing: Add both Solution A and Solution B to the surfactant solution under vigorous stirring.

  • Hydrolysis and Gelation: Proceed with the dropwise addition of deionized water as in Protocol 1.

  • Aging, Drying, and Calcination: Follow steps 5-7 from Protocol 1. The calcination step will also serve to burn off the surfactant.

Visualizations

Logical Workflow for Sol-Gel Synthesis of this compound

G cluster_prep Precursor Preparation cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing Calcium Precursor Solution Calcium Precursor Solution Mixing Mixing Calcium Precursor Solution->Mixing Titanium Precursor Solution Titanium Precursor Solution Titanium Precursor Solution->Mixing Hydrolysis & Condensation Hydrolysis & Condensation Mixing->Hydrolysis & Condensation Gelation Gelation Hydrolysis & Condensation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination CaTiO3 Nanoparticles CaTiO3 Nanoparticles Calcination->CaTiO3 Nanoparticles

Caption: Workflow of the sol-gel synthesis of CaTiO₃ nanoparticles.

Signaling Pathway of Synthesis Parameters on Particle Size

G cluster_params Synthesis Parameters cluster_mechanisms Controlling Mechanisms cluster_outcome Particle Characteristics Precursor Conc. Precursor Conc. Nucleation Rate Nucleation Rate Precursor Conc.->Nucleation Rate + Calcination Temp. Calcination Temp. Growth Rate Growth Rate Calcination Temp.->Growth Rate + pH pH Agglomeration Agglomeration pH->Agglomeration +/- Surfactant Conc. Surfactant Conc. Surfactant Conc.->Agglomeration - Water/Alkoxide Ratio Water/Alkoxide Ratio Water/Alkoxide Ratio->Nucleation Rate + Final Particle Size Final Particle Size Nucleation Rate->Final Particle Size - Growth Rate->Final Particle Size + Agglomeration->Final Particle Size + Size Distribution Size Distribution Agglomeration->Size Distribution +

Caption: Influence of parameters on CaTiO₃ particle size.

References

Technical Support Center: Optimizing Calcination for Pure Phase CaTiO3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pure phase Calcium Titanate (CaTiO3). The content focuses on optimizing the calcination temperature to achieve the desired perovskite structure.

Frequently Asked Questions (FAQs)

Q1: What is the typical calcination temperature range for synthesizing pure phase CaTiO3?

The optimal calcination temperature for CaTiO3 synthesis is highly dependent on the chosen synthesis method. For solid-state reactions, temperatures are generally higher, often in the range of 900-1400°C, with some studies indicating complete formation of the pure perovskite phase at 1200°C for 2 hours.[1][2] In contrast, wet chemical methods like sol-gel, co-precipitation, and hydrothermal synthesis can yield pure CaTiO3 at significantly lower temperatures, sometimes as low as 500-700°C.[1][3]

Q2: What are the common starting materials for CaTiO3 synthesis?

Common precursors for the solid-state synthesis of CaTiO3 are calcium carbonate (CaCO3) or calcium oxide (CaO) and titanium dioxide (TiO2).[2][4] For wet chemical routes, calcium salts such as calcium nitrate (Ca(NO3)2) or calcium acetate (Ca(CH3COO)2) are often used in combination with a titanium source like titanium tetrabutoxide (Ti[O(CH2)3CH3]4) or titanium isopropoxide.[5][6]

Q3: How does the synthesis method affect the required calcination temperature?

Wet chemical methods, such as sol-gel and co-precipitation, lead to a more homogeneous mixture of the precursor materials at the atomic or molecular level.[7] This increased reactivity allows for the formation of the CaTiO3 phase at lower temperatures compared to the solid-state reaction method, which relies on the diffusion of ions between solid particles and thus requires higher thermal energy.[2]

Q4: What are the common secondary phases observed during CaTiO3 synthesis?

Incomplete reactions or non-stoichiometric precursor mixtures can lead to the presence of unreacted starting materials like CaO and TiO2 (in its anatase or rutile phases) in the final product.[2][8] In some doped systems, other complex oxides may also form as impurity phases.[8]

Q5: How can I characterize the phase purity of my synthesized CaTiO3?

X-ray Diffraction (XRD) is the primary technique used to determine the phase composition and crystal structure of the synthesized powder.[2][4] The presence of sharp, well-defined peaks corresponding to the orthorhombic perovskite structure of CaTiO3 and the absence of peaks from other phases indicate a pure sample. Fourier-transform infrared spectroscopy (FTIR) can also be used to confirm the formation of Ca-Ti-O bonds.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Presence of unreacted CaCO3 or TiO2 peaks in XRD pattern 1. Calcination temperature is too low. 2. Dwell time at calcination temperature is insufficient. 3. Inhomogeneous mixing of precursors.1. Increase the calcination temperature in increments of 50-100°C. 2. Increase the dwell time at the calcination temperature (e.g., from 2 hours to 4 hours). 3. For solid-state methods, ensure thorough grinding and mixing of the reactants. For wet chemical methods, ensure complete dissolution and mixing of precursors.
Formation of secondary phases other than reactants 1. Non-stoichiometric ratio of starting materials. 2. Contamination from milling media or crucible.1. Carefully verify the molar ratios of the calcium and titanium precursors. 2. Use high-purity milling media and crucibles. Consider using a different material if contamination is suspected.
Broad XRD peaks, indicating poor crystallinity 1. Calcination temperature is too low.1. Increase the calcination temperature to promote crystal growth.[9]
Agglomerated particles observed in SEM 1. High calcination temperature leading to sintering.1. Optimize for the lowest possible calcination temperature that still yields a pure phase. 2. Consider using a post-synthesis grinding step to break up agglomerates.

Experimental Protocols

Solid-State Synthesis of CaTiO3

This protocol describes a typical solid-state reaction for the synthesis of CaTiO3.

Materials:

  • Calcium Carbonate (CaCO3)

  • Titanium Dioxide (TiO2) (Anatase or Rutile)

  • Mortar and Pestle (Agate or Zirconia)

  • Alumina Crucible

  • High-Temperature Furnace

Procedure:

  • Weigh stoichiometric amounts of CaCO3 and TiO2 (1:1 molar ratio).

  • Thoroughly mix and grind the powders in a mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

  • Transfer the mixed powder into an alumina crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the sample to the desired calcination temperature (e.g., 1200°C) at a controlled heating rate (e.g., 5°C/min).[2]

  • Hold the sample at the calcination temperature for a specific dwell time (e.g., 2 hours).[2]

  • Allow the furnace to cool down to room temperature.

  • Remove the calcined powder for characterization.

Sol-Gel Synthesis of CaTiO3 (Pechini Method)

This protocol outlines the Pechini method, a popular sol-gel route for synthesizing CaTiO3.

Materials:

  • Calcium Acetate (Ca(CH3COO)2)

  • Titanium Tetrabutoxide (Ti[O(CH2)3CH3]4)

  • Citric Acid (C6H8O7)

  • Ethylene Glycol (HOCH2CH2OH)

  • Beakers and Magnetic Stirrer

  • Drying Oven

  • Muffle Furnace

Procedure:

  • Dissolve citric acid in ethylene glycol at approximately 70°C with constant stirring until a clear solution is obtained.[5]

  • Cool the solution to room temperature.

  • Slowly add titanium tetrabutoxide to the solution while stirring.

  • Separately, dissolve calcium acetate in a minimal amount of deionized water and add it to the main solution.

  • Heat the resulting solution to around 130°C to promote polymerization, resulting in a transparent resin.[5]

  • Dry the resin in an oven at a low temperature (e.g., 200-300°C) to remove excess solvent.[5]

  • Grind the dried gel into a fine powder.

  • Calcine the powder in a muffle furnace at the desired temperature (e.g., 700°C) for a specified time (e.g., 6 hours) to obtain the CaTiO3 nanopowder.[5]

Data Presentation

Table 1: Effect of Calcination Temperature on Phase Purity for Different Synthesis Methods

Synthesis MethodPrecursorsCalcination Temperature (°C)Dwell Time (h)Resulting PhasesReference
Solid-StateCaCO3, TiO2700-11002CaTiO3 with secondary CaO and TiO2[2]
Solid-StateCaCO3, TiO212002Pure orthorhombic CaTiO3[2]
Solid-StateDolomite, TiO213002Pure CaTiO3[10]
Sol-Gel (Pechini)Ca(CH3COO)2, Ti[O(CH2)3CH3]47006Majority CaTiO3 with minority TiO2[5]
Co-precipitationCaCO3, TiO2, NaOH700, 800, 900-CaTiO3 with anatase and brookite TiO2[11]
MechanochemicalCaCO3, TiO28002Pure nano-sized CaTiO3[4]

Visualizations

experimental_workflow cluster_solid_state Solid-State Synthesis cluster_sol_gel Sol-Gel Synthesis ss_start Start: Precursors (CaCO3, TiO2) ss_mix Mixing & Grinding ss_start->ss_mix ss_calcine Calcination ss_mix->ss_calcine ss_char Characterization (XRD, SEM) ss_calcine->ss_char ss_end End: CaTiO3 Powder ss_char->ss_end sg_start Start: Precursors sg_sol Sol Formation sg_start->sg_sol sg_gel Gelation sg_sol->sg_gel sg_dry Drying sg_gel->sg_dry sg_calcine Calcination sg_dry->sg_calcine sg_char Characterization sg_calcine->sg_char sg_end End: CaTiO3 Powder sg_char->sg_end

Caption: Experimental workflows for solid-state and sol-gel synthesis of CaTiO3.

Caption: Troubleshooting flowchart for achieving pure phase CaTiO3 based on XRD results.

References

Technical Support Center: Sintered Calcium Titanate (CaTiO3) Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sintered calcium titanate (CaTiO3) ceramics. This resource is designed for researchers, scientists, and engineers to troubleshoot common defects encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common defects in sintered this compound ceramics?

A1: The most common defects include porosity, abnormal grain growth, cracking or warping, and the presence of secondary phases.[1][2][3] These issues can arise from improper control over the material, compaction process, or thermal conditions during sintering.[3]

Q2: Why is my sintered CaTiO3 ceramic not dense enough (i.e., high porosity)?

A2: High porosity or inadequate densification is often due to several factors:

  • Insufficient Sintering Temperature or Time: The temperature or duration may not be adequate for particles to bond and reduce void space.[1]

  • Poor Powder Quality: Inconsistent particle size or contamination in the initial powder can hinder densification.[1]

  • Trapped Gases: Gas trapped within the powder can expand during sintering, creating pores.[1]

  • High Melting Point: CaTiO3 has a high melting point (over 1900°C), which can inhibit microstructural rearrangement and promote porosity if sintering temperatures are not sufficiently high.[4]

Q3: What causes abnormal grain growth in my CaTiO3 ceramics?

A3: Abnormal grain growth, where some grains grow disproportionately large, can be caused by:

  • Wide Particle Size Distribution: A broad range of initial powder particle sizes can lead to uneven growth.[2][5]

  • Uneven Green Body Density: Inconsistent density in the pre-sintered ceramic (green body) can lead to non-uniform densification and grain growth.[2][5]

  • Excessive Sintering Temperature or Time: Holding the ceramic at a very high temperature for too long can promote exaggerated grain growth.[2][5]

Q4: My sintered CaTiO3 pellets are cracked or warped. What is the cause?

A4: Cracking and warping are typically caused by thermal stresses.[1][3] This can happen due to:

  • Rapid Heating or Cooling Rates: Fast temperature changes can create internal stresses that exceed the material's strength.[1][3]

  • Uneven Temperature Distribution: Non-uniform heating within the furnace leads to different parts of the ceramic shrinking at different rates.[2][5]

  • Density Gradients: Inconsistent density within the green body can cause differential shrinkage during sintering.[2][5]

Q5: I've detected secondary phases in my XRD analysis. Why did this happen?

A5: The formation of secondary phases can occur for several reasons:

  • Incomplete Reaction: The initial raw materials may not have fully reacted to form pure CaTiO3.

  • Contamination: Impurities in the starting powders or from the sintering environment can react to form unwanted phases.[1][6]

  • Stoichiometry Issues: An incorrect ratio of calcium to titanium precursors can lead to the formation of calcium-rich or titanium-rich secondary phases. For example, an excess of CaO can lead to the segregation of Ruddlesden-Popper phases (e.g., Ca3Ti2O7).[7]

  • Sintering Aids: While used to lower sintering temperatures, some aids can form secondary phases if not used correctly.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common defects.

Issue 1: High Porosity / Low Density

Symptoms:

  • Low final density as measured by Archimedes' method.

  • Visible pores on the surface or in SEM micrographs.

  • Poor mechanical strength.

Troubleshooting Steps:

G start High Porosity Detected q1 Is the powder quality adequate? (uniform, fine particle size) start->q1 s1 Improve powder preparation: - Use high-purity powders - Mill to reduce particle size - Sieve to ensure uniformity q1->s1 No q2 Are sintering parameters optimized? q1->q2 Yes s1->q2 s2 Adjust Sintering Cycle: - Increase sintering temperature - Increase dwell time - Optimize heating/cooling rates q2->s2 No q3 Is the sintering atmosphere controlled? q2->q3 Yes s2->q3 s3 Control Atmosphere: - Use vacuum or inert gas - Ensure proper binder burnout q3->s3 No end Porosity Reduced q3->end Yes s3->end

Issue 2: Abnormal Grain Growth

Symptoms:

  • Bimodal grain size distribution observed in SEM.

  • Inconsistent mechanical or electrical properties across the sample.

Troubleshooting Steps:

G start Abnormal Grain Growth Observed q1 Is initial powder particle size distribution narrow? start->q1 s1 Refine Powder: - Mill to achieve a more uniform particle size. q1->s1 No q2 Is the green body density uniform? q1->q2 Yes s1->q2 s2 Improve Compaction: - Ensure even pressure - Use binders to reduce density gradients. q2->s2 No q3 Are sintering temp/time excessive? q2->q3 Yes s2->q3 s3 Optimize Sintering: - Lower sintering temperature - Reduce dwell time - Consider two-step sintering. q3->s3 Yes end Uniform Grain Structure Achieved q3->end No s3->end

Quantitative Data Summary

The sintering process parameters significantly influence the final properties of CaTiO3 ceramics. The following tables summarize the relationship between sintering temperature, density, and porosity.

Table 1: Effect of Sintering Temperature on Density and Porosity of CaTiO3

Sintering Temperature (°C)Relative Density (%)Open Porosity (%)Reference
1100~90.9%-[9]
1150~90.9%6.5%[10]
1200~93.4%-[9]
125098.3%0.1%[10]
1300~95.7%-[9]
135091.7%0.54%[11]

Note: The theoretical density of CaTiO3 is approximately 3.98-4.04 g/cm³.

Experimental Protocols

Protocol 1: Density and Porosity Measurement (Archimedes' Method)

This protocol outlines the steps to determine the bulk density and apparent porosity of a sintered ceramic sample.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation s1 1. Measure Dry Weight (Wd) of the sintered sample. s2 2. Boil sample in distilled water for 2 hours to saturate open pores. s1->s2 s3 3. Cool to room temperature while submerged. s2->s3 s4 4. Measure Suspended Weight (Ws) by weighing the sample while submerged in water. s3->s4 s5 5. Remove sample, pat dry with a l-free cloth, and measure Saturated Weight (Ww). s4->s5 c1 Bulk Density (ρ) = (Wd * ρ_water) / (Ww - Ws) s5->c1 c2 Apparent Porosity (%) = [(Ww - Wd) / (Ww - Ws)] * 100 c1->c2

Protocol 2: Microstructural Analysis using Scanning Electron Microscopy (SEM)

This protocol describes the preparation and analysis of a sintered sample to observe its microstructure.

  • Sample Preparation:

    • Cut a representative piece from the sintered ceramic pellet.

    • Mount the sample in an epoxy resin.

    • Grind the surface using a series of silicon carbide papers with decreasing grit size (e.g., 240, 400, 600, 800, 1200).

    • Polish the ground surface using diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) until a mirror-like finish is achieved.

    • Thermally etch the polished surface (e.g., at a temperature 50-100°C below the sintering temperature for 15-30 minutes) to reveal the grain boundaries.

    • Apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging:

    • Place the coated sample into the SEM chamber.

    • Operate the SEM at an appropriate accelerating voltage (e.g., 10-20 kV) and working distance.

    • Acquire secondary electron (SE) or backscattered electron (BSE) images at various magnifications to observe porosity, grain size, grain distribution, and the presence of any secondary phases.

  • Grain Size Analysis:

    • Use image analysis software (e.g., ImageJ) on the obtained SEM micrographs.

    • Employ the linear intercept method to determine the average grain size. Draw several random lines across the micrograph, count the number of grain boundaries intercepted, and calculate the average intercept length.

Protocol 3: Phase Identification using X-Ray Diffraction (XRD)

This protocol is used to identify the crystalline phases present in the sintered ceramic.

  • Sample Preparation:

    • Crush a portion of the sintered ceramic pellet into a fine powder using an agate mortar and pestle.

    • Ensure the powder is homogeneous.

    • Mount the powder onto a sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Place the sample holder into the X-ray diffractometer.

    • Set the scanning parameters. A typical scan for CaTiO3 would be:

      • Radiation: Cu Kα (λ = 1.5406 Å)

      • Scan Range (2θ): 20° to 80°

      • Step Size: 0.02°

      • Dwell Time: 1-2 seconds per step

  • Data Analysis:

    • Use phase identification software (e.g., X'Pert HighScore, MATCH!) to compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., ICDD).

    • Identify the peaks corresponding to the orthorhombic CaTiO3 phase and any potential secondary phases or unreacted components.[12]

References

Technical Support Center: Calcium Titanate Dielectric Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with calcium titanate (CaTiO₃) and related materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when trying to reduce dielectric loss at high frequencies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing high dielectric loss at high frequencies?

High dielectric loss in CaTiO₃ at elevated frequencies can stem from several factors. Fundamentally, it is related to the energy dissipated during the polarization of the material in an alternating electric field. At high frequencies, certain polarization mechanisms, such as dipolar and interfacial (space charge) polarization, cannot keep up with the field changes, leading to energy loss.[1][2] Key contributing factors in experimental settings include oxygen vacancies, defects in the crystal structure, conductive grain boundaries, and the presence of secondary phases.[3]

Q2: What is the typical relationship between frequency, dielectric constant, and dielectric loss in CaTiO₃ ceramics?

Generally, for this compound ceramics, the dielectric constant is highest at lower frequencies and decreases as the frequency increases.[1][2][4] This occurs because at low frequencies, multiple polarization mechanisms (electronic, ionic, dipolar, and interfacial) contribute to the overall dielectric constant. As the frequency rises, slower mechanisms like dipolar and interfacial polarization can no longer follow the alternating field, causing the dielectric constant to drop.[1][2] Dielectric loss often follows a similar decreasing trend but may exhibit relaxation peaks at specific frequencies corresponding to characteristic relaxation times of the material.[5]

Q3: How does doping affect the dielectric properties of this compound?

Doping is a highly effective strategy for modifying the dielectric properties of CaTiO₃ and related perovskites like CaCu₃Ti₄O₁₂ (CCTO).[6][7]

  • Donor Doping: Introducing ions like Yb³⁺ can suppress the formation of oxygen vacancies, which are a major source of dielectric loss. This leads to a significant reduction in the loss tangent (tan δ).[8][9]

  • Co-doping: Using a combination of dopants, such as Cd²⁺ and F⁻ in CCTO, can dramatically increase the electrical resistance of grain boundaries. This enhancement of the insulating character of the grain boundaries is crucial for lowering dielectric loss while maintaining a high dielectric constant.[10]

  • Isovalent Substitution: Replacing Ca²⁺ with ions of similar charge but different sizes, like Sr²⁺ or Ba²⁺, can distort the crystal lattice and alter the dielectric response.[6]

Q4: Can the synthesis method influence dielectric loss?

Absolutely. The choice of synthesis and processing route has a profound impact on the microstructure and defect chemistry of the final ceramic, which directly governs its dielectric properties.

  • Solid-State Reaction: This is a conventional method, but it often requires high temperatures, which can lead to elemental loss and the formation of defects. Careful control over calcination and sintering temperatures is vital.[7][11]

  • Sol-Gel Method: This wet-chemical route allows for the synthesis of homogenous, nano-sized powders at lower temperatures, providing better stoichiometric control and potentially leading to ceramics with lower defect concentrations.[12][13]

  • Spark Plasma Sintering (SPS): This technique uses simultaneous pressure and pulsed current to achieve rapid densification at lower temperatures than conventional sintering. SPS can produce highly dense ceramics with stable dielectric properties and low loss (tan δ ≈ 0.008 at 1 MHz has been reported).[14] However, it can also introduce oxygen deficiencies that may require a post-sintering annealing step in an oxygen-rich atmosphere.[14]

Troubleshooting Guide

Issue: The dielectric loss (tan δ) of my sintered CaTiO₃ pellet is unacceptably high (> 0.1) in the kHz-MHz range.

This is a common issue that can often be traced back to processing parameters or material composition. Follow this guide to diagnose and resolve the problem.

Potential Cause Troubleshooting Steps Expected Outcome
Oxygen Vacancies 1. Perform a post-sintering anneal on your ceramic pellet in an oxygen or air atmosphere. A typical starting point is 800-1000°C for several hours. 2. If using Spark Plasma Sintering (SPS), ensure an annealing step is included in your protocol, as the process can create an oxygen-deficient environment.[14]Annealing fills oxygen vacancies, which reduces charge carrier concentration and conduction, thereby decreasing dielectric loss.
Conductive Grain Boundaries 1. Modify Composition: Introduce dopants known to segregate at grain boundaries and increase their resistivity. Co-doping with elements like Cadmium and Fluorine can be particularly effective.[10] 2. Optimize Sintering: Over-sintering at excessively high temperatures can sometimes lead to the formation of conductive secondary phases or defect segregation that lowers grain boundary resistance. Try reducing the sintering temperature or time.Enhanced grain boundary resistance is a primary mechanism for reducing dielectric loss, consistent with the Internal Barrier Layer Capacitor (IBLC) model.[10]
Poor Densification / High Porosity 1. Optimize Sintering Profile: Increase the sintering temperature or dwell time to promote better densification. 2. Improve Powder Quality: Use finer, more uniform starting powders (e.g., from a sol-gel synthesis) to enhance sinterability. 3. Change Sintering Method: Consider using advanced sintering techniques like SPS, which are highly effective at achieving high densities.[14]A dense microstructure with low porosity minimizes interfacial polarization effects associated with pores and improves overall dielectric integrity.[14]
Presence of Secondary Phases 1. Verify Stoichiometry: Ensure precise weighing of precursor materials. Small deviations can lead to unwanted phases. 2. Phase Analysis: Use X-ray Diffraction (XRD) to check for secondary phases in your calcined powder and sintered pellets. 3. Adjust Calcination: Optimize the calcination temperature and time to ensure complete reaction and formation of the pure CaTiO₃ phase before final sintering.A single-phase material is crucial for predictable and low-loss dielectric properties. Secondary phases can be significantly more conductive.

Quantitative Data Summary

The following tables summarize key dielectric properties of this compound and related compounds under various processing and compositional modifications.

Table 1: Effect of Doping on Dielectric Properties of CCTO Ceramics

Dopant SystemFrequencyDielectric Constant (ε')Dielectric Loss (tan δ)Reference
Undoped CCTO1 kHz - 100 kHz> 10,000High[8]
Yb³⁺ Doped CCTO1 kHz - 100 kHz> 10,000< 0.1[8]
CdF₂ Co-doped CCTO1 kHz~36,279 - 38,947~0.024 - 0.033[10]

Table 2: Effect of Sintering Method on Dielectric Properties of CaTiO₃

Sintering MethodSintering Temp. (°C)FrequencyDielectric Constant (ε')Dielectric Loss (tan δ)Reference
Furnace Sintered1350-780.02[14]
Furnace Sintered--1900.033[14]
Spark Plasma Sintering (SPS)12001 MHz~370~0.008[14]
Spark Plasma Sintering (SPS)12501 MHz~370> 0.01[14]

Experimental Protocols

1. Solid-State Reaction Method

This is a conventional powder metallurgy technique used to synthesize ceramic materials.

  • Step 1: Precursor Selection: Start with high-purity oxide or carbonate precursors, such as Calcium Carbonate (CaCO₃) and Titanium Dioxide (TiO₂).

  • Step 2: Milling & Mixing: Weigh stoichiometric amounts of the precursor powders. Mix and mill them thoroughly to ensure homogeneity. Wet milling in ethanol with zirconia balls for several hours is common.

  • Step 3: Calcination: Dry the mixed powder and place it in an alumina crucible. Heat the powder in a furnace to a specific temperature (e.g., 1000-1200°C) for several hours to decompose the precursors and form the CaTiO₃ phase.

  • Step 4: Pelletizing: Mix the calcined powder with a small amount of a binder (e.g., PVA) and press it into pellets using a hydraulic press.

  • Step 5: Sintering: Place the pellets in the furnace and heat them to a higher temperature (e.g., 1300-1500°C) for an extended period to densify the ceramic. The heating and cooling rates should be controlled to avoid thermal shock.

2. Sol-Gel Synthesis

This wet-chemical method offers better mixing at the atomic level and typically uses lower processing temperatures.

  • Step 1: Precursor Solution: Dissolve a calcium precursor (e.g., Calcium Nitrate, Ca(NO₃)₂·4H₂O) and a titanium precursor (e.g., Tetrabutyl Titanate, Ti(OBu)₄) in a suitable solvent like ethanol. A chelating agent such as citric acid is often added to control the hydrolysis and condensation reactions.[5]

  • Step 2: Gel Formation: Stir the solution at a controlled temperature (e.g., 60-80°C) until a viscous gel is formed.

  • Step 3: Drying: Dry the gel in an oven to remove the solvent and form a precursor powder (xerogel).

  • Step 4: Calcination: Heat the dried powder in a furnace at a relatively low temperature (e.g., 600-800°C) to burn off organic residues and crystallize the CaTiO₃ phase.[12]

  • Step 5: Pelletizing and Sintering: Follow the same pelletizing and sintering steps as in the solid-state reaction method, though often lower sintering temperatures can be used due to the higher reactivity of the nano-sized powder.

Visualizations

TroubleshootingWorkflow start High Dielectric Loss Observed (tan δ > 0.1) q1 What is the material's density? start->q1 q2 Is the sample single-phase (per XRD)? q1->q2 High (>95%) sol1 Optimize Sintering Profile (Temp/Time) or change synthesis to improve powder reactivity (e.g., Sol-Gel). q1->sol1 Low q3 Was post-sintering annealing performed? q2->q3 Yes sol2 Adjust Calcination Step to ensure full reaction. Verify precursor stoichiometry. q2->sol2 No q4 Is doping being used? q3->q4 Yes sol3 Anneal in Oxygen/Air to fill oxygen vacancies. q3->sol3 No sol4 Introduce Dopants to increase grain boundary resistance (e.g., Yb3+, CdF2). q4->sol4 No end_node Low Dielectric Loss Achieved q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for high dielectric loss.

SynthesisPropertyRelationship cluster_0 Synthesis & Processing cluster_1 Material Structure synthesis Synthesis Method (Solid-State, Sol-Gel, SPS) micro Microstructure (Grain Size, Density, Porosity) synthesis->micro params Processing Parameters (Temp, Time, Atmosphere, Dopants) params->micro defects Defect Chemistry (Oxygen Vacancies, Grain Boundaries) params->defects properties Dielectric Properties (Dielectric Constant, Dielectric Loss) micro->properties defects->properties

Caption: Influence of synthesis on final dielectric properties.

DopingMechanism cluster_effects Microscopic Effects dopant Introduce Dopant Ions (e.g., Yb3+, Sr2+, F-) lattice CaTiO3 Crystal Lattice dopant->lattice effect1 Inhibition of Oxygen Vacancies lattice->effect1 effect2 Increased Grain Boundary Resistance lattice->effect2 effect3 Lattice Strain & Distortion lattice->effect3 result Reduced High-Frequency Dielectric Loss effect1->result effect2->result effect3->result

Caption: Conceptual mechanism of doping to reduce dielectric loss.

References

Technical Support Center: Scaling Up Hydrothermal Synthesis of Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered when scaling up the hydrothermal synthesis of perovskites.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of hydrothermal perovskite synthesis and offers potential solutions.

Problem Potential Causes Suggested Solutions
Low Yield of Perovskite Product - Incomplete reaction due to insufficient residence time in a continuous reactor or too short a reaction time in a large batch reactor. - Non-optimal temperature and pressure distribution in the scaled-up reactor, leading to localized areas of incomplete reaction. - Precursor concentration may be too low for the larger volume, affecting reaction kinetics.- Increase the residence time in continuous reactors by adjusting flow rates or reactor length. For batch reactors, extend the reaction time and verify completion through sampling and analysis. - Characterize the temperature and pressure profiles of the reactor to identify and eliminate cold or low-pressure zones. Improve insulation or modify the heating system. - Methodically increase precursor concentrations while monitoring the effect on product quality and yield.
Poor Crystallinity of Perovskite Powder - Insufficient reaction temperature or time at a larger scale. - Rapid or uncontrolled cooling of the larger reactor volume can inhibit proper crystal growth. - Inefficient mixing leading to inhomogeneous nucleation and growth.- Increase the synthesis temperature and/or duration to promote better crystal growth.[1] - Implement a programmed, slower cooling process to allow for gradual crystal formation. - Enhance mixing efficiency by optimizing the stirrer design and speed in batch reactors or by using static mixers in continuous flow systems.
Impure Final Product (Presence of Secondary Phases) - Incorrect stoichiometric ratio of precursors, which can be exacerbated by poor mixing at scale. - pH of the solution is outside the optimal range for pure perovskite phase formation.[1] - Contamination from starting materials or leaching from the reactor materials under prolonged high-temperature and high-pressure conditions.- Ensure precise stoichiometric ratios of precursors and implement robust mixing protocols to guarantee homogeneity.[1] - Carefully control and monitor the pH of the precursor solution throughout the process.[1] - Use high-purity precursors and ensure the reactor is made of inert materials suitable for the reaction conditions. Thoroughly clean the reactor between batches.[1]
Large and Agglomerated Nanoparticles - High precursor concentration leading to rapid, uncontrolled nucleation and growth.[1] - Inefficient mixing results in localized areas of high supersaturation. - Suboptimal pH can accelerate hydrolysis and condensation rates, leading to larger particles.[1]- Decrease the precursor concentration to control the nucleation rate.[1] - Improve mixing through optimized reactor design (e.g., continuous flow reactors with specialized mixing zones) or by increasing agitation in batch reactors.[1] - Adjust the pH to fine-tune the hydrolysis and condensation kinetics.[1]
Inconsistent Batch-to-Batch Results at Scale - Poor control over temperature and pressure in a larger reactor volume. - Non-uniform heating and mixing throughout the reactor. - Variations in precursor solution preparation and addition.- Implement advanced process control systems to maintain tight control over temperature and pressure. - Ensure uniform heating by using jacketed reactors or multiple heating zones. Validate mixing uniformity through modeling or experimental studies. - Standardize all procedures for precursor solution preparation and introduction into the reactor.
Reactor Clogging or Fouling (in Continuous Systems) - Particle accumulation due to poor reactor geometry and fluid dynamics.[2] - Stagnant zones or back-mixing within the reactor.[2] - Rapid precipitation at the mixing point of hot and cold streams.- Optimize reactor geometry to ensure smooth flow and minimize dead zones. Nozzle-based reactors can offer rapid and continuous mixing.[2] - Increase flow rates to overcome back-mixing and fluid partitioning.[2] - Redesign the mixing point to ensure rapid and efficient mixing, preventing premature precipitation and particle buildup.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the hydrothermal synthesis of perovskites?

A1: The most critical parameters include:

  • Temperature and Pressure: Ensuring uniform and stable temperature and pressure throughout the larger reactor volume is crucial for consistent reaction kinetics and product quality.

  • Mixing: Efficient mixing is vital to maintain homogeneity of precursors, temperature, and pH, which directly impacts nucleation, growth, and phase purity.[2]

  • Precursor Concentration: While increasing concentration might seem beneficial for throughput, it can lead to uncontrolled growth and agglomeration. Re-optimization for the larger scale is necessary.[1]

  • Reaction/Residence Time: The time required for complete reaction and crystallization needs to be re-evaluated and adjusted for the scaled-up process.

  • pH: The pH of the reaction medium significantly influences the hydrolysis and condensation rates of the precursors, affecting particle size and phase purity.[1]

Q2: How does the choice of reactor design impact the scalability of hydrothermal synthesis?

A2: Reactor design is a critical factor for successful scale-up.

  • Batch Reactors: While simpler to operate at a lab scale, scaling up batch reactors can present challenges in achieving uniform heating and mixing. The surface-area-to-volume ratio decreases, which can affect heat transfer.

  • Continuous Flow Reactors: These are often preferred for large-scale production due to better control over reaction conditions, higher throughput, and more consistent product quality.[3] Designs that promote rapid and efficient mixing, such as those with T-pieces or nozzle configurations, are crucial to prevent clogging and ensure uniform particle formation.[2]

Q3: What are the common challenges related to particle size and morphology control during scale-up?

A3: Maintaining the desired particle size and morphology at a larger scale is challenging due to:

  • Changes in Mass and Heat Transfer: The different thermal and concentration gradients in a larger reactor can alter nucleation and growth kinetics.

  • Mixing Inhomogeneities: Localized areas of high supersaturation due to poor mixing can lead to the formation of larger, agglomerated particles.

  • Longer Reaction Times: In some cases, longer reaction times at scale can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.

Q4: How can I ensure the phase purity of my perovskite product at a larger scale?

A4: To maintain phase purity:

  • Precise Stoichiometry: Implement rigorous procedures for precursor weighing and mixing to ensure the correct stoichiometric ratios are maintained throughout the batch or run.

  • Homogeneous Reaction Conditions: Utilize effective mixing and temperature control to ensure that the reaction proceeds uniformly, preventing the formation of intermediate or undesired phases.

  • pH Control: Maintain the optimal pH range for the desired perovskite phase formation.

  • In-situ Monitoring: If possible, use in-situ monitoring techniques to track the reaction progress and phase evolution.

Quantitative Data: Lab Scale vs. Pilot Scale

The following table summarizes typical parameter changes when moving from a laboratory scale to a pilot scale for hydrothermal synthesis. Note that specific values can vary significantly depending on the perovskite composition and the specific equipment used.

Parameter Laboratory Scale (Batch) Pilot Scale (Continuous Flow) Key Considerations for Scale-Up
Reactor Volume 100 mL - 1 L10 L - 100 LHeat and mass transfer characteristics change significantly with volume.[4]
Temperature 150 - 250 °C200 - 450 °CHigher temperatures can improve crystallinity but may also increase particle size and require more robust pressure containment.[2]
Pressure Autogenous (Saturated Vapor Pressure)10 - 25 MPaHigher pressures are often used in continuous systems to maintain a single-phase supercritical or near-supercritical fluid.
Reaction/Residence Time 4 - 24 hours1 - 15 minutesContinuous systems offer dramatically shorter reaction times, leading to higher throughput.[1]
Precursor Concentration 0.1 - 0.5 M0.05 - 0.2 MOften, concentrations need to be adjusted downwards to control nucleation and growth at scale.
Resulting Particle Size 20 - 100 nm50 - 200 nmTighter control over mixing and temperature is required at scale to maintain small particle sizes.[1]
Yield GramsKilograms/hourScale-up significantly increases production capacity.[1]
Purity (Perovskite Phase) > 99%> 95%Maintaining high purity at scale requires precise control over all process parameters.[1]

Experimental Protocols

Key Experiment: Continuous Hydrothermal Synthesis of Barium Titanate (BaTiO₃) Perovskite

This protocol provides a generalized methodology for the continuous hydrothermal synthesis of BaTiO₃, a common perovskite material.

1. Precursor Solution Preparation:

  • Prepare an aqueous solution of barium chloride (BaCl₂) and titanium tetrachloride (TiCl₄) with the desired stoichiometric ratio (typically 1:1). The concentration will depend on the desired particle size and throughput, often in the range of 0.05 - 0.2 M.

  • Prepare a separate aqueous solution of a mineralizer, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The concentration of the mineralizer is a critical parameter for controlling pH and influencing particle morphology.

2. System Setup:

  • A typical continuous hydrothermal synthesis setup consists of high-pressure pumps, a preheating section for deionized water, a mixing point (e.g., a T-mixer or a nozzle), a heated reactor section, and a cooling and collection system.[3]

  • The reactor tubing should be made of a material resistant to high temperatures, pressures, and corrosive environments (e.g., Inconel or stainless steel).

3. Synthesis Process:

  • Pump the precursor solution and the mineralizer solution at controlled flow rates.

  • Simultaneously, pump deionized water through the preheater to bring it to a supercritical or near-supercritical state (e.g., 400 °C and 25 MPa).

  • The streams converge at the mixing point, where the rapid temperature and pressure increase initiates the nucleation of BaTiO₃ nanoparticles.

  • The mixture then flows through the heated reactor section, where crystal growth occurs. The residence time in this section is controlled by the flow rate and reactor volume.

  • After the reactor, the suspension is rapidly cooled in a heat exchanger to quench the reaction.

  • The pressure is then reduced through a back-pressure regulator, and the perovskite nanoparticle suspension is collected.

4. Post-Processing:

  • The collected nanoparticles are washed several times with deionized water to remove any unreacted precursors and byproducts.

  • The washed powder is then dried, for example, in an oven at 80-100 °C.

Visualizations

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Continuous Hydrothermal Synthesis cluster_postprocessing Post-Processing P1 Barium & Titanium Salt Solution Pump1 High-Pressure Pump P1->Pump1 P2 Mineralizer Solution (e.g., KOH) Pump2 High-Pressure Pump P2->Pump2 Mix Mixing Point Pump1->Mix Pump2->Mix Preheat Water Preheater (Supercritical) Preheat->Mix Reactor Heated Reactor (Crystal Growth) Mix->Reactor Cool Cooling System Reactor->Cool Collect Product Collection Cool->Collect Wash Washing & Centrifugation Collect->Wash Dry Drying Wash->Dry Product Final Perovskite Powder Dry->Product

Caption: Experimental workflow for continuous hydrothermal synthesis of perovskites.

troubleshooting_logic cluster_yield Low Yield cluster_properties Poor Product Properties Start Scale-Up Issue Identified C1 Incomplete Reaction? Start->C1 C3 Poor Crystallinity? Start->C3 S1 Increase Residence Time / Reaction Time C1->S1 Yes C2 Non-Optimal T/P? C1->C2 No S2 Improve Reactor Heating & Insulation C2->S2 Yes S3 Increase Temperature / Slow Cooling C3->S3 Yes C4 Impure Phase? C3->C4 No S4 Verify Stoichiometry & pH Control C4->S4 Yes C5 Large/Agglomerated Particles? C4->C5 No S5 Decrease Precursor Conc. / Improve Mixing C5->S5 Yes

Caption: Logical troubleshooting flow for common scale-up challenges.

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Calcium Titanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with calcium titanate (CaTiO₃) photocatalysts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the photocatalytic efficiency of your materials.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments with this compound photocatalysts.

Q1: My pristine (undoped) CaTiO₃ shows very low or no photocatalytic activity. Is this normal?

A1: Yes, it is common for pure CaTiO₃ to exhibit low photocatalytic activity.[1] This is primarily due to its wide bandgap (around 3.5 eV), which limits its absorption of visible light, and the rapid recombination of photogenerated electron-hole pairs.[2][3] To enhance its activity, various modifications such as doping, forming heterojunctions, or controlling morphology are often necessary.

Q2: I'm observing a decrease in photocatalytic efficiency after a few cycles. What could be the cause?

A2: A decline in performance over multiple cycles can be attributed to several factors:

  • Photocatalyst deactivation: The catalyst surface can be poisoned by the adsorption of intermediate byproducts or other species in the reaction mixture.[4]

  • Photocorrosion: The photocatalyst itself might degrade under prolonged irradiation.[4]

  • Loss of catalyst: Some of the photocatalyst may be lost during the recovery process between cycles.

  • Changes in crystallinity or morphology: The crystalline structure or surface morphology of the catalyst can change during the photocatalytic process.

To troubleshoot, consider washing the catalyst thoroughly between cycles and performing characterization techniques like XRD or SEM on the used catalyst to check for any structural changes.

Q3: My synthesis resulted in a material with a wide particle size distribution. How can this affect the photocatalytic activity?

A3: A wide particle size distribution can lead to inconsistent photocatalytic performance. Smaller nanoparticles generally offer a higher surface-to-volume ratio, providing more active sites for the reaction. However, very fine particles can be difficult to recover and may agglomerate, reducing the effective surface area. Methods like hydrothermal synthesis are known to produce a narrow distribution of particle sizes.[5]

Q4: I am trying to dope CaTiO₃, but I'm not seeing a significant improvement in performance. What could be wrong?

A4: Several factors can influence the effectiveness of doping:

  • Dopant concentration: The concentration of the dopant is critical. An optimal doping level often exists, beyond which the photocatalytic activity may decrease due to the introduction of recombination centers.

  • Dopant distribution: Inhomogeneous distribution of the dopant can lead to poor performance.

  • Synthesis method: The method used for doping can affect how the dopant is incorporated into the CaTiO₃ lattice.

  • Secondary phases: The formation of impurity phases can be detrimental to photocatalytic activity.

Ensure you have thoroughly characterized your doped material using techniques like XRD and EDS to confirm successful doping and the absence of unwanted phases.

Q5: How can I improve the visible light absorption of my CaTiO₃ photocatalyst?

A5: Enhancing visible light absorption is key to improving efficiency. Here are some strategies:

  • Doping: Doping with certain metal or non-metal ions can introduce new energy levels within the bandgap, allowing for the absorption of lower-energy photons. For instance, Cr-doping has been shown to reduce the bandgap of CaTiO₃ to around 2.91 eV from 3.29 eV, significantly enhancing visible light absorption.[6]

  • Heterojunction formation: Creating a heterojunction with a narrow-bandgap semiconductor (e.g., g-C₃N₄) can promote visible light absorption and improve charge separation.

  • Surface plasmon resonance: Depositing plasmon-generating nanoparticles (e.g., Ag) on the surface of CaTiO₃ can enhance visible light harvesting.

Quantitative Data on Photocatalytic Efficiency

The following tables summarize quantitative data on the improved photocatalytic efficiency of modified CaTiO₃ from various studies.

Table 1: Degradation of Organic Pollutants using Modified CaTiO₃

PhotocatalystPollutantDegradation Efficiency (%)Time (min)Light SourceReference
CaTiO₃/g-C₃N₄Methylene Blue100%120500 W Mercury Lamp
CaTiO₃/g-C₃N₄Levofloxacin87.7%120500 W Mercury Lamp
3% Ag-doped CaTiO₃Rhodamine B99%120UV (254 nm)[2][3]
5% Ag-doped CaTiO₃Rhodamine B15%120UV (254 nm)[2][3]
Pure CaTiO₃Rhodamine B~0%120UV (254 nm)[2][3]
La-doped CaTiO₃Rhodamine B83-97%-UV[7][8]
Fe-doped CaTiO₃Methylene Blue100%120Sunlight[9]
Cr-doped CaTiO₃Methylene BlueSignificantly Enhanced-UV-Visible[6]

Table 2: Band Gap Energy of Modified CaTiO₃

PhotocatalystBand Gap (eV)Reference
Pure CaTiO₃~3.5
Cr-doped CaTiO₃~2.91[6]
La-doped CaTiO₃1.62 - 1.71[7]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Sol-Gel Synthesis of CaTiO₃ Nanoparticles

This protocol is adapted from a method using calcium hydroxide and titanium oxide.[10]

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Titanium dioxide (TiO₂)

  • Distilled water

Procedure:

  • Prepare a suspension of Ca(OH)₂ and TiO₂ in distilled water.

  • Stir the mixture vigorously for 2 hours at 80°C to form a gel.

  • Dry the resulting gel at 70°C for 20 hours to obtain a powder.

  • Calcine the powder in a muffle furnace at a desired temperature (e.g., 900°C) for 2 hours.

  • Allow the furnace to cool down to room temperature and collect the CaTiO₃ powder.

Hydrothermal Synthesis of CaTiO₃ Nanoparticles

This method is known for producing particles with a narrow size distribution.[5]

Materials:

  • Titanium dioxide (TiO₂, e.g., P25)

  • Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl₂)

  • Distilled water

Procedure:

  • Prepare an alkaline solution by dissolving an excess of NaOH and CaCl₂ in distilled water.

  • Disperse TiO₂ powder in the alkaline solution.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120°C for 24 hours.

  • After cooling to room temperature, wash the resulting white powder with distilled water until a neutral pH is achieved.

  • Dry the synthesized CaTiO₃ particles in an oven at 50°C for 24 hours.

Photocatalytic Activity Evaluation

This is a general procedure for assessing the photocatalytic degradation of an organic pollutant.[11][12][13]

Materials:

  • CaTiO₃ photocatalyst

  • Organic pollutant solution (e.g., Methylene Blue, Rhodamine B) of a known concentration

  • Photoreactor with a suitable light source (e.g., UV lamp, Xenon lamp)

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Disperse a specific amount of the CaTiO₃ photocatalyst in the organic pollutant solution in the photoreactor.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw a small aliquot of the suspension.

  • Centrifuge or filter the aliquot to remove the photocatalyst particles.

  • Measure the absorbance of the clear solution using a spectrophotometer at the maximum absorption wavelength of the pollutant.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizations

Experimental Workflow for Photocatalysis

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis catalyst Disperse Catalyst in Pollutant Solution dark Stir in Dark (Adsorption-Desorption Equilibrium) catalyst->dark irradiate Irradiate with Light Source dark->irradiate Start Reaction sampling Collect Aliquots at Intervals irradiate->sampling separate Separate Catalyst (Centrifuge/Filter) sampling->separate measure Measure Absorbance (Spectrophotometer) separate->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Workflow for evaluating photocatalytic activity.

Z-Scheme Heterojunction in CaTiO₃/g-C₃N₄

z_scheme CaTiO3_VB VB (CaTiO₃) e_minus_ct e⁻ h_plus_ct h⁺ CaTiO3_CB CB (CaTiO₃) gC3N4_VB VB (g-C₃N₄) e_minus_cn e⁻ h_plus_cn h⁺ gC3N4_CB CB (g-C₃N₄) e_minus_ct->h_plus_cn Recombination H2O H₂O/OH⁻ h_plus_ct->H2O Oxidation (•OH) O2 O₂ e_minus_cn->O2 Reduction (O₂⁻) light1 Light (hν) light1->CaTiO3_CB light2 Light (hν) light2->gC3N4_CB

Caption: Z-scheme charge transfer in CaTiO₃/g-C₃N₄.

References

Technical Support Center: Enhancing the Dielectric Properties of CaTiO₃ Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of Calcium Titanate (CaTiO₃) ceramics. The aim is to offer practical solutions for enhancing the dielectric constant and optimizing material performance for various electronic applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Q1: Why is the measured dielectric constant of my synthesized CaTiO₃ ceramic lower than expected?

A1: A lower-than-expected dielectric constant can stem from several factors related to the material's synthesis and microstructure:

  • High Porosity/Low Density: The presence of pores within the ceramic body introduces air gaps (which have a dielectric constant of ~1), significantly lowering the overall dielectric constant of the material. Incomplete densification during sintering is a common cause. To address this, you can try increasing the sintering temperature or extending the sintering time.[1][2] Applying external pressure during sintering, such as in hot pressing or spark plasma sintering (SPS), can also effectively increase density.[3]

  • Presence of Secondary Phases: The formation of unintended chemical phases with lower dielectric constants can decrease the overall permittivity of the ceramic. For example, incomplete reaction between precursors like CaCO₃ and TiO₂ can leave residual starting materials.[4] The presence of impurity phases like TiO₂ (rutile) has been observed in ceramics synthesized by solid-phase methods.[5] To mitigate this, ensure stoichiometric mixing of high-purity precursors and consider using synthesis methods that promote homogeneity, such as the polymeric precursor method.[6]

  • Small Grain Size: In some perovskite systems, a smaller grain size can lead to a lower dielectric constant.[7] Optimizing the sintering temperature and time can promote grain growth.[1][2] However, it's a trade-off, as excessive grain growth can sometimes be detrimental.

  • Incorrect Measurement Frequency: The dielectric constant of CaTiO₃ is frequency-dependent. It is typically higher at lower frequencies due to the contribution of various polarization mechanisms (ionic, electronic, dipole, and space charge) and decreases as the frequency increases.[8][9] Ensure your measurements are performed at the intended frequency and are consistent across different samples for accurate comparison.

Q2: My CaTiO₃ ceramic exhibits high dielectric loss (tan δ). What are the potential causes and how can I reduce it?

A2: High dielectric loss is often associated with defects and charge carrier mobility within the ceramic. Key factors include:

  • Oxygen Vacancies: These are common defects in perovskite oxides and can contribute significantly to dielectric loss, especially at higher temperatures.[10] Sintering in an oxygen-rich atmosphere or post-annealing in oxygen can help reduce the concentration of these vacancies.

  • Impurities: Contamination from milling media or precursors can introduce ions that increase conductivity and, consequently, dielectric loss. Using high-purity starting materials and appropriate milling equipment is crucial.[4]

  • Porosity: Pores can act as sites for moisture absorption, which increases dielectric loss. Improving the densification of the ceramic, as mentioned in A1, can help reduce this effect.

  • Low Resistivity of Grain Boundaries: At low frequencies, the resistive behavior of grain boundaries can lead to high energy losses.[11] Doping with certain elements can modify the grain boundary characteristics and reduce the loss tangent.

Q3: I'm observing secondary phases in the XRD pattern of my CaTiO₃ powder. How can I obtain a pure perovskite phase?

A3: The formation of a single-phase orthorhombic CaTiO₃ is critical for achieving desired dielectric properties. To avoid secondary phases:

  • Ensure Homogeneous Mixing of Precursors: For solid-state synthesis, thorough mixing of the precursor powders (e.g., CaCO₃ and TiO₂) is essential.[4] High-energy ball milling can improve the homogeneity of the mixture.

  • Optimize Calcination and Sintering Temperatures: Insufficient calcination temperature may lead to an incomplete reaction.[4] Conversely, excessively high sintering temperatures can sometimes lead to the formation of other phases. A systematic study of the calcination and sintering temperatures is recommended. For instance, in some sol-gel routes, the desired perovskite phase is obtained at calcination temperatures of 800 °C or higher.[12]

  • Control Stoichiometry: Precise stoichiometric amounts of precursors are necessary. Any deviation can result in the formation of secondary phases.

  • Consider Wet-Chemical Synthesis Routes: Methods like the sol-gel or polymeric precursor method offer better mixing of precursors at the atomic level, which can lead to the formation of a pure phase at lower temperatures compared to the solid-state reaction method.[13][6][14]

Q4: What is the effect of doping on the dielectric constant of CaTiO₃?

A4: Doping is a common strategy to enhance the dielectric properties of CaTiO₃. The effect depends on the dopant and its substitution site in the crystal lattice:

  • A-site Doping (substituting Ca²⁺): Doping with ions like Sr²⁺ and Ba²⁺ can increase the dielectric constant. For instance, doping with 10% Sr increased the dielectric constant to 512.144, while 10% Ba resulted in a dielectric constant of 569.176.[15]

  • B-site Doping (substituting Ti⁴⁺): Substituting Ti⁴⁺ with ions like Sn⁴⁺ can also significantly enhance the dielectric constant. A composition of CaSn₀.₁Ti₀.₉O₃ exhibited a dielectric constant of 706.135.[15]

  • Rare-Earth Ion Doping: Doping with rare-earth ions like Pr³⁺, Nd³⁺, Sm³⁺, and La³⁺ can be used to tune the dielectric properties.[5][13][16] These dopants can influence the crystal structure and reduce dielectric loss.

Quantitative Data Summary

The following table summarizes the dielectric properties of CaTiO₃ ceramics prepared under different conditions.

StrategyCompositionSintering Temperature (°C)Sintering Time (h)Dielectric Constant (εr)Dielectric Loss (tan δ)Measurement FrequencyReference
Undoped Pure CaTiO₃1200-~3700.0081 MHz[3]
Pure CaTiO₃--~180--[17]
Doping Ca₀.₉Sr₀.₁TiO₃--512.1440.0049971 kHz[15]
Ca₀.₉Ba₀.₁TiO₃--569.1760.0048021 kHz[15]
CaSn₀.₁Ti₀.₉O₃--706.1350.0045421 kHz[15]
Ca₁₋ₓCuₓTiO₃ (x=0)--~1200-Low frequency[18]
Composite 0.95LaAlO₃–0.05CaTiO₃ + 0.5 wt% CuO + 0.5 wt% B₂O₃1300-21--[19]
(1-x)BiSbO₄-xCaTiO₃ (x=0.01)1100-~21.8--[20]

Experimental Protocols

Detailed methodologies for key synthesis techniques are provided below.

Solid-State Reaction Method

This is a conventional method for synthesizing ceramic powders.

Materials:

  • Calcium Carbonate (CaCO₃) powder (high purity)

  • Titanium Dioxide (TiO₂) powder (high purity, anatase or rutile)

  • Deionized water

  • Ethanol or acetone (for milling)

  • Zirconia milling balls

Equipment:

  • Planetary ball mill

  • Drying oven

  • Muffle furnace

  • Mortar and pestle

  • Sieve

Procedure:

  • Weighing: Weigh stoichiometric amounts of CaCO₃ and TiO₂ powders in a 1:1 molar ratio.[4]

  • Milling: Place the powders in a milling jar with zirconia balls and a milling medium (e.g., ethanol). Mill for several hours (e.g., 6-24 hours) to ensure homogeneous mixing and particle size reduction.[16]

  • Drying: After milling, dry the slurry in an oven at a low temperature (e.g., 80-100 °C) to evaporate the milling medium.

  • Calcination: Place the dried powder in an alumina crucible and calcine in a muffle furnace. The calcination temperature can range from 800 °C to 1200 °C for 2-4 hours.[4] A common condition is 1150 °C for successive thermal cycles.

  • Grinding: After calcination, grind the powder using a mortar and pestle to break up agglomerates.

  • Pelletizing: Add a binder (e.g., polyvinyl alcohol) to the powder and press it into pellets using a hydraulic press.

  • Sintering: Place the pellets in the furnace and sinter at a high temperature, typically between 1100 °C and 1500 °C, for 2-8 hours to achieve densification.[7][21]

Polymeric Precursor Method (Pechini Method)

This wet-chemical method allows for better homogeneity and often lower synthesis temperatures.

Materials:

  • Calcium source (e.g., Calcium Acetate, Ca(CH₃COO)₂)

  • Titanium source (e.g., Titanium Tetrabutoxide, Ti[O(CH₂)₃CH₃]₄)

  • Citric Acid (C₆H₈O₇)

  • Ethylene Glycol (HOCH₂CH₂OH)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer with hot plate

  • Drying oven

  • Muffle furnace

Procedure:

  • Chelation: Dissolve citric acid in ethylene glycol at a raised temperature (e.g., 70 °C) with constant stirring to form a clear solution.[6]

  • Precursor Addition: Cool the solution to room temperature. Slowly add the calcium acetate and titanium tetrabutoxide to the solution while stirring.[6]

  • Polymerization: Heat the solution to a moderate temperature (~130 °C) to promote esterification, leading to the formation of a transparent polymeric resin.[6]

  • Pre-calcination: Heat the resin in a furnace at a low temperature (e.g., 300 °C for 4 hours) to decompose the organic compounds and form a precursor powder.[13]

  • Calcination: Calcine the precursor powder at a higher temperature (e.g., 700 °C for 6 hours) to obtain the crystalline CaTiO₃ phase.[6]

  • Pelletizing and Sintering: Follow steps 6 and 7 from the solid-state reaction method.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of CaTiO₃ ceramics.

experimental_workflow cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization precursors Precursor Selection (e.g., CaCO3, TiO2) mixing Mixing/Milling precursors->mixing calcination Calcination mixing->calcination pelletizing Pelletizing calcination->pelletizing sintering Sintering pelletizing->sintering structural Structural Analysis (XRD) sintering->structural microstructural Microstructural Analysis (SEM) sintering->microstructural dielectric Dielectric Measurement sintering->dielectric

Caption: General workflow for CaTiO₃ ceramic synthesis and characterization.

Parameter Relationships

This diagram illustrates the logical relationships between synthesis parameters, microstructure, and the final dielectric properties of CaTiO₃ ceramics.

parameter_relationships cluster_params Synthesis & Processing Parameters cluster_micro Microstructure cluster_props Dielectric Properties synthesis_method Synthesis Method phase_purity Phase Purity synthesis_method->phase_purity doping Doping doping->phase_purity sintering_temp Sintering Temperature grain_size Grain Size sintering_temp->grain_size density Density/Porosity sintering_temp->density sintering_time Sintering Time sintering_time->grain_size sintering_time->density dielectric_constant Dielectric Constant grain_size->dielectric_constant dielectric_loss Dielectric Loss grain_size->dielectric_loss density->dielectric_constant density->dielectric_loss phase_purity->dielectric_constant phase_purity->dielectric_loss

Caption: Influence of parameters on microstructure and dielectric properties.

References

effect of precursor concentration on CaTiO3 morphology in spray pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of precursor concentration on the morphology of Calcium Titanate (CaTiO3) synthesized via spray pyrolysis.

Frequently Asked Questions (FAQs)

Q1: How does the precursor concentration generally affect the morphology of CaTiO3 particles in spray pyrolysis?

A1: The concentration of the precursor solution is a critical parameter that directly influences the final morphology, including particle size, size distribution, and degree of agglomeration of CaTiO3 powders.[1] Generally, lower concentrations lead to smaller, more uniform particles, while higher concentrations result in larger, more agglomerated particles with a wider size distribution.[1]

Q2: What is the typical outcome of using a low precursor concentration?

A2: Using a lower precursor solution concentration, such as 0.025 mol/L, typically yields single, nanometric to submicrometric CaTiO3 particles with a more uniform size distribution.[1]

Q3: What happens when a high precursor concentration is used?

A3: High precursor concentrations (e.g., 0.05 mol/L to 0.1 mol/L) tend to produce larger particles, often in the 0.6 µm to 0.8 µm range.[1] These conditions also promote a high degree of heterogeneity in particle size and increased agglomeration.[1] The higher density of the droplets can lead to significant internal stress during particle formation and the rapid evaporation of the solvent may form a salt crust on the particle surface.[1]

Q4: What are common precursors used for CaTiO3 synthesis via spray pyrolysis?

A4: A common method involves using calcium nitrate as the calcium source and titanium IV isopropoxide as the titanium source.[1][2] Citric acid monohydrate is often added to the solution to form a stable complex with the titanium precursor.[1][2]

Troubleshooting Guide

Q1: My CaTiO3 particles are too large and have a very wide size distribution. What is the likely cause?

A1: The most probable cause is that the precursor solution concentration is too high. High concentrations increase the amount of solute per droplet, leading to the formation of larger particles upon solvent evaporation and pyrolysis.[1] This also causes greater heterogeneity in the particle size distribution.[1] Consider reducing the molarity of your precursor solution.

Q2: I'm observing significant particle agglomeration in my final powder. How can I reduce it?

A2: Significant agglomeration is a common issue when using higher concentration precursor solutions.[1] The increased droplet density in the aerosol leads to collisions and sintering between particles in the high-temperature furnace zone. To mitigate this, decrease the precursor concentration.

Q3: The synthesized powder shows hollow or fractured particle morphologies under SEM. Why is this happening?

A3: The formation of hollow or fragmented particles can occur at high precursor concentrations. This is attributed to the rapid evaporation of the solvent from the droplet's surface, which can form a solid crust.[1] As the internal solvent evaporates, the pressure difference can cause the crust to buckle or fracture. Using a more dilute precursor solution can help ensure more uniform drying of the droplet, leading to solid, spherical particles.

Q4: Instead of a uniform powder, I am getting poor-quality or non-adherent films on my substrate. What should I check?

A4: While this guide focuses on powder synthesis, this issue in thin film deposition is also related to precursor concentration. An overly concentrated solution can lead to premature precipitation of the solute before the droplet reaches the substrate, resulting in a powdery deposit rather than a dense film.[3][4] Other parameters to optimize include the solvent's boiling point, nozzle-to-substrate distance, and substrate temperature.[3]

Data Presentation

Table 1: Effect of Precursor Concentration on CaTiO3 Particle Morphology

Precursor Concentration (mol/L)Resulting Particle Size RangeKey Morphological CharacteristicsReference
0.025Nanometric to SubmicrometricSingle particles, more uniform size distribution.[1]
0.050.6 µm - 0.8 µmHeterogeneous particle size distribution, increased agglomerates.[1]
0.10.6 µm - 0.8 µmHigh heterogeneity in size, significant agglomeration, potential for surface salt crust formation.[1]

Experimental Protocols

Protocol: Synthesis of CaTiO3 Nanoparticles via Spray Pyrolysis

This protocol is based on methodologies reported in the literature for synthesizing CaTiO3 particles.[1]

1. Materials:

  • Calcium Nitrate (Ca(NO₃)₂·4H₂O)
  • Titanium (IV) Isopropoxide (Ti[OCH(CH₃)₂]₄)
  • Citric Acid Monohydrate (C₆H₈O₇·H₂O)
  • Carrier Gas (e.g., a mixture of N₂ and O₂)

2. Precursor Solution Preparation:

  • Prepare a titanium precursor solution by reacting citric acid and titanium IV isopropoxide in a 3:1 molar ratio with heating at approximately 70 °C.
  • Prepare an aqueous solution of calcium nitrate.
  • Mix the titanium solution and the calcium nitrate solution in stoichiometric amounts (1:1 Ca:Ti ratio) to achieve the desired final concentration (e.g., 0.025 M, 0.05 M, or 0.1 M).

3. Spray Pyrolysis Process:

  • Place the final precursor solution into the reservoir of an ultrasonic atomizer (e.g., operating at 1.7 MHz) to generate an aerosol.
  • Use a carrier gas (e.g., N₂/O₂ mix) at a controlled flow rate (e.g., 3 L/min) to transport the aerosol into a tubular furnace.
  • Maintain the furnace at the desired pyrolysis temperature (e.g., in the range of 750 °C to 850 °C). The precursor droplets undergo solvent evaporation and thermal decomposition within the hot zone to form CaTiO3 particles.
  • Collect the synthesized powder at the outlet of the furnace system using a cyclone separator or a filter.

4. Characterization:

  • Analyze the crystal structure and phase purity of the collected powder using X-ray Diffraction (XRD).
  • Examine the particle morphology, size, and degree of agglomeration using Scanning Electron Microscopy (SEM).

Visualizations

cluster_input Input Parameter cluster_process Physical Phenomena cluster_output Resulting Morphology conc Precursor Concentration low_conc Low Concentration (e.g., 0.025 M) conc->low_conc Low high_conc High Concentration (e.g., 0.1 M) conc->high_conc High low_density Low Droplet Density low_conc->low_density high_density High Droplet Density & High Internal Stress high_conc->high_density small_particles Small, Uniform Nanometric Particles low_density->small_particles Leads to large_particles Large, Heterogeneous & Agglomerated Particles high_density->large_particles Leads to

Caption: Effect of Precursor Concentration on CaTiO3 Morphology.

prep 1. Precursor Solution Preparation (Ca(NO₃)₂, Ti-Isopropoxide, Citric Acid) atom 2. Atomization (Ultrasonic Nebulizer) prep->atom trans 3. Aerosol Transport (Carrier Gas: N₂/O₂) atom->trans pyro 4. Pyrolysis (Tubular Furnace @ 750-850°C) trans->pyro coll 5. Powder Collection (Filter / Cyclone) pyro->coll char 6. Characterization (SEM, XRD) coll->char

Caption: Experimental Workflow for CaTiO3 Synthesis via Spray Pyrolysis.

References

Technical Support Center: Preventing Agglomeration of Calcium Titanate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of calcium titanate (CaTiO₃) nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration?

A1: this compound nanoparticles have a high surface area-to-volume ratio, leading to high surface energy. To minimize this energy, nanoparticles tend to agglomerate. The primary causes of agglomeration include:

  • Van der Waals Forces: These are weak, short-range attractive forces between nanoparticles that can cause them to clump together, especially at small separation distances.

  • Insufficient Surface Stabilization: Without adequate stabilizing agents (surfactants, polymers, or capping agents), the nanoparticle surfaces are prone to direct contact and adhesion.

  • Inappropriate pH: The pH of the suspension affects the surface charge of the nanoparticles. At the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration.

  • High Nanoparticle Concentration: A higher concentration of nanoparticles increases the probability of collisions and subsequent agglomeration.

  • Improper Synthesis or Post-Synthesis Processing: Factors such as rapid reaction rates, inadequate mixing, and incorrect calcination temperatures can lead to the formation of hard agglomerates that are difficult to disperse.

Q2: How can I prevent agglomeration during the synthesis of this compound nanoparticles?

A2: Preventing agglomeration starts during the synthesis process itself. Key strategies include:

  • Use of Capping Agents: Incorporating capping agents like oxalic acid, salicylic acid, or cinnamic acid during synthesis can control particle growth and prevent aggregation by adsorbing to the nanoparticle surface.

  • Employing Steric Stabilizers: Polymers such as hydroxypropylcellulose (HPC) can be used in the sol-gel process to create a physical barrier around the nanoparticles, preventing them from coming into close contact.

  • Control of Reaction Parameters: Carefully controlling parameters like precursor concentration, reaction temperature, and stirring rate can promote controlled nucleation and growth, leading to more stable nanoparticles. For instance, in sol-gel synthesis, adjusting the pH away from the isoelectric point can enhance electrostatic stabilization.

Q3: What methods can be used to disperse agglomerated this compound nanoparticles?

A3: For soft agglomerates, which are held together by weaker forces, the following methods can be effective:

  • Ultrasonication: Using a probe or bath sonicator can provide the mechanical energy needed to break up soft agglomerates in a suspension.

  • High-Shear Mixing: Employing a high-shear mixer can also effectively disperse nanoparticle clusters.

For hard agglomerates, which are formed through stronger bonds like sintering during calcination, redispersion is much more challenging. In such cases, focusing on preventing their formation during synthesis is crucial.

Q4: How do I choose the right surfactant or dispersant for my this compound nanoparticle suspension?

A4: The choice of surfactant or dispersant depends on the solvent system and the desired surface properties of the nanoparticles.

  • For aqueous suspensions: Ionic surfactants can provide electrostatic stabilization, while non-ionic surfactants like polyethylene glycol (PEG) offer steric stabilization. The effectiveness of ionic surfactants is highly dependent on the pH and ionic strength of the medium.

  • For non-aqueous suspensions: Surfactants with hydrophobic chains, such as oleic acid, are often used to stabilize nanoparticles in organic solvents. It is recommended to screen a few different types and concentrations of surfactants to find the optimal one for your specific application.

Q5: How can I characterize the agglomeration state of my this compound nanoparticles?

A5: Several techniques can be used to assess the size and dispersion of your nanoparticles:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in a suspension. A high polydispersity index (PDI) and a large average particle size can indicate agglomeration.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the assessment of their primary particle size, morphology, and the extent of agglomeration.

  • Zeta Potential Measurement: This measurement indicates the surface charge of the nanoparticles in a suspension. A zeta potential value greater than +30 mV or less than -30 mV generally suggests good electrostatic stability and resistance to agglomeration.[1]

Troubleshooting Guides

Issue 1: Severe Agglomeration Observed Immediately After Synthesis
Potential Cause Recommended Solution
Rapid Nucleation and Growth - Lower the reaction temperature to slow down the kinetics. - Reduce the concentration of the calcium and titanium precursors. - Increase the rate of stirring to ensure homogeneous mixing.
Incorrect pH - Adjust the pH of the reaction mixture to be significantly different from the isoelectric point of this compound. For CaTiO₃, the isoelectric point is around pH 3.[2] Operating at a more neutral or alkaline pH can increase negative surface charge and enhance stability.
Insufficient Stabilizer Concentration - Increase the concentration of the capping agent or surfactant. Perform a concentration-dependent study to find the optimal amount.
Issue 2: Nanoparticles Agglomerate After Purification/Washing Steps
Potential Cause Recommended Solution
Removal of Stabilizing Agents - If the washing step removes the stabilizing agent, consider using a stabilizer that binds more strongly to the nanoparticle surface. - Alternatively, add a stabilizing agent to the washing solvent to maintain dispersion.
Centrifugation Speed Too High - High centrifugation forces can cause irreversible agglomeration. Reduce the centrifugation speed and increase the time if necessary.
Drying of Nanoparticle Pellet - Avoid completely drying the nanoparticle pellet after centrifugation, as this can lead to the formation of hard agglomerates. Resuspend the wet pellet immediately in a suitable solvent containing a stabilizer.
Issue 3: Inconsistent Particle Size Results from DLS Measurements
Potential Cause Recommended Solution
Presence of a Few Large Aggregates - DLS is highly sensitive to larger particles, which can skew the results. Filter the suspension through a syringe filter (e.g., 0.22 µm) before measurement to remove large aggregates. - Confirm the presence of aggregates with TEM imaging.
Inappropriate Sample Concentration - Ensure the sample concentration is within the optimal range for the DLS instrument to avoid multiple scattering effects (too concentrated) or poor signal-to-noise ratio (too dilute).
Solvent Incompatibility - Ensure the nanoparticles are well-dispersed in the chosen solvent for DLS analysis. The solvent's viscosity and refractive index must be accurately known.

Data Presentation

Table 1: Comparison of Anti-Agglomeration Strategies for this compound Nanoparticles

Stabilization MethodStabilizerTypical ConcentrationAverage Particle Size (DLS)Polydispersity Index (PDI)Zeta Potential (mV)
None --> 500 nm> 0.5-5 to +5
Electrostatic Citric Acid1-5 wt%100 - 200 nm0.2 - 0.4-25 to -35
Steric Polyethylene Glycol (PEG)0.5 - 2 wt%80 - 150 nm0.1 - 0.3-10 to -20
Electrosteric Poly(acrylic acid)0.1 - 1 wt%50 - 100 nm< 0.2-30 to -40

Note: These are typical values and may vary depending on the specific synthesis method and experimental conditions.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Stabilized this compound Nanoparticles

This protocol describes a sol-gel method using hydroxypropylcellulose (HPC) as a steric stabilizer to prevent agglomeration.

Materials:

  • Calcium carbonate (CaCO₃)

  • Titanium(IV) isopropoxide (TTIP)

  • Hydroxypropylcellulose (HPC)

  • 2-Propanol

  • Deionized water

Procedure:

  • Prepare a solution of TTIP in 2-propanol.

  • Separately, prepare an aqueous solution of CaCO₃ and dissolve HPC in it. The concentration of HPC can be varied to optimize stabilization.

  • Slowly add the CaCO₃/HPC solution to the TTIP solution under vigorous stirring.

  • Continue stirring for 1-2 hours to allow for hydrolysis and condensation to form a gel.

  • Dry the gel in an oven at 80-100°C for 24 hours to obtain a xerogel.

  • Grind the xerogel into a fine powder.

  • Calcine the powder at a temperature between 600°C and 800°C for 2-4 hours. The optimal temperature should be determined experimentally, as higher temperatures can lead to particle growth and agglomeration.[3][4][5][6][7]

Protocol 2: Surface Modification with Oleic Acid for Dispersion in Non-Aqueous Solvents

This protocol is for modifying the surface of pre-synthesized this compound nanoparticles to improve their stability in organic solvents.

Materials:

  • This compound nanoparticles

  • Oleic acid

  • Toluene (or another suitable non-polar solvent)

  • Ethanol

Procedure:

  • Disperse the this compound nanoparticles in ethanol using ultrasonication.

  • Add oleic acid to the suspension. A typical starting concentration is a 1:1 to 5:1 molar ratio of oleic acid to surface metal atoms on the nanoparticles.

  • Stir the mixture vigorously at room temperature for 12-24 hours to allow for the oleic acid to bind to the nanoparticle surface.

  • Centrifuge the suspension to collect the surface-modified nanoparticles.

  • Wash the nanoparticles several times with ethanol to remove excess oleic acid.

  • Finally, redisperse the oleic acid-coated nanoparticles in the desired non-polar solvent, such as toluene.

Mandatory Visualizations

Agglomeration_Causes cluster_causes Primary Causes of Agglomeration cluster_consequences Consequences High Surface Energy High Surface Energy Agglomeration Agglomeration High Surface Energy->Agglomeration Van der Waals Forces Van der Waals Forces Van der Waals Forces->Agglomeration Inadequate Stabilization Inadequate Stabilization Inadequate Stabilization->Agglomeration Incorrect pH Incorrect pH Incorrect pH->Agglomeration High Concentration High Concentration High Concentration->Agglomeration Reduced Surface Area Reduced Surface Area Agglomeration->Reduced Surface Area Loss of Nanoscale Properties Loss of Nanoscale Properties Agglomeration->Loss of Nanoscale Properties Inaccurate Characterization Inaccurate Characterization Agglomeration->Inaccurate Characterization

Caption: Causes and consequences of nanoparticle agglomeration.

Prevention_Workflow cluster_synthesis Synthesis Stage cluster_postsynthesis Post-Synthesis Stage cluster_characterization Characterization Precursor Selection Precursor Selection Addition of Stabilizer Addition of Stabilizer Precursor Selection->Addition of Stabilizer Controlled Reaction Conditions Controlled Reaction Conditions Addition of Stabilizer->Controlled Reaction Conditions Controlled Washing Controlled Washing Controlled Reaction Conditions->Controlled Washing Optimized Centrifugation Optimized Centrifugation Controlled Washing->Optimized Centrifugation Redispersion in Stabilizer Solution Redispersion in Stabilizer Solution Optimized Centrifugation->Redispersion in Stabilizer Solution DLS DLS Redispersion in Stabilizer Solution->DLS TEM TEM Redispersion in Stabilizer Solution->TEM Zeta Potential Zeta Potential Redispersion in Stabilizer Solution->Zeta Potential

Caption: Workflow for preventing nanoparticle agglomeration.

References

Technical Support Center: Optimizing Doping Concentration for Enhanced Pieezielectric Properties in CaTiO3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing doping concentration to enhance the piezoelectric properties of Calcium Titanate (CaTiO3). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is doping of CaTiO3 important for piezoelectric applications?

A1: Pure this compound (CaTiO3) crystallizes in a centrosymmetric orthorhombic structure, which, in theory, should not exhibit piezoelectricity. However, studies have shown that nanostructured CaTiO3 can exhibit a "pseudo-piezoelectric" effect due to structural distortions and defects. Doping with various elements can further enhance this effect by introducing more strain and defects into the crystal lattice, leading to a stronger piezoelectric response. The introduction of dopants can modify the crystal structure and create electric dipoles, which are crucial for piezoelectricity.

Q2: What are some common dopants used to enhance the piezoelectric properties of CaTiO3?

A2: Researchers have explored a variety of dopants to modify the properties of CaTiO3. For enhancing piezoelectric-like behavior, elements such as iron (Fe) and magnesium (Mg) have been investigated. Other dopants, including zinc (Zn), lanthanum (La), and various rare-earth elements, have also been studied, although often for applications like photocatalysis or luminescence. The choice of dopant is critical as it influences the crystal structure, defect chemistry, and ultimately, the piezoelectric performance.

Q3: How does the doping concentration affect the piezoelectric properties of CaTiO3?

A3: The doping concentration plays a crucial role in determining the piezoelectric properties. Generally, increasing the dopant concentration can lead to an increase in piezoelectric response up to an optimal point. Beyond this optimal concentration, the piezoelectric properties may start to degrade. This is because excessive doping can lead to the formation of secondary phases, increased lattice distortion that may not be favorable for piezoelectricity, or an increase in charge carrier concentration that can lead to higher leakage currents, which are detrimental to piezoelectric performance.

Q4: What are the typical synthesis methods for preparing doped CaTiO3 ceramics?

A4: Doped CaTiO3 ceramics can be prepared by various methods, including:

  • Solid-State Reaction: This is a conventional method involving the mixing of precursor oxides and carbonates, followed by calcination and sintering at high temperatures.

  • Sol-Gel Method: This wet-chemistry technique offers better control over stoichiometry and particle size. It involves the hydrolysis and condensation of metal alkoxide precursors.

  • Molten Salt Synthesis: This method uses a molten salt as a medium for the reaction, which can lead to the formation of well-crystallized powders at lower temperatures compared to the solid-state reaction.

  • Hydrothermal/Solvothermal Synthesis: These methods involve crystallization from a solution at elevated temperatures and pressures, allowing for good control over particle morphology.

Data Presentation

The following tables summarize the quantitative data on the piezoelectric properties of doped CaTiO3 and related perovskite materials.

Table 1: Piezoelectric Charge of Doped CaTiO3 Ceramics

DopantDoping ConcentrationSynthesis MethodSintering Temperature (°C)Piezoelectric Charge (pC)
None (Pure CaTiO3)-Sol-gel & Spark Plasma Sintering10252.1 ± 0.3
Magnesium (Mg)9 mol% (Ca:Ti:Mg = 9:10:1)Sol-gel & Spark Plasma Sintering9752.9 ± 0.1
Iron (Fe)9 mol% (Ca:Ti:Fe = 9:10:1)Sol-gel & Spark Plasma Sintering9253.6 ± 0.2

Table 2: Comparative Piezoelectric Coefficients (d33) of Various Doped Perovskite Ceramics

Material SystemDopantDoping Concentrationd33 (pC/N)
(K0.47Na0.53)NbO3Sm0.1 mol%128
(Bi0.5Na0.5)0.94Ba0.06TiO3Sm3+1 mol%131
BaTiO3-CaTiO3-BaZrO3Li2CO31 wt%Enhanced
BaTiO3-CaTiO3-BaZrO3La2O31 wt%Deteriorated
Pb(Zr,Ti)O3 (PZT) basedSm-~370
Pb(Zr,Ti)O3 (PZT) basedFe-<280

Experimental Protocols

Synthesis of Doped CaTiO3 via Solid-State Reaction
  • Precursor Selection: Start with high-purity (>99.9%) precursor powders such as CaCO3, TiO2, and the oxide of the desired dopant (e.g., Fe2O3, MgO).

  • Stoichiometric Weighing: Accurately weigh the precursor powders according to the desired stoichiometric ratio of Ca(1-x)Dopant(x)TiO3.

  • Mixing and Milling: Thoroughly mix and mill the powders in a ball mill with a suitable solvent (e.g., ethanol or isopropanol) and milling media (e.g., zirconia balls) for several hours to ensure homogeneity.

  • Drying: Dry the milled slurry in an oven to remove the solvent completely.

  • Calcination: Calcine the dried powder in an alumina crucible at a high temperature (e.g., 900-1100°C) for several hours to form the desired perovskite phase.

  • Pelletizing: Press the calcined powder into pellets using a hydraulic press.

  • Sintering: Sinter the pellets at a higher temperature (e.g., 1200-1500°C) for several hours to achieve high density. The optimal sintering temperature will depend on the dopant and its concentration.

Characterization of Structural and Morphological Properties
  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized powders and sintered ceramics.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, grain size, and porosity of the sintered pellets.

  • Energy Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and the presence and distribution of the dopant.

Piezoelectric Property Measurement
  • Electrode Deposition: Apply silver paste or sputter gold electrodes onto the parallel surfaces of the sintered pellets and fire them at a suitable temperature to ensure good electrical contact.

  • Poling: This is a critical step to align the electric dipoles and induce piezoelectricity.

    • Immerse the electroded pellet in a silicone oil bath.

    • Heat the bath to a specific poling temperature (typically just below the Curie temperature, if applicable, or an empirically determined temperature).

    • Apply a high DC electric field (e.g., 2-5 kV/mm) across the electrodes for a specific duration (e.g., 15-60 minutes).

    • Cool the sample down to room temperature while the electric field is still applied.

    • Remove the electric field after the sample has cooled.

  • d33 Measurement:

    • Use a quasi-static d33 meter (Berlincourt meter) for a direct reading of the piezoelectric coefficient.

    • Alternatively, use more advanced techniques like a double-beam laser interferometer or piezoelectric force microscopy (PFM) for more precise measurements.

Troubleshooting Guides

Issue 1: Low Piezoelectric Coefficient (d33) after Doping

  • Possible Cause 1: Incorrect Doping Concentration.

    • Solution: Systematically vary the dopant concentration to find the optimal level. The relationship between doping concentration and piezoelectric properties is often not linear.

  • Possible Cause 2: Incomplete Poling.

    • Solution: Optimize the poling parameters (electric field, temperature, and time). Insufficient field strength or time may not fully align the domains. Conversely, an excessively high field can cause dielectric breakdown.

  • Possible Cause 3: Low Sintering Density.

    • Solution: Optimize the sintering temperature and time to achieve a dense ceramic with minimal porosity. Porosity can significantly degrade piezoelectric properties.

  • Possible Cause 4: Unfavorable Grain Size.

    • Solution: Control the grain size through sintering conditions or the use of grain growth inhibitors. The effect of grain size on piezoelectric properties can be complex, with an optimal size often existing.

  • Possible Cause 5: Formation of Secondary Phases.

    • Solution: Use XRD to check for the presence of impurity phases. Adjust the synthesis conditions (e.g., calcination temperature, stoichiometry) to promote the formation of a single-phase perovskite structure.

Issue 2: Inconsistent or Non-reproducible Piezoelectric Measurements

  • Possible Cause 1: Inadequate Electrode Quality.

    • Solution: Ensure uniform and well-adhered electrodes. Poor electrode contact can lead to inaccurate voltage or charge measurements.

  • Possible Cause 2: Aging of Piezoelectric Properties.

    • Solution: Piezoelectric properties can change over time after poling. It is advisable to wait for a consistent period (e.g., 24 hours) after poling before performing measurements to allow for stabilization.

  • Possible Cause 3: Environmental Factors.

    • Solution: Perform measurements in a controlled environment. High humidity can affect surface conductivity and lead to erroneous readings.

  • Possible Cause 4: Mechanical Stress on the Sample.

    • Solution: Ensure the sample is mounted securely and without any pre-stress in the measurement setup, as this can affect the piezoelectric response.

Issue 3: Cracking of Pellets During Sintering or Poling

  • Possible Cause 1: Rapid Heating or Cooling Rates.

    • Solution: Use slower heating and cooling rates during sintering and poling to minimize thermal shock and internal stresses.

  • Possible Cause 2: Non-uniform Green Body.

    • Solution: Ensure uniform pressure distribution during pelletizing to create a green body with consistent density.

  • Possible Cause 3: Excessive Poling Field.

    • Solution: Apply the poling field gradually and avoid exceeding the dielectric strength of the material.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_piezoelectric_measurement Piezoelectric Measurement start Precursor Weighing & Mixing calcination Calcination start->calcination pelletizing Pelletizing calcination->pelletizing sintering Sintering pelletizing->sintering xrd XRD (Phase & Structure) sintering->xrd sem SEM/EDX (Morphology & Composition) sintering->sem electroding Electrode Deposition sintering->electroding poling Poling electroding->poling d33_measurement d33 Measurement poling->d33_measurement end end d33_measurement->end Optimized Material

Caption: Experimental workflow for synthesizing and characterizing doped CaTiO3.

Doping_Concentration_Effect cluster_input Input Parameter cluster_effects Material Properties cluster_output Output Property dopant_conc Dopant Concentration lattice_strain Lattice Strain & Defects dopant_conc->lattice_strain grain_size Grain Size dopant_conc->grain_size secondary_phases Secondary Phases dopant_conc->secondary_phases piezo_response Piezoelectric Response lattice_strain->piezo_response grain_size->piezo_response secondary_phases->piezo_response (Negative Impact)

Caption: Logical relationship of doping concentration on piezoelectric properties.

influence of milling time on mechanochemical synthesis of CaTiO3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mechanochemical synthesis of Calcium Titanate (CaTiO₃). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the mechanochemical synthesis of CaTiO₃, with a focus on the influence of milling time.

Problem Potential Cause Recommended Solution
Incomplete reaction after milling (presence of precursor peaks in XRD) Insufficient milling time or energy.Increase the milling time.[1][2] If a planetary ball mill is used, consider increasing the rotational speed to enhance milling energy. A milling time of at least 5 hours at 600 rpm has been shown to form the CaTiO₃ phase.[1][2] For some systems, longer durations, even up to 70 hours, might be necessary for complete conversion.
Inappropriate choice of precursors.Using CaO as the calcium precursor is generally more reactive and can lead to the formation of single-phase CaTiO₃ more readily than when using CaCO₃.[3] If using CaCO₃, a subsequent calcination step might be required to achieve a pure phase.
Formation of amorphous material Excessive milling time or energy.Reduce the milling time. Prolonged high-energy milling can lead to the amorphization of the crystalline structure.[2] Monitor the phase evolution at different milling intervals to determine the optimal duration.
Contamination of the final product (e.g., with Fe₂O₃) Wear of the milling media (jars and balls).Use milling media made of a hard, wear-resistant material such as zirconia (ZrO₂) or silicon nitride (Si₃N₄) instead of stainless steel, especially for long milling times.[2] If steel media must be used, minimize the milling time as much as possible.
Agglomeration of nanoparticles High surface energy of the freshly synthesized nanoparticles.While some agglomeration is common in mechanochemical synthesis, optimizing the milling parameters can help.[2] Subsequent processing steps, such as ultrasonication in a suitable solvent, may be necessary to disperse the agglomerates for further applications.
Broadening of XRD peaks Reduction in crystallite size and increase in lattice strain due to the high-energy milling process.This is an expected outcome of mechanochemical synthesis. The Williamson-Hall method can be used to differentiate between the effects of crystallite size and strain. Shorter milling times will result in larger crystallites and less peak broadening.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing milling time on the synthesis of CaTiO₃?

A1: Increasing the milling time generally has the following effects:

  • Promotes the formation of CaTiO₃: Longer milling provides more energy to overcome the activation barrier for the reaction between the precursors.[1][2]

  • Reduces crystallite size: The repeated impacts and shearing forces during milling lead to a significant reduction in the crystallite size of both the precursors and the final product.[4]

  • Increases lattice strain: The mechanical deformation introduces defects and strain into the crystal lattice.[2]

  • Can lead to amorphization: Excessive milling can destroy the long-range order of the crystalline structure, resulting in an amorphous phase.[2]

Q2: What are the recommended starting materials for the mechanochemical synthesis of CaTiO₃?

A2: The most commonly used precursors are calcium carbonate (CaCO₃) and titanium dioxide (TiO₂) in a 1:1 molar ratio.[2][4] However, using calcium oxide (CaO) as the calcium source can be more effective as it tends to react more readily to form single-phase CaTiO₃ without the need for subsequent heat treatment.[3]

Q3: What type of milling equipment is suitable for this synthesis?

A3: High-energy planetary ball mills are frequently used for the mechanochemical synthesis of CaTiO₃.[1][2][3] These mills provide the necessary impact energy and shear forces to initiate the solid-state reaction. Micronizing mills have also been reported for this purpose.[4]

Q4: Does the rotational speed of the mill affect the synthesis?

A4: Yes, the rotational speed is a critical parameter. Higher rotational speeds increase the kinetic energy of the milling balls, leading to more energetic collisions and a faster reaction rate. A rotational speed of 600 rpm has been successfully used to synthesize CaTiO₃ after 5 hours of milling.[1][2]

Q5: Is a post-milling heat treatment (calcination) always necessary?

A5: Not always. The necessity of a calcination step depends on the precursors and milling conditions. When using CaO and TiO₂, it is possible to obtain single-phase CaTiO₃ directly after milling.[3] However, when starting with CaCO₃ and TiO₂, milling may only activate the powders, and a subsequent calcination step (e.g., at 800°C) is often required to achieve a pure, crystalline CaTiO₃ phase.[4]

Experimental Data Summary

The following tables summarize the influence of milling time on the properties of the precursors and the final CaTiO₃ product as reported in the literature.

Table 1: Effect of Milling Time on Precursor Crystallite Size

Milling Time (hours)CaCO₃ Crystallite Size (nm)TiO₂ Crystallite Size (nm)
0.550.0533.93
528.6127.45
Data extracted from a study using a micronizer ball mill.[4]

Table 2: Milling Parameters and Resulting CaTiO₃ Properties

Milling Time (hours)Rotational Speed (rpm)PrecursorsResulting PhaseParticle/Crystallite Size
5600CaCO₃ + TiO₂CaTiO₃~10.3 nm (crystallite size)
10700CaCO₃ + TiO₂CaTiO₃ (after calcination)85.56 ± 35.62 nm (particle size)
32Not SpecifiedNot SpecifiedCaTiO₃~2 µm (uniformly distributed size)
70Not SpecifiedCaCO₃ + TiO₂CaTiO₃30 - 70 nm (particle size)

Experimental Protocol: Mechanochemical Synthesis of CaTiO₃

This protocol provides a general methodology for the synthesis of CaTiO₃ using a planetary ball mill.

1. Precursor Preparation:

  • Use high-purity calcium carbonate (CaCO₃) and titanium dioxide (TiO₂) powders.
  • Mix the precursors in a 1:1 molar ratio. Ensure homogeneous mixing before milling.

2. Milling Process:

  • Equipment: High-energy planetary ball mill.
  • Milling Media: Use zirconia or silicon nitride vials and balls to minimize contamination. The ball-to-powder ratio (BPR) is a critical parameter and should be optimized; a higher BPR generally increases milling efficiency.
  • Milling Parameters:
  • Rotational Speed: Set to a value between 400 and 700 rpm.
  • Milling Time: This is the primary variable. Start with a shorter milling time (e.g., 5 hours) and increase it as needed based on characterization results. It is advisable to take small samples at different time intervals (e.g., 1, 5, 10, 20 hours) to study the reaction progress.
  • Milling Atmosphere: The synthesis is typically performed in air.

3. Post-Milling Characterization:

  • X-ray Diffraction (XRD): This is the primary technique to identify the crystalline phases present in the milled powder. Analyze the XRD patterns to check for the presence of CaTiO₃ and any unreacted precursors or intermediate phases.
  • Scanning Electron Microscopy (SEM): Use SEM to observe the morphology and particle size of the synthesized powder.

4. (Optional) Calcination:

  • If the XRD analysis shows an incomplete reaction or an amorphous phase when using CaCO₃, a post-milling calcination step may be necessary.
  • Heat the milled powder in a furnace at a temperature around 800°C for 2 hours in an air atmosphere.
  • Perform XRD analysis on the calcined powder to confirm the formation of pure, crystalline CaTiO₃.

Visualizations

Mechanochemical_Synthesis_Workflow cluster_precursors 1. Precursor Preparation cluster_milling 2. Mechanochemical Milling cluster_analysis 3. Characterization cluster_decision 4. Evaluation cluster_final 5. Final Product / Optional Step CaCO3 CaCO₃ Powder Mix Homogeneous Mixing (1:1 Molar Ratio) CaCO3->Mix TiO2 TiO₂ Powder TiO2->Mix BallMill Planetary Ball Mill Mix->BallMill MilledPowder Milled Powder BallMill->MilledPowder Parameters Set Parameters: - Milling Time - Rotational Speed - Ball-to-Powder Ratio Parameters->BallMill XRD XRD Analysis MilledPowder->XRD SEM SEM Analysis MilledPowder->SEM Decision Phase Pure CaTiO₃? XRD->Decision FinalProduct Pure CaTiO₃ Nanopowder Decision->FinalProduct Yes Calcination Calcination (e.g., 800°C) Decision->Calcination No Calcination->XRD Re-characterize

Caption: Experimental workflow for the mechanochemical synthesis of CaTiO₃.

References

controlling stoichiometry in flux-assisted synthesis of calcium titanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the flux-assisted synthesis of calcium titanate (CaTiO₃).

Troubleshooting Guide

This guide addresses common issues encountered during the flux-assisted synthesis of this compound, with a focus on controlling stoichiometry.

Problem ID Issue Potential Causes Recommended Solutions
TS-001 Final product is non-stoichiometric (Ca/Ti ratio ≠ 1) 1. Inaccurate initial weighing of precursors (CaCO₃, TiO₂).2. Volatilization of precursors at high temperatures.3. Incomplete reaction between precursors.4. Leaching of crucible material into the melt.1. Use a high-precision balance and ensure accurate stoichiometric amounts of starting materials.2. Use a covered crucible to minimize volatilization.3. Increase the soaking time or temperature to ensure the reaction goes to completion.4. Consider using a more inert crucible material like platinum, or account for potential leaching from alumina crucibles.[1][2]
TS-002 Presence of unintended elements (e.g., Al, Na, K) in the final product 1. Contamination from the flux material (e.g., NaCl, KCl).2. Reaction of the melt with the crucible (e.g., Al₂O₃ crucible).[1][2]3. Impurities in the precursor materials.1. Use high-purity flux materials.2. Choose a crucible material that is inert to the chosen flux and reaction conditions. Platinum is often a good choice.[3]3. Use high-purity precursor materials.
TS-003 Formation of secondary phases alongside CaTiO₃ 1. Incorrect Ca:Ti molar ratio.2. Local inhomogeneities in the precursor mixture.3. The flux reacting with the precursors to form stable secondary compounds.4. Inappropriate cooling rate, leading to phase separation.1. Double-check the stoichiometry of the starting materials.2. Thoroughly grind and mix the precursors before adding the flux.3. Consult phase diagrams to select a flux that is less likely to react with the precursors.[4]4. Optimize the cooling rate; slow cooling is generally preferred for crystal growth.[5]
TS-004 Poor crystallinity of the synthesized CaTiO₃ 1. Soaking temperature is too low.2. Soaking time is too short.3. The solute concentration in the flux is too high, leading to rapid precipitation.1. Increase the maximum synthesis temperature.2. Increase the duration of the high-temperature soaking step.3. Adjust the solute-to-flux ratio to control the nucleation and growth rate.
TS-005 Difficulty in separating the flux from the CaTiO₃ crystals after synthesis 1. The chosen flux has a high melting point and is not easily dissolved.2. The flux has wetted the surface of the crystals and is difficult to remove mechanically.1. Select a flux that is soluble in a solvent that does not affect the CaTiO₃ (e.g., water for many chloride or borate fluxes).[3]2. After cooling, immerse the crucible and its contents in the appropriate solvent and use sonication to aid in the removal of the flux.

Frequently Asked Questions (FAQs)

Q1: How does the choice of flux affect the properties of the synthesized this compound?

A1: The choice of flux significantly influences the morphology, particle size, and even the purity of the resulting CaTiO₃. For instance, using a NaCl flux can result in polyhedral particles, while a KCl flux may produce a mix of round and rod-like particles, and a CaCl₂ flux can lead to cubic crystals.[6] The flux can also be a source of contamination if it is not of high purity or if it reacts with the crucible.

Q2: My XRD results show a slight shift in the peak positions of CaTiO₃. What could be the cause?

A2: A shift in XRD peak positions typically indicates a change in the lattice parameters of the crystal structure. This can be caused by the incorporation of dopants or impurities into the CaTiO₃ lattice.[1] For example, if an alumina crucible is used, Al³⁺ ions can be incorporated into the Ti⁴⁺ sites, causing a change in the lattice parameters.[1][2]

Q3: What is the ideal solute-to-flux molar ratio for the synthesis of CaTiO₃?

A3: The optimal solute-to-flux ratio can vary depending on the specific flux used and the desired particle size and morphology. A lower solute concentration generally favors the growth of larger, well-formed crystals, while a higher concentration can lead to a higher yield of smaller particles. It is recommended to start with a literature-reported ratio and then optimize it for your specific experimental setup and goals.

Q4: Can I introduce dopants into the CaTiO₃ structure using the flux method?

A4: Yes, the flux method is well-suited for the synthesis of doped materials. The dopant precursor can be added to the initial mixture of CaCO₃ and TiO₂. It is crucial to adjust the molar amounts of the main precursors to maintain the desired stoichiometry of the final doped compound.[1] For example, when doping with an element that substitutes for Ti, the amount of TiO₂ should be reduced accordingly.

Q5: What is a typical temperature profile for the flux-assisted synthesis of CaTiO₃?

A5: A general temperature profile involves three stages:

  • Heating: Ramping up the temperature to above the melting point of the flux to ensure all components are in a molten state.

  • Soaking: Holding the temperature at a high value (e.g., 1100-1200°C) for several hours to allow for the complete reaction and dissolution of the precursors in the flux.

  • Cooling: Slowly cooling the furnace to allow for the crystallization of CaTiO₃ from the supersaturated solution. The cooling rate is a critical parameter that affects the size and quality of the crystals.

Experimental Protocols

General Protocol for Flux-Assisted Synthesis of this compound

This protocol provides a general procedure for the synthesis of CaTiO₃ using a chloride flux.

Materials:

  • Calcium carbonate (CaCO₃, high purity)

  • Titanium dioxide (TiO₂, anatase or rutile, high purity)

  • Potassium chloride (KCl, as flux, high purity)

  • Alumina or platinum crucible with a lid

  • High-temperature furnace

Procedure:

  • Precursor Preparation: Accurately weigh stoichiometric amounts of CaCO₃ and TiO₂ (1:1 molar ratio).

  • Mixing: Thoroughly grind the CaCO₃ and TiO₂ powders together in a mortar and pestle to ensure a homogeneous mixture.

  • Adding Flux: Add the KCl flux to the precursor mixture. A typical starting point for the solute-to-flux molar ratio is 1:10. Mix the powders thoroughly.

  • Crucible Loading: Transfer the mixture to a crucible and gently tap it to settle the powder. Place the lid on the crucible.

  • Heating Profile:

    • Heat the crucible in a furnace to 1100°C at a rate of 5°C/min.

    • Hold the temperature at 1100°C for 5-10 hours to ensure complete reaction and dissolution.

    • Cool the furnace slowly to 800°C at a rate of 2-5°C/min.

    • Turn off the furnace and allow it to cool to room temperature.

  • Flux Removal:

    • Place the crucible in a beaker of deionized water.

    • Heat the water gently and use a magnetic stirrer or sonicator to dissolve the KCl flux.

    • Wash the resulting CaTiO₃ powder several times with deionized water and then with ethanol to remove any remaining impurities.

  • Drying: Dry the collected powder in an oven at 80-100°C overnight.

  • Characterization: Analyze the final product using techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystallinity, and scanning electron microscopy (SEM) to observe the particle morphology.

Visualizations

experimental_workflow start Start weigh Weigh Precursors (CaCO3, TiO2) start->weigh mix Mix Precursors weigh->mix add_flux Add Flux (e.g., KCl) mix->add_flux load_crucible Load into Crucible add_flux->load_crucible furnace Furnace Treatment (Heating, Soaking, Cooling) load_crucible->furnace wash Wash to Remove Flux furnace->wash dry Dry the Product wash->dry characterize Characterize (XRD, SEM, etc.) dry->characterize end End characterize->end

Caption: A general workflow for the flux-assisted synthesis of this compound.

troubleshooting_stoichiometry start Problem: Off-Stoichiometry or Impurities Detected check_precursors Check Precursor Purity and Weighing Accuracy start->check_precursors Is Ca:Ti ratio incorrect? check_crucible Analyze for Crucible Contamination (e.g., Al) start->check_crucible Are there unintended elements? check_flux Check Flux Purity start->check_flux Are there flux-related impurities? solution_precursors Use High-Purity Precursors and Calibrated Balance check_precursors->solution_precursors Yes solution_crucible Use Inert Crucible (e.g., Pt) or Account for Doping check_crucible->solution_crucible Yes solution_flux Use High-Purity Flux check_flux->solution_flux Yes

Caption: A troubleshooting decision tree for stoichiometry issues.

References

Technical Support Center: Minimizing Porosity in Sintered Calcium Titanate Pellets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sintering of calcium titanate (CaTiO3) pellets. The focus is on practical solutions to minimize porosity and achieve high-density ceramic bodies.

Troubleshooting Guide

Issue 1: High Porosity in Sintered Pellets

  • Question: My sintered this compound pellets exhibit high porosity. What are the potential causes and how can I address this?

  • Answer: High porosity in sintered CaTiO3 pellets can stem from several factors throughout the experimental workflow. Key areas to investigate include the initial powder characteristics, the forming process, and the sintering parameters. Incomplete particle bonding is a primary reason for voids within the material[1].

    Possible Causes & Solutions:

    • Inadequate Sintering Temperature or Time: If the sintering temperature is too low or the holding time is too short, the particles will not sufficiently bond, leading to incomplete densification[1].

      • Solution: Optimize the sintering temperature and time based on the specific characteristics of your CaTiO3 powder. For instance, increasing the sintering temperature for Ba0.75Ca0.25TiO3 ceramics from 1250 °C to 1450 °C has been shown to decrease porosity from 16% to 1.5%[2].

    • Poor Powder Quality: Inconsistent particle size or contamination in the starting powder can hinder densification[1].

      • Solution: Use high-quality, fine-grained CaTiO3 powders with a uniform particle size distribution. Milling the powder before pressing can improve particle packing and subsequent densification[3].

    • Trapped Gases: Gas trapped within the powder during compaction can expand during sintering, creating pores[1].

      • Solution: Employ a controlled sintering atmosphere, such as a vacuum or inert gas, to minimize trapped gases[1].

    • Inappropriate Heating and Cooling Rates: Rapid heating or cooling can induce thermal stresses, potentially leading to cracks and increased porosity[1].

      • Solution: Optimize the heating and cooling rates to minimize thermal gradients within the pellet.

Issue 2: Cracking and Warping of Pellets During Sintering

  • Question: My this compound pellets are cracking or warping during the sintering process. What could be causing this?

  • Answer: Cracking and warping are typically caused by stresses within the ceramic body, which can be introduced during the pressing of the green pellet or due to thermal gradients during sintering[1].

    Possible Causes & Solutions:

    • Uneven Pressing: Non-uniform pressure during the compaction of the green pellet can lead to density gradients, causing stress and warping during sintering.

      • Solution: Ensure uniform pressure is applied during pellet formation. Techniques like isostatic pressing can help achieve a more uniform green body[4].

    • Rapid Heating or Cooling: As mentioned previously, excessive heating or cooling rates can create thermal stresses that exceed the material's strength, resulting in cracks[1].

      • Solution: Implement a controlled heating and cooling ramp in your sintering profile.

    • Binder Burnout Issues: If a binder is used, improper burnout can leave behind carbon residues or create voids, leading to defects.

      • Solution: Incorporate a slow heating ramp at a lower temperature (e.g., 300-500 °C) to allow for complete and gradual binder removal.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical density of this compound?

    • A1: The theoretical density of this compound (CaTiO3) is approximately 3.98 g/cm³ to 4.04 g/cm³[5].

  • Q2: How does the sintering method affect the final porosity of CaTiO3 pellets?

    • A2: The choice of sintering method significantly impacts the final density and porosity. Advanced techniques like Spark Plasma Sintering (SPS) can achieve high densities at lower temperatures and shorter times compared to conventional sintering[5]. For example, CaTiO3 sintered by SPS at 1250 °C reached 98.3% of the theoretical density with only 0.1% open porosity[5]. Two-step sintering has also been shown to produce denser microstructures compared to single-step sintering[6][7].

  • Q3: What role does the initial powder particle size play in minimizing porosity?

    • A3: Finer and more uniform starting powder particles generally lead to lower porosity in the sintered ceramic. Smaller particles have a higher surface area, which enhances diffusion and densification during sintering[4][8].

  • Q4: Can I use additives to reduce porosity?

    • A4: Yes, sintering aids can be used to improve densification. These additives can form a liquid phase at the sintering temperature, which facilitates particle rearrangement and pore filling[4]. However, it's crucial to select additives that do not negatively impact the desired properties of the this compound.

  • Q5: How can I measure the porosity of my sintered pellets?

    • A5: The Archimedes method is a common and effective technique for measuring the open porosity and apparent density of sintered ceramics[5][9][10][11]. Other methods include Mercury Intrusion Porosimetry (MIP) and Gas Pycnometry[11].

Data Presentation

Table 1: Effect of Sintering Method and Temperature on this compound Porosity

Sintering MethodTemperature (°C)Dwell Time (min)Relative Density (%)Open Porosity (%)Reference
Spark Plasma Sintering (SPS)11005--[5]
Spark Plasma Sintering (SPS)11505-6.5[5]
Spark Plasma Sintering (SPS)12005--[5]
Spark Plasma Sintering (SPS)1250598.30.1[5]
Single-Step Sintering (SST)135018090.45-[7]
Two-Step Sintering (TSS)T1=1350, T2=1250t1=120, t2=18095.73-[7]
Conventional Sintering135018091.70.54[5][12]

Table 2: Influence of Sintering Temperature on Ba0.75Ca0.25TiO3 Ceramics Porosity

Sintering Temperature (°C)Porosity (%)
125016
1300-
1350-
1400-
14501.5
Data adapted from a study on Ba0.75Ca0.25TiO3 perovskite ceramics, demonstrating the general trend of decreasing porosity with increasing sintering temperature.[2]

Experimental Protocols

1. Protocol for Preparation of this compound Green Pellets

  • Powder Preparation: Start with high-purity this compound powder. If necessary, mill the powder to achieve a fine and uniform particle size. For example, high-energy milling can be performed for 30 minutes at 400 rpm[7].

  • Binder Addition: Mix the CaTiO3 powder with a binder solution, such as 3% polyvinyl alcohol (PVA), to improve the green strength of the pellet[6][12].

  • Pellet Pressing: Weigh a specific amount of the powder-binder mixture (e.g., 1.2 g) and press it in a cylindrical die (e.g., 15 mm diameter) using a hydraulic press at a defined pressure (e.g., 0.05 MPa)[6].

  • Drying: Carefully dry the green pellet, for instance at 100 °C for 24 hours, to remove any moisture before sintering[7].

2. Protocol for Porosity Measurement using the Archimedes Method

  • Dry Weight Measurement: Measure the weight of the sintered and dried pellet in the air. This is the dry weight (W0)[5].

  • Saturated Weight Measurement: Immerse the pellet in a liquid of known density (e.g., distilled water) and boil it to ensure all open pores are filled with the liquid. After cooling to room temperature, weigh the saturated pellet while it is still submerged in the liquid. This is the suspended weight (W1)[5].

  • Wet Weight Measurement: Remove the saturated pellet from the liquid and quickly pat the surface to remove excess liquid, then weigh it in the air. This is the wet weight (W2)[5].

  • Calculation:

    • Apparent Porosity (%): [(W2 - W0) / (W2 - W1)] * 100

    • Sintered Density (g/cm³): [W0 / (W2 - W1)] * ρ_liquid

      • where ρ_liquid is the density of the liquid used[5].

Visualizations

experimental_workflow cluster_prep Powder Preparation cluster_forming Pellet Forming cluster_sintering Sintering cluster_characterization Characterization powder CaTiO3 Powder milling Milling (Optional) powder->milling binder Binder Addition milling->binder pressing Uniaxial/Isostatic Pressing binder->pressing drying Drying pressing->drying sintering Sintering (e.g., SPS, TSS) drying->sintering porosity_measurement Porosity Measurement sintering->porosity_measurement

Caption: Experimental workflow for producing and characterizing low-porosity this compound pellets.

sintering_parameters cluster_inputs Input Parameters cluster_outputs Output Properties temp Sintering Temperature porosity Porosity temp->porosity Higher temp -> Lower porosity time Dwell Time time->porosity Longer time -> Lower porosity method Sintering Method (SPS, TSS, Conventional) method->porosity powder Powder Characteristics (Particle Size, Purity) powder->porosity Finer particles -> Lower porosity density Density porosity->density grain_size Grain Size density->grain_size

References

overcoming phase impurities in the solid-state synthesis of CaTiO3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to phase impurities during the solid-state synthesis of Calcium Titanate (CaTiO3).

Frequently Asked Questions (FAQs)

Q1: What are the most common phase impurities encountered during the solid-state synthesis of CaTiO3?

A1: The most frequently observed phase impurities include unreacted precursors such as Calcium Carbonate (CaCO3) and Titanium Dioxide (TiO2)[1][2], as well as intermediate or secondary phases like Calcium Oxide (CaO)[2], and other this compound phases with different stoichiometries (e.g., Ca3Ti2O7)[3]. The presence of the rutile phase of TiO2 is also a common impurity, especially at higher annealing temperatures[4].

Q2: How does the Ca/Ti molar ratio affect the purity of the final CaTiO3 product?

A2: The stoichiometry of the precursors is a critical factor. An equimolar ratio (1:1) of Calcium to Titanium is essential for the formation of pure CaTiO3[1]. An excess of calcium precursor can lead to the formation of calcium-rich phases like Ca3Ti2O7 and unreacted CaCO3[3]. Conversely, a deficiency in the calcium precursor may result in the presence of unreacted TiO2.

Q3: What is the typical temperature range for the solid-state synthesis of CaTiO3, and how does it influence phase purity?

A3: The solid-state reaction to form CaTiO3 generally occurs at temperatures above 500°C, with complete formation of the desired perovskite phase often requiring temperatures between 800°C and 1300°C[2][5][6]. Lower calcination temperatures may result in incomplete reactions and the persistence of precursor phases. However, excessively high temperatures can sometimes promote the formation of secondary phases like TiO2-rutile[4]. The optimal temperature is dependent on the specific precursors and reaction conditions.

Q4: Can milling of the precursor powders impact the final product's purity?

A4: Yes, mechanical milling or grinding of the precursor powders before calcination can significantly impact the reaction. Milling increases the homogeneity of the mixture and reduces the particle size, which can enhance the reaction kinetics and lead to the formation of pure CaTiO3 at lower temperatures[1]. Insufficient mixing can result in localized non-stoichiometric regions, leading to the formation of impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Presence of unreacted CaCO3 and TiO2 peaks in XRD pattern. 1. Incomplete reaction due to low calcination temperature or insufficient heating time.[2] 2. Poor mixing of precursors.[7] 3. Incorrect stoichiometric ratio of precursors.[1]1. Increase the calcination temperature or prolong the heating duration. Perform intermediate grindings between heating cycles.[8] 2. Ensure thorough mixing of the precursor powders using methods like ball milling.[1] 3. Carefully verify the molar ratio of the calcium and titanium precursors to be 1:1.[1]
Detection of secondary phases like CaO or Ca3Ti2O7. 1. Non-stoichiometric precursor ratio with an excess of calcium.[3] 2. Inhomogeneous mixing of the reactants.1. Re-evaluate and precisely measure the precursor quantities to ensure a 1:1 molar ratio. 2. Improve the mixing process to achieve a more homogeneous reactant mixture.
Presence of TiO2 in the rutile phase. High calcination temperatures can favor the formation of the rutile phase of TiO2.[4]Optimize the calcination temperature. It may be beneficial to use a slightly lower temperature for a longer duration to avoid the formation of the rutile phase while still ensuring a complete reaction.
Broad XRD peaks indicating poor crystallinity. 1. Low calcination temperature.[9] 2. Insufficient calcination time.1. Increase the calcination temperature to promote crystal growth.[9][10] 2. Extend the duration of the heat treatment.

Quantitative Data Summary

The following table summarizes the effect of calcination temperature on the phase composition and crystallite size of CaTiO3 synthesized via solid-state reaction.

PrecursorsCa/Ti RatioMilling TimeCalcination Temperature (°C)Dwell Time (h)Resulting PhasesAverage Crystallite Size (nm)Reference
CaCO3, TiO21:15 h5602CaCO3, TiO2 (anatase), CaTiO3 (minor)-[1]
CaCO3, TiO21:15 h8002CaTiO3 (major), minor unreacted precursors-[1]
CaCO3, TiO21:1-1150-CaTiO3, small amount of CaO and TiO2-[2]
CaCO3, TiO21:1-12002Pure CaTiO343-49[2]
CaCO3, TiO2--13002CaTiO3 with perovskite structure-[2]

Experimental Protocols

Detailed Methodology for Solid-State Synthesis of CaTiO3

This protocol describes a typical solid-state reaction method for synthesizing CaTiO3 powder.

1. Precursor Preparation and Mixing:

  • Weigh equimolar amounts of high-purity Calcium Carbonate (CaCO3, 99% purity) and Titanium Dioxide (TiO2, 99% purity) powders[1].

  • The powders should be thoroughly mixed to ensure homogeneity. This can be achieved by:

    • Grinding the mixture in a pestle and mortar for at least 10 minutes[1].

    • For enhanced mixing, use a high-energy ball mill. The mixture can be dry milled for several hours (e.g., 0.5h to 5h)[1].

2. Calcination:

  • Place the mixed powder in an alumina crucible.

  • Heat the crucible in a muffle furnace to the desired calcination temperature. A typical temperature is 800°C for 2 hours[1]. Other studies have shown that complete formation of CaTiO3 may require temperatures up to 1200°C[2].

  • The heating and cooling rates can influence the final product's characteristics. A controlled ramp rate is recommended if possible.

3. Characterization:

  • After cooling to room temperature, the resulting powder should be characterized to determine its phase purity and crystallinity.

  • X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present in the sample. The diffraction pattern should be compared with standard JCPDS files for CaTiO3 and potential impurities.

Visualizations

G cluster_start Start: XRD Analysis cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Desired Outcome start Perform XRD on synthesized CaTiO3 problem Phase Impurities Detected? start->problem unreacted Unreacted Precursors (CaCO3, TiO2) problem->unreacted Yes secondary Secondary Phases (CaO, Ca3Ti2O7) problem->secondary Yes rutile TiO2 (Rutile) Phase problem->rutile Yes end_node Pure CaTiO3 Phase problem->end_node No solution1 Increase Calcination Temp/Time Improve Mixing Check Stoichiometry unreacted->solution1 solution2 Verify 1:1 Molar Ratio Enhance Mixing secondary->solution2 solution3 Optimize Calcination Temperature (Avoid excessively high temps) rutile->solution3 solution1->start Re-synthesize & Re-analyze solution2->start Re-synthesize & Re-analyze solution3->start Re-synthesize & Re-analyze

Caption: Troubleshooting workflow for phase impurity analysis in CaTiO3 synthesis.

G cluster_params Synthesis Parameters cluster_outcomes Potential Outcomes cluster_impurities Common Impurities temp Calcination Temperature pure Pure CaTiO3 temp->pure Optimal (e.g., 800-1200°C) impure Phase Impurities temp->impure Too Low (<800°C) ratio Ca/Ti Molar Ratio ratio->pure 1:1 ratio->impure Not 1:1 mixing Precursor Mixing mixing->pure Homogeneous mixing->impure Inhomogeneous unreacted CaCO3 / TiO2 impure->unreacted ca_rich CaO / Ca3Ti2O7 impure->ca_rich

Caption: Relationship between synthesis parameters and phase purity of CaTiO3.

References

Validation & Comparative

comparative study of calcium titanate and strontium titanate photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Calcium Titanate and Strontium Titanate for Photocatalytic Applications

In the realm of semiconductor photocatalysis, perovskite titanates have garnered significant attention due to their electronic structure, chemical stability, and photocatalytic activity. Among these, this compound (CaTiO₃) and strontium titanate (SrTiO₃) are two of the most extensively studied materials. This guide provides an objective comparison of their photocatalytic performance, supported by experimental data, detailed methodologies, and visual representations of key processes to aid researchers, scientists, and professionals in the field.

Physicochemical and Electronic Properties

The intrinsic properties of a semiconductor are crucial in determining its photocatalytic efficacy. The bandgap energy, which dictates the wavelength of light a material can absorb, and the positions of the conduction and valence bands are fundamental parameters.

PropertyThis compound (CaTiO₃)Strontium Titanate (SrTiO₃)Key Differences & Implications
Crystal Structure Orthorhombic (typically)[1][2]Cubic[1]The different crystal structures can influence surface faceting and, consequently, the density and nature of active sites.
Bandgap Energy (eV) ~3.4 - 3.65[2][3][4]~3.2[4][5][6]SrTiO₃ has a slightly narrower bandgap, allowing it to absorb a marginally broader range of the UV spectrum. Both are primarily UV-light absorbers.
Conduction Band (CB) More negative potentialLess negative potential than CaTiO₃A more negative conduction band in CaTiO₃ can provide a greater driving force for the reduction of adsorbed oxygen to superoxide radicals. However, the conduction band of SrTiO₃ is noted to be more negative than that of TiO₂, making it a good candidate for hydrogen production.[6]
Valence Band (VB) More positive potentialLess positive potential than CaTiO₃A more positive valence band in CaTiO₃ can offer stronger oxidizing power for the degradation of pollutants.
Charge Carrier Recombination Prone to rapid recombinationAlso prone to rapid recombination, though some studies suggest a longer lifetime of electron-hole pairs compared to TiO₂.[4]The high recombination rate is a primary limiting factor for both materials, necessitating strategies like doping or heterojunction formation to enhance efficiency.
BET Surface Area (m²/g) Varies with synthesis (e.g., 10.01 for Pechini method)[2]Varies with synthesisSurface area is highly dependent on the synthesis method and morphology. Higher surface area generally leads to more active sites for photocatalysis.

Photocatalytic Performance: A Comparative Overview

The photocatalytic activity of CaTiO₃ and SrTiO₃ is most commonly evaluated by monitoring the degradation of model organic pollutants, such as methylene blue (MB), methyl orange (MO), and rhodamine B (RhB), under UV or simulated solar irradiation.

PollutantCatalystDegradation Efficiency (%)Time (min)Catalyst DoseReference
Methylene BlueCaTiO₃~100%1000.5 g/L[7]
Methyl OrangeCaTiO₃79.4%1805 g/L[2]
Brilliant GreenCaTiO₃~100%120Not Specified[8]
LevofloxacinCaTiO₃98.1%18010 g/L[2]
Methyl OrangeSrTiO₃>90% (in 4 hours)2400.5 g/L[4]
Rhodamine BLa-doped CaTiO₃97%Not SpecifiedNot Specified[9]

Key Findings:

  • Both CaTiO₃ and SrTiO₃ are effective photocatalysts, primarily under UV irradiation, due to their wide bandgaps.[3][5]

  • Direct comparisons in the literature suggest that the performance is highly dependent on the synthesis method, particle size, crystallinity, and the specific pollutant being targeted.[10]

  • Some studies indicate that SrTiO₃ can exhibit higher photocatalytic activity than TiO₂ due to a longer electron-hole pair lifetime.[4]

  • Doping, for instance with lanthanum in CaTiO₃, has been shown to significantly enhance the degradation efficiency by modifying the electronic structure and phase composition.[9]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to comparative studies. Below are generalized procedures for the synthesis of these titanates and the evaluation of their photocatalytic activity, based on common practices reported in the literature.

Synthesis of Titanate Nanoparticles

a) Solid-State Reaction Method:

  • Precursors: Stoichiometric amounts of calcium carbonate (CaCO₃) or strontium carbonate (SrCO₃) and titanium dioxide (TiO₂) are used as starting materials.

  • Mixing: The precursors are intimately mixed and ground together in a mortar and pestle or through ball milling to ensure homogeneity.

  • Calcination: The mixture is then calcined at high temperatures, typically ranging from 800°C to 1100°C, for several hours in a muffle furnace.

  • Cooling and Grinding: The calcined product is allowed to cool to room temperature and is then ground to obtain a fine powder.

b) Sol-Gel Method:

  • Alkoxide Solution: A titanium alkoxide, such as titanium isopropoxide, is dissolved in an alcohol (e.g., ethanol).

  • Salt Solution: A calcium or strontium salt, such as calcium acetate or strontium acetate, is dissolved in a separate container, often with a chelating agent like citric acid to control the hydrolysis and condensation rates.

  • Mixing and Gelation: The two solutions are mixed under vigorous stirring. The hydrolysis is initiated by the controlled addition of water, leading to the formation of a sol that gradually transforms into a gel.

  • Drying and Calcination: The gel is dried in an oven to remove the solvent and then calcined at temperatures typically between 500°C and 800°C to crystallize the desired perovskite phase.

c) Hydrothermal Method:

  • Precursor Slurry: A mixture of a titanium source (e.g., TiO₂ or titanium isopropoxide) and a calcium or strontium source (e.g., calcium hydroxide or strontium hydroxide) is prepared in an aqueous solution, often with a mineralizer like NaOH or KOH.[11]

  • Autoclave Treatment: The slurry is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures between 150°C and 200°C for a period of 24 to 72 hours.[11]

  • Washing and Drying: After cooling, the resulting precipitate is collected, washed repeatedly with deionized water and ethanol to remove any residual ions, and then dried in an oven.[11]

Photocatalytic Activity Evaluation
  • Catalyst Suspension: A specific amount of the photocatalyst powder (e.g., 0.5 to 1.0 g/L) is dispersed in an aqueous solution of the target pollutant (e.g., 10 ppm of methylene blue).[2][7]

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (typically 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[2]

  • Irradiation: The suspension is then exposed to a light source (e.g., a UV lamp or a solar simulator). The reactor is often cooled to maintain a constant temperature.[8][12]

  • Sampling: Aliquots of the suspension are withdrawn at regular time intervals.[2]

  • Analysis: The collected samples are centrifuged or filtered to remove the catalyst particles. The concentration of the remaining pollutant in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific dye.[2]

  • Degradation Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration after equilibrium and Cₜ is the concentration at time t.

Visualizing Photocatalytic Processes

Understanding the underlying mechanisms and experimental setups is facilitated by visual diagrams.

General Mechanism of Photocatalysis

The diagram below illustrates the fundamental steps involved in the photocatalytic degradation of organic pollutants by a semiconductor like CaTiO₃ or SrTiO₃.

Photocatalysis_Mechanism cluster_reactions Redox Reactions at Surface VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e O2_ads O₂ (ads) Superoxide •O₂⁻ O2_ads->Superoxide H2O_ads H₂O/OH⁻ (ads) Hydroxyl •OH H2O_ads->Hydroxyl Pollutant Organic Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation Superoxide->Pollutant Oxidizes Hydroxyl->Pollutant Oxidizes Light Light (hν ≥ Ebg) Light->VB Excitation e->O2_ads Reduction h->H2O_ads Oxidation

Caption: Mechanism of semiconductor photocatalysis.

Experimental Workflow for Photocatalyst Evaluation

This workflow outlines the sequential steps from material synthesis to data analysis in a typical photocatalysis experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis 1. Catalyst Synthesis (e.g., Sol-Gel, Hydrothermal) Characterization 2. Material Characterization (XRD, SEM, BET, UV-Vis) Synthesis->Characterization Suspension 3. Prepare Pollutant Suspension Characterization->Suspension Equilibrium 4. Dark Stirring (Adsorption-Desorption Equilibrium) Suspension->Equilibrium Irradiation 5. Light Irradiation Equilibrium->Irradiation Sampling 6. Collect Aliquots at Intervals Irradiation->Sampling Centrifuge 7. Separate Catalyst Sampling->Centrifuge Measure 8. Measure Concentration (UV-Vis Spectrophotometry) Centrifuge->Measure Calculate 9. Calculate Degradation Efficiency Measure->Calculate

Caption: Workflow for photocatalytic activity testing.

Band Structure Comparison

This diagram illustrates the relative band edge positions of CaTiO₃ and SrTiO₃ with respect to the redox potentials for water splitting, providing a rationale for their photocatalytic potential.

Band_Structure cluster_potential label_pot pot_p1 +2.5 pot_0 0 pot_n1 -1.0 Ca_VB VB ~+2.6 eV Ca_CB CB ~-0.8 eV Sr_VB VB ~+2.4 eV Sr_CB CB ~-0.8 eV H2 H⁺/H₂ (0 V) O2 O₂/H₂O (+1.23 V)

Caption: Comparative band alignment of CaTiO₃ and SrTiO₃.

Conclusion

Both this compound and strontium titanate are promising perovskite photocatalysts with distinct characteristics. SrTiO₃'s cubic structure and slightly lower bandgap make it a widely studied material, particularly for water splitting applications. CaTiO₃, with its orthorhombic structure and potentially higher oxidative power due to its valence band position, shows excellent performance in the degradation of various organic pollutants.

The choice between CaTiO₃ and SrTiO₃ for a specific photocatalytic application will depend on several factors, including the target reaction (e.g., degradation vs. hydrogen evolution), the desired operating wavelength, and the synthesis method's feasibility and cost. Future research aimed at narrowing their bandgaps for visible light activity, enhancing charge separation efficiency through nanostructuring and heterojunction engineering, will be critical in unlocking their full potential for environmental remediation and sustainable energy production.

References

Calcium Titanate: A Comprehensive Biocompatibility Assessment for Bone Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for ideal bone graft substitutes, calcium titanate (CaTiO3) has emerged as a promising biomaterial, demonstrating favorable interactions with bone cells and promoting tissue regeneration. This guide provides an objective comparison of this compound's biocompatibility with other commonly used alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

In Vitro Biocompatibility: A Quantitative Comparison

The biocompatibility of a biomaterial is fundamentally assessed by its interaction with relevant cell types. In bone tissue engineering, osteoblasts, the bone-forming cells, are of primary interest. Key metrics for evaluating in vitro biocompatibility include cell viability, proliferation, and differentiation.

Table 1: Comparative Analysis of Osteoblast Viability and Proliferation on Different Biomaterials

BiomaterialCell TypeAssayTime PointCell Viability / Proliferation (% of Control)Reference
This compound (CaTiO3) Coating MC3T3-E1MTT Assay72 hours~120%[1]
Hydroxyapatite (HA) MC3T3-E1MTT Assay72 hours~110%[1]
Titanium (Ti) - Polished Human OsteoblastsCell Counting7 daysBaseline[2]
Titanium (Ti) - Alkali-Treated (forms titanate layer) Human OsteoblastsCell Viability Assay48 hoursSignificantly higher than polished Ti[3]

Note: Data is synthesized from multiple sources and normalized for comparative purposes. Exact values may vary based on specific experimental conditions.

Table 2: Osteogenic Differentiation Potential of Osteoblasts on Various Biomaterials

BiomaterialCell TypeAssayTime PointALP Activity (Normalized to Control)Key Gene Expression (Fold Change)Reference
This compound (CaTiO3) Coating MC3T3-E1ALP Activity14 daysSignificantly IncreasedRUNX2, OCN, ALP: Upregulated[1][4]
Hydroxyapatite (HA) Human OsteoblastsALP Activity7 daysIncreased-[5]
Titanium (Ti) - Polished Human OsteoblastsALP Activity7 daysBaseline-[2]
Silicatitanate Human OsteoblastsALP Activity8-9 daysPeak metabolic activityOPN, OC: Strongly Expressed[1]

Note: ALP - Alkaline Phosphatase; OCN - Osteocalcin; OPN - Osteopontin; RUNX2 - Runt-related transcription factor 2. Gene expression data is qualitative (upregulated/downregulated) due to variability in reporting across studies.

In Vivo Osseointegration: Evidence from Animal Models

The ultimate test of a bone graft substitute's efficacy lies in its ability to integrate with host bone tissue in a living organism. Histomorphometric analysis of animal implant studies provides quantitative data on new bone formation and the bone-implant interface.

Table 3: Comparative In Vivo Bone Formation and Osseointegration

BiomaterialAnimal ModelImplantation SiteTime PointBone-to-Implant Contact (%)New Bone Formation (%)Reference
This compound (CaTiO3) Coating on Ti RabbitFemur12 weeksComparable to HA-[6]
Hydroxyapatite (HA) Coating on Ti RabbitFemur12 weeksComparable to CaTiO3-[6]
Uncoated Titanium (Ti) RabbitFemur12 weeksSignificantly lower than coated implants-[6]

Signaling Pathways in this compound-Mediated Osteogenesis

The interaction of osteoblasts with a biomaterial surface triggers a cascade of intracellular signaling events that govern their behavior. While research is ongoing, evidence suggests the involvement of the Wnt/β-catenin pathway in osteoblast differentiation on modified titanium surfaces, which can include the formation of a this compound layer.

Wnt Signaling Pathway in Osteogenesis cluster_wnt Wnt/β-catenin Pathway Activation cluster_nucleus Nuclear Events CaTiO3 This compound Surface Integrin Integrin Receptors CaTiO3->Integrin Activates Frizzled Frizzled Receptor Integrin->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh APC_Axin APC/Axin/ CK1 Complex Dsh->APC_Axin Inhibits GSK3b GSK-3β beta_catenin_cyto β-catenin (Cytoplasm) APC_Axin->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates Proteasome Proteasomal Degradation beta_catenin_cyto->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Gene_Expression Osteogenic Gene Expression (RUNX2, ALP, OCN) TCF_LEF->Gene_Expression Promotes Differentiation Osteoblast Differentiation & Bone Formation Gene_Expression->Differentiation

Caption: Wnt/β-catenin signaling pathway in osteoblasts.

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Osteoblasts (e.g., MC3T3-E1) are seeded at a density of 1 x 10^4 cells/well in a 96-well plate containing the biomaterial discs (this compound, Hydroxyapatite, Titanium).

  • Incubation: Cells are cultured for 24, 48, and 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control group (cells cultured on tissue culture plastic).

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture: Osteoblasts are cultured on the different biomaterial substrates for 7 and 14 days in an osteogenic differentiation medium.

  • Cell Lysis: After the culture period, the cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • ALP Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.

  • Colorimetric Measurement: The production of p-nitrophenol is measured colorimetrically at 405 nm.

  • Normalization: The ALP activity is normalized to the total protein content of the cell lysate, which is determined using a protein assay (e.g., BCA assay).

Gene Expression Analysis (Real-Time PCR)
  • RNA Extraction: Total RNA is extracted from osteoblasts cultured on the biomaterials at specific time points using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The expression levels of osteogenic marker genes (e.g., RUNX2, ALP, OCN) are quantified using real-time PCR with specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

In Vivo Histomorphometric Analysis
  • Implantation: Cylindrical implants of the test materials are surgically placed in a suitable animal model (e.g., rabbit femur or tibia).

  • Healing Period: The animals are allowed to heal for a predetermined period (e.g., 4, 8, or 12 weeks).

  • Sample retrieval and Preparation: After euthanasia, the implants and surrounding bone tissue are retrieved, fixed, dehydrated, and embedded in a resin.

  • Sectioning and Staining: Thin sections of the implant-bone interface are prepared and stained with histological stains (e.g., hematoxylin and eosin, toluidine blue).

  • Image Analysis: The stained sections are analyzed under a microscope, and the percentage of bone-to-implant contact (BIC) and the amount of new bone formation in a defined region of interest are quantified using image analysis software.

InVivo_Workflow Implantation Surgical Implantation of Biomaterial (e.g., Rabbit Femur) Healing Healing Period (4-12 weeks) Implantation->Healing Retrieval Sample Retrieval (Implant + Bone) Healing->Retrieval Fixation Fixation & Dehydration Retrieval->Fixation Embedding Resin Embedding Fixation->Embedding Sectioning Thin Sectioning Embedding->Sectioning Staining Histological Staining Sectioning->Staining Analysis Histomorphometric Analysis (BIC, New Bone Formation) Staining->Analysis

Caption: Workflow for in vivo histomorphometric analysis.

Conclusion

The available experimental data indicates that this compound exhibits excellent biocompatibility for bone tissue engineering applications. It supports osteoblast viability, proliferation, and differentiation, often at levels comparable or superior to hydroxyapatite. In vivo studies confirm its ability to promote osseointegration. While further research is needed to fully elucidate the underlying signaling pathways, the Wnt/β-catenin pathway appears to play a significant role. The detailed protocols provided in this guide offer a framework for standardized evaluation of this compound and other novel biomaterials, facilitating objective comparisons and advancing the field of bone regeneration.

References

performance comparison of CaTiO3 in different perovskite solar cell architectures

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of calcium titanate's role and performance in conventional (n-i-p) and inverted (p-i-n) perovskite solar cell designs, providing researchers and material scientists with critical data for next-generation photovoltaic development.

This compound (CaTiO3), a lead-free perovskite material, is garnering significant interest in the field of photovoltaics as a stable and environmentally benign alternative to lead-based perovskites. Its performance, however, is intrinsically linked to the architecture of the solar cell in which it is employed. This guide provides a detailed comparison of CaTiO3's performance in two dominant perovskite solar cell (PSC) architectures: the conventional n-i-p structure and the inverted p-i-n structure.

At a Glance: Performance Metrics of CaTiO3 in Different PSC Architectures

ArchitectureRole of CaTiO3Power Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Reference
n-i-p (conventional) Lead-Free Perovskite Absorber2.12%0.212 V0.027 mA/cm²53.90%[1][2][3]
n-i-p (conventional) Interfacial Layer19.12%Not ReportedNot ReportedNot Reported
p-i-n (inverted) Solar Cell ComponentNot ReportedNot ReportedNot ReportedNot Reported

Note: Comprehensive performance data for CaTiO3 in a p-i-n architecture is not yet widely published, highlighting a key area for future research.

Unpacking the Architectures: n-i-p vs. p-i-n

The arrangement of the electron transport layer (ETL) and hole transport layer (HTL) defines the architecture of a perovskite solar cell, influencing the charge extraction pathway and overall device performance.

The Conventional n-i-p Architecture

In the n-i-p ("normal") configuration, the ETL is deposited on the transparent conductive oxide (TCO) substrate, followed by the perovskite absorber layer, and finally the HTL and the metal contact. This structure has traditionally yielded record efficiencies in lead-based PSCs.

nip_architecture Substrate TCO Substrate (e.g., ITO) ETL Electron Transport Layer (e.g., TiO₂) Substrate->ETL Perovskite CaTiO₃ Perovskite Absorber ETL->Perovskite HTL Hole Transport Layer Perovskite->HTL Contact Metal Contact (e.g., Carbon) HTL->Contact

Conventional n-i-p PSC Architecture
The Inverted p-i-n Architecture

The p-i-n ("inverted") architecture reverses the layer order, with the HTL deposited first on the TCO, followed by the perovskite layer, the ETL, and the metal contact. This design often offers advantages in terms of fabrication, particularly for flexible devices, and can exhibit reduced hysteresis.

pin_architecture Substrate TCO Substrate (e.g., ITO) HTL Hole Transport Layer (e.g., PEDOT:PSS) Substrate->HTL Perovskite Perovskite Absorber (with CaTiO₃ component) HTL->Perovskite ETL Electron Transport Layer Perovskite->ETL Contact Metal Contact ETL->Contact

Inverted p-i-n PSC Architecture

Experimental Corner: Fabrication Protocols

Detailed and reproducible experimental protocols are paramount for advancing PSC research. Below are summarized methodologies for fabricating CaTiO3-based perovskite solar cells in both n-i-p and p-i-n architectures, based on published literature.

Fabrication of n-i-p CaTiO3 Lead-Free Perovskite Solar Cell

This protocol outlines the fabrication of a lead-free PSC where CaTiO3 serves as the primary light-absorbing material.[1]

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with a mild detergent, distilled water, and ethanol.

  • CaTiO3 Paste Preparation: CaTiO3 powder is synthesized via a sol-gel method by reacting calcium carbonate (CaCO3) and titanium dioxide (TiO2). The resulting CaTiO3 powder is then dissolved in ethanol and stirred until a paste is formed.

  • TiO2 Layer Deposition: A TiO2 paste is deposited onto the cleaned ITO substrate using a dip-coating technique to form the electron transport layer.

  • CaTiO3 Layer Deposition: The prepared CaTiO3 paste is subsequently deposited on top of the TiO2 layer, also by dip-coating.

  • Counter Electrode Deposition: A carbon paste is coated onto the CaTiO3 layer to serve as the counter electrode.

  • Electrolyte Introduction: A solution of potassium iodide (KI) and iodine (I2) is dropped onto the active area of the device.

Fabrication of a p-i-n Perovskite Solar Cell with Modified Hole Transport Layer

While a specific protocol for a CaTiO3-based p-i-n device is not detailed in the available literature, the following general workflow for an inverted PSC can be adapted for the inclusion of CaTiO3, for instance, as a component in a modified hole transport layer.

fabrication_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_final Device Finalization A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Deposit HTL (e.g., PEDOT:PSS) B->C D Deposit Perovskite Precursor (potentially with CaTiO₃) C->D E Anneal Perovskite Layer D->E F Deposit ETL (e.g., PCBM) E->F G Deposit Metal Contact (e.g., Ag, Au) F->G H Device Encapsulation G->H

General Experimental Workflow for p-i-n PSCs

Concluding Remarks

The exploration of CaTiO3 in perovskite solar cells is still in its early stages, with promising yet varied results depending on the device architecture and the specific role of the material. In the conventional n-i-p architecture, CaTiO3 has been demonstrated as a viable lead-free absorber, albeit with modest efficiency to date.[1][2][3] Its application as an interfacial layer in the same architecture, however, has shown the potential to significantly boost the performance of traditional lead-based PSCs.

The performance of CaTiO3 in inverted p-i-n architectures remains a critical knowledge gap. The development of stable and efficient CaTiO3-based p-i-n devices could open new avenues for flexible and low-cost solar energy conversion. Future research should focus on optimizing the deposition of high-quality CaTiO3 films in inverted structures and on the rational design of hole transport and electron transport materials that are compatible with CaTiO3 to enhance charge extraction and minimize recombination losses. A direct comparative study of optimized n-i-p and p-i-n devices featuring CaTiO3 as the primary absorber would be highly valuable to the research community.

References

A Comparative Guide to the Dielectric Properties of Calcium Titanate and Magnesium Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dielectric properties of two prominent titanate ceramics: Calcium Titanate (CaTiO₃) and Magnesium Titanate (MgTiO₃). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate material for their specific applications, ranging from microwave components to advanced electronic devices.

Quantitative Data Summary

The dielectric properties of this compound and Magnesium Titanate are summarized in the table below for easy comparison. These values are representative of materials synthesized via the conventional solid-state reaction method and characterized at or near room temperature.

Dielectric PropertyThis compound (CaTiO₃)Magnesium Titanate (MgTiO₃)
Dielectric Constant (εr) 140 - 17015 - 20
Dielectric Loss (tan δ) < 0.0006~0.0001 - 0.0003
Quality Factor (Q × f) 8,105 - 24,305 GHz[1]up to ~274,000 GHz[2]
Temperature Coefficient of Resonant Frequency (τf) -1000 to -1500 ppm/°C-40 to -55 ppm/°C

Experimental Protocols

The following sections detail the standard experimental procedures for the synthesis and dielectric characterization of this compound and Magnesium Titanate ceramics.

Solid-State Synthesis of Titanate Ceramics

The conventional solid-state reaction method is a widely used technique for preparing polycrystalline titanate ceramics.[3]

1. Raw Material Preparation:

  • High-purity (≥99.5%) precursor powders are used. For this compound, these are Calcium Carbonate (CaCO₃) and Titanium Dioxide (TiO₂). For Magnesium Titanate, Magnesium Oxide (MgO) and Titanium Dioxide (TiO₂) are used.

  • The powders are weighed in stoichiometric molar ratios (1:1).

2. Mixing and Milling:

  • The weighed powders are intimately mixed to ensure homogeneity. This is typically achieved by ball milling for 24 hours in a suitable medium, such as ethanol, using zirconia milling media.[4]

3. Calcination:

  • The dried powder mixture is calcined in a furnace to decompose the carbonate (in the case of CaTiO₃) and initiate the solid-state reaction to form the desired titanate phase.

  • Typical calcination temperatures range from 1000°C to 1200°C for 2 to 4 hours.[4]

4. Granulation and Pressing:

  • The calcined powder is ground again to break up agglomerates.

  • A small amount of a binder, such as polyvinyl alcohol (PVA), is typically mixed with the powder to aid in granulation.

  • The granulated powder is then uniaxially pressed into pellets of the desired dimensions (e.g., 15 mm diameter) at a pressure of around 80 MPa.[4]

5. Sintering:

  • The green pellets are sintered at high temperatures to achieve high density and the desired microstructure.

  • Sintering is typically performed in an air atmosphere at temperatures ranging from 1250°C to 1400°C for 2 to 12 hours.[4][5]

Dielectric Property Measurement

The dielectric properties of the sintered ceramic pellets are measured at microwave frequencies using a network analyzer or at lower frequencies using an LCR meter.

1. Sample Preparation:

  • The sintered pellets are polished to ensure flat and parallel surfaces.

  • Conductive electrodes (e.g., silver paste) are applied to the opposing flat surfaces of the pellet and then fired at a suitable temperature to ensure good electrical contact.

2. Measurement Procedure:

  • For Low-Frequency Measurements (LCR Meter): The electroded sample is placed in a sample holder connected to an LCR meter. The capacitance and dissipation factor (tan δ) are measured over a range of frequencies (e.g., 1 kHz to 1 MHz). The dielectric constant is then calculated from the capacitance, sample dimensions, and the permittivity of free space.

  • For Microwave Frequency Measurements (Network Analyzer): The sample is placed in a resonant cavity or between two parallel plates in a fixture connected to a network analyzer. The resonant frequency and the quality factor (Q) of the resonator with the sample are measured. These measurements are then used to calculate the dielectric constant and dielectric loss at microwave frequencies.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the solid-state synthesis and subsequent dielectric characterization of titanate ceramics.

G cluster_synthesis Solid-State Synthesis cluster_characterization Characterization cluster_properties Calculated Properties Raw_Materials Raw Material Weighing (e.g., CaCO3/MgO + TiO2) Milling Ball Milling (24h, Ethanol) Raw_Materials->Milling Drying Drying Milling->Drying Calcination Calcination (1000-1200°C, 2-4h) Drying->Calcination Grinding Grinding Calcination->Grinding Binder Binder Addition (e.g., PVA) Grinding->Binder Pressing Uniaxial Pressing (~80 MPa) Binder->Pressing Sintering Sintering (1250-1400°C, 2-12h) Pressing->Sintering Polishing Pellet Polishing Sintering->Polishing Electroding Electrode Application (Silver Paste) Polishing->Electroding Firing Electrode Firing Electroding->Firing Measurement Dielectric Property Measurement Firing->Measurement Dielectric_Constant Dielectric Constant (εr) Measurement->Dielectric_Constant Dielectric_Loss Dielectric Loss (tan δ) Measurement->Dielectric_Loss Q_Factor Quality Factor (Q × f) Measurement->Q_Factor

References

Bridging Theory and Reality: A Comparative Guide to the Band Gap of CaTiO₃

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between theoretically calculated and experimentally measured band gap values for Calcium Titanate (CaTiO₃), a perovskite material of significant interest in electronics and photocatalysis. For researchers, scientists, and professionals in material science, understanding the nuances between computational predictions and real-world performance is critical. This document summarizes key data, outlines experimental methodologies, and illustrates the validation workflow.

Data Presentation: Theoretical vs. Experimental Band Gap of CaTiO₃

The band gap of a material is a fundamental electronic property that dictates its optical and electrical characteristics. For CaTiO₃, a wide range of values has been reported, stemming from the variety of computational methods and experimental techniques employed. Density Functional Theory (DFT) is a common theoretical approach, but the choice of the exchange-correlation functional significantly impacts the result. It is a well-known limitation that standard DFT approximations like the Generalized Gradient Approximation (GGA) tend to underestimate the band gap of semiconductors[1]. More advanced methods, such as hybrid functionals (e.g., B3PW, HSE06) or the modified Becke-Johnson (mBJ) potential, often provide results in better agreement with experimental data[2][3][4].

Experimentally, techniques like Electron Energy Loss Spectroscopy (EELS) and various optical spectroscopies are used to determine the band gap. These measurements can distinguish between direct and indirect band gaps, providing a more complete picture of the electronic structure[5]. The table below offers a consolidated view of the reported values.

Method Type Specific Method/Functional Crystal Phase Band Gap Type Calculated/Measured Band Gap (eV) Reference
Experimental EELSPolycrystallineIndirect3.80[5]
EELSPolycrystallineDirect4.38[5]
DUV-VIS EllipsometryPolycrystalline-4.11[5]
General (Cited)Orthorhombic-~3.5[1][2]
Theoretical (DFT) GGACubicIndirect (R-Γ)2.003[6]
GGA--2.41[1]
Plane Wave (GGA)--2.20[7]
LDA--Underestimates band gap[5]
GGA+U--2.839[7]
DFT+mBJ-Indirect2.73[7]
DFT+mBJ-Direct3.21[7]
TB-mBJOrthorhombic-3.26[4][8]
TB-mBJTetragonal-3.07[4][8]
TB-mBJCubic-2.83[4][8]
B3PW (Hybrid Functional)--4.18[2][9]
Hartree-Fock (HF)--12.63 (Overestimates band gap)[2]

Workflow for Band Gap Validation

The process of validating theoretical calculations against experimental results is a cornerstone of materials research. It involves a parallel approach of computational modeling and empirical measurement, culminating in a comparative analysis that refines theoretical models and deepens the understanding of the material's properties.

G cluster_0 Theoretical Calculation cluster_1 Experimental Measurement Theor_Start Define CaTiO3 Crystal Structure (Cubic, Orthorhombic, etc.) DFT Density Functional Theory (DFT) Theor_Start->DFT Functionals Select Exchange-Correlation Functional (GGA, LDA, B3PW, mBJ, etc.) DFT->Functionals Calc Perform Self-Consistent Field & Band Structure Calculation Functionals->Calc Theor_Result Calculated Band Gap Calc->Theor_Result Comparison Comparison & Validation Theor_Result->Comparison Exp_Start Synthesize/Acquire CaTiO3 Sample Spectroscopy Select Characterization Technique Exp_Start->Spectroscopy Methods UV-Vis Spectroscopy Photoluminescence (PL) Electron Energy Loss Spectroscopy (EELS) Spectroscopy->Methods Measure Acquire Spectra Methods->Measure Analysis Analyze Data (e.g., Tauc Plot, Peak Energy) Measure->Analysis Exp_Result Measured Band Gap Analysis->Exp_Result Exp_Result->Comparison Conclusion Refine Theoretical Model or Confirm Experimental Results Comparison->Conclusion

Caption: Workflow for comparing theoretical and experimental band gaps.

Experimental Protocols

Detailed and precise experimental procedures are essential for obtaining reliable data for validation. Below are the methodologies for key techniques used in determining the band gap of CaTiO₃.

UV-Vis spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials. It relies on measuring the absorption or reflectance of light as a function of wavelength.

  • Objective: To determine the optical band gap energy (Eg) by analyzing the absorption edge.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements of solid powder or thin-film samples[10].

  • Procedure:

    • Sample Preparation: For powder samples, the material is packed into a sample holder. For thin films, the film is mounted perpendicular to the incident light beam.

    • Background Correction: A baseline spectrum is collected using a highly reflective reference material, such as Spectralon or BaSO₄, to account for instrument response[10].

    • Data Acquisition: The diffuse reflectance spectrum (%R) of the CaTiO₃ sample is measured over a suitable wavelength range (e.g., 250-800 nm)[10].

    • Data Analysis (Tauc Plot):

      • The reflectance data is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The formula is F(R) = (1-R)² / 2R.

      • The Tauc equation, (αhν)¹ᐟⁿ = A(hν - Eg), is used to relate the absorption coefficient to the photon energy (hν)[11]. The exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed, n = 2 for indirect allowed transitions).

      • A plot of (F(R)·hν)¹ᐟⁿ versus hν is generated.

      • The linear portion of the curve is extrapolated to the energy axis (where the y-value is zero). The x-intercept of this tangent line provides the value of the band gap energy, Eg[10].

PL spectroscopy measures the light emitted from a material after it has absorbed photons. The energy of the emitted photons is related to the band gap.

  • Objective: To determine the band gap by measuring the energy of photons emitted upon radiative recombination of excited electrons and holes.

  • Instrumentation: A PL spectrometer consisting of an excitation source (e.g., a laser with energy greater than the material's band gap), a monochromator, and a sensitive detector (e.g., a photomultiplier tube or CCD).

  • Procedure:

    • Excitation: The CaTiO₃ sample is irradiated with the monochromatic light source, exciting electrons from the valence band to the conduction band.

    • Emission Collection: The light emitted from the sample as the electrons relax and recombine with holes is collected and passed through a monochromator.

    • Spectral Analysis: The detector records the intensity of the emitted light as a function of wavelength, generating a PL spectrum[12].

    • Band Gap Calculation:

      • The peak wavelength (λ_peak) of the most intense emission in the PL spectrum is identified[12].

      • This wavelength is converted to energy using the Planck-Einstein relation: Eg ≈ E_peak = hc/λ_peak, where h is Planck's constant and c is the speed of light[12].

      • Note: This method directly provides the band gap for direct-gap materials. For indirect-gap materials, the process involves phonons, and the PL emission may be weaker and less directly correlated with the minimum band gap energy. The value obtained can sometimes be slightly lower than the actual band gap due to excitonic effects or emission from defect states[12][13].

EELS is a powerful technique, often performed within a Transmission Electron Microscope (TEM), that measures the energy lost by electrons as they pass through a thin sample.

  • Objective: To measure the band gap by identifying the energy loss corresponding to the excitation of valence electrons to the conduction band.

  • Instrumentation: A Scanning Transmission Electron Microscope (STEM) equipped with a high-resolution EELS spectrometer and a monochromator for the electron beam[5][14].

  • Procedure:

    • Sample Preparation: A very thin sample (<100 nm) of CaTiO₃, transparent to the electron beam, is prepared.

    • Data Acquisition: A high-energy, monochromatic electron beam (e.g., 80 kV) is focused on the sample[5]. As the beam passes through, some electrons lose energy by exciting electronic transitions in the material.

    • Energy Spectrum: An EELS spectrometer measures the energy distribution of the transmitted electrons.

    • Band Gap Determination: The onset of the low-energy loss region in the EELS spectrum corresponds to the band gap energy. This is the minimum energy required to promote an electron from the valence to the conduction band[5]. This technique can provide spatially resolved band gap measurements with high precision[5][14].

References

A Comparative Guide to the Life Cycle Assessment of Calcium Titanate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium titanate (CaTiO3), a perovskite ceramic, is a material of significant interest in various scientific and biomedical fields due to its excellent dielectric, photocatalytic, and biocompatible properties. The environmental performance of this promising material is intrinsically linked to its synthesis method. This guide provides a comparative life cycle assessment (LCA) of the most common synthesis routes for this compound: the solid-state reaction, sol-gel, and hydrothermal methods. The objective is to offer a clear, data-driven comparison to aid researchers in selecting a synthesis strategy that aligns with both their experimental needs and sustainability goals.

Comparative Life Cycle Assessment Data

The environmental impact of any synthesis process is a multifactorial issue. Key metrics in a life cycle assessment include energy consumption, greenhouse gas emissions (primarily CO2), water usage, and waste generation. While specific LCA data for this compound powder synthesis is not extensively available in the public domain, this guide utilizes data from analogous processes for similar perovskite materials and titanium dioxide (TiO2) nanoparticles to provide a comparative analysis. The following table summarizes the estimated quantitative data for the production of 1 kg of this compound powder.

Life Cycle MetricSolid-State ReactionSol-Gel MethodHydrothermal Method
Energy Consumption (MJ/kg) 150 - 250200 - 350100 - 200
Greenhouse Gas Emissions (kg CO2-eq/kg) 10 - 2015 - 308 - 15
Water Usage (L/kg) Low (< 10)Moderate (50 - 150)High (100 - 300)
Solvent Waste (L/kg) NoneHigh (10 - 20)Low (< 5)
Process Temperature (°C) 1000 - 1400400 - 800150 - 250
Reaction Time Long (hours to days)Moderate (hours)Moderate (hours)
Precursor Cost LowHighModerate
Product Purity & Homogeneity ModerateHighHigh
Particle Size Control DifficultExcellentGood

Note: The data presented are estimates based on LCA studies of similar materials and processes. Actual values can vary significantly depending on the specific experimental setup, energy sources, and precursor materials used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for both the synthesis of high-quality materials and the accurate assessment of their environmental impact. Below are representative protocols for the three discussed synthesis methods.

Solid-State Reaction Method

The solid-state reaction is a conventional and straightforward method for synthesizing ceramic powders. It involves the direct reaction of solid precursors at high temperatures.

Materials:

  • Calcium carbonate (CaCO3, analytical grade)

  • Titanium dioxide (TiO2, anatase or rutile, analytical grade)

Procedure:

  • Stoichiometric amounts of CaCO3 and TiO2 powders are weighed and intimately mixed in a 1:1 molar ratio.

  • The mixture is ground using an agate mortar and pestle or a ball mill for several hours to ensure homogeneity.

  • The homogenized powder is placed in an alumina crucible and calcined in a muffle furnace.

  • The calcination is typically performed at temperatures ranging from 1000°C to 1400°C for 4 to 12 hours.

  • After cooling to room temperature, the resulting CaTiO3 powder is ground again to break up agglomerates.

  • The phase purity and crystal structure of the final product are confirmed by X-ray diffraction (XRD).

Sol-Gel Method

The sol-gel method is a wet-chemical technique that offers excellent control over the purity, homogeneity, and particle size of the final product at lower processing temperatures compared to the solid-state method.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O, analytical grade)

  • Titanium(IV) isopropoxide (TTIP, C12H28O4Ti, analytical grade)

  • Absolute ethanol (C2H5OH)

  • Acetic acid (CH3COOH, as a chelating agent)

  • Deionized water

Procedure:

  • A precursor solution of calcium is prepared by dissolving a stoichiometric amount of Ca(NO3)2·4H2O in absolute ethanol with vigorous stirring.

  • In a separate beaker, a stoichiometric amount of TTIP is dissolved in absolute ethanol, and acetic acid is added as a chelating agent to control the hydrolysis and condensation rates.

  • The calcium precursor solution is slowly added dropwise to the titanium precursor solution under continuous stirring.

  • A controlled amount of deionized water is then added to the mixture to initiate hydrolysis, leading to the formation of a sol.

  • The sol is aged at room temperature for a specified period (e.g., 24 hours) until a transparent gel is formed.

  • The wet gel is dried in an oven at a temperature between 80°C and 120°C to remove the solvent, resulting in a xerogel.

  • The xerogel is ground into a fine powder and then calcined in a furnace at temperatures typically ranging from 400°C to 800°C for 2 to 4 hours to crystallize the CaTiO3 perovskite phase.

  • The final product is characterized by techniques such as XRD and Transmission Electron Microscopy (TEM) to confirm its phase and morphology.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave. This method is advantageous for synthesizing crystalline materials with controlled morphology at relatively low temperatures.

Materials:

  • Calcium chloride (CaCl2, analytical grade) or Calcium nitrate (Ca(NO3)2)

  • Titanium dioxide (TiO2, P25 or other nano-powder) or Titanium(IV) isopropoxide (TTIP)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (as a mineralizer)

  • Deionized water

Procedure:

  • A specific amount of the titanium precursor (e.g., TiO2 powder) is dispersed in an aqueous solution of the mineralizer (e.g., NaOH solution).

  • The calcium precursor (e.g., CaCl2) is dissolved in deionized water in a separate beaker.

  • The calcium precursor solution is added to the titanium precursor suspension under vigorous stirring.

  • The final mixture is transferred into a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to a temperature between 150°C and 250°C for a duration of 12 to 48 hours.

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

  • The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and by-products, and finally dried in an oven at 60-80°C.

  • The synthesized CaTiO3 powder is then characterized for its phase, morphology, and particle size.

Life Cycle Assessment Workflow

A life cycle assessment is a systematic analysis of the potential environmental impacts of a product or process throughout its entire life cycle. The following diagram illustrates the typical workflow of a cradle-to-gate LCA for the synthesis of this compound.

Life Cycle Assessment Workflow for CaTiO3 Synthesis cluster_0 Goal and Scope Definition cluster_1 Life Cycle Inventory (LCI) cluster_2 Life Cycle Impact Assessment (LCIA) cluster_3 Interpretation goal Define Functional Unit (e.g., 1 kg CaTiO3) and System Boundaries (Cradle-to-Gate) raw_materials Raw Material Extraction (e.g., Limestone for CaO, Ilmenite for TiO2) goal->raw_materials precursor_synthesis Precursor Synthesis (e.g., TTIP production) synthesis CaTiO3 Synthesis (Solid-state, Sol-gel, or Hydrothermal) precursor_synthesis->synthesis energy_inputs Energy Inputs (Electricity, Natural Gas) energy_inputs->synthesis water_inputs Water Inputs water_inputs->synthesis transport Transportation transport->synthesis outputs Outputs to Environment: - Air Emissions (CO2, NOx, SOx) - Water Effluents - Solid Waste synthesis->outputs product 1 kg CaTiO3 Powder synthesis->product classification Classification: Grouping LCI results into impact categories outputs->classification characterization Characterization: Calculating the magnitude of impacts (e.g., Global Warming Potential, Eutrophication) classification->characterization interpretation Identification of significant issues, Evaluation of completeness and consistency, Conclusions and recommendations characterization->interpretation

Life Cycle Assessment Workflow for CaTiO3 Synthesis.

Conclusion

The choice of a synthesis method for this compound has significant implications for the environmental footprint of the final material.

  • The solid-state reaction , while often being the most straightforward and solvent-free method, is highly energy-intensive due to the high calcination temperatures required. This leads to a considerable carbon footprint.

  • The sol-gel method offers excellent control over product characteristics at lower temperatures, which can reduce energy consumption during calcination. However, its reliance on organic solvents, which are often derived from fossil fuels and can be hazardous, presents a different set of environmental challenges related to solvent production and waste disposal.

  • The hydrothermal method stands out as a potentially more environmentally benign route due to its significantly lower reaction temperatures and often aqueous-based solvent systems. While it can be more water-intensive, the overall energy consumption and greenhouse gas emissions are generally lower than the other two methods.

For researchers and professionals in drug development and other high-purity applications, the sol-gel and hydrothermal methods are often preferred for their ability to produce nanoparticles with controlled size and high purity. When considering the life cycle assessment, the hydrothermal method appears to offer a more sustainable pathway, provided that water usage and wastewater treatment are managed effectively. Further research focusing on a direct and comprehensive LCA of CaTiO3 synthesis is crucial to validate these comparisons and to guide the development of even greener and more efficient production routes for this versatile material.

A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Calcium Titanate (CaTiO₃)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for calcium titanate (CaTiO₃), a perovskite material with promising applications in photocatalysis, drug delivery, and as a biomaterial, is critical. The sol-gel and hydrothermal methods are two of the most common and effective bottom-up approaches for producing CaTiO₃ nanoparticles. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for your research needs.

At a Glance: Sol-Gel vs. Hydrothermal Synthesis of CaTiO₃

FeatureSol-Gel MethodHydrothermal Method
Principle Chemical transformation of a solution (sol) into a gel-like network containing the metal precursors.Chemical reaction in a heated, sealed vessel containing an aqueous solution of precursors.
Temperature Generally requires a post-synthesis calcination step at high temperatures (500-900°C) to achieve crystallinity.Reactions occur at lower temperatures (100-250°C) in an autoclave.
Pressure Atmospheric pressure.High, autogenous pressure.
Particle Size Typically produces smaller, more uniform nanoparticles (26-31 nm).Can produce a range of particle sizes, often in the sub-micrometer to micrometer range, with potential for shape control.
Morphology Often results in spherical or near-spherical nanoparticles.Offers better control over morphology, enabling the synthesis of cubes, rods, and other complex shapes.
Crystallinity Requires high-temperature calcination to achieve good crystallinity.Can yield highly crystalline products directly from the synthesis.
Purity Can be prone to impurities from organic residues if calcination is incomplete.Generally yields high-purity products as reactions occur in a closed system.
Advantages Simple, low-cost, and allows for good control over stoichiometry.Excellent control over particle size and morphology, can produce highly crystalline materials at lower temperatures.
Disadvantages Requires a high-temperature calcination step, which can lead to particle agglomeration.Requires specialized equipment (autoclave), and the high pressure can pose safety concerns.

Performance Comparison: Experimental Data

The selection of a synthesis method significantly impacts the physicochemical properties and, consequently, the performance of the resulting CaTiO₃ material. Below is a summary of experimental data comparing the two methods.

ParameterSol-GelHydrothermalReference
Particle Size 26 - 31 nm~100 nm - 2 µm
Morphology SphericalCubes, rods, irregular
Crystallinity Orthorhombic (after calcination)Orthorhombic
Photocatalytic Activity (Methylene Blue Degradation) ModerateHigh

Experimental Protocols

Below are representative experimental protocols for the sol-gel and hydrothermal synthesis of CaTiO₃.

Sol-Gel Synthesis of CaTiO₃ Nanoparticles

This protocol is adapted from the work of A. A. G. M. G. D. K. Abeysinghe et al. (2018).

Materials:

  • Calcium chloride (CaCl₂)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Citric acid (C₆H₈O₇)

  • Ethanol (C₂H₅OH)

Procedure:

  • Prepare a solution with a Ca:Ti:Citric acid:ethanol molar ratio of 1:1:1:1.

  • Stir the solution magnetically and evaporate at 70°C for 2 hours to form a sol.

  • Dry the resulting sol on a hot plate overnight, followed by heating at 100°C to remove the solvent and obtain a xerogel.

  • Grind the xerogel into a powder.

  • Anneal the powder in a muffle furnace at temperatures ranging from 500°C to 900°C for 2 hours to obtain crystalline CaTiO₃ nanoparticles.

Hydrothermal Synthesis of CaTiO₃

This protocol is based on the method described by Han et al. (2017).

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Tetrabutyl titanate (Ti(OC₄H₉)₄)

  • Sodium hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Distilled water

Procedure:

  • Dissolve a specific amount of tetrabutyl titanate in ethanol.

  • Dissolve calcium nitrate tetrahydrate in distilled water.

  • Mix the two solutions and stir to form a precursor solution.

  • Add a NaOH solution to the precursor solution to adjust the pH and initiate precipitation.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 180°C) and maintain it for a set duration (e.g., 24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Wash the resulting precipitate with distilled water and ethanol to remove any impurities.

  • Dry the final product in an oven.

Visualizing the Synthesis Pathways

To better understand the procedural flow of each synthesis method, the following diagrams have been generated using Graphviz.

Sol_Gel_Workflow cluster_sol_gel Sol-Gel Synthesis sg1 Precursor Mixing (Ca & Ti sources, Citric Acid, Ethanol) sg2 Sol Formation (Stirring & Evaporation at 70°C) sg1->sg2 sg3 Gel Formation (Drying at 100°C) sg2->sg3 sg4 Grinding sg3->sg4 sg5 Calcination (500-900°C) sg4->sg5 sg6 CaTiO₃ Nanoparticles sg5->sg6

Caption: Workflow of the Sol-Gel synthesis of CaTiO₃.

Hydrothermal_Workflow cluster_hydrothermal Hydrothermal Synthesis ht1 Precursor Solution Preparation (Ca & Ti sources in solvents) ht2 Precipitation (pH adjustment with NaOH) ht1->ht2 ht3 Hydrothermal Treatment (Autoclave at 180°C) ht2->ht3 ht4 Washing & Centrifugation ht3->ht4 ht5 Drying ht4->ht5 ht6 CaTiO₃ Particles ht5->ht6

Caption: Workflow of the Hydrothermal synthesis of CaTiO₃.

Influence of Synthesis Parameters on CaTiO₃ Properties

The properties of the final CaTiO₃ material are highly dependent on the synthesis parameters. The following diagram illustrates these relationships for both methods.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Resulting CaTiO₃ Properties p1 Calcination Temperature (Sol-Gel) prop1 Particle Size & Morphology p1->prop1 prop2 Crystallinity & Phase Purity p1->prop2 p2 Reaction Temperature & Time (Hydrothermal) p2->prop1 p2->prop2 p3 Precursor Concentration p3->prop1 p4 pH of Solution p4->prop1 p4->prop2 prop3 Surface Area prop1->prop3 prop4 Photocatalytic Activity prop2->prop4 prop3->prop4

Caption: Relationship between synthesis parameters and CaTiO₃ properties.

Conclusion

Both the sol-gel and hydrothermal methods are effective for the synthesis of CaTiO₃, each with its own set of advantages and disadvantages. The sol-gel method is a simple and cost-effective route for producing small, uniform nanoparticles, but it requires a high-temperature calcination step. In contrast, the hydrothermal method provides excellent control over particle morphology and crystallinity at lower temperatures, although it requires specialized equipment.

The choice between these two methods will ultimately depend on the specific requirements of the intended application. For applications where small, uniform nanoparticles are desired and post-synthesis heat treatment is feasible, the sol-gel method is a strong candidate. For applications that demand precise control over particle shape and high crystallinity without high-temperature processing, the hydrothermal method is often the preferred choice. The photocatalytic activity of CaTiO₃ prepared by the hydrothermal method has been reported to be higher than that prepared by the sol-gel method, which is an important consideration for environmental remediation applications.

Evaluating the Stability of Doped Calcium Titanate Under Operating Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium titanate (CaTiO3), a versatile perovskite oxide, has garnered significant attention for its wide range of applications, including photocatalysis, oxygen transport membranes, and as a component in next-generation solar cells. To enhance its intrinsic properties and tailor it for specific functionalities, doping with various metallic elements is a common strategy. However, the long-term stability of these doped materials under operational stressors such as light, heat, and humidity remains a critical factor for their practical implementation. This guide provides a comparative evaluation of the stability of differently doped CaTiO3, supported by experimental data and detailed methodologies.

Comparative Stability of Doped this compound in Photocatalysis

The photocatalytic performance of doped CaTiO3 is often evaluated by its ability to degrade organic pollutants under UV or visible light irradiation. Stability, in this context, refers to the material's ability to maintain its catalytic efficiency over multiple cycles.

DopantPollutantIrradiation SourceStability MetricKey Findings
Iron (Fe) Methylene BlueUV-Visible Light~100% degradation after 180 minDoping with Fe significantly enhances light absorption in the visible region, leading to improved photocatalytic activity compared to undoped CaTiO3.
Silver (Ag) Rhodamine BUV LightDecline in performance over multiple cyclesWhile initially showing good degradation of Rhodamine B, Ag-doped CaTiO3 exhibits a decrease in photocatalytic efficiency upon reuse.
Vanadium (V) Methylene BlueVisible Light94.2% degradationVanadium doping reduces the band gap and suppresses charge carrier recombination, leading to high and stable photocatalytic activity.
Lanthanum (La) Rhodamine BNot specifiedMaintained up to 90% efficiency after five cyclesLa-doping can lead to the formation of a stable La0.3Ca0.7TiO3 phase, which demonstrates high and reusable photocatalytic activity.

Comparative Stability of Doped this compound in Oxygen Transport Membranes

In high-temperature applications like oxygen transport membranes, stability is paramount. The material must withstand harsh conditions, including high temperatures and reactive gas atmospheres, without significant degradation in its oxygen permeation flux or structural integrity.

DopantOperating TemperatureGaseous AtmosphereStability MetricKey Findings
Iron (Fe) 950 °CCH4/Air cyclesStable oxygen transport capacityFe-based oxygen carriers on an alumina support demonstrate high resistance to sintering and maintain their oxygen adsorption capacity over multiple cycles.
Manganese (Mn) 950 °CCH4/Air cyclesLower resistance to sintering compared to FeWhile showing good reactivity, Mn-based carriers can be less stable than their Fe-based counterparts under prolonged operation at high temperatures.
Cobalt (Co) 950 °CCH4/Air cyclesLow thermal stabilityCo-based oxygen carriers often exhibit lower thermal stability compared to Fe-based materials.
Iron (Fe) and Manganese (Mn) co-doping 96 hoursH2-O2 fuel cellImproved stability over Fe-N-C catalystsDual-metal Fe-Mn sites stabilize the iron from demetallation, leading to superior durability in fuel cell applications.

Stability in Perovskite Solar Cells

Doped this compound is a promising candidate for the electron transport layer (ETL) in perovskite solar cells due to its inherent stability. The overall stability of the solar cell is a complex interplay of all its components, with the ETL playing a crucial role in preventing degradation pathways at the perovskite interface. While direct comparative studies on the long-term stability of various doped CaTiO3 ETLs are emerging, the focus remains on achieving overall device stability that can withstand standardized testing protocols. Research has shown that perovskite solar cells can achieve over 1000 hours of operational stability with stabilized efficiencies exceeding 20% by effectively managing the interfaces and protecting the device from oxygen and humidity.

Experimental Protocols for Stability Evaluation

A standardized approach to stability testing is crucial for the objective comparison of different materials. The following protocols, largely adapted from the International Summit on Organic Photovoltaic Stability (ISOS) guidelines for perovskite solar cells, provide a framework for evaluating the stability of doped this compound under various stressors.

Material Synthesis

A common method for synthesizing doped this compound powders is the solid-state reaction method . This typically involves:

  • Mixing: Stoichiometric amounts of precursor powders (e.g., CaCO3, TiO2, and the dopant oxide) are intimately mixed, often using ball milling, to ensure homogeneity.

  • Calcination: The mixture is then calcined at high temperatures (e.g., 800-1200 °C) for several hours to facilitate the solid-state reaction and formation of the desired doped perovskite phase.

  • Characterization: The resulting powder is characterized using techniques like X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to analyze the morphology and particle size.

Stability Testing Protocols

1. Dark Storage Stability (ISOS-D):

  • Objective: To assess the intrinsic chemical stability of the material in the absence of light.

  • Conditions: Samples are stored in a controlled environment (e.g., in the dark, at a specific temperature and humidity) for an extended period.

  • Evaluation: The material's properties (e.g., crystal structure, morphology, and performance in a device) are periodically measured and compared to the initial state.

2. Light Soaking Stability (ISOS-L):

  • Objective: To evaluate the material's stability under continuous illumination, which is relevant for applications like photocatalysis and solar cells.

  • Conditions: Samples are exposed to a constant light source (e.g., a solar simulator) with a defined spectrum and intensity. The temperature is typically controlled.

  • Evaluation: The performance metric (e.g., photocatalytic degradation rate or solar cell efficiency) is monitored over time.

3. Thermal Stability:

  • Objective: To determine the material's resilience to high temperatures.

  • Conditions: Samples are subjected to prolonged heating at a specific temperature in a controlled atmosphere (e.g., air, inert gas).

  • Evaluation: Post-stress characterization is performed to identify any phase changes, decomposition, or changes in performance.

4. Humidity Stability:

  • Objective: To assess the material's tolerance to moisture.

  • Conditions: Samples are exposed to a controlled humidity environment at a specific temperature.

  • Evaluation: Changes in the material's structure and properties are monitored over time.

5. Combined Stressor Testing:

  • Objective: To simulate real-world operating conditions where materials are exposed to multiple stressors simultaneously.

  • Conditions: This is the most critical type of testing and involves combining stressors like light, heat, and humidity. For example, a damp-heat test (e.g., 85 °C and 85% relative humidity) under illumination is a common accelerated aging test for solar cells.

  • Evaluation: Continuous monitoring of performance parameters provides a more realistic assessment of the material's long-term stability.

Visualizing the Evaluation Workflow

The following diagram illustrates a typical experimental workflow for evaluating the stability of doped this compound.

G cluster_synthesis Material Synthesis cluster_characterization Initial Characterization cluster_stability Stability Testing cluster_post_characterization Post-Stress Characterization cluster_analysis Data Analysis s1 Precursor Selection (CaCO3, TiO2, Dopant Oxide) s2 Mixing (e.g., Ball Milling) s1->s2 s3 Calcination (High Temperature) s2->s3 c1 Structural Analysis (XRD) s3->c1 c2 Morphological Analysis (SEM) s3->c2 c3 Performance Baseline s3->c3 st1 Dark Storage (ISOS-D) c3->st1 st2 Light Soaking (ISOS-L) c3->st2 st3 Thermal Cycling c3->st3 st4 Humidity Exposure c3->st4 st5 Combined Stressors (e.g., Light + Heat) c3->st5 pc3 Performance Evaluation st1->pc3 st2->pc3 st3->pc3 st4->pc3 st5->pc3 pc1 Structural Analysis (XRD) pc2 Morphological Analysis (SEM) pc3->pc1 pc3->pc2 da1 Degradation Rate Calculation pc3->da1 da2 Comparison of Dopants da1->da2

Caption: Experimental workflow for stability evaluation of doped CaTiO3.

Cross-Validation of Characterization Techniques for CaTiO3 Thin Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of material properties is paramount. This guide provides a comparative analysis of key characterization techniques for Calcium Titanate (CaTiO3) thin films, a material of significant interest for various applications, including in the biomedical field. This document outlines the experimental data obtained from multiple techniques, details the methodologies for each, and presents a logical workflow for a comprehensive analysis.

Unveiling the Structure and Properties of CaTiO3 Thin Films

This compound (CaTiO3), a perovskite oxide, is gaining attention for its potential in electronic devices and as a biocompatible coating for medical implants. The performance of CaTiO3 thin films is intrinsically linked to their structural, morphological, elemental, and optical properties. Therefore, a multi-technique approach is crucial for a holistic understanding. This guide focuses on the cross-validation of data obtained from X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Comparative Analysis of Characterization Techniques

The complementary nature of these techniques allows for a robust cross-validation of the thin film's properties. For instance, grain size can be estimated from XRD data and visually confirmed and measured with SEM and AFM. Similarly, while XRD provides information on the crystal structure, Raman spectroscopy can offer insights into local structural distortions and phonon modes. XPS provides the elemental composition and chemical states, which can be correlated with the structural and morphological features observed by other techniques.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of CaTiO3 thin films, synthesized using various methods such as sol-gel, sputtering, and pulsed laser deposition. It is important to note that these values can vary significantly depending on the deposition parameters and substrate used.

Characterization TechniqueParameter MeasuredTypical Values for CaTiO3 Thin Films
X-ray Diffraction (XRD) Crystal StructureOrthorhombic (Pbnm), Tetragonal, or Cubic depending on strain and temperature.[1][2]
Lattice Parametersa ≈ 5.38 Å, b ≈ 5.44 Å, c ≈ 7.65 Å (for orthorhombic phase).[1]
Crystallite Size12.48 nm to 34 nm.[3][4]
Strain StateCan be tensile or compressive, depending on the substrate.[1][5]
Scanning Electron Microscopy (SEM) Surface MorphologyUniform grain distribution, crack-free surfaces.[6][7][8]
Grain SizeVaries with deposition method and annealing, can be in the nanometer to micrometer range.[6]
Elemental Composition (with EDX)Stoichiometric or near-stoichiometric Ca, Ti, and O ratios.[6]
Atomic Force Microscopy (AFM) Surface Topography2D and 3D surface visualization.[6][9]
Surface Roughness (Rq, Ra)Rq: 1.263 nm to 2.511 nm; Ra: 0.974 nm to 1.667 nm.[6]
Grain Size and DistributionComplements SEM data with high vertical resolution.[9]
Raman Spectroscopy Vibrational ModesCharacteristic peaks related to Ti-O vibrations and TiO6 octahedral rotations.[3][10]
Phase IdentificationDistinguishes between different crystalline phases and amorphous content.[3]
Local Structural DistortionsSensitive to subtle changes in the local crystal structure.[7]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionSurface elemental quantification of Ca, Ti, and O.[6][11]
Chemical StatesBinding energies confirm Ca2+, Ti4+, and O2- states.[12]
Oxygen VacanciesCan be inferred from the O 1s core level spectrum.[6][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline typical experimental protocols for the characterization of CaTiO3 thin films.

X-ray Diffraction (XRD)
  • Objective: To determine the crystal structure, lattice parameters, crystallite size, and strain in the CaTiO3 thin films.

  • Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Sample Preparation: The CaTiO3 thin film on its substrate is mounted on the sample holder.

  • Data Acquisition:

    • θ-2θ Scan: This is the most common scan mode to identify the crystallographic planes parallel to the substrate surface. The scan range is typically from 20° to 80° with a step size of 0.02°.

    • Rocking Curve (ω-scan): Performed around a specific Bragg peak to assess the crystalline quality and mosaicity.

    • Reciprocal Space Mapping (RSM): Used to determine the in-plane and out-of-plane lattice parameters and the strain state of the film.[14]

  • Data Analysis: The diffraction patterns are analyzed using software like FullProf Suite for Rietveld refinement to obtain detailed structural parameters.[4] The Scherrer equation can be used for an estimation of the crystallite size.[15]

Scanning Electron Microscopy (SEM)
  • Objective: To visualize the surface morphology, grain size, and cross-sectional structure of the CaTiO3 thin films.

  • Instrumentation: A field-emission scanning electron microscope (FE-SEM) provides high-resolution imaging. An energy-dispersive X-ray spectroscopy (EDX) detector can be used for elemental analysis.

  • Sample Preparation: For insulating or poorly conducting samples, a thin conductive coating (e.g., gold or carbon) may be applied to prevent charging.

  • Data Acquisition:

    • Top-down Imaging: The electron beam is scanned across the surface to generate images of the film's morphology.

    • Cross-sectional Imaging: The sample is cleaved or prepared using a focused ion beam (FIB) to view the film thickness and interface with the substrate.

    • EDX Analysis: The electron beam is focused on specific areas to generate X-ray spectra for elemental composition analysis.

  • Data Analysis: Image analysis software is used to measure grain sizes and their distribution. EDX software quantifies the elemental composition.

Atomic Force Microscopy (AFM)
  • Objective: To obtain high-resolution 3D images of the surface topography and to quantify surface roughness.[9]

  • Instrumentation: An atomic force microscope operating in tapping mode is often preferred for delicate thin film surfaces to minimize sample damage.

  • Sample Preparation: The thin film sample is mounted on the AFM stage.

  • Data Acquisition: The AFM tip scans across the surface, and the cantilever's deflection or oscillation amplitude is recorded to construct a topographical map. Scan sizes typically range from 1x1 µm² to 10x10 µm².

  • Data Analysis: The AFM software is used to calculate surface roughness parameters such as the root mean square roughness (Rq) and the average roughness (Ra).[6] It can also be used for particle and grain size analysis.[16]

Raman Spectroscopy
  • Objective: To investigate the vibrational properties, identify crystalline phases, and probe local structural distortions in the CaTiO3 thin films.

  • Instrumentation: A micro-Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm) and a high-resolution grating.

  • Sample Preparation: The thin film sample is placed under the microscope objective.

  • Data Acquisition: The laser is focused on the sample surface, and the scattered light is collected and analyzed. The spectral range of interest for CaTiO3 is typically from 100 to 1000 cm⁻¹.

  • Data Analysis: The positions, intensities, and widths of the Raman peaks are analyzed to identify the characteristic vibrational modes of the CaTiO3 structure.[3] These can be compared to reference spectra for phase identification.

X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To determine the surface elemental composition and the chemical oxidation states of the constituent elements.[17][18]

  • Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source. An ion gun is used for depth profiling.

  • Sample Preparation: The sample is placed in an ultra-high vacuum (UHV) chamber. Surface contaminants may be removed by gentle sputtering with an Ar+ ion beam.

  • Data Acquisition:

    • Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the specific core levels of interest (e.g., Ca 2p, Ti 2p, O 1s).

  • Data Analysis: The binding energies of the core level peaks are used to identify the chemical states of the elements.[12] Peak areas are used to quantify the elemental composition after applying relative sensitivity factors. The O 1s spectrum can be deconvoluted to identify different oxygen species, such as lattice oxygen and oxygen vacancies.[13]

Logical Workflow for Comprehensive Characterization

A systematic approach to characterizing CaTiO3 thin films ensures that a comprehensive understanding of the material is achieved. The following diagram illustrates a logical workflow, where the results from one technique can guide the subsequent analysis.

G Deposition CaTiO3 Thin Film Deposition XRD X-ray Diffraction (XRD) (Crystal Structure, Strain) Deposition->XRD Initial Structural Analysis SEM_EDX Scanning Electron Microscopy (SEM/EDX) (Morphology, Composition) XRD->SEM_EDX Inform Grain Size & Orientation Raman Raman Spectroscopy (Phase, Local Structure) XRD->Raman Confirm Phase & Local Structure CrossValidation Cross-Validation and Data Correlation XRD->CrossValidation AFM Atomic Force Microscopy (AFM) (Topography, Roughness) SEM_EDX->AFM High-Resolution Surface Imaging XPS X-ray Photoelectron Spectroscopy (XPS) (Chemical State, Surface Composition) SEM_EDX->XPS Correlate Morphology with Composition SEM_EDX->CrossValidation AFM->CrossValidation Raman->CrossValidation XPS->CrossValidation Comprehensive Comprehensive Film Properties CrossValidation->Comprehensive

A logical workflow for the comprehensive characterization of CaTiO3 thin films.

This workflow begins with the deposition of the CaTiO3 thin film, followed by initial structural characterization using XRD. The information on crystallinity and orientation from XRD guides subsequent morphological analysis by SEM. SEM and AFM provide complementary information on the surface topography and grain structure. Raman spectroscopy further refines the understanding of the crystalline phase and local bonding environments. XPS provides crucial information on the surface chemistry. Finally, the data from all techniques are cross-validated to build a comprehensive picture of the thin film's properties. This integrated approach is essential for establishing structure-property relationships and for the reliable application of CaTiO3 thin films in research and development.

References

A Comparative Guide to CaTiO3-Based Sensors: Performance Benchmarking Against Existing Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique crystal structure and versatile properties of perovskite materials are paving the way for next-generation sensing technologies. Among these, Calcium Titanate (CaTiO3), a lead-free perovskite, is emerging as a promising candidate for a wide range of applications due to its high stability, tunable electronic properties, and catalytic activity.[1][2] This guide provides an objective comparison of CaTiO3-based sensors against established technologies in humidity, electrochemical, and gas sensing, supported by available experimental data.

Humidity Sensing: CaTiO3 vs. Polymer-Based Sensors

Conventional humidity sensors often rely on polymer-based materials like Polyaniline (PANI). While effective, they can have limitations in linearity and sensitivity. Composites of CaTiO3 with conducting polymers have demonstrated enhanced performance.

Data Presentation: Performance Comparison
Performance MetricCaTiO3-Based Sensor (PANI/CaTiO3 Composite)Polymer-Based Sensor (PANI)
Sensing Range 10 - 90 %RH10 - 90 %RH
Sensitivity High, with a more significant change in resistanceModerate
Linearity Good linear sensing responseLess linear compared to the composite
Response Time ~500 secondsVaries, can be faster but less stable
Recovery Time ~453 secondsVaries with material and fabrication
Operating Principle ResistiveResistive

Note: Data for PANI/CaTiO3 is based on a 50 wt% composite. Performance can vary with composition.

Experimental Protocols

Fabrication of PANI/CaTiO3 Composite Sensor: The sensor is typically prepared through a chemical oxidative in situ polymerization technique.

  • Precursor Preparation: this compound (CaTiO3) powder is dispersed in a solution containing aniline monomer and a suitable acid (e.g., HCl).

  • Polymerization: An oxidizing agent, such as ammonium persulfate (APS), is slowly added to the solution to initiate the polymerization of aniline on the surface of the CaTiO3 particles.

  • Composite Formation: The mixture is continuously stirred for several hours to form the PANI/CaTiO3 composite.

  • Device Fabrication: The synthesized composite powder is then typically pressed into a pellet or deposited as a thin film onto a substrate with pre-patterned electrodes (e.g., interdigitated silver electrodes).

Humidity Sensing Test Protocol:

  • Test Environment: The sensor is placed in a controlled humidity chamber where the relative humidity (RH) can be precisely varied.

  • Measurement: The electrical resistance of the sensor is continuously monitored as the RH is cycled through the desired range (e.g., 10% to 90% and back).

  • Data Acquisition: A data acquisition system records the resistance values at each RH point, allowing for the calculation of sensitivity, linearity, hysteresis, and response/recovery times. The chamber is often maintained at a constant temperature (e.g., 25°C) throughout the test.[3]

Signaling Pathway

humidity_sensing cluster_sensor CaTiO3 Sensor Surface cluster_environment Environment cluster_process Sensing Mechanism cluster_output Output Signal CaTiO3 CaTiO3 Surface (with Oxygen Vacancies) Dissociation Dissociation (H₂O → H⁺ + OH⁻) CaTiO3->Dissociation Surface Interaction H2O H₂O Molecules Adsorption Physisorption H2O->Adsorption Increased RH Adsorption->CaTiO3 Proton_Hopping Proton Hopping (Grotthuss Mechanism) Dissociation->Proton_Hopping Increased Ion Mobility Resistance_Change Decreased Resistance Proton_Hopping->Resistance_Change Enhanced Conductivity electrochemical_sensing cluster_analyte Analyte cluster_electrode Electrode Surface cluster_process Sensing Mechanism cluster_output Output Signal Analyte Analyte (e.g., Urea, Glucose) Adsorption Analyte Adsorption Analyte->Adsorption CaTiO3_Surface CaTiO₃-Modified Electrode Redox_Reaction Direct Electrocatalytic Oxidation/Reduction CaTiO3_Surface->Redox_Reaction Applied Potential Adsorption->CaTiO3_Surface Electron_Transfer Electron Transfer Redox_Reaction->Electron_Transfer e⁻ Current_Change Measurable Current Electron_Transfer->Current_Change Proportional to Concentration gas_sensing cluster_workflow Sensing Workflow Surface p-type CaTiO₃ Surface HAL Hole Accumulation Layer (HAL) (High Conductance State) Surface->HAL Forms O2_Adsorption O₂ (air) + e⁻ → O⁻ or O²⁻ (Chemisorption) O2_Adsorption->Surface In Air Gas_Reaction H₂ (gas) + O⁻ (ads) → H₂O + e⁻ HAL->Gas_Reaction Exposure to H₂ Resistance_Increase Increased Resistance Gas_Reaction->Resistance_Increase Releases e⁻, recombines with holes Initial_State Initial State (in Air) Sensing_State Sensing State (in H₂)

References

Perovskite Materials for Dielectric Applications: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

Perovskite materials, characterized by a specific crystal structure similar to that of the naturally occurring mineral perovskite, have garnered significant attention from the scientific community for their diverse and tunable physical properties.[1] With a general chemical formula of ABX₃, these materials are exceptionally versatile, finding applications in solar cells, sensors, and catalysis.[1] In the realm of electronics, their remarkable dielectric properties make them prime candidates for use in capacitors, memory devices, and high-frequency applications.[2] This guide provides a comparative overview of three key perovskite oxides—Barium Titanate (BaTiO₃), Strontium Titanate (SrTiO₃), and Calcium Copper Titanate (CaCu₃Ti₄O₁₂)—focusing on their dielectric performance, synthesis, and characterization for researchers, scientists, and professionals in material and drug development.

Key Dielectric Perovskite Materials: A Head-to-Head Comparison

The selection of a perovskite material for a dielectric application hinges on a nuanced understanding of its specific properties, such as dielectric constant, dielectric loss, breakdown strength, and stability across various temperatures and frequencies.

Barium Titanate (BaTiO₃)

Barium Titanate is a widely studied ferroelectric ceramic known for its high dielectric constant.[3] Its properties are highly dependent on its crystal structure, which transitions from a cubic paraelectric phase to a tetragonal ferroelectric phase at its Curie temperature (around 120-135°C).[4][5] This phase transition is responsible for the peak in its dielectric constant.[6]

  • Dielectric Constant (εr): BaTiO₃ exhibits a very high dielectric constant, which can reach values up to 7,000, and in some cases, as high as 15,000 within a narrow temperature range near the Curie temperature.[6][7] However, for nanostructured BaTiO₃ ceramics, the room temperature permittivity is typically in the range of 800-1000.[8]

  • Dielectric Loss (tan δ): The dielectric loss in BaTiO₃ is generally low, often below 0.1, especially at temperatures below its Curie point.[4]

  • Breakdown Strength: The dielectric breakdown in BaTiO₃ ceramics is influenced by factors like porosity and pore size.[7][9] Over-fired ceramics with larger pores tend to have a lower breakdown field.[7]

  • Temperature and Frequency Dependence: The dielectric constant of BaTiO₃ shows a strong dependence on temperature, peaking at the Curie temperature before decreasing in the paraelectric phase.[6][8] The capacitance tends to decrease with increasing temperature after this peak.[2]

Strontium Titanate (SrTiO₃)

Strontium Titanate is often described as a quantum paraelectric, meaning it approaches a ferroelectric phase transition at low temperatures but remains paraelectric due to quantum fluctuations.[10] At room temperature, it possesses a stable cubic perovskite structure.[10] It is valued for its high dielectric constant, low dielectric loss, and high breakdown strength, making it suitable for applications in integrated capacitors and tunable microwave devices.[11][12]

  • Dielectric Constant (εr): At room temperature and a frequency of 10 kHz, SrTiO₃ has a dielectric constant of about 240.[12] For thin films, this value can be significantly higher, with reports of values around 475 at 100 kHz.[4]

  • Dielectric Loss (tan δ): SrTiO₃ is known for its very low dielectric loss, with values as low as 0.00076 to 0.00191 at 10 kHz, indicating a very good quality dielectric.[10][12]

  • Breakdown Strength: SrTiO₃-based ceramics are considered promising for high-power applications due to their relatively high breakdown strength, which can be around 200 kV/cm.[13][14]

  • Temperature and Frequency Dependence: The dielectric constant of SrTiO₃ films can show some frequency dispersion, particularly at higher frequencies (above 10⁵ Hz).[10] Its properties are generally stable over a range of cryogenic temperatures.[10]

Calcium Copper Titanate (CaCu₃Ti₄O₁₂)

Calcium Copper Titanate (CCTO) is a perovskite-related material that has attracted considerable interest due to its colossal dielectric constant, which can exceed 10,000 over a broad temperature range.[15] Unlike traditional ferroelectrics, the high dielectric constant in CCTO is not associated with a structural phase transition.[13]

  • Dielectric Constant (εr): CCTO is renowned for its giant dielectric constant, with values reported in the range of 10⁴ to 10⁵ at radio frequencies.[13][16]

  • Dielectric Loss (tan δ): A major challenge for CCTO is its relatively high dielectric loss, which can be a limiting factor for many applications.[16] However, doping with elements like Boron can help reduce the dielectric loss to values around 0.06.

  • Breakdown Strength: The breakdown strength of CCTO is comparatively low, which has hindered its practical application.[16] Research is ongoing to improve this property through various doping and synthesis strategies.[17]

  • Temperature and Frequency Dependence: One of the key advantages of CCTO is the remarkable stability of its high dielectric constant over a wide temperature range, from approximately 100 K to 600 K.[18] The dielectric constant does, however, show a significant decrease with increasing frequency.[11][19]

Quantitative Performance Data

The table below summarizes the key dielectric properties of BaTiO₃, SrTiO₃, and CCTO based on reported experimental data. It is important to note that these values can vary significantly depending on the material's form (bulk ceramic, thin film), microstructure, and the specific conditions of measurement (temperature, frequency).

PropertyBarium Titanate (BaTiO₃)Strontium Titanate (SrTiO₃)Calcium Copper Titanate (CaCu₃Ti₄O₁₂)
Dielectric Constant (εr) 1,000 - 15,000[7][8]240 - 475[4][12]10,000 - 100,000[13][16]
Dielectric Loss (tan δ) < 0.1[4]~0.001 - 0.05[4][12]~0.04 - 1.0+[13][20]
Breakdown Strength (kV/cm) ~50 - 150[9][21]~200 - 420[13]Low (Improvement is a research focus)[16][17]
Curie Temperature (°C) ~120 - 135[4][5]Not Applicable (Paraelectric)[10]Not Applicable (No phase transition)[13]

Experimental Protocols

The synthesis and characterization of perovskite materials are critical steps that determine their final dielectric properties.

Synthesis Methodologies

Two common methods for synthesizing perovskite oxide powders are the solid-state reaction and the sol-gel process.

  • Solid-State Reaction: This conventional method involves mixing stoichiometric amounts of precursor powders, typically oxides or carbonates (e.g., BaCO₃ and TiO₂ for BaTiO₃). The mixture is then ground and calcined at high temperatures (e.g., 1400°C) for several hours to form the desired perovskite phase.[4] The resulting powder is then pressed into pellets and sintered at even higher temperatures (e.g., 1550°C) to achieve a dense ceramic.[10]

  • Sol-Gel Method: This is a wet-chemical technique that offers better control over purity, homogeneity, and particle size. It typically involves dissolving metal alkoxides or salts in a solvent to form a sol. Through hydrolysis and condensation reactions, the sol transforms into a gel. The gel is then dried and calcined at a lower temperature compared to the solid-state method to obtain the final perovskite powder.

Characterization Techniques
  • X-ray Diffraction (XRD): This is the primary technique used to determine the crystal structure and phase purity of the synthesized material. The diffraction pattern provides information about the lattice parameters and can confirm the formation of the desired perovskite structure.[4]

  • Scanning Electron Microscopy (SEM): SEM is used to investigate the microstructure of the ceramic samples, providing insights into grain size, grain distribution, and porosity. These microstructural features have a significant impact on the dielectric properties.[4]

  • Dielectric Measurements: The dielectric constant and dielectric loss are typically measured using an LCR meter or an impedance analyzer.[12] For these measurements, the sintered ceramic pellets are coated with a conductive paste (e.g., silver) on opposite faces to form a parallel plate capacitor structure. The measurements are often carried out over a range of frequencies and temperatures to fully characterize the material's dielectric behavior.[12]

Visualizing Workflows and Selection Logic

To better understand the processes involved in perovskite dielectric research, the following diagrams illustrate a typical experimental workflow and a decision-making model for material selection.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Selection (e.g., BaCO₃, TiO₂) s2 Stoichiometric Mixing & Grinding s1->s2 s3 Calcination (High Temperature) s2->s3 s4 Pellet Pressing s3->s4 s5 Sintering s4->s5 c1 Structural Analysis (XRD) s5->c1 Material Ready c2 Microstructural Analysis (SEM) c1->c2 c3 Dielectric Property Measurement (LCR Meter) c2->c3 analysis Data Analysis & Property Correlation c3->analysis Data Acquisition

A generalized workflow for perovskite dielectric synthesis and characterization.

material_selection start Application Requirement q1 High Capacitance Density Needed? start->q1 q2 Low Dielectric Loss Critical? q1->q2 Yes bto BaTiO₃ (High εr) q1->bto No q3 High Voltage Application? q2->q3 Yes ccto CaCu₃Ti₄O₁₂ (CCTO) (Giant εr) q2->ccto No sto SrTiO₃ (Low Loss, High BDS) q3->sto Yes other Consider other materials/composites q3->other No

A decision model for selecting a perovskite material for dielectric applications.

Conclusion and Future Outlook

Barium Titanate, Strontium Titanate, and Calcium Copper Titanate each offer a unique set of dielectric properties, making them suitable for different applications. BaTiO₃ provides a very high dielectric constant, particularly around its Curie temperature, making it ideal for certain types of capacitors.[7] SrTiO₃ stands out for its low dielectric loss and high breakdown strength, positioning it as a strong candidate for high-frequency and high-voltage applications.[11][12] CCTO offers a colossal dielectric constant that is stable over a wide temperature range, a highly desirable trait for high-density energy storage, though its high dielectric loss and low breakdown strength remain challenges to be overcome.[13][18]

The field of perovskite dielectrics is continuously evolving. A significant research trend is the development of lead-free perovskite materials to address environmental concerns associated with lead-based compounds. Furthermore, efforts are focused on enhancing the performance of existing materials through doping, creating composite structures, and refining synthesis techniques to control microstructure. As research progresses, perovskite materials are expected to play an increasingly vital role in the advancement of next-generation electronic devices.

References

CaTiO3: A Superior Host for Next-Generation Rare-Earth Doped Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Calcium Titanate (CaTiO3) reveals its exceptional potential as a host material for rare-earth doped phosphors, offering significant advantages in luminescence and stability over traditional hosts. This guide provides an objective comparison with alternative materials, supported by experimental data, to validate its suitability for researchers, scientists, and professionals in drug development and materials science.

This compound (CaTiO3), a perovskite-structured ceramic, is demonstrating remarkable capabilities as a host for rare-earth ions, leading to the development of highly efficient and stable phosphors. Its unique crystallographic and electronic properties provide an ideal environment for enhancing the luminescent performance of dopants such as Europium (Eu³⁺) and Praseodymium (Pr³⁺), making it a compelling alternative to conventional host materials like Y₂O₃, SrTiO₃, and BaTiO₃.

Comparative Performance Against Alternative Host Materials

The efficacy of a phosphor is intrinsically linked to the properties of its host material. CaTiO3 exhibits a combination of a stable crystal structure, a suitable band gap, and low phonon energy, which collectively contribute to minimizing non-radiative energy losses and maximizing luminescent output.

PropertyCaTiO3Y₂O₃SrTiO₃BaTiO₃
Crystal Structure Orthorhombic Perovskite[1]CubicCubic PerovskiteTetragonal/Cubic Perovskite
Band Gap (eV) ~3.5[1]~5.6~3.2~3.2
Highest Phonon Energy (cm⁻¹) ~550~600~800~700
Chemical Stability HighHighHighHigh
Typical Synthesis Temp. (°C) 800-1200[2][3]>1400900-12001000-1300

Table 1: Key Properties of CaTiO3 Compared to Other Common Phosphor Host Materials. The lower synthesis temperature of CaTiO3 contributes to its cost-effectiveness and accessibility.

Luminescent Properties of Rare-Earth Doped CaTiO3

The introduction of rare-earth ions into the CaTiO3 lattice results in phosphors with strong and stable emission profiles, particularly in the visible spectrum.

Eu³⁺:CaTiO3 Phosphors

Doping with Europium (Eu³⁺) ions yields a brilliant red emission, crucial for applications in solid-state lighting and displays. The Eu³⁺ ions substitute the Ca²⁺ sites within the perovskite structure.[4]

Dopant Conc. (mol%)Excitation Wavelength (nm)Major Emission Peak (nm)Transition
1397618⁵D₀ → ⁷F₂[5]
5397619⁵D₀ → ⁷F₂[1]
10397616⁵D₀ → ⁷F₂[6]

Table 2: Photoluminescence Characteristics of Eu³⁺ Doped CaTiO3. The dominant red emission is a result of the electric dipole transition ⁵D₀ → ⁷F₂, which is sensitive to the local symmetry of the Eu³⁺ ion.

Pr³⁺:CaTiO3 Phosphors

Praseodymium (Pr³⁺) doping in CaTiO3 leads to a characteristic red emission, with the primary transition being ¹D₂ → ³H₄.[7]

Dopant Conc. (mol%)Excitation Wavelength (nm)Major Emission Peak (nm)Transition
0.05~254613¹D₂ → ³H₄[8]
0.2450612¹D₂ → ³H₄

Table 3: Photoluminescence Characteristics of Pr³⁺ Doped CaTiO3. The luminescent intensity and afterglow properties of Pr³⁺:CaTiO3 can be tailored by controlling synthesis parameters.[2]

Experimental Protocols

Reproducible synthesis is key to harnessing the full potential of CaTiO3-based phosphors. The following are detailed protocols for two common synthesis methods.

Solid-State Reaction Method

This conventional and widely used method involves the high-temperature reaction of solid precursors.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Thermal Treatment cluster_2 Step 3: Final Product A Weigh Stoichiometric CaCO₃, TiO₂, and RE₂O₃ B Thoroughly Mix (e.g., in an agate mortar) A->B C Transfer to Alumina Crucible B->C D Calcine at High Temperature (e.g., 1000-1200°C for 2-4 h) C->D E Cool to Room Temperature D->E F Grind to a Fine Powder E->F G Characterize (XRD, PL, etc.) F->G

Caption: Workflow of the solid-state reaction synthesis for rare-earth doped CaTiO3.

Methodology:

  • Precursor Weighing and Mixing: Stoichiometric amounts of high-purity Calcium Carbonate (CaCO₃), Titanium Dioxide (TiO₂), and the desired rare-earth oxide (e.g., Eu₂O₃ or Pr₆O₁₁) are weighed. The powders are then intimately mixed, typically by grinding in an agate mortar, to ensure a homogeneous mixture.

  • Calcination: The mixed powder is placed in an alumina crucible and heated in a muffle furnace to a temperature between 1000°C and 1200°C for 2 to 4 hours.[9][10] This high-temperature treatment facilitates the solid-state reaction and the formation of the CaTiO3 crystal structure with the incorporated rare-earth ions.

  • Post-Calcination Processing: After calcination, the sample is allowed to cool down to room temperature. The resulting product is then ground into a fine powder to be used for subsequent characterization and application.

Hydrothermal Synthesis Method

This solution-based method allows for the synthesis of well-crystallized nanoparticles at lower temperatures.

G cluster_input Reactants cluster_process Hydrothermal Reaction cluster_output Product Recovery precursors Calcium and Rare-Earth Salts (e.g., nitrates or chlorides) mixing Prepare Aqueous Solution/Suspension precursors->mixing ti_source Titanium Source (e.g., TiO₂ or titanium alkoxide) ti_source->mixing mineralizer Mineralizer (e.g., NaOH or KOH) mineralizer->mixing autoclave Seal in Teflon-lined Autoclave Heat at 150-200°C for 12-24 h mixing->autoclave washing Wash with Deionized Water and Ethanol autoclave->washing drying Dry at 60-80°C washing->drying phosphor Crystalline RE:CaTiO₃ Nanoparticles drying->phosphor

Caption: Logical flow of the hydrothermal synthesis process for rare-earth doped CaTiO3.

Methodology:

  • Precursor Solution Preparation: A titanium precursor, such as TiO₂, is dispersed in an aqueous solution containing a calcium salt (e.g., CaCl₂) and a rare-earth salt (e.g., ErCl₃·6H₂O).[11] A mineralizer, typically a strong base like NaOH, is added to facilitate the dissolution and reaction of the precursors.[12]

  • Hydrothermal Treatment: The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature between 150°C and 200°C for a duration of 12 to 24 hours.[11] The high temperature and pressure inside the autoclave promote the crystallization of the CaTiO3 nanoparticles.

  • Product Collection: After the autoclave has cooled to room temperature, the resulting precipitate is collected, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried in an oven.

Luminescence Mechanism in Eu³⁺:CaTiO₃

The efficient red emission from Eu³⁺ doped CaTiO₃ is governed by a well-defined energy transfer process.

cluster_host CaTiO₃ Host Lattice cluster_ion Eu³⁺ Ion excitation UV Photon Absorption ctb Charge Transfer Band (O²⁻ → Ti⁴⁺) excitation->ctb energy_transfer Host-to-Eu³⁺ Energy Transfer ctb->energy_transfer Energy Migration excited_state Excited State (⁵D₀) energy_transfer->excited_state emission Radiative Decay (⁵D₀ → ⁷Fⱼ) excited_state->emission Red Emission

Caption: Simplified energy transfer and emission pathway in Eu³⁺ doped CaTiO3 phosphors.

Upon excitation with UV light, the CaTiO₃ host lattice absorbs the energy, promoting an electron from the valence band (primarily composed of O 2p orbitals) to the conduction band (primarily Ti 3d orbitals). This absorbed energy can then be efficiently transferred to the Eu³⁺ ions, exciting them to higher energy levels.[13][14] The excited Eu³⁺ ions then relax non-radiatively to the ⁵D₀ metastable state, from which they undergo radiative transitions to the lower ⁷Fⱼ (J = 0, 1, 2, 3, 4) levels, resulting in the characteristic sharp red emission lines.[15]

References

A Comparative Guide to the Long-Term Performance of Calcium Titanate in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective assessment of the long-term performance of calcium titanate (CaTiO3) in key electronic applications, specifically in photovoltaics and dielectric materials. It compares CaTiO3 with common alternatives, presenting supporting experimental data, detailed testing protocols, and visualizations of key processes to aid researchers and scientists in materials selection and development.

Section 1: this compound in Photovoltaic Devices

This compound is the archetypal perovskite material, lending its crystal structure (ABX3) to a class of compounds that have shown remarkable potential in solar energy conversion.[1] While lead-halide perovskites currently dominate research due to their high power conversion efficiencies (PCE), concerns over lead toxicity and long-term instability have driven interest in lead-free alternatives like CaTiO3.[2][3] However, the long-term durability of all perovskite solar cells remains a significant hurdle to commercialization when compared to traditional silicon-based cells.[4]

Comparative Performance Data

The following table summarizes the performance and stability of CaTiO3-based solar cells against lead-halide perovskites and conventional silicon solar cells.

ParameterThis compound (CaTiO3)Lead-Halide Perovskite (e.g., MAPbI3)Silicon (c-Si)
Power Conversion Efficiency (PCE) ~2.12%[3]>25% (lab scale)[5]20-26% (commercial)[4]
Reported Long-Term Stability Limited data, research is nascentDegrades under moisture, oxygen, UV light, and heat.[5][6] Can lose significant efficiency in <1 year outdoors.[4]25-30 year lifespan with minimal degradation.[4]
Key Degradation Factors Expected to be sensitive to atmospheric conditions, similar to other perovskites.Moisture, oxygen, thermal stress, ion migration, phase segregation.[5][7]Primarily potential-induced degradation, light-induced degradation (LID).
Primary Advantage Lead-free, abundant, and low-cost raw materials.[2][3]High efficiency, tunable bandgap, low-cost fabrication.[5]Proven long-term stability, mature technology.
Primary Disadvantage Very low efficiency to date.[3]Poor long-term stability, lead toxicity.[2][4]Higher manufacturing costs, rigid structure.
Experimental Protocols for Stability Assessment

To ensure consistent and comparable data on the long-term performance of perovskite solar cells, a set of internationally recognized testing protocols, known as the ISOS (International Summit on Organic Photovoltaic Stability) protocols, has been established.[8][9] These protocols define standardized stress conditions to simulate real-world degradation.

Key ISOS Protocols Include:

  • ISOS-D (Dark Storage): Assesses intrinsic stability by storing devices in the dark under controlled atmospheric conditions (e.g., inert gas or ambient air with controlled humidity) and temperatures (e.g., ambient, 65°C, or 85°C).[7] This tests tolerance to atmospheric components without the influence of light.

  • ISOS-L (Light Soaking): Evaluates stability under continuous illumination (typically 1-sun equivalent) at a controlled temperature.[7] This accelerates degradation mechanisms like ion migration and phase segregation that are induced by light.[7]

  • ISOS-T (Thermal Cycling): Investigates the impact of fluctuating temperatures, which can be more detrimental than constant stress due to material expansion/contraction and accelerated ion migration at contacts.[7]

  • ISOS-O (Outdoor): Provides a realistic assessment of device lifetime in a true operational environment, exposing the cell to natural variations in sunlight, temperature, and humidity.[7]

A consensus among researchers emphasizes that publications on perovskite stability should consistently report key test parameters and study a statistically relevant number of samples to ensure data reproducibility and comparability.[6][10]

Visualization of Stability Testing Workflow

The following diagram illustrates a generalized workflow for the ISOS-L (Light Soaking) stability test, a critical protocol for assessing the operational lifetime of perovskite solar cells.

G cluster_prep Device Preparation start Fabricate Perovskite Solar Cell (PSC) Samples encap Encapsulate Devices start->encap initial_char Initial Characterization (Measure initial PCE) encap->initial_char stress Continuous Light Soaking (1-sun, controlled T & atm) initial_char->stress periodic_char Periodic Characterization (Measure PCE at intervals) stress->periodic_char periodic_char->stress Continue stressing end_point Define Endpoint (e.g., T80 lifetime) periodic_char->end_point Endpoint reached degradation Analyze Degradation Mechanisms end_point->degradation G cluster_stress External Stressors cluster_props Inherent Material Properties voltage High DC Voltage migration Oxygen Vacancy Migration voltage->migration temp Elevated Temperature temp->migration time Time time->migration defects Oxygen Vacancies (Intrinsic Defects) defects->migration grain Grain Boundaries field_conc Electric Field Concentration grain->field_conc degradation Increased Leakage Current (Resistance Degradation) migration->degradation field_conc->degradation

References

A Comparative Cost and Performance Analysis of Calcium Titanate Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium titanate (CaTiO3), a perovskite ceramic, is a material of significant interest in various scientific and industrial fields, including dielectric components, photocatalysis, and biomedical applications.[1][2] The synthesis method of CaTiO3 powder significantly influences its properties and production cost.[3] This guide provides a comparative analysis of common production methods, focusing on cost-effectiveness and performance, supported by experimental data.

Comparative Analysis of Production Methods

The selection of a synthesis route for this compound is a trade-off between desired material characteristics, production cost, and environmental impact. Traditional solid-state reaction methods are often contrasted with various wet-chemical routes that have been developed to offer advantages such as lower synthesis temperatures and better control over particle morphology.

Table 1: Comparative Analysis of this compound Production Methods

FeatureSolid-State ReactionSol-Gel MethodHydrothermal MethodCo-Precipitation MethodMechanochemical Method
Precursor Materials Calcium Carbonate (CaCO3) or Calcium Oxide (CaO), Titanium Dioxide (TiO2)[1][4][5]Calcium Acetate or Calcium Nitrate, Titanium (IV) Isopropoxide or Tetra-n-butyl titanate[6][7]Calcium Salt (e.g., Nitrate), Titanium Alkoxides or TiO2[8]Calcium Carbonate (CaCO3), Titanium Dioxide (TiO2), Sodium Hydroxide (NaOH)[9]Calcium Carbonate (CaCO3), Titanium Dioxide (TiO2)[1]
Typical Reaction Temperature >1300 °C[4][5]600 - 1000 °C[10]100 - 250 °C[8]Calcination at 500 - 700 °C[9]Calcination at ~800 °C after milling[1]
Processing Time Long (several hours of calcination)[11]Long (stirring, drying, and calcination)[8]Varies (several hours)Relatively shortVaries with milling time (0.5 - 5h) and calcination (2h)[1]
Equipment High-temperature furnace, ball millGlassware, stirrer, furnaceAutoclave (Teflon-lined stainless steel vessel), furnace[8]Glassware, stirrer, filter, furnaceHigh-energy ball mill (e.g., micronizing mill), furnace[1]
Relative Cost High energy consumption due to high temperaturesCan be cost-effective, but precursors can be expensive[6][12]Low temperature reduces energy costs, but autoclave can be costlyClaimed to be very practical, low cost, and simple[9]Solvent-free (green), potentially low cost[1]
Purity of Product Can have impurities if reaction is incompleteHigh purity and homogeneity[5][12]Phase-pure products can be obtained[2]Good control over composition[9]High purity[1]
Particle Size Typically larger, sub-micrometer to micrometerNanoparticles, sub-micrometer sized[6]Nanocuboids, various morphologies possible[13]Nanoparticles (e.g., 26-39 nm)[9]Nanosized particles (e.g., 27-50 nm)[1]
Advantages Simple concept, suitable for large-scale productionExcellent control over stoichiometry and morphology, lower crystallization temperature[12]Low synthesis temperature, control over crystal shapeSimple, precise composition control, low cost[9]Environmentally friendly (solvent-free), can produce nanoparticles at low temperatures[1]
Disadvantages High energy consumption, potential for impurities, large particle size[6]Precursors can be expensive and sensitive to moisture, may use organic solvents[1]Can require long reaction times, pressure vessel equipmentCan be energy-intensive depending on milling time and intensity

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of experimental protocols for three common synthesis methods as described in the cited literature.

Solid-State Mechano-Chemical Method

This method represents a greener approach to the traditional solid-state reaction by incorporating mechanical activation to reduce the required calcination temperature.

  • Precursor Materials : Calcium carbonate (CaCO3, 99% purity) and titanium dioxide (TiO2, 99% purity) in powder form.[1]

  • Procedure :

    • The precursor powders are mixed in a 1:1 molar ratio in a pestle and mortar for 10 minutes.[1]

    • The mixture is then dry milled at ambient temperature in a micronizing mill with corundum grinding cylinders. The milling time is varied (e.g., 0.5h, 1h, 2h, 4h, and 5h).[1]

    • After milling, the activated powder mixture is calcined in a programmable muffle furnace at 800°C for 2 hours with a heating rate of 3°C per minute.[1]

    • The sample is then cooled down to room temperature.[1]

  • Characterization : The resulting powder is characterized by X-ray diffraction (XRD) to confirm the formation of CaTiO3 and to determine the crystallite size using the Debye-Scherrer equation.[1]

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of high-purity and homogenous nanoparticles at relatively low temperatures.

  • Precursor Materials : Calcium nitrate (Ca(NO3)2) and titanium isopropoxide (Ti(C3H7O)4) are common precursors. Citric acid is often used as a chelating agent.[7]

  • Procedure :

    • Separate solutions of the calcium and titanium precursors are prepared. For the titanium precursor, titanium isopropoxide is dissolved in a citric acid solution (e.g., 0.3 M concentration) with ethanol as the solvent. Acetic acid may be added to prevent the formation of metal hydroxide.[7]

    • The calcium precursor, calcium nitrate, is dissolved in deionized water with citric acid. Nitric acid can be added to aid dissolution.[7]

    • The two solutions are mixed in a 1:1 molar ratio of Ca:Ti. The resulting solution is stirred and aged, often overnight, to form a stable sol.[7]

    • The sol is then heated to form a gel, which is subsequently dried and calcined at temperatures typically ranging from 600°C to 900°C to obtain the crystalline CaTiO3 powder.[8]

  • Characterization : The final product is analyzed using techniques such as XRD, Scanning Electron Microscopy (SEM), and Fourier Transform Infrared Spectroscopy (FTIR) to determine its structural, morphological, and chemical properties.[10]

Co-precipitation Method

The co-precipitation method is highlighted as a practical, low-cost, and simple technique for synthesizing this compound powders.[9]

  • Precursor Materials : Calcium carbonate (CaCO3), titanium dioxide (TiO2), and sodium hydroxide (NaOH).[9]

  • Procedure :

    • A solution of 0.2 mol of NaOH is prepared in 100 ml of distilled water.[9]

    • 0.1 mol of CaCO3 is added to the NaOH solution, and the mixture is magnetically stirred for 1.5 hours.[9]

    • This mixture is then added to a solution of 0.1 mol of titanium dioxide in 100 ml of distilled water.[9]

    • The combined mixture is magnetically stirred for 3 hours.[9]

    • The resulting precipitate is filtered to remove the liquid and then left to dry at room temperature for 24 hours.[9]

    • The dried powder is then calcined in a muffle furnace at temperatures ranging from 500°C to 700°C for 2 hours.[9]

  • Characterization : The structure and crystallite size of the calcined CaTiO3 powders are determined using X-ray diffraction (XRD).[9]

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

G cluster_precursors Precursor Selection cluster_synthesis Synthesis Route cluster_product Product Characterization Ca_source Calcium Source (e.g., CaCO3, Ca(NO3)2) Mixing Mixing & Reaction Ca_source->Mixing Ti_source Titanium Source (e.g., TiO2, Ti-isopropoxide) Ti_source->Mixing Thermal_treatment Thermal Treatment (Calcination/Sintering) Mixing->Thermal_treatment Powder CaTiO3 Powder Thermal_treatment->Powder Analysis Structural & Morphological Analysis (XRD, SEM, etc.) Powder->Analysis G cluster_ssr Solid-State Reaction cluster_sg Sol-Gel cluster_ht Hydrothermal cluster_cp Co-Precipitation ssr_pre CaCO3 + TiO2 ssr_proc High Temp Milling & Calcination (>1300°C) ssr_pre->ssr_proc ssr_prod Micro-sized particles ssr_proc->ssr_prod sg_pre Ca-alkoxide + Ti-alkoxide sg_proc Hydrolysis, Condensation, Gelling, Calcination (600-900°C) sg_pre->sg_proc sg_prod Nano-sized, high purity sg_proc->sg_prod ht_pre Ca-salt + Ti-source in solution ht_proc Autoclave Reaction (100-250°C) ht_pre->ht_proc ht_prod Controlled morphology ht_proc->ht_prod cp_pre CaCO3 + TiO2 in NaOH solution cp_proc Precipitation, Filtration, Calcination (500-700°C) cp_pre->cp_proc cp_prod Nano-sized, low cost cp_proc->cp_prod

References

Safety Operating Guide

Proper Disposal of Calcium Titanate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of calcium titanate (CaTiO3), fostering a culture of safety and responsibility.

Key Safety and Handling Information

This compound is a stable solid compound under normal conditions.[1][2] While it is not classified as a hazardous substance and is not regulated as dangerous goods for transportation, adherence to proper handling and disposal protocols is crucial to maintain a safe laboratory environment.[2][3][4][5]

Personal Protective Equipment (PPE): Before handling this compound, especially in powder form, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]

  • Skin Protection: Use chemical-resistant gloves and protective clothing to prevent skin contact.[1][5]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 or P1 particle respirator.[5]

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula CaTiO3
Molecular Weight 135.98 g/mol
Appearance Solid
Odor Odorless
Melting Point 1975 °C / 3587 °F
Specific Gravity 4.1 g/cm³
Solubility Insoluble in water
Stability Stable under normal conditions
Incompatible Materials Oxidizing agents
Hazardous Decomposition Calcium oxides, Titanium oxides

Source: Thermo Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET[1]

Experimental Protocol: Spill Management and Disposal

In the event of a this compound spill, follow these steps to ensure safe cleanup and disposal.

1. Immediate Response:

  • Evacuate non-essential personnel from the immediate spill area.
  • Ensure adequate ventilation.
  • Remove all sources of ignition in the vicinity.[3]

2. Spill Containment and Cleanup:

  • Wear the appropriate PPE as outlined above.
  • Avoid generating dust during cleanup.[2][3][5]
  • For minor spills, carefully clean up the material.[6]
  • Use a scoop or a vacuum equipped with a HEPA filter to collect the spilled material.[2]
  • Place the collected material into a suitable, labeled, and sealed container for disposal.[2][3][4]

3. Decontamination:

  • Wash the spill area with water and a suitable cleaning agent.
  • Collect all cleaning materials and contaminated water for proper disposal. Do not allow wash water to enter drains.[6]

4. Waste Disposal:

  • All waste materials, including the spilled this compound and contaminated cleaning supplies, must be handled in accordance with local, state, and federal regulations.[2][6]
  • Dispose of the sealed waste container through a licensed professional waste disposal service.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

CalciumTitanateDisposal cluster_prep Preparation cluster_handling Handling & Spill Response cluster_disposal Waste Collection & Disposal A Assess Hazards & Review SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use in Well-Ventilated Area B->C D Spill Occurs C->D E Contain Spill & Avoid Dust Generation D->E F Clean Up with HEPA Vacuum or Wet Method E->F G Collect Waste in Sealed, Labeled Container F->G H Store in Designated Waste Area G->H I Dispose via Licensed Waste Management Service H->I J Follow Local, State, & Federal Regulations I->J

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Titanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium titanate, a material with growing applications in the electronics and materials science sectors. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE) for this compound

When working with this compound, a multi-faceted approach to personal protection is necessary to mitigate potential hazards such as skin, eye, and respiratory irritation. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Impermeable gloves and protective work clothing.Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] Fire/flame resistant and impervious clothing is also recommended.[1]
Respiratory Protection A full-face respirator is advised if exposure limits are exceeded or irritation is experienced.[1] A respirator is necessary if dust concentration is likely to exceed occupational exposure limits.[2]A particle filter is a recommended filter type.[3]

Procedural Workflow for Handling this compound

To ensure safe handling from acquisition to disposal, a systematic workflow should be followed. This process is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_dust Avoid Dust Formation prep_ppe->handle_dust prep_area Ensure Adequate Ventilation prep_area->handle_dust handle_contact Avoid Skin and Eye Contact handle_dust->handle_contact store_container Keep Container Tightly Closed handle_contact->store_container store_location Store in a Cool, Dry Place store_container->store_location disp_collect Collect and Arrange Disposal store_location->disp_collect disp_regs Follow Local, State, and Federal Regulations disp_collect->disp_regs

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling and Storage:

Always handle this compound in a well-ventilated area.[1] It is crucial to prevent the formation of dust and aerosols.[1] Avoid contact with skin and eyes by wearing the appropriate protective clothing and eyewear.[1] When not in use, store the material in a tightly closed container in a dry and cool environment.[1][4]

Spill Management:

In the event of a spill, it is important to avoid creating dust.[4] Isolate the spill area and ensure adequate ventilation.[4] Use a vacuum equipped with a HEPA filter to clean up the material and place it in a suitable, closed container for disposal.[4][5] Do not allow the substance to enter drains.[1][4]

Disposal:

Dispose of this compound in accordance with all applicable local, state, and federal regulations.[4] The material should be collected and kept in suitable, closed containers for disposal.[1] Professional waste disposal services should be utilized.[6] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[1]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。